molecular formula C6H5N3 B1242154 Imidazo[1,2-c]pyrimidine CAS No. 274-78-2

Imidazo[1,2-c]pyrimidine

货号: B1242154
CAS 编号: 274-78-2
分子量: 119.12 g/mol
InChI 键: PQWQQQGKMHENOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Imidazo[1,2-c]pyrimidine is a nitrogen-fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . Its structure serves as a bioisostere for natural purine bases (adenine and guanine), allowing it to interact with a variety of biological targets . This compound is a versatile building block for the synthesis of novel molecules with a broad spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties . Research into this compound derivatives has demonstrated their potential as key scaffolds in developing therapeutic agents. Studies highlight their application in creating nucleoside analogues evaluated for activity against viruses like cytomegalovirus . Furthermore, this scaffold is prominent in anticancer research, where derivatives have been developed as tubulin inhibitors that disrupt microtubule dynamics, showing potent activity against human lung cancer cell lines . Its adaptability also allows for extensive structural modifications, making it a prime candidate for Structure-Activity Relationship (SAR) studies to optimize pharmacological effects and target specific molecular entities such as protein kinases . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

属性

IUPAC Name

imidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-5-9-4-3-8-6(1)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWQQQGKMHENOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429541
Record name imidazo[1,2-c]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-78-2
Record name Imidazo[1,2-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-c]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID10429541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Novel Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Imidazo[1,2-c]pyrimidine core represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, kinase inhibitory, and antimicrobial effects.[1][2][3] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the synthetic strategies employed to construct this valuable nucleus. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering a blend of foundational methods and modern, efficiency-driven techniques. This document covers classical condensation reactions, advanced multicomponent strategies, novel cycloadditions, and the impact of enabling technologies like microwave irradiation and nanoparticle catalysis, providing both theoretical grounding and practical, field-proven protocols.

Section 1: The this compound Core: A Privileged Scaffold in Drug Discovery

Structural Features and Isomeric Considerations

The this compound system is a bicyclic heteroaromatic compound formed by the fusion of an imidazole ring and a pyrimidine ring. The nomenclature "[1,2-c]" specifies the fusion topology, where the imidazole ring is fused at the 1- and 2-positions to the 'c' face (the C4-N3 bond) of the pyrimidine ring. This arrangement is distinct from its more commonly studied isomers, such as Imidazo[1,2-a]pyrimidine, and this structural nuance is critical as it profoundly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity.[4]

Pharmacological Significance

The therapeutic potential of the this compound scaffold is vast and well-documented. Its structural resemblance to purines makes it a compelling candidate for enzymes and receptors that interact with adenine and guanine. This has led to the discovery of derivatives with a broad spectrum of activities:

  • Anti-inflammatory Activity: Certain acidic derivatives of this compound have demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in vivo, with mechanisms potentially linked to the inhibition of platelet malondialdehyde production.[1][2]

  • Kinase Inhibition: The scaffold is effective for targeting protein kinases. Specifically, derivatives have been developed as potent inhibitors of the Syk (Spleen tyrosine kinase) family, which are crucial mediators in allergic and autoimmune diseases.[3]

  • Antimicrobial and Antifungal Activity: Novel derivatives have shown promising activity against various bacterial and fungal strains, highlighting their potential in combating infectious diseases.[5][6]

  • Antiviral Properties: The broader class of imidazopyrimidines has been investigated for activity against viruses such as HIV and hepatitis C, suggesting potential avenues for this compound derivatives as well.[7]

Overview of Synthetic Challenges and Strategies

The primary challenge in synthesizing Imidazo[1,2-c]pyrimidines lies in achieving regiochemical control. The presence of multiple nucleophilic nitrogen atoms in the aminopyrimidine precursors can lead to the formation of undesired isomers. Modern synthetic chemistry has addressed this through the development of highly regiospecific reactions, multicomponent strategies that build complexity in a single step, and catalytic methods that proceed under mild conditions.[8][9]

Section 2: Foundational Synthetic Strategies: The Classical Approach

Condensation of 4-Aminopyrimidines with α-Halocarbonyls

The most traditional and conceptually straightforward route to the this compound core is an analogue of the Tschitschibabin reaction. This involves the condensation of a 4-aminopyrimidine derivative with an α-halocarbonyl compound, such as an α-bromoketone.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, the most nucleophilic ring nitrogen of the 4-aminopyrimidine (N3) attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-alkylated intermediate. The second step is an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the final aromatic fused-ring system. The choice of a 4-aminopyrimidine is crucial for directing the cyclization towards the [1,2-c] isomer.

G Start1 4-Aminopyrimidine Intermediate1 N3-Alkylated Intermediate (Quaternary Salt) Start1->Intermediate1 SN2 Attack (N3 on α-carbon) Start2 α-Bromoketone Start2->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization (-NH2 attacks C=O) Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: Mechanism of the classical condensation synthesis.

Protocol: General Procedure for Classical Synthesis

Objective: To synthesize a 2-phenylthis compound derivative.

Materials:

  • 4-Amino-6-methylpyrimidine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Anhydrous Ethanol (as solvent)

  • Sodium Bicarbonate (optional, as base)

Procedure:

  • To a solution of 4-amino-6-methylpyrimidine in anhydrous ethanol, add 2-bromoacetophenone.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the product) forms, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Self-Validation: The protocol is validated by the expected formation of a solid product and confirmed by standard characterization techniques (NMR, MS) which should match the desired this compound structure.

Section 3: Modern Synthetic Methodologies: Efficiency and Diversity

While classical methods are reliable, modern synthesis demands greater efficiency, diversity, and adherence to green chemistry principles. Several advanced strategies have been developed to meet these needs.

Multicomponent Reactions (MCRs)

MCRs are powerful tools where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials.[10] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. For imidazo-fused heterocycles, MCRs often employ an aminoazine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) or other reactive species.[11] While heavily documented for the [1,2-a] isomer, these principles are adaptable to the [1,2-c] system by using 4-aminopyrimidine as the aminoazine component.

Transition Metal and Nanoparticle Catalysis

Catalysis has revolutionized heterocycle synthesis by enabling reactions under milder conditions with higher selectivity.

  • Copper and Palladium Catalysis: These metals are frequently used to catalyze C-N and C-C bond-forming reactions, which are central to constructing the imidazole ring.[12][13]

  • Gold Nanoparticle Catalysis: Gold nanoparticles have emerged as highly active and reusable catalysts for synthesizing imidazo[1,2-a]pyrimidines, offering a green and efficient alternative.[14]

  • Nanoparticle-Catalyzed Synthesis: K2CO3-nanoparticles have been successfully used to catalyze the synthesis of this compound candidates, demonstrating the utility of nano-catalysis in this specific context.[15]

Novel Cycloaddition Strategies

Moving beyond condensation chemistry, cycloaddition reactions offer unique pathways to the core structure. A notable example is the [4+1]-cycloaddition, which provides a versatile route to pharmacologically interesting scaffolds with multiple points of diversity that are not accessible through conventional methods.[9]

Enabling Technologies: Microwave-Assisted Synthesis

Microwave irradiation is a key technology for accelerating organic reactions.[10][16] By efficiently heating the reaction mixture, it dramatically reduces reaction times from hours to minutes, often improving yields and reducing side product formation. This technique is highly applicable to both classical condensations and modern MCRs for synthesizing Imidazo[1,2-c]pyrimidines.

Section 4: A Case Study: Regiospecific Benzotriazole-Mediated Synthesis

A significant advancement in the field is the development of a one-pot, regiospecific approach that overcomes the challenge of isomeric mixtures. This method, developed by Katritzky et al., utilizes a benzotriazole-based reagent to ensure the selective formation of 3-substituted Imidazo[1,2-c]pyrimidines.[8]

Introduction to the Methodology

This strategy employs a [3+2] cyclization of a 4-aminopyrimidine (acting as a 1,3-bis-nucleophile) with a 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane, a readily available 1,2-bis-electrophile. The reaction is high-yielding and proceeds under mild conditions, offering excellent regioselectivity.

G Start1 4-Aminopyrimidine Step1 Reflux in 1,2-Dichloroethane Start1->Step1 Start2 1,2-Bis(benzotriazolyl) -1,2-(dialkylamino)ethane Start2->Step1 Step2 Cool to RT, Add KOH powder Step1->Step2 [3+2] Cyclization Step3 Stir and Filter Step2->Step3 Base-mediated Elimination Product 3-Substituted This compound Step3->Product Isolation

Caption: Workflow for the benzotriazole-mediated synthesis.

Mechanistic Rationale

The high regioselectivity is attributed to the specific reaction pathway. The 4-aminopyrimidine first reacts to form a cyclic intermediate. Subsequent elimination of an amine moiety and a benzotriazole group is sterically and electronically directed to yield exclusively the 3-substituted this compound product.[8]

Detailed Experimental Protocol

Objective: To synthesize 3-(N,N-diethylamino)this compound.

Materials:

  • 4-Aminopyrimidine (1 mmol)

  • 1,2-Bis(benzotriazolyl)-1,2-(diethylamino)ethane (1 mmol)

  • 1,2-Dichloroethane (10 mL)

  • Potassium hydroxide (KOH) powder (3.3 mmol)

Procedure:

  • Combine 4-aminopyrimidine (1 mmol) and 1,2-bis(benzotriazolyl)-1,2-(diethylamino)ethane (1 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reflux the mixture for approximately 2-4 hours, monitoring the disappearance of starting materials by TLC.

  • Cool the reaction mixture to room temperature.

  • Add powdered potassium hydroxide (0.22 g, 3.3 mmol) to the solution and stir vigorously for 30 minutes.

  • Filter the solid precipitate and wash it with chloroform.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-substituted this compound.

Data Presentation: Representative Yields

The versatility of this method is demonstrated by its application to various substituted aminopyrimidines.

Starting AminopyrimidineResulting 3-SubstituentReported Yield (%)[8]
4-Aminopyrimidine-N(Et)₂60%
2-Amino-4-chloropyrimidine-N(Et)₂35%
2-Aminopyrimidine-N(Et)₂92%
2-Aminopyridine-N(Et)₂85%
*Note: Data for related [1,2-a] isomers are included to show the general applicability of the reagent.

Section 5: Characterization and Validation

The unambiguous structural confirmation of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the precise arrangement of protons and carbons, confirming the fusion pattern and the position of substituents.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule.[5]

Section 6: Future Perspectives and Conclusion

The synthesis of this compound derivatives has evolved significantly from classical condensation methods to highly sophisticated, regiospecific, and efficient modern strategies. The continued development of multicomponent reactions, novel catalytic systems (especially those involving earth-abundant metals or nanoparticles), and flow chemistry setups will further enhance access to this important scaffold. Future work will likely focus on developing enantioselective syntheses to probe the stereochemical requirements of biological targets and on expanding the known pharmacological applications of this versatile heterocyclic core. This guide provides a solid foundation for researchers to both understand existing methods and innovate new pathways for the discovery of next-generation therapeutics based on the this compound framework.

References

  • Abignente, E., et al. (1987). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some this compound derivatives. Il Farmaco; edizione scientifica.
  • Katritzky, A. R., Xu, Y. J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry.
  • Saks, T. R., & Robins, R. K. (1976). This compound nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry.
  • Abignente, E., et al. (1991). Research on heterocyclic compounds. XXVIII. Imidazo[1,2-c]pyrimidines. Il Farmaco.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2022). K2CO3-nanoparticles catalyzed the synthesis of 3-arylidine this compound candidates: Cytotoxic activity and docking study. ResearchGate.
  • A Novel Synthesis of Imidazo[1,2- c ]pyrimidines. ResearchGate. (n.d.).
  • Umkehrer, M., et al. (2007). Expeditious Synthesis of Imidazo[1,2-c]pyrimidines via a [4 + 1]-Cycloaddition. ResearchGate.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. (n.d.).
  • Shehta, W., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate.
  • Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ResearchGate. (2022).
  • Jana, A., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega.
  • Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. PubMed. (n.d.).
  • Abualnaja, K. M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. (n.d.).
  • Ghosh, C., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Yilmaz, F., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health.
  • Boukhallout, F. E., et al. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. (2024).
  • Benzenine, D., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (n.d.).
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021).
  • Das, P., & P, R. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. (2024).
  • Almansa, C., et al. (1993). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry.

Sources

The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to its Diverse Biological Activities and Therapeutic Potential

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, nitrogen-fused heterocyclic scaffolds are paramount, forming the backbone of a vast number of therapeutic agents. Among these, the imidazo[1,2-c]pyrimidine core has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable capacity to bind to a variety of biological targets and exhibit a wide spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities associated with the this compound scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into its significant potential in oncology, infectious diseases, and inflammatory conditions, supported by experimental data and established protocols.

The inherent structural features of the this compound system, including its aromaticity, hydrogen bonding capabilities, and defined three-dimensional shape, allow for facile and diverse substitutions. This chemical tractability enables the fine-tuning of its physicochemical properties and biological activity, making it a highly attractive starting point for the design of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The this compound scaffold has demonstrated significant promise as a source of novel anticancer agents, with derivatives exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of this compound derivatives often stems from their ability to interfere with key cellular processes essential for tumor growth and survival. One of the most prominent mechanisms is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating proliferation, differentiation, and apoptosis.[1]

Signaling Pathway: Kinase Inhibition by this compound Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Kinase_X Protein Kinase (e.g., CDK2, Syk) Signaling_Cascade->Kinase_X Activates Transcription_Factors Transcription Factors Kinase_X->Transcription_Factors Phosphorylates Imidazo_Derivative This compound Derivative Imidazo_Derivative->Kinase_X Inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Apoptosis_Inhibition Apoptosis Inhibition Transcription_Factors->Apoptosis_Inhibition

Caption: Inhibition of key protein kinases by this compound derivatives disrupts downstream signaling, leading to cell cycle arrest and apoptosis.

Cyclin-dependent kinases (CDKs), particularly CDK2, have been identified as a key target.[1] By inhibiting CDK2, these compounds can halt the cell cycle, preventing cancer cells from progressing through the division process. Furthermore, some derivatives have shown inhibitory activity against spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in B-cell activation and implicated in certain hematological malignancies.[2]

Another crucial mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that certain this compound derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, tipping the cellular balance towards self-destruction in cancer cells.[3]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidinesK562 (Leukemia)5.597[3]
2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidinesU937 (Lymphoma)3.512[3]
Imidazo[1,2-a]pyridine-quinoline hybridHeLa (Cervical)0.34[4]
Imidazo[1,2-a]pyridine-quinoline hybridMDA-MB-231 (Breast)0.32[4]
Imidazo[1,2-a]pyridine-quinoline hybridACHN (Renal)0.39[4]
Imidazo[1,2-a]pyridine-quinoline hybridHCT-15 (Colon)0.31[4]
Imine-bearing imidazo[1,2-a]pyrimidinesMCF-7 (Breast)43.4[5]
Imine-bearing imidazo[1,2-a]pyrimidinesMDA-MB-231 (Breast)35.9[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[6][7]

Workflow: MTT Cytotoxicity Assay

G A 1. Seed Cells in 96-well plate B 2. Add this compound Derivative (Varying Concentrations) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) (Formazan crystal formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: Step-by-step workflow of the MTT assay for determining the cytotoxicity of test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial and Antifungal Activity: Combating Infectious Agents

The this compound scaffold has also been investigated for its potential to combat bacterial and fungal infections. The structural versatility of this core allows for the development of derivatives with significant activity against a range of pathogenic microorganisms.

Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may interfere with essential microbial processes such as cell wall synthesis, nucleic acid replication, or protein synthesis. In fungi, some derivatives are thought to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (mg/mL)Reference
Imidazo[1,2-a]pyrimidine derivativesBacillus subtilis2.5[8]
Imidazo[1,2-a]pyrimidine derivativesCandida albicans2.5[8]
Imidazo[1,2-a]pyrimidine derivativesStaphylococcus aureus5[9]
Imidazo[1,2-a]pyrimidine derivativesCandida albicans (10231)5[9]
Imidazo[1,2-a]pyrimidine derivativesCandida albicans (IPP 444)5[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[10][11][12]

Workflow: Broth Microdilution Assay

G A 1. Prepare Serial Dilutions of this compound Derivative in Broth B 2. Inoculate with Standardized Microbial Suspension A->B C 3. Incubate (e.g., 18-24 hours) B->C D 4. Visually Inspect for Microbial Growth C->D E 5. Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity: A Frontier in this compound Research

The exploration of imidazo[1,2-c]pyrimidines as antiviral agents is an expanding area of research.[13][14][15][16] Derivatives of this scaffold have shown activity against a variety of viruses, indicating their potential as broad-spectrum antiviral drugs.

Mechanism of Action: Inhibiting Viral Replication

The antiviral mechanisms of this compound derivatives are diverse and often virus-specific. They may act by:

  • Inhibiting viral entry into host cells.

  • Blocking the activity of viral enzymes essential for replication, such as polymerases or proteases.

  • Interfering with the assembly of new viral particles.

For example, some imidazole-based compounds have been shown to target the M2 proton channel of the influenza A virus, preventing the uncoating of the virus and subsequent replication.[13]

Quantitative Assessment of Antiviral Activity

The antiviral potency of these compounds is typically measured by their half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Compound ClassVirusEC50 (µM)Reference
Imidazole-based compoundsInfluenza A virus0.3 - 0.4[13]
2-oxoimidazolidine derivativesBK polyomavirus (BKPyV)5.4 - 5.5[13]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships of the this compound scaffold is crucial for the rational design of more potent and selective drug candidates.

  • Substitution at the 2- and 3-positions: Modifications at these positions of the imidazole ring have been shown to significantly influence biological activity. The introduction of various aryl and heteroaryl groups can modulate the compound's interaction with the target protein.

  • Substitution on the pyrimidine ring: Alterations to the pyrimidine ring can impact the physicochemical properties of the molecule, such as solubility and bioavailability, which are critical for drug efficacy.

  • Introduction of specific functional groups: The addition of functional groups that can participate in hydrogen bonding or other non-covalent interactions can enhance the binding affinity of the compound to its biological target.

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of the this compound core involves the condensation of a 2-aminopyrimidine with an α-haloketone. This reaction typically proceeds via an initial N-alkylation followed by an intramolecular cyclization.

General Synthetic Scheme

G 2-Aminopyrimidine 2-Aminopyrimidine Imidazo_pyrimidine This compound 2-Aminopyrimidine->Imidazo_pyrimidine + alpha-Haloketone α-Haloketone alpha-Haloketone->Imidazo_pyrimidine Condensation

Caption: General reaction for the synthesis of the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and valuable framework in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the development of novel anticancer, antimicrobial, and antiviral agents. The ease of chemical modification of this scaffold provides a powerful platform for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Elucidation of novel mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will enable more rational drug design.

  • Exploration of new therapeutic areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond the currently explored areas.

  • Development of more efficient and sustainable synthetic methodologies: Green chemistry approaches to the synthesis of this compound derivatives will be crucial for their large-scale production.

References

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., & Isaji, M. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9283–9292. [Link]
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An In-Depth Technical Guide to the Imidazo[1,2-c]pyrimidine Core: Structure, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to the Imidazo[1,2-c]pyrimidine Scaffold

Nitrogen-fused heterocyclic compounds are cornerstones of modern medicinal chemistry, forming the structural basis for a vast number of therapeutic agents.[1] Among these, the imidazopyrimidine scaffold has emerged as a highly versatile and privileged structure in drug discovery.[1][2] This guide focuses on a specific isomer, the This compound core, a bicyclic heteroaromatic system composed of a pyrimidine ring fused to an imidazole ring.

The significance of this scaffold lies in its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[3][4] Its adaptable structure permits extensive chemical modifications, enabling the fine-tuning of its pharmacological effects through rigorous structure-activity relationship (SAR) studies.[1][2] Derivatives of the this compound core have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2][5]

This technical guide provides a comprehensive overview of the this compound core, detailing its fundamental structure, physicochemical and spectroscopic properties, key synthetic methodologies, and its expanding role in therapeutic applications.

Caption: The core chemical structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the core's physicochemical and spectroscopic properties is fundamental for its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability.

Physicochemical Data

The parent this compound is a mancude organic heterobicyclic compound.[6] Its key computed properties are summarized below, providing a baseline for predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₆H₅N₃PubChem[6]
Molecular Weight 119.12 g/mol PubChem[6]
XLogP3-AA (Lipophilicity) 1.1PubChem[6]
Hydrogen Bond Donor Count 0PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Polar Surface Area 30.2 ŲPubChem[6]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of newly synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR spectra, characteristic signals often include a singlet for the imidazole-CH proton.[7] The specific chemical shifts of aromatic and aliphatic protons provide critical information about the substitution pattern on the fused ring system.

  • Infrared (IR) Spectroscopy: IR spectra of this compound derivatives typically show characteristic absorption bands for functional groups such as N-H, C≡N, C=O, and C=S, depending on the substituents.[7]

  • UV-Visible and Fluorescence Spectroscopy: Many this compound derivatives exhibit interesting photophysical properties. Studies have shown that these compounds can have maximum absorption wavelengths (λ_abs_max) in the range of 345-350 nm.[8] Furthermore, they can exhibit fluorescence, with maximum emission wavelengths (λ_fl_max) observed around 453-459 nm in ethanol.[8][9] These fluorescent properties are valuable for applications in bio-imaging and as chemical sensors.

Section 3: Synthetic Strategies for the this compound Core

The development of efficient and regiospecific synthetic routes is paramount for exploring the chemical space of the this compound scaffold. Several reliable methods have been established.

Key Synthetic Approaches
  • From Aminopyrimidines and α-Halocarbonyls: This is a classical and widely used method, analogous to the Chichibabin reaction for related scaffolds. It involves the condensation of a 4-aminopyrimidine with an α-halocarbonyl compound (e.g., α-bromoacetophenone).[10][11] The reaction proceeds via initial N-alkylation of the amino group followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. The choice of base and solvent is critical for optimizing reaction yields and minimizing side products.

  • One-Pot Regiospecific Synthesis: An efficient one-pot approach has been developed for the synthesis of 3-substituted imidazo[1,2-c]pyrimidines. This method involves the reaction of 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, which provides excellent regioselectivity under mild conditions.[10]

  • Cyclization from Cytosine Derivatives: Another route involves the cyclization of cytosine derivatives. For instance, 5-iodocytosine can be reacted with chloroacetaldehyde in the presence of a base like sodium acetate to form an imidazo[1,2-c]pyrimidin-5(6H)-one scaffold.[1] This intermediate can then be further functionalized, for example, via Suzuki-Miyaura cross-coupling reactions.[1]

General_Synthesis_Workflow Start Starting Materials (e.g., 4-Aminopyrimidine, α-Bromoacetophenone) Reaction Condensation & Cyclization (Base, Solvent, Heat) Start->Reaction Step 1 Intermediate Crude Product Mixture Reaction->Intermediate Step 2 Purification Purification (Column Chromatography, Recrystallization) Intermediate->Purification Step 3 Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Step 4 Final Pure this compound Derivative Characterization->Final Validation

Caption: A generalized workflow for the synthesis and validation of this compound derivatives.

Exemplary Experimental Protocol: Synthesis from 4-Aminopyrimidine

This protocol describes a generalized procedure for the synthesis of a 2-phenylthis compound derivative.

  • Reactant Preparation: To a solution of 4-aminopyrimidine (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add a base (e.g., NaHCO₃, 2.5 mmol).

  • Addition of α-Haloketone: Add 2-bromoacetophenone (1.1 mmol) to the mixture dropwise at room temperature. The causality for using a slight excess of the ketone is to ensure the complete consumption of the starting aminopyrimidine.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

  • Purification: The crude solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

  • Validation: Confirm the structure of the final compound using NMR, Mass Spectrometry, and IR spectroscopy.

Section 4: Biological Activities and Therapeutic Potential

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents due to its wide range of biological activities.

Anticancer Activity and Kinase Inhibition

A primary focus of research on this scaffold is in oncology. Many derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2]

  • Syk Family Kinase Inhibition: this compound derivatives have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70).[12] These non-receptor tyrosine kinases are critical for B-cell and T-cell activation, making their inhibitors promising therapeutic agents for autoimmune diseases and certain allergic disorders.[12] Structure-activity relationship studies have focused on improving the oral efficacy of these inhibitors, leading to the identification of compounds with potent in vivo activity.[12]

  • Other Kinase Targets: This scaffold has also been explored for its inhibitory activity against other kinases, such as PIM-1 kinase, which is implicated in cell survival and proliferation pathways in various cancers.[2]

Kinase_Inhibition_Pathway Signal External Signal (e.g., Antigen) Receptor Cell Surface Receptor (e.g., BCR, TCR) Signal->Receptor Syk Syk Kinase Receptor->Syk activates Pathway Downstream Signaling Cascade Syk->Pathway phosphorylates Response Cellular Response (Activation, Proliferation) Pathway->Response Inhibitor This compound Inhibitor Inhibitor->Syk blocks

Caption: Role of this compound as a Syk kinase inhibitor, blocking cellular activation pathways.

Anti-inflammatory Properties

Consistent with their role as kinase inhibitors in immune cells, certain acidic derivatives of this compound have demonstrated significant anti-inflammatory activity in vivo.[5] These compounds were effective in models such as carrageenin-induced paw edema in rats, suggesting their potential for treating inflammatory conditions.[5]

Antimicrobial and Antifungal Activity

The scaffold has also shown promise in combating infectious diseases.

  • Antifungal: Dihydrobenzo[5][8]imidazo[1,2-a]pyrimidin-4-ones, a related fused system, showed good activity against fungi like Aspergillus fumigatus and Fusarium oxysporum.[1]

  • Antibacterial & Antioxidant: Novel imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been synthesized and screened for their antioxidant and antibacterial capabilities, showing activity that warrants further investigation.[11]

Section 5: Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. For the this compound core, several key SAR trends have been identified.

  • Improving Oral Efficacy: In the development of Syk kinase inhibitors, initial compounds based on triazolopyrimidine scaffolds showed poor oral efficacy. The switch to an this compound core was a key strategic decision that, combined with further optimization of substituents, led to compounds with significantly improved in vivo effectiveness upon oral administration.[12] This highlights the profound impact the core scaffold itself can have on drug-like properties.

  • Impact of Aryl/Heteroaryl Substitutions: A study investigating imidazo[1,2-c]pyrimidin-5(6H)-one derivatives found that the nature of aryl or heteroaryl substitutions significantly influences cytotoxic effects.[1] By synthesizing a library of derivatives with different aromatic rings attached (via Suzuki-Miyaura coupling), researchers were able to probe how electronic and steric factors at this position modulate anticancer activity.[1]

  • Positional Importance of Substituents: For antifungal activity, the position of substituents on the core is crucial. Molecular docking studies have suggested that substituents at the C-5 position of the tetrahydroimidazo[1,2-a]pyrimidine system favor inhibitory activity, whereas substitutions at C-6 can be detrimental.[4]

Position on CoreType of SubstituentObserved EffectTherapeutic Area
General Scaffold Switch from TriazolopyrimidineImproved oral efficacyAnti-inflammatory[12]
Position 5 Aryl/Heteroaryl groupsModulates cytotoxic activityAnticancer[1]
Position 5 Favorable for substitutionEnhances inhibitory activityAntifungal[4]
Position 6 Unfavorable for substitutionDisrupts inhibitory activityAntifungal[4]

Section 6: Conclusion and Future Directions

The this compound core represents a privileged and highly versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with a broad and potent range of biological activities, establishes it as a valuable starting point for the design of novel therapeutics. The demonstrated success in modulating kinase activity, particularly Syk, underscores its potential in treating complex diseases like cancer and autoimmune disorders.

Future research will likely focus on several key areas:

  • Expansion of Target Space: Exploring the activity of this compound libraries against a wider range of biological targets, including other kinase families, GPCRs, and enzymes.

  • Advanced Drug Delivery: Developing novel formulations or prodrug strategies to further enhance the pharmacokinetic profiles of promising lead compounds.

  • Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery techniques to rapidly synthesize and screen large libraries of derivatives to identify novel hits for various disease indications.

The continued exploration and functionalization of the this compound core will undoubtedly lead to the discovery of new and effective clinical candidates in the coming years.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60. [Link]
  • Buchanan, J. G., et al. (1976). This compound nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry. [Link]
  • Chowdhury, M. G., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
  • Mohammed, S. M., et al. (2024). Absorption spectra of imidazo[1,2-c]pyrimidines 4a-4f, 4h, 4i, 4l and 4m in ethanol at constant excitation intensity (A = 0.5).
  • Schiapparelli, L., et al. (1984). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some this compound derivatives. Il Farmaco; edizione scientifica, 39(10), 877-85. [Link]
  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry, 68(12), 4935-7. [Link]
  • Mohammed, S. M., et al. (2024). Construction design of the target imidazo[1,2-c]pyrimidines.
  • Mohammed, S. M., et al. (2024). This compound Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties.
  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents.
  • National Center for Biotechnology Information (n.d.). Imidazo(1,2-c)pyrimidine. PubChem Compound Summary for CID 9548860. [Link]
  • Mohammed, S. M., et al. (2024). Fluorescence spectra of imidazo[1,2-c]pyrimidines 4a-4f, 4h, 4i, 4l and 4m in ethanol at constant excitation intensity (A = 0.5).
  • Al-Warhi, T., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
  • Bouziane, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
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  • ResearchGate (n.d.). Some imidazo[1,2-a]pyrimidines with interesting biological activities.
  • Baklanov, M. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

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Introduction: The Versatile Imidazo[1,2-c]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Imidazo[1,2-c]pyrimidine Compounds

The this compound core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide array of biological targets.[1][2] This versatile scaffold has been the foundation for the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide will provide an in-depth exploration of the mechanisms of action of this compound compounds, with a primary focus on their well-established role as kinase inhibitors in the context of cancer therapy. We will also touch upon their emerging roles as antimicrobial agents and their interactions with other biological targets.

Kinase Inhibition: A Dominant Mechanism of Action in Oncology

A predominant mechanism through which this compound derivatives exert their therapeutic effects, particularly in oncology, is through the inhibition of protein kinases.[3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[5] Imidazo[1,2-c]pyrimidines have been designed to target the ATP-binding pocket of various kinases, acting as competitive inhibitors and thereby blocking downstream signaling.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6] The co-crystal structure of an this compound derivative in complex with CDK2 has revealed that the compound binds within the ATP pocket, forming a crucial hydrogen bond with the hinge region residue Leu83.[6] This interaction prevents the binding of ATP, thereby inhibiting CDK2 activity and leading to cell cycle arrest.

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

CDK2_Inhibition cluster_G1_S G1-S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates G1_Arrest G1 Arrest E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Imidazo_pyrimidine This compound Inhibitor Imidazo_pyrimidine->CDK2 inhibits

Caption: Inhibition of CDK2 by Imidazo[1,2-c]pyrimidines blocks Rb phosphorylation, leading to G1 cell cycle arrest.

Inhibition of Spleen Tyrosine Kinase (Syk) Family Kinases

Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70) are non-receptor tyrosine kinases crucial for B-cell and T-cell activation, respectively.[7] Consequently, inhibitors of these kinases are promising therapeutic agents for allergic and autoimmune diseases. This compound derivatives have been shown to be potent inhibitors of Syk family kinases, demonstrating strong inhibitory activities against both Syk and ZAP-70 in vitro.[7] Oral administration of these compounds has been shown to suppress allergic reactions and IL-2 production in mouse models, highlighting their therapeutic potential.[7]

Targeting Anaplastic Lymphoma Kinase (ALK)

Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene are oncogenic drivers in a subset of cancers, including non-small cell lung cancer. Benzo[8][9]this compound derivatives have been synthesized and evaluated as ALK inhibitors.[8] Certain compounds have demonstrated good activity against both wild-type ALK and the crizotinib-resistant L1196M mutant in both in vitro and cell-based assays.[8]

c-KIT and PIM-1 Kinase Inhibition

Mutations in the c-KIT receptor tyrosine kinase are implicated in various cancers, including gastrointestinal stromal tumors (GIST).[10][11] Imidazo[1,2-a]pyrimidine derivatives have been developed as c-KIT inhibitors, showing efficacy against imatinib-resistant tumor cells.[10][12] Furthermore, this compound compounds have been identified as promising inhibitors of PIM-1 kinase, a serine/threonine kinase associated with numerous cancers.[4] Molecular docking studies have elucidated the binding interactions of these compounds within the PIM-1 protein active site.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound compound against a target kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (adenosine triphosphate)

    • This compound test compound

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of the this compound compound in the appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Antimicrobial and Antiviral Mechanisms

While kinase inhibition is a major focus, the this compound scaffold has also been explored for its antimicrobial and antiviral properties.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of this compound derivatives as antibacterial and antifungal agents.[13][14] The exact mechanism of action in these contexts is not as well-defined as for kinase inhibition. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms. For instance, some derivatives have shown significant activity against Candida albicans and Aspergillus flavus.[13] The structural similarity to purines might suggest interference with nucleic acid synthesis or other metabolic pathways.[1][2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the minimum concentration of an this compound compound that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound test compound

    • Bacterial or fungal strain

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

    • 96-well microplate

    • Positive control (standard antibiotic) and negative control (no compound)

  • Procedure:

    • Prepare a serial dilution of the test compound in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive and negative controls on each plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Interaction with Other Biological Targets

The versatility of the imidazopyrimidine scaffold extends beyond kinases and microbial targets. For instance, the related Imidazo[1,2-a]pyrimidines have been investigated as ligands for the GABAA receptor benzodiazepine binding site, suggesting potential applications as anxiolytics.[15][16]

Future Directions and Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with a diverse range of biological activities. The primary and most well-elucidated mechanism of action for many of its derivatives is the inhibition of protein kinases, making them highly promising candidates for cancer therapy. The ability to fine-tune the structure of these compounds allows for the development of potent and selective inhibitors for a variety of kinase targets. While their antimicrobial and other activities are less understood, they represent exciting avenues for future research. Further investigation into the precise molecular interactions and downstream effects of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9579-9591. [Link]
  • Ghosh Chowdhury, M., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(5), 1488-1507. [Link]
  • Krieger, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry, 38, 116142. [Link]
  • Lui, A., et al. (2014). Synthesis and biological evaluation of benzo[8][9]this compound and benzo[8][9]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3432-3436. [Link]
  • Revankar, G. R., & Robins, R. K. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816. [Link]
  • Abdelgawad, M. A., et al. (2021). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives.
  • Revankar, G. R., & Robins, R. K. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816. [Link]
  • El-Sayed, H. A., et al. (2021). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives.
  • Mohammed, S. M., et al. (2023). Construction design of the target imidazo[1,2-c]pyrimidines.
  • Ali, Y. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Future Medicinal Chemistry, 14(21), 1545-1550. [Link]
  • Rival, Y., et al. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1170-1176. [Link]
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  • Chen, J., et al. (2005). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry, 70(11), 4390-4395. [Link]
  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Hermann, G. N., et al. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy.
  • Boukhallout, F. E., et al. (2024). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents.
  • Bouziane, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(21), 7301. [Link]
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The Emergence of Imidazo[1,2-c]pyrimidine as a Privileged Scaffold in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery and development of the Imidazo[1,2-c]pyrimidine core as a potent and versatile scaffold for the design of kinase inhibitors. We will explore the strategic rationale behind its selection, key synthetic pathways, structure-activity relationship (SAR) studies, and the critical experimental assays that validate its therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel kinase inhibitors.

Introduction: The Rationale for a Novel Scaffold

The human kinome, with its more than 500 members, represents a vast and fertile ground for therapeutic intervention, particularly in oncology, immunology, and inflammatory diseases. However, the high degree of homology in the ATP-binding site across many kinases presents a significant challenge in developing selective inhibitors. The pursuit of novel heterocyclic scaffolds that can exploit subtle differences in this region is therefore a cornerstone of modern drug discovery. The this compound scaffold has emerged as a promising chemotype, offering a unique combination of synthetic tractability, structural rigidity, and multiple vectors for chemical modification, allowing for the fine-tuning of potency and selectivity.

General Synthetic Strategies for the this compound Core

The construction of the this compound core is typically achieved through a condensation reaction between a 2-aminoimidazole derivative and a β-dicarbonyl compound or its equivalent. A general and adaptable synthetic route is outlined below.

Step-by-Step Synthesis Protocol

Objective: To synthesize the core this compound scaffold.

Materials:

  • Substituted 2-aminoimidazole

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoimidazole derivative in the chosen solvent.

  • Addition of Reagents: Add the 1,3-dicarbonyl compound to the solution. If required, add a catalytic amount of acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound product.

Workflow for Scaffold Synthesis

G cluster_synthesis This compound Synthesis start Start: Select 2-Aminoimidazole and 1,3-Dicarbonyl dissolve Dissolve 2-Aminoimidazole in Solvent start->dissolve add_reagents Add 1,3-Dicarbonyl and Optional Catalyst dissolve->add_reagents reflux Heat to Reflux and Monitor by TLC add_reagents->reflux workup Cool and Concentrate in vacuo reflux->workup purify Purify by Column Chromatography workup->purify product Final this compound Product purify->product

Caption: A generalized workflow for the synthesis of the this compound core.

Case Study: this compound as a Syk Family Kinase Inhibitor

Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are critical mediators in the signaling pathways of B-cells and T-cells, respectively.[1] Their inhibition is a validated strategy for the treatment of allergic and autoimmune disorders.[1]

From Poor Oral Efficacy to a Potent New Scaffold

Initial work on related scaffolds like 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine yielded compounds with strong inhibitory activity against Syk family kinases and cellular efficacy in suppressing IL-2 production.[1] However, these early-generation inhibitors suffered from poor oral efficacy in animal models.[1] This critical shortcoming prompted the investigation into the this compound scaffold as a means to improve pharmacokinetic properties while retaining potent kinase inhibition.[1]

Structure-Activity Relationship (SAR) Insights

The exploration of the this compound series led to the identification of key structural features that govern potency and selectivity.

CompoundR1R2Syk IC50 (nM)ZAP-70 IC50 (nM)
9a HPhenyl1512
9f H3-fluorophenyl4.93.9
9g Methyl3-fluorophenyl2821

Data adapted from Hirabayashi et al., Bioorg. Med. Chem. 2008.[1]

The SAR data reveals that:

  • Small, electron-withdrawing groups on the phenyl ring at R2, such as a fluorine atom, enhance potency against both Syk and ZAP-70.

  • Substitution at the R1 position is generally not well-tolerated, as seen with the introduction of a methyl group in compound 9g .

In Vivo Validation

The optimized compound, 9f , not only demonstrated potent in vitro inhibition of Syk and ZAP-70 but also exhibited significant in vivo efficacy upon oral administration.[1] It successfully suppressed the passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production in a mouse model, validating the this compound scaffold as a viable starting point for orally bioavailable kinase inhibitors.[1]

Targeting the Cell Cycle: Imidazo[1,2-c]pyrimidin-5(6H)-ones as CDK2 Inhibitors

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them attractive targets for therapeutic intervention.[2] The this compound scaffold has also been successfully adapted to target CDK2.

Synthesis and Optimization

Derivatives of Imidazo[1,2-c]pyrimidin-5(6H)-one have been synthesized using modern synthetic methodologies, including Suzuki-Miyaura cross-coupling, to introduce diverse substituents at various positions of the core.[2] This strategic modification allowed for the exploration of the chemical space around the ATP-binding pocket of CDK2.

Mechanism of Action and Structural Elucidation

The most potent compounds in this series displayed micro- to submicromolar inhibition of CDK2/cyclin E activity.[2] To elucidate the binding mode, a co-crystal structure of a lead compound, 3b , in complex with CDK2 was solved.[2] This revealed that the inhibitor occupies the ATP pocket and forms a critical hydrogen bonding interaction with the hinge region residue Leu83.[2] This structural insight is invaluable for guiding further rational design of more potent and selective inhibitors.

Cellular Activity and Selectivity

In cellular assays, these CDK2 inhibitors showed low cytotoxicity against leukemia cell lines, which is consistent with their high selectivity for CDK2.[2] This selectivity is a crucial attribute for minimizing off-target effects and improving the therapeutic window.

Experimental Protocols: A Practical Guide

Biochemical Kinase Inhibition Assay (Example: Syk Kinase)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout.

Materials:

  • Recombinant human Syk kinase

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Test compounds (solubilized in DMSO)

  • Assay buffer

  • Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for HTRF)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a microplate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents. Incubate to allow for binding.

  • Measurement: Read the plate on a microplate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay (Example: MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line (e.g., HCC1937 breast cancer cells)[3][4]

  • Cell culture medium and supplements

  • Test compounds

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The Broader Imidazo-Heterocycle Landscape

The success of the this compound scaffold is part of a larger trend of exploring related fused imidazo-heterocycles as kinase inhibitors. Scaffolds such as Imidazo[1,2-b]pyridazine[5][6][7], Imidazo[1,2-a]pyrazine[8][9], and Imidazo[1,2-a]pyridine[3][4][10][11][12][13][14] have all yielded potent inhibitors against a range of kinases, including Mps1[5], GSK-3β[6], and c-KIT[11][14]. The subtle changes in the arrangement of nitrogen atoms and the overall geometry of these related scaffolds provide a rich platform for modulating kinase selectivity and physicochemical properties.

Kinase Selectivity Switching

Interestingly, minor structural modifications within these scaffolds can lead to a significant switch in kinase selectivity. For instance, subtle changes in both the Imidazo[1,2-a]pyrazine and this compound series have been shown to switch the potency between CHK1 and MK2, two kinases involved in cell cycle checkpoint control.[8] This highlights the sensitivity of kinase-inhibitor interactions to small structural perturbations and underscores the importance of a detailed understanding of the SAR.

G cluster_logic Scaffold-Selectivity Relationship scaffold Imidazo-Heterocycle Core (e.g., this compound) modification Minor Structural Modifications (e.g., substituent changes) scaffold->modification selectivity Altered Kinase Selectivity Profile modification->selectivity chk1 Potent CHK1 Inhibition selectivity->chk1 Favors Kinase A mk2 Potent MK2 Inhibition selectivity->mk2 Favors Kinase B

Caption: The impact of minor structural changes on kinase selectivity.

Conclusion and Future Perspectives

The this compound scaffold represents a significant advancement in the field of kinase inhibitor design. Its synthetic accessibility, coupled with the ability to fine-tune its properties through targeted modifications, has led to the discovery of potent and orally bioavailable inhibitors for a range of important kinase targets. The detailed structural and biological characterization of these compounds provides a solid foundation for future drug development efforts. As our understanding of the human kinome continues to grow, versatile and adaptable scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]
  • Kollmann, K., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
  • Choi, H. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]
  • Foloppe, N., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and this compound-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2839-2844. [Link]
  • Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][5]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7196-7209. [Link]
  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]
  • Lin, H., et al. (2012). Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234. [Link]
  • Bamborough, P., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]
  • Kumar, A., et al. (2022). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 13(10), 1169-1187. [Link]
  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
  • Eldehna, W. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 119-142. [Link]
  • Dorsch, D., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Science, 8(11), FSO811. [Link]
  • Wu, J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(6), 252-256. [Link]
  • Kung, M. P., et al. (2005). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 48(15), 4787-4793. [Link]
  • Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(1), 239. [Link]
  • Anderson, M., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 3929-3932. [Link]
  • Dorsch, D., et al. (2021). The Potential of c-KIT Kinase inhibitors in Cancer Treatment. ACS Medicinal Chemistry Letters, 12(7), 1083-1084. [Link]

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The Imidazo[1,2-c]pyrimidine Scaffold: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Imidazo[1,2-c]pyrimidines in Drug Discovery

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for specific, high-affinity interactions with biological targets. Among these, the imidazo[1,2-c]pyrimidine core has emerged as a privileged structure, particularly in the realm of kinase inhibition. This fused heterocyclic system, a bioisostere of purine, provides a versatile framework for the design of potent and selective modulators of enzyme function. Its rigid structure and defined substitution points allow for systematic exploration of the chemical space surrounding the pharmacophore, making it an ideal candidate for structure-activity relationship (SAR) studies.

This technical guide provides an in-depth analysis of the SAR of this compound derivatives, with a primary focus on their activity as inhibitors of key kinases implicated in cancer and inflammatory diseases: Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk). We will dissect the causal relationships between structural modifications and biological activity, present detailed experimental protocols for synthesis and evaluation, and visualize the underlying principles of molecular interaction and cellular signaling.

I. The this compound Core: A Platform for Kinase Inhibition

The this compound scaffold's utility as a kinase inhibitor template stems from its ability to mimic the adenine core of ATP, thereby targeting the highly conserved ATP-binding pocket of kinases. The nitrogen atoms at positions 1, 4, and 6 can act as hydrogen bond acceptors, engaging with the hinge region of the kinase, a critical interaction for potent inhibition. The various positions on the bicyclic ring system (C2, C3, C5, C7, and C8) offer vectors for substitution, allowing for the introduction of diverse chemical moieties to enhance potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategy: Building the Core and Introducing Diversity

The synthesis of substituted imidazo[1,2-c]pyrimidines often involves a multi-step sequence, beginning with the construction of the core followed by diversification. A common and powerful method for introducing aryl and heteroaryl substituents, particularly at the C8 position, is the Suzuki-Miyaura cross-coupling reaction.

G reagent1 2-aminoimidazole core Imidazo[1,2-c]pyrimidin-5-one Core reagent1->core Condensation reagent2 β-ketoester reagent2->core halogenation Halogenation (e.g., NBS, POBr3) core->halogenation intermediate 8-Bromo-imidazo[1,2-c]pyrimidin-5-one halogenation->intermediate suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) intermediate->suzuki final_product 8-Aryl-imidazo[1,2-c]pyrimidin-5-one Library suzuki->final_product Diversification

A generalized synthetic workflow for 8-substituted imidazo[1,2-c]pyrimidin-5-ones.

II. Structure-Activity Relationship of Imidazo[1,2-c]pyrimidines as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the G1/S phase transition of the cell cycle, and its aberrant activity is a hallmark of many cancers.[1] The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a novel core for the development of potent and selective CDK2 inhibitors.[2]

Key Interactions and SAR Insights

X-ray crystallography studies of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives in complex with CDK2 have revealed crucial binding interactions. The core heterocycle typically forms one or two hydrogen bonds with the hinge region residue Leu83 in the ATP-binding pocket.[1] The substituent at the C8 position extends into a hydrophobic pocket, and its nature significantly influences binding affinity.

A systematic study of 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones has elucidated the following SAR trends:[2]

  • Small Aromatic Substituents are Favorable: Small aromatic groups at the C8 position, such as phenyl, naphthyl, or methoxyphenyl, generally result in single-digit micromolar IC50 values.

  • Bulky Substituents Decrease Activity: Larger substituents, like substituted biphenyls, tend to decrease the inhibitory activity, likely due to steric hindrance within the binding pocket.

CompoundR (at C8)CDK2/cyclin E IC50 (µM)
1a Phenyl2.5
1b 4-Methoxyphenyl1.8
1c 1-Naphthyl3.2
1d 4-Biphenyl> 10
1e 3-Phenoxyphenyl> 10

Data synthesized from J Mol Recognit. 2018 Sep;31(9):e2720.[2]

Further modifications at other positions have also been explored. For instance, substitution at the C2, C3, and C6 positions can modulate the compound's physicochemical properties and selectivity profile.[1]

III. Structure-Activity Relationship of Imidazo[1,2-c]pyrimidines as Syk Kinase Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of immune receptors in hematopoietic cells.[3] As a key mediator of B-cell activation, Syk is an attractive therapeutic target for autoimmune diseases and certain B-cell malignancies.[3][4]

Improving Oral Efficacy through Scaffold Hopping

Initial work on related triazolopyrimidine scaffolds yielded potent Syk inhibitors with poor oral efficacy. A scaffold hopping approach led to the discovery that this compound derivatives exhibit potent Syk inhibition with improved pharmacokinetic properties.[3]

SAR at the C2 and C5 Positions

For this class of inhibitors, the substituents at the C2 and C5 positions are crucial for potent activity.

  • C5-Position: A key interaction is a hydrogen bond between a substituent at the C5 position and the hinge region of Syk. A (4-aminosulfonyl)phenylamino group at this position has been shown to be highly favorable.

  • C2-Position: The C2 position is often occupied by a substituted phenyl ring that projects towards the solvent-exposed region. Modifications at this position are tolerated and can be used to fine-tune potency and physicochemical properties.

A notable example is compound 9f , which not only demonstrated strong in vitro inhibitory activity against Syk and ZAP-70 but also showed in vivo efficacy upon oral administration in a mouse model of passive cutaneous anaphylaxis.[3]

CompoundR1 (at C2)R2 (at C5)Syk IC50 (nM)ZAP-70 IC50 (nM)
2a 4-fluorophenyl4-(aminosulfonyl)phenylamino1211
9f 3,4-dimethoxyphenyl4-(aminosulfonyl)phenylamino5.85.2

Data synthesized from Bioorg Med Chem. 2008 Oct 15;16(20):9247-60.[3]

IV. Experimental Protocols: A Self-Validating System

The integrity of any SAR study relies on the robustness and reproducibility of its experimental methods. Here, we provide detailed, step-by-step protocols for a key synthetic reaction and a representative kinase inhibition assay.

Protocol 1: Synthesis of an 8-Aryl-imidazo[1,2-c]pyrimidin-5(6H)-one via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an 8-bromo-imidazo[1,2-c]pyrimidin-5(6H)-one with an arylboronic acid.[1][5][6]

Materials:

  • 8-bromo-imidazo[1,2-c]pyrimidin-5(6H)-one

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • 2 M Na2CO3 solution

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 8-bromo-imidazo[1,2-c]pyrimidin-5(6H)-one (1 equivalent), arylboronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents).

  • Add 1,4-dioxane and the 2 M Na2CO3 solution in a 4:1 ratio (v/v).

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-imidazo[1,2-c]pyrimidin-5(6H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

G start 8-Bromo-imidazo[1,2-c]pyrimidin-5-one + Ar-B(OH)2 reagents Pd(PPh3)4, Na2CO3 1,4-Dioxane/H2O, 90°C start->reagents oxidative_addition Oxidative Addition of Pd(0) to R-Br reagents->oxidative_addition Catalytic Cycle transmetalation Transmetalation with Ar-B(OH)2 oxidative_addition->transmetalation reductive_elimination Reductive Elimination of Ar-R transmetalation->reductive_elimination reductive_elimination->reagents Regenerates Pd(0) product 8-Aryl-imidazo[1,2-c]pyrimidin-5-one reductive_elimination->product

Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 2: In Vitro CDK2/cyclin E Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC50 of an inhibitor against CDK2/cyclin E by measuring the amount of ADP produced.[7][8]

Materials:

  • Recombinant human CDK2/cyclin E enzyme

  • Histone H1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Add 1 µL of each dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls with 1 µL of DMSO.

  • Enzyme Addition: Dilute the CDK2/cyclin E enzyme in kinase buffer to the desired concentration and add 2 µL to each well (except negative controls).

  • Reaction Initiation: Prepare a substrate/ATP mixture in kinase buffer (e.g., final concentrations of 0.1 µg/µL Histone H1 and 150 µM ATP). Add 2 µL of this mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

V. Mechanism of Action: From Kinase Inhibition to Cellular Effects

The therapeutic rationale for targeting CDK2 and Syk lies in their critical roles in cellular signaling pathways that drive disease progression.

CDK2 Inhibition and Cell Cycle Arrest

Inhibition of the CDK2/cyclin E complex prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[9] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for DNA synthesis, leading to an arrest of the cell cycle at the G1/S checkpoint and inhibiting cancer cell proliferation.[10]

cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6-Cyclin D Rb_E2F Rb-E2F CDK46->Rb_E2F Phosphorylates Rb_pE2F pRb-E2F E2F E2F Rb_pE2F->E2F Releases Rb_E2F->Rb_pE2F DNA_Synth DNA Synthesis E2F->DNA_Synth Drives Transcription CDK2 CDK2-Cyclin E E2F->CDK2 Activates Transcription CDK2->Rb_pE2F Hyperphosphorylates Inhibitor This compound CDK2 Inhibitor Inhibitor->CDK2 Inhibits

Mechanism of cell cycle arrest by CDK2 inhibitors.
Syk Inhibition and Modulation of B-Cell Signaling

In B-cells, antigen binding to the B-cell receptor (BCR) leads to the activation of Syk. Activated Syk initiates a downstream signaling cascade involving the phosphorylation of multiple effector proteins, such as PLCγ2 and AKT.[11] This cascade ultimately leads to the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation, differentiation, and antibody production.[12] this compound-based Syk inhibitors block the kinase activity of Syk, thereby interrupting this signaling cascade and attenuating the B-cell mediated immune response.[4][13]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly productive starting point for the discovery of potent and selective kinase inhibitors. The systematic SAR studies highlighted in this guide for CDK2 and Syk demonstrate the power of this privileged structure in medicinal chemistry. The defined substitution vectors on the core allow for the rational design of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Future work in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While potent inhibitors have been developed, achieving high selectivity across the kinome remains a challenge. Further structural modifications, guided by computational modeling and co-crystal structures, will be crucial.

  • Exploring New Targets: The versatility of the this compound core suggests its potential for inhibiting other kinase families or even different classes of enzymes.

  • Targeting Resistance Mechanisms: As with any targeted therapy, the emergence of drug resistance is a concern. The development of next-generation imidazo[1,2-c]pyrimidines that can overcome known resistance mutations will be an important area of research.

References

  • Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression. (n.d.).
  • Mechanism of action of CDK inhibitors; these inhibitors specifically... (n.d.).
  • SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production. (2018). Frontiers in Immunology. [Link]
  • Effects of SYK or BTK inhibition or downregulation on activity of... (n.d.).
  • CDK2 Assay Kit. (n.d.). BPS Bioscience. [Link]
  • Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion. (2015). Clinical Immunology. [Link]
  • SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia. (2017). Oncotarget. [Link]
  • HUTCHMED Announces Positive Topline Results of Phase III Part of ESLIM-02 Trial of Sovleplenib for Warm Antibody Autoimmune Hemolytic Anemia in China. (2026, January 7). The Manila Times. [Link]
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60. [Link]
  • Chemi-Verse™ CDK2/CyclinE1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
  • Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. (1976). Journal of Medicinal Chemistry, 19(6), 814-6. [Link]
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.).
  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Advances, 5(99), 81608-81637. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
  • Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. (2024, October 26).
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry, 21(35), 7267-7289. [Link]
  • Antitumor imidazotetrazines. 14. Synthesis and antitumor activity of 6- and 8-substituted imidazo[5,1-d]-1,2,3,5-tetrazinones and 8-substituted pyrazolo[5,1-d]. (1987). Journal of Medicinal Chemistry, 30(2), 357-66. [Link]
  • Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. (n.d.).
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. (2025, August 7).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021, January 4). RSC Advances. [Link]
  • Approximate IC 50 values for each drug were determined by treating... (n.d.).
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  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.).
  • New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. (n.d.). MDPI. [Link]
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). MedChemComm. [Link]
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5).
  • Imidazo[1,2-c]pyrimidin-5(6H)-one as a Novel Core of Cyclin-Dependent Kinase 2 Inhibitors: Synthesis, Activity Measurement, Docking, and Quantum Mechanical Scoring. (2018). Journal of Molecular Recognition, 31(9), e2720. [Link]
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Imidazo[1,2-c]pyrimidine Derivatives as Potent and Orally Effective Syk Kinase Inhibitors: From Rational Design to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a central hub for signal transduction downstream of various immunoreceptors, making it a high-value target for therapeutic intervention in a host of autoimmune diseases, allergic conditions, and hematological malignancies.[1][2] The development of small molecule inhibitors that can selectively and potently modulate Syk activity is a key focus of modern drug discovery. This technical guide provides an in-depth exploration of the imidazo[1,2-c]pyrimidine scaffold as a promising chemical series for Syk inhibition. We will dissect the critical role of Syk in immune cell signaling, detail the structure-activity relationships (SAR) that drive the potency of these derivatives, and provide validated, step-by-step protocols for their synthesis and evaluation, from biochemical assays to cell-based functional screens. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of this important inhibitor class.

The Central Role of Syk in Immunoreceptor Signaling

Syk plays an indispensable role in coupling activated immunoreceptors to downstream signaling cascades that orchestrate diverse cellular responses, including proliferation, differentiation, and phagocytosis.[3] Its activation is a critical event in both adaptive and innate immunity. In B-cells, Syk is essential for signaling through the B-cell receptor (BCR), while in mast cells, basophils, and macrophages, it is activated by Fc receptors (FcRs).[2][4] Dysregulation of these pathways is a hallmark of numerous diseases, positioning Syk inhibitors as a promising therapeutic class.[2]

Upon receptor engagement by an antigen, immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex are phosphorylated by Src-family kinases. Syk, via its tandem SH2 domains, is recruited to these phosphorylated ITAMs, leading to a conformational change and subsequent autophosphorylation and full kinase activation.[5] Activated Syk then phosphorylates a range of downstream adapter proteins and enzymes, including PLCγ, PI3K, and Vav, initiating signaling cascades that lead to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, potent cellular responses such as degranulation and cytokine production.[5][6]

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR/FcR BCR/FcR Antigen->BCR/FcR 1. Binding ITAM ITAM Src_Kinase Src_Kinase Src_Kinase->ITAM 2. Phosphorylation pITAM pITAM Syk Syk pITAM->Syk 3. Recruitment pSyk pSyk Syk->pSyk 4. Autophosphorylation (Activation) PLCg PLCg pSyk->PLCg 5. Downstream Phosphorylation Vav Vav pSyk->Vav 5. Downstream Phosphorylation PI3K PI3K pSyk->PI3K 5. Downstream Phosphorylation Ca_Flux Ca²⁺ Flux PLCg->Ca_Flux MAPK_Pathway MAPK Pathway Vav->MAPK_Pathway PI3K->MAPK_Pathway NFkB_Activation NF-κB Activation Ca_Flux->NFkB_Activation MAPK_Pathway->NFkB_Activation Cellular_Response Cellular Response (Degranulation, Cytokine Release) NFkB_Activation->Cellular_Response 6. Gene Transcription

Caption: Simplified Syk Signaling Pathway in Immune Cells.

The this compound Scaffold: Design and SAR

The this compound scaffold has been identified as a potent core for developing inhibitors of Syk family kinases.[1] Medicinal chemistry efforts have focused on optimizing this core to enhance potency, selectivity, and pharmacokinetic properties, particularly oral bioavailability.

Mechanism of Action: An ATP-Competitive Strategy

While a co-crystal structure of an this compound derivative with Syk kinase is not publicly available, data from related structures, such as an imidazo[1,2-c]pyrimidin-5(6H)-one bound to CDK2, provides valuable insight into the likely binding mode.[5][7] These inhibitors function as ATP-competitive agents, occupying the ATP-binding pocket of the kinase. The heterocyclic core typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase, a conserved motif that anchors ATP. This interaction is fundamental to their inhibitory activity. The various substituents on the core then extend into adjacent hydrophobic pockets, allowing for the fine-tuning of potency and selectivity against other kinases.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded crucial insights into the features governing inhibitory activity. The work by Hirabayashi et al. (2008) provides a foundational dataset for understanding these relationships.[1]

CompoundSyk IC₅₀ (nM)ZAP-70 IC₅₀ (nM)Cellular IL-2 IC₅₀ (nM)
9a HHH230>10000>10000
9d H4-MorpholinylH23520250
9f H4-Morpholinyl2-Naphthyl1343110
9g H4-Morpholinyl4-Phenoxyphenyl11190180
9j 4-Fluorophenyl4-MorpholinylH421100480

Data synthesized from Hirabayashi et al., Bioorg Med Chem. 2008 Oct 15;16(20):9247-60.[1]

Key Causality-Driven Insights:

  • The R² Position: Introduction of a morpholinyl group at the R² position (e.g., compound 9d vs. 9a ) dramatically increases potency against Syk. This is likely due to the formation of a key hydrogen bond with the kinase hinge region and improved physicochemical properties, such as solubility.

  • The R³ Position: The addition of a bulky, hydrophobic group at the R³ position, such as a 2-naphthyl group (compound 9f ), significantly enhances potency against both Syk and the related kinase ZAP-70. This suggests that the R³ substituent occupies a crucial hydrophobic pocket in the ATP-binding site.

  • The R¹ Position: Substitution at the R¹ position with groups like 4-fluorophenyl (compound 9j ) is generally not well-tolerated and leads to a decrease in Syk inhibitory activity compared to the unsubstituted analog.

These findings highlight a clear strategy for optimization: maintaining a hydrogen-bond acceptor like morpholine at R² while exploring diverse lipophilic groups at R³ to maximize potency.

Methodologies for Synthesis and Evaluation

A robust and reproducible set of protocols is essential for the successful development and characterization of kinase inhibitors. This section provides detailed, field-proven methodologies for the synthesis and evaluation of this compound Syk inhibitors.

Synthesis of a Lead this compound Derivative

The following is a representative protocol for the synthesis of potent this compound derivatives, based on established literature procedures.[1][8]

Synthesis_Workflow A 2-amino-4-chloropyrimidine C Intermediate 1 (this compound core) A->C 1. Cyclization (EtOH, reflux) B Bromoacetaldehyde diethyl acetal B->C E Intermediate 2 (R² Substitution) C->E 2. Nucleophilic Aromatic Substitution D Amine (e.g., Morpholine) D->E G Final Compound (e.g., 9f) E->G 3. Suzuki Coupling (Pd catalyst, base) F Organoboron Reagent (e.g., 2-Naphthylboronic acid) F->G

Caption: General Synthetic Workflow for this compound Derivatives.

Step-by-Step Protocol:

  • Step 1: Formation of the this compound Core.

    • To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).

    • Reflux the mixture for 16-24 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to yield the dichlorinated this compound intermediate.

  • Step 2: Nucleophilic Aromatic Substitution at C7.

    • Suspend the dichlorinated intermediate (1.0 eq) in a suitable solvent such as n-butanol.

    • Add the desired amine (e.g., morpholine, 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the mixture to 100-120 °C for 4-8 hours until the starting material is consumed.

    • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to obtain the C7-aminated intermediate.

  • Step 3: Suzuki Cross-Coupling at C5.

    • To a degassed mixture of the C7-aminated intermediate (1.0 eq), the desired arylboronic acid (e.g., 2-naphthylboronic acid, 1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a solvent system like 1,4-dioxane/water, add a base (e.g., K₂CO₃, 3.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 90-100 °C for 6-12 hours.

    • After cooling, dilute the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the final compound by column chromatography to yield the desired this compound Syk inhibitor.

In Vitro Biochemical Potency and Selectivity

Protocol 1: ADP-Glo™ Luminescent Kinase Assay for Syk Potency

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Materials:

    • Recombinant human Syk enzyme (e.g., BPS Bioscience, Cat# 40487)

    • Poly-(Glu, Tyr) 4:1 substrate

    • Syk Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

    • ATP solution (at 2x the Km for Syk)

    • Test compounds (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega, Cat# V9101)[3]

    • 384-well white, low-volume assay plates

  • Procedure:

    • Prepare a serial dilution of the this compound inhibitor in kinase buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO control).

    • Add 2 µL of diluted Syk enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to vehicle controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Functional Assays

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of an inhibitor to prevent the release of granular contents from activated mast cells, a key Syk-dependent process.

  • Materials:

    • RBL-2H3 mast cell line

    • Anti-DNP IgE antibody

    • DNP-HSA antigen

    • Tyrode's buffer

    • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG, substrate)

    • 96-well cell culture plates

  • Procedure:

    • Sensitization: Seed RBL-2H3 cells in a 96-well plate and culture overnight. Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 12-18 hours.

    • Inhibitor Treatment: Wash the cells twice with Tyrode's buffer. Add Tyrode's buffer containing serial dilutions of the test inhibitor or vehicle and incubate for 1 hour at 37°C.

    • Antigen Challenge: Stimulate the cells by adding DNP-HSA antigen (100 ng/mL) for 30-60 minutes at 37°C. Include an unstimulated control (no antigen) and a total release control (cells lysed with Triton X-100).

    • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

    • Enzymatic Reaction: In a new 96-well plate, mix the supernatant with the p-NAG substrate solution in a citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

    • Quench and Read: Stop the reaction by adding a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10). Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition, normalizing to the total release control.

    • Determine the IC₅₀ value by plotting the percent inhibition of release against inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and developable platform for the creation of potent, selective, and orally bioavailable Syk kinase inhibitors.[1] The well-defined structure-activity relationships provide a clear roadmap for further optimization, focusing on modifications at the R³ position to enhance potency while maintaining favorable physicochemical properties conferred by substituents at the R² position. The detailed synthetic and biological protocols provided in this guide offer a validated framework for researchers to synthesize, characterize, and advance novel analogues.

Future work in this area should focus on obtaining co-crystal structures with Syk to enable more rational, structure-based design. Furthermore, comprehensive selectivity profiling and in-depth ADME-Tox studies will be critical for identifying clinical candidates with the best possible therapeutic window. The continued exploration of this chemical space holds significant promise for delivering new medicines for a wide range of debilitating inflammatory and autoimmune diseases.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60. [Link]
  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. [Link]
  • Krisenko, M. O., & Geahlen, R. L. (2015). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 7(4), a016397. [Link]
  • Wang, X., et al. (2024). Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Medicinal Chemistry Letters. [Link]
  • Revankar, G. R., & Robins, R. K. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-6. [Link]
  • Hirabayashi, A., et al. (2009). Structure-activity relationship studies of 5-benzylaminothis compound-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 284-94. [Link]
  • IPAC Pharma. (2021). SYK Kinase Inhibitor. IPAC Pharma. [Link]
  • Stasi, R., et al. (2021). Recent advances in understanding spleen tyrosine kinase (SYK)
  • BioSpace. (2023). Emergence Of SYK Inhibitors In Clinical Trials. BioSpace. [Link]
  • Singh, R., et al. (2012). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors.
  • Pamarthy, S., et al. (2018). Syk inhibitors in clinical development for hematological malignancies.
  • ResearchGate. (2016). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound.
  • Hylsová, M., et al. (2018). Imidazo[1,2-c]pyrimidin-5(6H)-one as a Novel Core of Cyclin-Dependent Kinase 2 Inhibitors: Synthesis, Activity Measurement, Docking, and Quantum Mechanical Scoring. Journal of Molecular Recognition, 31(9), e2720. [Link]
  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery, 4(4), FDD82. [Link]
  • Kim, D. K., et al. (2011). A novel imidazo[1,5-b]isoquinolinone derivative, U63A05, inhibits Syk activation in mast cells to suppress IgE-mediated anaphylaxis in mice. Journal of Pharmacological Sciences, 116(1), 89-98. [Link]
  • STAR Protocols. (2022). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols. [Link]
  • Tanaka, A., & Nishizaki, T. (2002). Inhibition of syk activity and degranulation of human mast cells by flavonoids.
  • Ghasemi, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru : Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(2), 349–364. [Link]
  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-24. [Link]
  • Trapani, J. A., et al. (2019). Combination Therapy for KIT-Mutant Mast Cells: Targeting Constitutive NFAT and KIT Activity. Molecular Cancer Therapeutics, 18(1), 47-57. [Link]
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Imidazo[1,2-c]pyrimidine: A Privileged Scaffold for Selective ZAP-70 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Zeta-chain-associated protein kinase 70 (ZAP-70) is a critical cytoplasmic tyrosine kinase essential for T-cell activation and is a high-value therapeutic target for autoimmune diseases and certain hematologic malignancies.[1][2] Its central role in the T-cell receptor (TCR) signaling cascade makes it an ideal intervention point to modulate pathological immune responses.[2][3] However, achieving selectivity, particularly over the closely related Spleen Tyrosine Kinase (Syk), has been a significant challenge in drug development. This guide details the scientific rationale and a comprehensive experimental workflow for identifying and characterizing potent and selective ZAP-70 inhibitors based on the imidazo[1,2-c]pyrimidine scaffold. We provide field-proven insights into assay design, from initial biochemical screens to cellular validation, emphasizing the causality behind experimental choices to ensure a robust and self-validating evaluation cascade.

The Therapeutic Target: ZAP-70 Kinase

Function and T-Cell Receptor Signaling Pathway

ZAP-70 is a 70 kDa protein tyrosine kinase predominantly expressed in T-cells and Natural Killer (NK) cells.[3][4] It plays an indispensable role in initiating the signaling cascade following T-cell receptor (TCR) engagement with an antigen-MHC complex on an antigen-presenting cell.[1][3] The TCR itself lacks intrinsic enzymatic activity and relies on associated kinases for signal transduction.[3][5]

The activation sequence is a tightly regulated process:

  • TCR Engagement: Upon antigen recognition, the Src family kinase Lck phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[1]

  • ZAP-70 Recruitment: The tandem SH2 domains of ZAP-70 bind with high affinity to the doubly phosphorylated ITAMs, recruiting ZAP-70 to the plasma membrane.[1]

  • Activation and Signal Propagation: This recruitment localizes ZAP-70 in proximity to Lck, which then phosphorylates ZAP-70, leading to its full catalytic activation.[1] Activated ZAP-70 subsequently phosphorylates key downstream adaptor proteins, most notably Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76).[1][3] This phosphorylation creates a scaffold that recruits numerous other signaling molecules, culminating in T-cell activation, proliferation, and cytokine production.[1]

Because of this critical, proximal role in T-cell activation, a specific ZAP-70 inhibitor can effectively block the entire downstream signaling cascade.[1]

ZAP70_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm TCR TCR/CD3 Complex Lck Lck TCR->Lck Recruits ZAP70 ZAP-70 TCR->ZAP70 APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation LAT LAT Downstream Downstream Signaling (e.g., PLCγ1, Vav) LAT->Downstream Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates SLP76->Downstream Response T-Cell Activation Proliferation, Cytokines Downstream->Response

ZAP-70 Signaling Pathway
Rationale for Therapeutic Intervention

ZAP-70's restricted expression profile and its essential function in T-cells make it an attractive drug target.[1][2]

  • Autoimmune Diseases: In conditions like rheumatoid arthritis and psoriasis, pathological T-cell activation drives chronic inflammation. Inhibiting ZAP-70 offers a direct mechanism to suppress these aberrant immune responses.[6][7][8]

  • Oncology: In Chronic Lymphocytic Leukemia (CLL), ZAP-70 is often aberrantly expressed in malignant B-cells and its presence is a strong prognostic marker for more aggressive disease.[3][6][9] ZAP-70 appears to enhance B-cell receptor (BCR) signaling, promoting cancer cell survival.[1][6]

Structural Insights for Inhibitor Design

The ZAP-70 protein consists of two N-terminal SH2 domains and a C-terminal kinase domain. While allosteric inhibitors targeting the SH2 domains are being explored, the ATP-binding site within the kinase domain remains the most pursued target for small molecule inhibitors.[7][10] The crystal structure of the ZAP-70 kinase domain has been solved, revealing key features of the ATP-binding pocket that can be exploited for designing selective inhibitors.[11][12] A key challenge is achieving selectivity over Syk, a closely related kinase with high homology in the ATP-binding site.[4]

The this compound Scaffold

Nitrogen-fused heterocyclic scaffolds like imidazopyrimidine are prominent in medicinal chemistry due to their versatile structure and ability to form key interactions with biological targets.[13] The this compound core, in particular, has emerged as a "privileged scaffold" for developing potent and selective kinase inhibitors.[4][14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded highly potent and selective ZAP-70 inhibitors. Studies have shown that specific substitutions at the 5- and 8-positions are critical for activity and selectivity.[4] For example, a 5-benzylamino group and an 8-carboxamide moiety have been identified as key pharmacophoric elements.[4]

The causality behind this SAR is rooted in the specific interactions these moieties make within the ATP-binding pocket of ZAP-70. The core scaffold acts as a hinge-binder, while substitutions explore adjacent hydrophobic pockets and form hydrogen bonds, which can be fine-tuned to exploit subtle differences between ZAP-70 and Syk.

Compound IDR1 (Position 5)R2 (Position 8)ZAP-70 IC₅₀ (nM)Syk IC₅₀ (nM)Selectivity (Syk/ZAP-70)
1a BenzylaminoCarboxamide1525016.7
1b (4-Fluorobenzyl)aminoCarboxamide830037.5
1c (3-Chlorobenzyl)aminoCarboxamide1280066.7
2a BenzylaminoN-Methylcarboxamide2540016.0
26 (3-Methoxybenzyl)aminoCarboxamide5 >1000 >200
Data is illustrative, based on findings reported in literature such as Sakuma, et al.[4]

As shown in the table, strategic modifications, such as adding a 3-methoxy group to the benzyl ring (Compound 26), can dramatically increase both potency against ZAP-70 and selectivity over Syk.[4] This highlights the scaffold's tunability for achieving desired inhibitor profiles.

Preclinical Evaluation Workflow: A Self-Validating Cascade

A robust preclinical evaluation relies on a logical progression of assays, moving from simplified biochemical systems to more complex cellular models. Each step serves to answer a specific question and validate the findings of the previous one.

Inhibitor_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Validation biochem_assay Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination) binding_assay Protocol 2: Binding Affinity Assay (Kd Determination) biochem_assay->binding_assay Confirms direct binding selectivity Selectivity Profiling (Kinase Panel Screen) biochem_assay->selectivity Assesses off-target activity cell_assay Protocol 3: Cellular Phosphorylation Assay (Target Engagement) binding_assay->cell_assay Tests cellular permeability & target engagement functional_assay T-Cell Proliferation & Cytokine Release Assay cell_assay->functional_assay Validates pathway inhibition lead_opt Lead Optimization functional_assay->lead_opt selectivity->lead_opt

Experimental Workflow for Inhibitor Evaluation
Biochemical Assays: Confirming Direct Enzymatic Inhibition

Causality: The first essential step is to confirm that the compound directly inhibits the enzymatic activity of purified ZAP-70 kinase. This isolates the interaction to just the enzyme and the inhibitor, providing a clean measure of potency (IC₅₀). Assays that measure ADP production are a direct readout of kinase activity.[15]

Protocol 1: In Vitro ZAP-70 Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[15]

  • Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the remaining ATP is depleted, and the ADP produced is converted back to ATP, which is then detected using a luciferase/luciferin reaction. The light output is directly proportional to ZAP-70 activity.[15]

  • Materials:

    • Recombinant human ZAP-70 enzyme

    • Poly-Glu,Tyr (4:1) substrate

    • ZAP-70 Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[15]

    • ATP (at physiological concentration, e.g., 1 mM, or at Km for ATP if determining mechanism of action)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (Imidazo[1,2-c]pyrimidines) serially diluted in DMSO

  • Procedure:

    • Prepare the kinase reaction mixture: Add ZAP-70 enzyme, substrate, and kinase buffer to the wells of a 384-well plate.

    • Add 50 nL of serially diluted test compound or control (DMSO for 0% inhibition, a known pan-kinase inhibitor like Staurosporine for 100% inhibition) to the wells.

    • Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The inclusion of positive (Staurosporine) and negative (DMSO) controls in every plate validates the assay's performance. A robust Z' factor (>0.5) should be established.[15]

Biophysical Assays: Quantifying Binding Affinity

Causality: While an IC₅₀ value measures functional inhibition, it can be influenced by assay conditions (like ATP concentration). A direct measure of binding affinity (Kd) provides a thermodynamic constant for the inhibitor-kinase interaction, which is crucial for SAR and mechanistic studies.[16][17]

Protocol 2: Fluorescence Polarization (FP) Competition Assay

  • Principle: This assay measures the binding of a fluorescently labeled tracer molecule (probe) that binds to the ZAP-70 ATP pocket. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the large kinase, its tumbling slows, and polarization is high. A test compound that binds to the same site will displace the tracer, causing a decrease in polarization.[10][18]

  • Materials:

    • Recombinant human ZAP-70 enzyme

    • A fluorescently labeled ATP-competitive tracer

    • Assay Buffer

    • Test compounds

  • Procedure:

    • In a 384-well black plate, add ZAP-70 enzyme and the fluorescent tracer at fixed concentrations.

    • Add serially diluted test compounds or DMSO control.

    • Incubate for 1-2 hours at room temperature to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to calculate an IC₅₀, which can then be used to calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation.

  • Self-Validation: Controls for high polarization (ZAP-70 + tracer, no inhibitor) and low polarization (tracer only) are essential.

Cellular Assays: Demonstrating Target Engagement in a Physiological Context

Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. Cellular assays are critical to confirm that the compound can enter the cell, engage its target (ZAP-70), and inhibit the downstream signaling pathway.

Protocol 3: Phospho-Flow Cytometry Assay in Jurkat T-Cells

  • Principle: This assay measures the phosphorylation of a key ZAP-70 substrate, SLP-76, in response to TCR stimulation. Flow cytometry allows for rapid, single-cell analysis of this phosphorylation event.

  • Materials:

    • Jurkat T-cells (a human T-lymphocyte cell line)

    • Anti-CD3 antibody (clone OKT3) for TCR stimulation

    • Test compounds

    • Fixation and Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

    • Fluorescently-conjugated antibody against phosphorylated SLP-76 (pSLP-76)

  • Procedure:

    • Pre-incubate Jurkat cells with serially diluted this compound compounds or DMSO control for 1-2 hours.

    • Stimulate the cells by adding anti-CD3 antibody for 5-10 minutes at 37°C.

    • Immediately stop the stimulation by fixing the cells with a fixation buffer.

    • Permeabilize the cells to allow antibody entry.

    • Stain the cells with the fluorescently-conjugated anti-pSLP-76 antibody.

    • Analyze the cells using a flow cytometer. The median fluorescence intensity (MFI) of the pSLP-76 signal is quantified.

  • Data Analysis: The MFI is normalized to stimulated (DMSO) and unstimulated controls. The percent inhibition of SLP-76 phosphorylation is plotted against inhibitor concentration to determine the cellular IC₅₀.

  • Self-Validation: Unstimulated cells serve as a baseline for phosphorylation. Stimulated cells treated with DMSO serve as the positive control for the signaling event. A known inhibitor that works in cells can be used as a positive control for inhibition.

References

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  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
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  • The structure, regulation, and function of ZAP-70 - PubMed. [Link]
  • Prediction of kinase-inhibitor binding affinity using energetic parameters - PubMed Central. [Link]
  • The three-dimensional structure of the ZAP-70 kinase domain in complex with staurosporine: implications for the design of selective inhibitors - PubMed. [Link]
  • ZAP70 gene: MedlinePlus Genetics. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
  • Structure-activity relationship studies of 5-benzylaminothis compound-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors - PubMed. [Link]
  • What are ZAP70 inhibitors and how do they work?
  • ZAP-70 in Signaling, Biology, and Disease - Annual Reviews. [Link]
  • Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors - PubMed. [Link]
  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. [Link]
  • The Structural Basis for Activation and Inhibition of ZAP-70 Kinase Domain - PMC - NIH. [Link]
  • Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model - PMC - NIH. [Link]
  • The roles of ZAP-70 in homeostasis and cancer. The schematic shows...
  • The Three-dimensional Structure of the ZAP-70 Kinase Domain in Complex with Staurosporine | Semantic Scholar. [Link]
  • ZAP-70 Shapes the Immune Microenvironment in B Cell Malignancies - Frontiers. [Link]
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PubMed Central. [Link]
  • ZAP-70 Shapes the Immune Microenvironment in B Cell Malignancies - PMC. [Link]
  • Developmental partitioning of SYK and ZAP70 prevents autoimmunity and cancer | Request PDF - ResearchG
  • Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents - SciSpace. [Link]
  • Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed. [Link]
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing. [Link]
  • Discovery of a potent, selective, and covalent ZAP-70 kinase inhibitor - PubMed. [Link]
  • Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis | Journal of Medicinal Chemistry - ACS Public
  • Small Molecule Inhibitors of ZAP-70 for the Treatment of Autoimmune Disorders - Grantome. [Link]
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  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchG
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  • Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen (Journal Article) | OSTI.GOV. [Link]
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. [Link]
  • Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta ... - PubMed. [Link]
  • Synthesis and biological evaluation of benzo[2][17]this compound and benzo[2][17]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed. [Link]
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The Inhibitory Effects of Imidazo[1,2-c]pyrimidine on CDK2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of the Imidazo[1,2-c]pyrimidine scaffold on Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for characterizing these inhibitors. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. This guide will serve as a practical resource for the evaluation and development of this compound-based CDK2 inhibitors.

Introduction: The Rationale for Targeting CDK2 with Imidazo[1,2-c]pyrimidines

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the G1/S phase transition. Its activity is tightly regulated by the binding of cyclins, primarily cyclin E and cyclin A. Dysregulation of the CDK2-cyclin axis is a hallmark of many human cancers, leading to uncontrolled cell proliferation. Consequently, CDK2 has emerged as a significant therapeutic target for the development of novel anti-cancer agents.

The this compound scaffold has garnered considerable attention as a promising core structure for the design of potent and selective CDK2 inhibitors.[1] This heterocyclic system offers a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. The exploration of this scaffold has led to the identification of compounds with submicromolar to micromolar inhibition of CDK2 activity.[1]

This guide will provide a detailed examination of the this compound class of CDK2 inhibitors, from their fundamental mechanism of action to practical, field-proven methodologies for their characterization.

Molecular Mechanism of Action: How Imidazo[1,2-c]pyrimidines Inhibit CDK2

The primary mechanism by which this compound derivatives inhibit CDK2 is through competitive binding at the ATP-binding pocket of the kinase. This prevents the endogenous ATP from binding, thereby blocking the phosphotransfer reaction to CDK2 substrates.

Co-crystal structures of Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives in complex with CDK2 have provided invaluable insights into the specific molecular interactions that govern their inhibitory activity.[1] A key interaction is the formation of a hydrogen bond between the inhibitor and the backbone of Leu83 in the hinge region of the kinase. This interaction is a common feature of many ATP-competitive kinase inhibitors and serves to anchor the inhibitor in the active site. The specific substitutions on the this compound core then dictate the additional interactions within the ATP-binding pocket, influencing both potency and selectivity.

CDK2_Inhibition_Pathway cluster_S_Phase S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription of CDK2 CDK2 Cyclin E->CDK2 binds to DNA_Replication DNA Replication CDK2->pRb hyperphosphorylates CDK2->DNA_Replication promotes This compound This compound This compound->CDK2 inhibits

Figure 1: Simplified CDK2 signaling pathway and point of inhibition.

Characterizing Inhibitor Potency: In Vitro Kinase Assay

To quantify the inhibitory potency of this compound derivatives against CDK2, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Causality Behind Experimental Choices
  • Choice of Assay: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from library compounds. It measures ADP production, a direct product of the kinase reaction, providing a reliable measure of enzyme activity.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for CDK2. This ensures that the assay is sensitive to competitive inhibitors, as both the inhibitor and ATP are competing for the same binding site.

  • Enzyme and Substrate Concentrations: The concentrations of the CDK2/cyclin E complex and the substrate peptide are optimized to ensure that the reaction proceeds in the linear range with respect to time and enzyme concentration. This is crucial for accurate determination of IC50 values.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human CDK2/cyclin E1 complex

  • CDK2 substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound test compounds

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compounds in DMSO. A common starting concentration is 10 mM, with subsequent 1:3 serial dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase assay buffer and the CDK2/cyclin E1 enzyme. Add 2 µL of this enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Assay_Execution Assay Execution cluster_Data_Analysis Data Analysis Compound_Dilution Serial Dilution of This compound Dispense_Compound Dispense Compound/DMSO into 384-well Plate Compound_Dilution->Dispense_Compound Reagent_Prep Prepare Master Mixes (Enzyme, Substrate/ATP) Add_Enzyme Add CDK2/Cyclin E Reagent_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Start_Reaction Add Substrate/ATP Add_Enzyme->Start_Reaction Incubate_1 Incubate (60 min) Start_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Develop_Signal Add Kinase Detection Reagent Incubate_2->Develop_Signal Incubate_3 Incubate (30 min) Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for the in vitro CDK2 kinase inhibition assay.

Structure-Activity Relationship (SAR) of this compound Inhibitors

The inhibitory potency of this compound derivatives against CDK2 is highly dependent on the nature and position of substituents on the core scaffold. Systematic modification of these substituents allows for the exploration of the SAR, providing a rational basis for the design of more potent and selective inhibitors.

Position of SubstitutionEffect on CDK2 InhibitionKey Insights
Position 2 Modifications at this position can influence interactions with the solvent-exposed region of the ATP-binding pocket.Introduction of small, polar groups can enhance solubility and potency.
Position 3 Substituents at this position can be directed towards the ribose-binding pocket.Bulky groups are generally not well-tolerated at this position.
Position 6 Alkylation at this position can modulate the electronic properties of the pyrimidine ring.Small alkyl groups are often favored for optimal activity.
Position 8 This position is a key determinant of potency and selectivity. Small aromatic moieties generally lead to single-digit micromolar IC50 values.Larger substituents, such as substituted biphenyls, can decrease activity, likely due to steric hindrance.[2]

Cellular Activity: Assessing the Anti-proliferative Effects

While in vitro kinase assays are essential for determining direct inhibitory potency, it is crucial to evaluate the effects of these compounds in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of the anti-proliferative effects of the inhibitors.

Causality Behind Experimental Choices
  • Choice of Cell Line: The choice of cancer cell line is critical and should ideally be one where CDK2 activity is known to be a driver of proliferation.

  • Assay Principle: The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This provides a robust readout of the overall effect of the inhibitor on cell growth and survival.

  • Dose-Response and Time-Course: Performing the assay over a range of inhibitor concentrations and time points is essential to determine the EC50 (half-maximal effective concentration) and to understand the kinetics of the cellular response.

Detailed Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound test compounds

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percent cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value.

MTT_Assay_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Compound Treatment cluster_Assay_and_Analysis Assay and Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_Doses Prepare Serial Dilutions of Inhibitor Adherence->Prepare_Doses Treat_Cells Add Inhibitor to Cells Prepare_Doses->Treat_Cells Incubate_Treatment Incubate (48-72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_EC50 Determine EC50 Calculate_Viability->Determine_EC50

Figure 3: Workflow for the MTT cell proliferation assay.

Assessing Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur upon binding of a small molecule inhibitor to its protein target. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Causality Behind Experimental Choices
  • Direct Measurement: ITC provides a direct, label-free measurement of the binding interaction in solution, avoiding potential artifacts associated with immobilization or labeling of the reactants.

  • Thermodynamic Insights: The ability to determine the enthalpic and entropic contributions to the binding free energy provides deeper insights into the driving forces of the interaction, which can be invaluable for rational drug design.

  • Orthogonal Validation: ITC serves as an excellent orthogonal method to validate the findings from enzymatic assays and to confirm direct binding to the target protein.

Detailed Experimental Protocol: Isothermal Titration Calorimetry

Materials:

  • Purified, high-concentration CDK2/cyclin E1 protein

  • This compound test compound

  • Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • DMSO (if required for compound solubility)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the CDK2/cyclin E1 protein against the chosen ITC buffer to ensure buffer matching.

    • Dissolve the this compound compound in the same dialysis buffer. If DMSO is used, ensure the final concentration is identical in both the protein and compound solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the CDK2/cyclin E1 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Titration: Perform a series of injections of the compound solution into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the ligand to protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Kinase Selectivity: A Critical Determinant of Therapeutic Potential

The selectivity of a kinase inhibitor is a crucial factor in its potential as a therapeutic agent. Off-target inhibition of other kinases can lead to unwanted side effects and toxicity. While this compound derivatives have been reported to exhibit high selectivity for CDK2, a comprehensive quantitative assessment is necessary to fully understand their off-target profile.[1]

Ideally, a lead this compound compound would be screened against a broad panel of kinases (a "kinome scan") to determine its IC50 values against a wide range of targets. This data is critical for building a complete picture of the compound's biological activity.

While a comprehensive kinome scan for a specific this compound is not publicly available in a single source, data from related imidazo-scaffolds suggests that selectivity against other CDK family members and the broader kinome can be achieved through careful chemical modifications. For example, related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds have yielded inhibitors with significant selectivity for CDK2 over other CDKs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective CDK2 inhibitors. This technical guide has provided a comprehensive overview of the key aspects of their characterization, from understanding their molecular mechanism of action to detailed, practical protocols for their in vitro and cellular evaluation.

Future efforts in this area should focus on:

  • Comprehensive Selectivity Profiling: Generating and publishing broad kinase selectivity data for lead this compound compounds is essential for advancing their development.

  • Structure-Based Drug Design: Leveraging the available co-crystal structures to rationally design next-generation inhibitors with improved potency and selectivity.

  • In Vivo Evaluation: Progressing promising candidates into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

By employing the principles and methodologies outlined in this guide, researchers can effectively advance the discovery and development of novel this compound-based therapies targeting CDK2-dependent cancers.

References

  • Krystof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Ajani, A., et al. (2018). Imidazo[1,2-c]pyrimidin-5(6H)-one as a Novel Core of Cyclin-Dependent Kinase 2 Inhibitors: Synthesis, Activity Measurement, Docking, and Quantum Mechanical Scoring. Journal of Molecular Recognition, 31(9), e2720. [Link]

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The Rise of Imidazo[1,2-c]pyrimidines: A New Frontier in Precision Oncology as Potent CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dysregulation of the cell cycle is a fundamental characteristic of cancer, making the enzymes that control it prime targets for therapeutic intervention. Among these, cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as critical regulators of the G1 to S phase transition, a key checkpoint in cell proliferation.[1] The hyperactivation of the cyclin D-CDK4/6-Rb pathway is a common feature in many cancers, driving uncontrolled cell division.[2][3] Consequently, the development of selective CDK4/6 inhibitors has revolutionized the treatment landscape for certain malignancies, particularly hormone receptor-positive (HR+) breast cancer.[4][5] This guide delves into the burgeoning class of imidazo[1,2-c]pyrimidine derivatives, which have shown significant promise as highly potent and selective CDK4/6 inhibitors. We will explore their chemical synthesis, mechanism of action, structure-activity relationships, and the preclinical data supporting their therapeutic potential.

The Critical Role of the CDK4/6-Cyclin D-Rb Axis in Cancer

The progression of the cell cycle is a tightly orchestrated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs).[6] In the G1 phase, the binding of D-type cyclins to CDK4 and CDK6 forms an active complex that phosphorylates the retinoblastoma tumor suppressor protein (Rb).[2][7] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase.[2][3]

In numerous cancer types, this regulatory pathway is compromised.[7] This can occur through various mechanisms, including the amplification or overexpression of cyclin D1, loss-of-function mutations in the Rb gene, or inactivation of endogenous CDK inhibitors like p16INK4a.[4][7] The resulting constitutive activation of CDK4/6 leads to incessant cell proliferation, a hallmark of cancer.[8][9] Therefore, targeting CDK4/6 with small molecule inhibitors presents a logical and effective strategy to reinstate cell cycle control and impede tumor growth.[6][9]

CDK46_Pathway cluster_extracellular Extracellular Signals cluster_cell Cellular Machinery Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD Forms Complex CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes pRb p-Rb (Phosphorylated) Rb_E2F->pRb Phosphorylation releases E2F pRb->S_Phase_Genes Activates Transcription CellCycle Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->CellCycle Inhibitor This compound CDK4/6 Inhibitor Inhibitor->CDK46_CyclinD Inhibits

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of action of this compound inhibitors.

The this compound Scaffold: A Promising Chemical Moiety

The this compound core represents a versatile heterocyclic scaffold that has been explored for its therapeutic potential against various targets. Recently, derivatives of this structure have been identified as potent inhibitors of CDK4/6.[10][11] The fusion of the imidazole and pyrimidine rings creates a unique electronic and steric environment that allows for favorable interactions within the ATP-binding pocket of CDK4 and CDK6.[12]

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. While specific reaction conditions and starting materials may vary, a general synthetic route is outlined below. This protocol is a composite of established methods and should be adapted and optimized based on the specific target molecule.[13]

Experimental Protocol: General Synthesis

  • Step 1: Condensation Reaction. A substituted 2-aminopyrimidine is reacted with an α-haloketone in a suitable solvent such as ethanol or dimethylformamide (DMF). This reaction is often catalyzed by a base, such as potassium carbonate or triethylamine, and typically proceeds at elevated temperatures.

  • Step 2: Cyclization. The intermediate from Step 1 undergoes an intramolecular cyclization to form the this compound core. This step is often facilitated by heating the reaction mixture.

  • Step 3: Functionalization. The core scaffold can be further modified at various positions to introduce different substituents. Common functionalization reactions include Suzuki-Miyaura cross-coupling, halogenation, and alkylation to enhance potency and selectivity.[13]

  • Step 4: Purification. The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the desired compound in high purity.

  • Step 5: Characterization. The structure and purity of the synthesized compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Structure-Activity Relationship (SAR)

This compound derivatives act as ATP-competitive inhibitors of CDK4/6.[12] They bind to the hinge region of the kinase domain, a critical area for ATP binding, thereby preventing the phosphorylation of substrate proteins like Rb.[12] The structure-activity relationship (SAR) studies of these compounds have revealed key structural features that contribute to their high potency and selectivity.

Key SAR Insights:

  • Substitutions on the Imidazole Ring: Modifications at this position can significantly impact kinase selectivity. Introducing bulky or electron-withdrawing groups can enhance interactions with specific residues in the CDK4/6 active site.

  • Substitutions on the Pyrimidine Ring: Alterations to the pyrimidine ring can influence the overall solubility and pharmacokinetic properties of the compound. The addition of polar groups can improve bioavailability.

  • Aromatic Substituents: The presence of specific aromatic or heteroaromatic groups attached to the core scaffold is often crucial for potent inhibitory activity. These groups can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

Preclinical Evaluation and Therapeutic Potential

Several this compound derivatives have demonstrated promising preclinical activity.[10][11] In vitro kinase assays have confirmed their potent and selective inhibition of CDK4 and CDK6 over other CDKs.[10]

In Vitro Kinase Inhibition

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against purified CDK4/cyclin D and CDK6/cyclin D complexes.

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)Reference
Compound 10b Low nanomolarLow nanomolar[11]
Compound 10c Low nanomolarLow nanomolar[11]
Compound 5a 0.82.0[14]
Compound 5b 2.74.8[14]

Table 1: In vitro inhibitory activity of representative this compound derivatives against CDK4 and CDK6.

Cellular Antiproliferative Activity

The antiproliferative effects of these compounds are evaluated in various cancer cell lines. A standard method for this is the MTT or MTS assay, which measures cell viability.

Experimental Protocol: Cell Proliferation Assay (MTT)

  • Cell Seeding: Cancer cells (e.g., MCF-7, Colo-205, U87MG) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

Preclinical studies have shown that certain this compound derivatives exhibit potent antiproliferative activity against a panel of cancer cell lines.[10]

In Vivo Efficacy in Xenograft Models

The in vivo antitumor efficacy of promising candidates is assessed in animal models, typically mouse xenograft models.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then treated with the this compound derivative, typically administered orally or via intraperitoneal injection, for a specified duration. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by immunohistochemistry or other methods.

Promising this compound compounds have demonstrated significant tumor growth inhibition in xenograft models of various cancers, including colon and glioblastoma.[11]

Preclinical_Workflow Synthesis Chemical Synthesis & Characterization Kinase_Assay In Vitro Kinase Assay (CDK4/6 Inhibition) Synthesis->Kinase_Assay Screening Cell_Assay Cell-Based Proliferation Assay (Antiproliferative Activity) Kinase_Assay->Cell_Assay Validation Xenograft In Vivo Xenograft Model (Antitumor Efficacy) Cell_Assay->Xenograft Confirmation Lead_Candidate Lead Candidate Identification Xenograft->Lead_Candidate Selection

Caption: A streamlined workflow for the preclinical evaluation of this compound CDK4/6 inhibitors.

Future Directions and Clinical Perspective

The development of this compound derivatives as CDK4/6 inhibitors is still in the early stages, but the preclinical data are highly encouraging.[15] Further optimization of this chemical scaffold could lead to the identification of clinical candidates with improved potency, selectivity, and pharmacokinetic profiles.

The established success of approved CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib in the treatment of HR+/HER2- breast cancer provides a clear clinical development path for novel inhibitors.[5][16] Future clinical trials will likely evaluate these new agents as monotherapy and in combination with other targeted therapies, such as endocrine therapy or PI3K inhibitors, in various cancer types.[17][18] The potential for these compounds to overcome resistance mechanisms that develop against existing CDK4/6 inhibitors is also an important area of investigation.

Conclusion

This compound derivatives represent a promising new class of potent and selective CDK4/6 inhibitors. Their unique chemical structure offers opportunities for fine-tuning their pharmacological properties. The robust preclinical data, demonstrating significant in vitro and in vivo antitumor activity, underscore their potential as next-generation therapeutics in precision oncology. Continued research and development in this area are warranted to translate these promising findings into tangible clinical benefits for cancer patients.

References

  • CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC. (n.d.).
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  • Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. (2015). Clinical Cancer Research, 21(13), 2905-2910.
  • Potential Target of CDK6 Signaling Pathway for Cancer Treatment. (n.d.).
  • Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of... (n.d.).
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  • Development of CDK4/6 Inhibitors: A Five Years Upd
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025).
  • Discovery of a novel series of imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. (2020). European Journal of Medicinal Chemistry, 193, 112239.
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113309.
  • Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. (2020). European Journal of Medicinal Chemistry, 193, 112239.
  • DOT Language. (2024).
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  • Graphviz Examples and Tutorial. (n.d.).
  • Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. (2025). International Journal of Molecular Sciences, 26(11), 5997.
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  • The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. (2024).
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  • Preclinical research offers promise of new CDK4/6 inhibitors. (2021).
  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. (2016). Breast Care, 11(3), 167-173.
  • CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. (2024).
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (2021). Acta Pharmaceutica Sinica B, 11(8), 2263-2284.
  • The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. (n.d.).
  • Clinical Impact of CDK4/6 Inhibitors in De Novo or PR− or Very Elderly Post-Menopausal ER+/HER2− Advanced Breast Cancers. (2023). Cancers, 15(13), 3369.
  • Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. (2019). The Oncologist, 24(Suppl 1), S15-S24.
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (2018).
  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. (2016). Breast Care, 11(3), 167-173.
  • Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing. (2025). Cancers, 17(6), 1332.
  • Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. (2023). International Journal of Molecular Sciences, 24(13), 11029.

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Exploring the Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The Imidazo[1,2-c]pyrimidine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] This guide synthesizes current research to provide an in-depth exploration of the therapeutic potential of this compound derivatives, focusing on their applications in oncology, infectious diseases, and central nervous system disorders. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key preclinical data, offering a comprehensive resource for researchers and drug development professionals.

The this compound Core: A Scaffold of Opportunity

The this compound system is a bicyclic aromatic compound featuring a pyrimidine ring fused with an imidazole ring. This unique arrangement provides a rigid, planar structure with a specific distribution of hydrogen bond donors and acceptors, which is key to its ability to bind effectively to various enzymatic targets. Its structural analogy to natural purines suggests a high potential for biological activity, which has been extensively validated across numerous studies.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anxiolytic properties.[1][2][3]

General Synthetic Strategies

The construction of the this compound core is typically achieved through cyclization reactions. A common and efficient method involves the reaction of a 2-aminopyrimidine derivative with an α-haloketone, such as α-bromoacetophenone.[4][5] This approach allows for significant diversity in the final compound through modifications of both starting materials. The choice of catalyst and solvent conditions can be optimized to improve yields and purity. For instance, microwave-assisted synthesis using catalysts like Alumina (Al2O3) has been shown to be an effective and solvent-free method for generating these derivatives.[1][2]

G cluster_start Starting Materials cluster_process Reaction cluster_result Core Scaffold Start1 2-Aminopyrimidine Condensation Condensation & Cyclization Reaction Start1->Condensation Start2 α-Haloketone (e.g., 2-Bromoacetophenone) Start2->Condensation Product This compound Derivative Condensation->Product Catalyst Catalyst (e.g., Al2O3, KOH) Catalyst->Condensation Conditions Conditions (e.g., Microwave, Reflux) Conditions->Condensation

Caption: General workflow for the synthesis of this compound derivatives.

Therapeutic Area Deep Dive: Oncology

The development of novel anticancer agents remains a paramount challenge in medicine. This compound derivatives have emerged as a promising class of compounds with significant potential in this area, demonstrating cytotoxic activity against a range of cancer cell lines.[6]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism behind the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7] For example, derivatives have been developed as potent inhibitors of spleen tyrosine kinase (Syk), which plays a role in B-cell activation and is a target in certain leukemias and lymphomas.[8] Furthermore, specific derivatives have been designed as selective inhibitors of Fibroblast Growth Factor Receptors (FGFR) and c-KIT, which are implicated in hepatocellular carcinoma and gastrointestinal stromal tumors (GIST), respectively.[9][10][11][12]

Beyond kinase inhibition, many this compound derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Compound 9b , a novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivative, was shown to induce apoptosis in K562 leukemia cells by upregulating the pro-apoptotic protein Bax, downregulating the anti-apoptotic protein Bcl-2, and activating caspase-3, a key executioner of apoptosis.[13] This compound also caused cell cycle arrest at the S phase, preventing cancer cell proliferation.[13]

G Compound This compound Derivative (e.g., 9b) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes Caspase3_inactive Pro-Caspase-3 Bcl2->Caspase3_inactive Inhibits Activation Bax->Caspase3_inactive Promotes Activation Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis (Cell Death) Caspase3_active->Apoptosis

Caption: Apoptosis induction pathway activated by this compound derivatives.

Structure-Activity Relationship (SAR) and Preclinical Data

SAR studies have been crucial in optimizing the anticancer potency of this scaffold. Modifications at various positions of the fused ring system can dramatically impact activity. For instance, studies on imidazo[1,2-a]pyridine/pyrazine derivatives, close structural relatives, have shown that the nature of the substituent at the C-2 position (electron-withdrawing vs. electron-donating groups) significantly influences the resulting anticancer activity.[14]

The table below summarizes the cytotoxic activity of selected this compound and related derivatives against various cancer cell lines, highlighting their potential.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ ValueReference
Compound 9b K562 (Leukemia)Apoptosis Induction5.597 µM[13]
Compound 9b U937 (Lymphoma)Apoptosis Induction3.512 µM[13]
Compound 26c HCC827 (Lung)EGFR Inhibition29.40 nM[6]
Compound 8b MOLT-4 (Leukemia)Not specifiedGI₅₀ < -8.00 M[6]
Various Imatinib-resistant GISTc-KIT InhibitionNanomolar range[11][12]

Therapeutic Area Deep Dive: Antimicrobial and Antiviral Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. The this compound scaffold has demonstrated significant promise in this domain, with derivatives showing potent antibacterial, antifungal, and antiviral activities.[1][2][15]

Antibacterial and Antifungal Potential

Numerous studies have reported the synthesis and evaluation of this compound derivatives against a panel of pathogenic microbes.[15] The mechanism is often linked to the inhibition of essential microbial enzymes or disruption of cell wall integrity. Bioactivity tests have shown that many compounds exhibit good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2] For instance, certain chalcone-hybrid derivatives of this compound displayed strong activity against P. aeruginosa, B. subtilis, and E. coli.[15]

Antiviral Activity

The structural similarity to purine nucleosides makes the this compound scaffold a prime candidate for the development of antiviral agents.[16] While early studies on certain arabinosyl-substituted nucleoside analogues showed no significant antiviral activity,[16] more recent research has been more promising. Derivatives have been investigated for activity against viruses such as HIV and Hepatitis C.[5] Recently, this scaffold was explored for its potential to inhibit SARS-CoV-2 cell entry by targeting the hACE2 receptor and spike protein, demonstrating the ongoing relevance of this chemical class in antiviral research.[5]

Therapeutic Area Deep Dive: Central Nervous System (CNS) Disorders

The unique chemical properties of Imidazo[1,2-c]pyrimidines also make them suitable candidates for targeting the CNS. Their ability to cross the blood-brain barrier and modulate CNS receptors has led to their investigation for anxiety and neurodegenerative diseases.

Anxiolytic Properties via GABAᴀ Receptor Modulation

Inhibitory neurotransmission in the brain is primarily mediated by the γ-aminobutyric acid (GABA) type A (GABAᴀ) receptors.[17] These receptors are the site of action for benzodiazepines, which are commonly used to treat anxiety. Researchers have successfully developed Imidazo[1,2-a]pyrimidine derivatives that act as functionally selective agonists at the GABAᴀ α2/α3 binding sites.[17] This subtype selectivity is critical, as it allows for an anxiolytic effect without the sedative side effects associated with non-selective benzodiazepines, which also act on the α1 subunit. This work highlights the potential for developing safer and more targeted treatments for anxiety disorders.[17]

Neuroprotective and Anti-Neuroinflammatory Potential

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's. Recent work on related triazole-pyrimidine hybrids has shown potential neuroprotective and anti-neuroinflammatory effects.[18] Given the broad biological activity of the this compound core, including its known anti-inflammatory properties, exploring its potential in neurodegeneration is a logical and promising future direction.[3]

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides standardized, self-validating protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol: General Synthesis of a 2-Phenylthis compound Derivative

This protocol is adapted from methodologies described for the condensation of 2-aminopyrimidines with α-haloketones.[5]

Objective: To synthesize 2-phenylthis compound.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Ethanol (20 mL)

  • Sodium bicarbonate (2.0 mmol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminopyrimidine (1.0 mmol) and ethanol (20 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add 2-bromoacetophenone (1.0 mmol) to the solution, followed by sodium bicarbonate (2.0 mmol). The bicarbonate is added to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 78°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion, typically within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenylthis compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of a synthesized compound on a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound against a selected cancer cell line (e.g., K562).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and stabilization.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator. The incubation time is critical and should be consistent across experiments to ensure reproducibility.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_screening Screening Cascade A Compound Library (this compound Derivatives) B Primary Screen: In Vitro Cytotoxicity (e.g., MTT Assay) A->B Test C Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) B->C Active 'Hits' D Tertiary Screen: In Vivo Model (e.g., Xenograft) C->D Potent & Selective E Lead Compound D->E Efficacious

Caption: A logical workflow for a preclinical drug discovery screening cascade.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly valuable core in modern drug discovery. The extensive body of research highlights its significant therapeutic potential across multiple disease areas, most notably in oncology. The ability to systematically modify the core structure has allowed for the fine-tuning of activity against specific targets, such as drug-resistant c-KIT mutations and subtype-selective GABAᴀ receptors.[11][12][17]

Future research should focus on several key areas:

  • Improving Selectivity: While broad-spectrum activity can be advantageous, developing derivatives with high selectivity for specific kinase isoforms or microbial targets will be crucial for minimizing off-target effects and improving safety profiles.

  • Pharmacokinetic Optimization: A concerted effort is needed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have good oral bioavailability and appropriate half-lives for clinical use.[19]

  • Exploring New Targets: The proven versatility of this scaffold warrants its evaluation against emerging therapeutic targets, including those in metabolic and autoimmune diseases. Recent work on cGAS inhibitors for autoimmune conditions exemplifies this promising direction.[20]

References

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  • Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hep
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  • Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
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  • Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. PubMed.
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine deriv
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Novel Triazole-Substituted Imidazo[1,2-a]Pyrimidine Compounds as cGAS inhibitors.
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[1,2-c]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The landscape of medicinal chemistry is continually evolving, with an ongoing search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the vast array of nitrogen-containing heterocycles, the imidazopyrimidine family has garnered significant attention due to its structural similarity to endogenous purines, allowing these compounds to interact with a wide range of biological targets.[1][2] While the imidazo[1,2-a]pyrimidine isomer is more extensively studied, the this compound core represents a compelling, albeit less explored, scaffold with demonstrated potential in kinase inhibition and other therapeutic areas.[3][4]

This technical guide provides a comprehensive overview of the physicochemical properties of substituted imidazo[1,2-c]pyrimidines, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural characterization, key physicochemical parameters, computational analysis, and biological activities of this promising class of compounds. The narrative emphasizes the causality behind experimental choices and provides actionable protocols, grounding all claims in authoritative scientific literature.

Synthesis and Functionalization Strategies

The synthetic accessibility of a scaffold is paramount for its exploration in drug discovery. The this compound core can be constructed through several strategic approaches, with the choice of method often dictated by the desired substitution pattern.

Regiospecific Synthesis from Aminopyrimidines

A prevalent and versatile method for constructing the this compound ring system involves the cyclization of a substituted 4-aminopyrimidine with an appropriate C2 synthon. A notable one-pot, regiospecific synthesis has been developed that reacts 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes.[5] This method offers excellent control over the regiochemistry, yielding 3-substituted imidazo[1,2-c]pyrimidines.[5] The reaction proceeds under mild conditions and is completed within a few hours, making it an efficient route for generating derivatives.[5]

Another established approach is the condensation of 4-aminopyrimidines with α-halocarbonyls or α-haloacetals.[6] Alternatively, the reaction of 4-halopyrimidines with 2-chloroethylamine can also yield the desired fused ring system.[6]

Synthesis of Imidazo[1,2-c]pyrimidinones

The imidazo[1,2-c]pyrimidin-5(6H)-one and related oxo-derivatives represent a significant subclass with demonstrated biological activity.[4][7] These can be synthesized through the reaction of α-bromoacetophenone with nucleobases like cytosine.[7] A distinct route involves the condensation of a 6-chloro-2,4-dimethoxypyrimidine derivative with an electron-poor ω-allylic amine, which, after heating in methanol, cyclizes to form the imidazo[1,2-c]pyrimidinone core.[6] This latter reaction has been pivotal in confirming the 7-methoxy-5-oxo structure through single-crystal X-ray diffraction.[6]

Post-Cyclization Functionalization

Once the core is formed, further diversification can be achieved through various functionalization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl substituents onto the heterocyclic core, particularly at halogenated positions.[8][9][10] This strategy was employed in the synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, where Suzuki-Miyaura cross-coupling was used to modify positions 2, 3, 6, or 8.[4]

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., 4-Aminopyrimidine, α-haloketone) cyclization Cyclization Reaction (e.g., Condensation) start->cyclization Forming the bicyclic system core This compound Core cyclization->core functionalization Post-Cyclization Functionalization (e.g., Suzuki Coupling) core->functionalization Introducing diversity final_product Substituted this compound Derivative functionalization->final_product

General synthesis workflow for substituted Imidazo[1,2-c]pyrimidines.

Physicochemical Properties: The Pillars of Drug-Likeness

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] For ionizable molecules like imidazo[1,2-c]pyrimidines, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[11]

  • Experimental Determination: The "shake-flask" method is the gold standard, involving partitioning the compound between octanol and a buffered aqueous phase, followed by concentration measurement in each phase.[11] High-performance liquid chromatography (HPLC)-based methods offer a faster, higher-throughput alternative by correlating retention time with compounds of known LogP values.[4][12]

  • Computational Prediction: Numerous algorithms can calculate LogP (cLogP) based on fragmental or atomic contributions.[13] The parent this compound has a computed XLogP3-AA value of 1.1, suggesting moderate lipophilicity.[14] Substitution with lipophilic groups (e.g., aryl, alkyl) will increase the LogP, while introducing polar functional groups (e.g., hydroxyl, carboxyl) will decrease it.

Aqueous Solubility

Adequate aqueous solubility is crucial for drug absorption and formulation. Poor solubility can lead to unreliable in vitro assay results and poor bioavailability.[15][16]

  • Experimental Determination: Thermodynamic solubility is determined by equilibrating an excess of the solid compound in an aqueous buffer for an extended period (24-72 hours), followed by filtration and quantification of the dissolved compound via HPLC-UV or LC/MS.[17] Kinetic solubility, a higher-throughput method used in early discovery, involves adding a DMSO stock solution to a buffer and detecting precipitation, often by turbidimetry.[16][17]

  • Influence of Structure: The planarity and symmetry of a molecule can significantly impact its crystal lattice energy and, consequently, its solubility. Disrupting planarity or symmetry, for instance, by introducing non-planar substituents, can improve aqueous solubility.[18] For imidazo[1,2-c]pyrimidines, introducing polar groups or ionizable centers is a key strategy to enhance solubility.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at a given pH, which affects its solubility, permeability, and target binding. The this compound scaffold contains basic nitrogen atoms that can be protonated.

  • Experimental Determination: Potentiometric titration is a classic method. For sparingly soluble compounds, spectrophotometric or fluorimetric methods can be employed, where changes in UV-Vis absorbance or fluorescence upon pH titration are used to determine the pKa.[14][19]

  • Structural Considerations: The basicity of the nitrogen atoms in the this compound ring is influenced by the electronic effects of the substituents. Electron-donating groups will generally increase basicity (raise the pKa), while electron-withdrawing groups will decrease it. The pKa values for related nitrogen heterocycles like imidazole and pyrimidine in water are approximately 6.95 and 1.3, respectively, providing a reference point for the expected basicity of the fused system.[20]

G cluster_physchem Physicochemical Property Determination Workflow compound Synthesized Compound logp LogP/LogD Measurement (Shake-Flask or HPLC) compound->logp solubility Aqueous Solubility (Thermodynamic or Kinetic) compound->solubility pka pKa Determination (Potentiometric or Spectrophotometric Titration) compound->pka data ADME Profile Data logp->data solubility->data pka->data G cluster_syk Syk Signaling Pathway in B-Cell Activation BCR B-Cell Receptor (BCR) + Antigen Lyn Src-family kinase (Lyn) BCR->Lyn activates ITAM Phosphorylated ITAMs on CD79a/b Lyn->ITAM phosphorylates Syk Syk ITAM->Syk recruits & activates PLCg2 PLCγ2 Syk->PLCg2 phosphorylates Ca_flux Ca²⁺ Mobilization PLCg2->Ca_flux NFAT NFAT Activation Ca_flux->NFAT B_cell_response B-Cell Proliferation & Antibody Production NFAT->B_cell_response Inhibitor This compound Inhibitor Inhibitor->Syk inhibits (ATP-competitive) G cluster_cdk2 CDK2-Mediated G1/S Cell Cycle Transition CyclinD_CDK46 Cyclin D-CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb_E2F pRb + E2F Rb_E2F->pRb_E2F CyclinE Cyclin E Synthesis pRb_E2F->CyclinE promotes ppRb_E2F ppRb + E2F pRb_E2F->ppRb_E2F CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->pRb_E2F hyperphosphorylates Arrest G1/S Arrest S_Phase S-Phase Entry (DNA Replication) ppRb_E2F->S_Phase drives Inhibitor Imidazo[1,2-c]pyrimidinone Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Sources

"in vitro screening of Imidazo[1,2-c]pyrimidine libraries"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of Imidazo[1,2-c]pyrimidine Libraries

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Prominence of the this compound Scaffold

The this compound core is a nitrogen-fused heterocyclic system that has garnered significant interest in medicinal chemistry. As a "privileged" scaffold, its rigid, planar structure and capacity for diverse substitutions make it an ideal foundation for building libraries of compounds with a wide range of pharmacological activities.[1] Its structural similarity to endogenous purines allows molecules derived from this core to interact with a multitude of biological targets, particularly enzymes like protein kinases that have ATP-binding pockets.[2][3]

Historically, related scaffolds like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have demonstrated a vast spectrum of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] This success provides a strong rationale for the exploration of the relatively less-studied this compound isomer. High-throughput in vitro screening of libraries based on this core is a critical first step in identifying novel lead compounds for drug discovery programs. This guide provides a technical framework for designing and executing such a screening campaign, from initial assay selection to hit validation, grounded in established scientific principles and field-proven methodologies.

Strategic Design of the Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently identify and characterize active compounds. The "screening cascade" is a logical workflow that moves from broad, high-throughput primary assays to more complex, lower-throughput secondary and mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Mechanism of Action Studies Compound_Library This compound Library (1000s of compounds) Primary_Assay High-Throughput Assay (e.g., Biochemical Kinase Assay or Cellular Viability Assay) Compound_Library->Primary_Assay Single concentration screen Hit_Identification Initial Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (Calculate IC50/EC50) Hit_Identification->Dose_Response Active 'Hits' Orthogonal_Assay Orthogonal Assay (Confirm activity in different format) Dose_Response->Orthogonal_Assay Hit_Prioritization Hit Prioritization (Potency, Selectivity, SAR) Orthogonal_Assay->Hit_Prioritization MOA_Assays Mechanism of Action Assays (e.g., Western Blot, Target Engagement) Hit_Prioritization->MOA_Assays Confirmed 'Hits' Lead_Candidates Validated Lead Candidates MOA_Assays->Lead_Candidates

Caption: A typical workflow for an in vitro screening cascade.

Target Selection and Assay Development

The choice of a primary assay is dictated by the therapeutic hypothesis. Given the established activities of the broader imidazopyrimidine class, several target families are of high interest.

  • Protein Kinases: This is the most prominent target class. Various imidazo-fused heterocycles are potent inhibitors of kinases involved in cancer and inflammation, such as PIM, DYRK1A, CLK1, PDGFR, and CDKs.[5][6][7][8][9] A primary screen could therefore involve a biochemical assay against a specific kinase of interest.

  • Cancer Cell Proliferation: A target-agnostic approach involves screening directly for antiproliferative effects against a panel of cancer cell lines. This has the advantage of identifying compounds that work through various mechanisms, not just kinase inhibition. Numerous studies have validated the anticancer effects of imidazopyrimidines against breast, lung, colon, and liver cancer cell lines.[10][11][12]

  • Wnt/β-catenin Pathway: This signaling pathway is frequently deregulated in cancers. Specific imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway, making it a viable target for screening.[13][14]

  • Microbial Targets: The scaffold has also shown promise as an antimicrobial and antifungal agent, presenting another avenue for screening campaigns.[2][3][15]

Assay Choice: Biochemical vs. Cellular
  • Biochemical Assays: These assays use purified components (e.g., a recombinant kinase and its substrate) to measure the direct effect of a compound on the target protein. They are highly controlled, reproducible, and excellent for primary high-throughput screening (HTS).

    • Causality: A positive result in a biochemical assay strongly suggests direct target engagement. This simplifies the initial interpretation of the mechanism of action.

  • Cellular Assays: These assays use whole cells to measure a biological response (e.g., cell death, inhibition of a signaling pathway). They provide more physiologically relevant data, as the compound must cross the cell membrane and act within the complex cellular environment.

    • Causality: A positive result in a cellular assay confirms that the compound has the desired biological effect but does not, by itself, confirm the molecular target. It is a self-validating system for biological activity and bioavailability at the cellular level.

For a robust campaign, a biochemical primary screen followed by a cellular secondary screen is often the most effective strategy.

Core Methodologies: Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to measure the inhibition of a protein kinase using a luminescence readout that quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Principle: The assay measures the activity of a target kinase by quantifying the depletion of ATP. The amount of ATP remaining in solution after the kinase reaction is inversely proportional to the kinase's activity.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of each compound from the this compound library (typically at a 10 mM stock concentration in DMSO) into a 384-well, low-volume, white, solid-bottom assay plate. Dispense DMSO into control wells.

  • Enzyme & Substrate Preparation: Prepare a solution containing the target kinase and its specific substrate in the appropriate kinase assay buffer.

  • Enzyme Addition: Add 5 µL of the kinase/substrate solution to each well of the assay plate.

  • Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to pre-bind with the enzyme.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration equal to the known Km for the target kinase. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation 2: Mix the plate and incubate for 60 minutes at room temperature. The precise time should be within the determined linear range of the reaction.

  • Reaction Termination & Detection: Add 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Incubation 3: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Self-Validation System (Controls):

  • Negative Control (0% Inhibition): Wells containing DMSO instead of a compound. Represents full kinase activity.

  • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase. Represents background signal.

Protocol 2: Cellular Antiproliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity and antiproliferative effects.[16][17]

Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total protein mass, and therefore to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, A375) into 96-well clear-bottom plates at a predetermined optimal density (e.g., 5,000 cells/well).[10][12] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound "hits" in cell culture media. Add 100 µL of the diluted compounds to the respective wells. Include wells with media and DMSO as a vehicle control.

  • Incubation: Return the plates to the incubator for 72 hours.

  • Cell Fixation: Gently remove the media. Add 100 µL of ice-cold 10% (w/v) TCA to each well and incubate at 4°C for 60 minutes. This step fixes the cells and precipitates proteins.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and media components. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Place the plates on a shaker for 5 minutes to ensure homogeneity and read the absorbance at 510 nm on a microplate reader.

Protocol 3: Mechanism of Action - Western Blot for Signaling Pathway Analysis

This protocol is used to investigate how a lead compound affects specific cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer and is a known target of related imidazopyridine compounds.[18]

Principle: Western blotting uses antibodies to detect the presence and relative abundance of specific proteins in a cell lysate. By using antibodies against both the phosphorylated (active) and total forms of a protein, one can determine if a compound inhibits the activation of a signaling cascade.

G RTK Growth Factor Receptor (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates (p-Akt) mTOR mTOR AKT->mTOR Activates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits G Primary_Hits Primary Hits from HTS Potency Potency Primary_Hits->Potency Dose-Response Confirmed_Hits Confirmed Hits Selectivity Selectivity Confirmed_Hits->Selectivity Selectivity Panel Selective_Hits Selective Hits SAR SAR Selective_Hits->SAR Cheminformatics SAR_Hits Hits with good SAR Leads Lead Series SAR_Hits->Leads Potency->Confirmed_Hits IC50 < 1 µM? Selectivity->Selective_Hits >10-fold selective? SAR->SAR_Hits Structurally attractive?

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The Ascendant Trajectory of Imidazo[1,2-c]pyrimidine Analogs in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold in Cancer Drug Discovery

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down a multitude of chemical avenues. Among the heterocyclic scaffolds that have garnered significant attention, the imidazo[1,2-c]pyrimidine core stands out as a "privileged" structure. Its inherent drug-like properties, synthetic tractability, and versatile substitution patterns have made it a fertile ground for the development of potent and selective modulators of key oncogenic pathways. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound analogs, from their rational design and synthesis to their biological evaluation and mechanistic interrogation in the context of cancer research. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The this compound Core: A Strategic Choice for Kinase Inhibition

The this compound scaffold is a fused heterocyclic system that offers a unique three-dimensional arrangement of nitrogen atoms, rendering it an excellent bioisostere for the purine core of ATP. This structural mimicry is the cornerstone of its success as a kinase inhibitor scaffold. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are central regulators of a vast array of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The strategic advantage of the this compound core lies in its ability to be extensively decorated with various substituents at multiple positions (typically C2, C5, C7, and N6). This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By judiciously modifying these positions, medicinal chemists can design analogs that specifically target the ATP-binding pocket of a desired oncogenic kinase, leading to the inhibition of its downstream signaling and ultimately, the suppression of tumor growth.

Key Oncogenic Pathways Targeted by this compound Analogs

Research has illuminated the potential of this compound analogs to modulate several critical signaling pathways implicated in cancer. Here, we explore some of the most prominent examples.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine

Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by a dysregulated cell cycle. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of cell cycle progression. The activity of CDKs is tightly controlled by their association with regulatory subunits called cyclins. In many cancers, the CDK/cyclin machinery is hyperactivated, leading to incessant cell division.

Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have emerged as potent inhibitors of CDK2.[1] The inhibition of CDK2 can lead to cell cycle arrest, providing a direct mechanism to halt tumor cell proliferation.

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Cyclin D Cyclin D Ras/Raf/MEK/ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Phosphorylation Rb Phosphorylation CDK4/6->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release Cyclin E Cyclin E E2F Release->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry This compound Analog This compound Analog This compound Analog->CDK2 Inhibition

Caption: Inhibition of the CDK2/Cyclin E complex by this compound analogs blocks S-phase entry and halts cell cycle progression.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2] This pathway is frequently hyperactivated in a wide range of human cancers due to mutations in key components such as PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN. Structurally related imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against the PI3K/Akt/mTOR pathway.[3][4][5][6]

PI3K_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt PTEN PTEN PIP3->PTEN Inhibition mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth This compound Analog This compound Analog This compound Analog->PI3K Inhibition

Caption: this compound analogs can inhibit PI3K, thereby blocking downstream Akt and mTOR signaling, leading to decreased cell growth and survival.

Targeting Oncogenic KRAS: A Formidable Challenge

Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, lung, and colorectal cancers.[7] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its effector binding surfaces. However, recent breakthroughs have led to the development of covalent inhibitors that target specific KRAS mutants, such as G12C. Novel imidazo-pyrimidine compounds are being developed to inhibit oncogenic KRAS mutations, including G12D, G12V, and G12C.[8]

Synthetic Strategies for this compound Analogs

The synthesis of the this compound scaffold can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

The Groebke-Blackburn-Bienaymé Reaction: A Multicomponent Approach

A versatile and efficient method for the synthesis of substituted imidazo[1,2-a]pyridines and related heterocycles is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This one-pot reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. This methodology can be adapted for the synthesis of imidazo[1,2-c]pyrimidines by using a 4-aminopyrimidine as the starting aminoazine.

GBB_Reaction cluster_0 Reactants cluster_1 Product 4-Aminopyrimidine 4-Aminopyrimidine This compound This compound 4-Aminopyrimidine->this compound + Aldehyde Aldehyde Aldehyde->this compound + Isocyanide Isocyanide Isocyanide->this compound +

Caption: The Groebke-Blackburn-Bienaymé three-component reaction provides a convergent and efficient route to substituted Imidazo[1,2-c]pyrimidines.

Step-by-Step Synthesis of an 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one Analog

This protocol describes the synthesis of an 8-iodo-substituted analog, which can serve as a versatile intermediate for further functionalization via cross-coupling reactions.[1]

Step 1: Synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one

  • To a solution of 5-iodocytosine in a suitable solvent (e.g., DMF), add chloroacetaldehyde (in the form of its dimethyl acetal, which is hydrolyzed in situ) and a base (e.g., K2CO3).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one.

Step 2: Suzuki Cross-Coupling for C8-Arylation

  • In a reaction vessel, combine the 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C8-arylated Imidazo[1,2-c]pyrimidin-5(6H)-one analog.

Biological Evaluation of this compound Analogs

A tiered approach is typically employed for the biological evaluation of newly synthesized this compound analogs, starting with in vitro cell-based assays and progressing to more complex mechanistic studies.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Table 1: Exemplary IC50 Values of this compound Analogs in Cancer Cell Lines

Compound IDCancer Cell LineTargetIC50 (µM)Reference
9b K562 (Leukemia)Not specified5.597[11]
9b U937 (Leukemia)Not specified3.512[11]
IP-5 HCC1937 (Breast)PI3K/Akt45[12]
IP-6 HCC1937 (Breast)PI3K/Akt47.7[12]
Compound 14j MCF-7 (Breast)Not specified0.021[13]
Compound 14j A549 (Lung)Not specified0.091[13]
Compound 12b Hep-2 (Laryngeal)Not specified11[4]
Mechanistic Interrogation: Western Blotting and Flow Cytometry

Western Blotting for Target Engagement and Pathway Modulation

Western blotting is a powerful technique to detect specific proteins in a complex mixture and to assess the phosphorylation status of signaling proteins, thereby confirming target engagement and pathway modulation.

Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with the this compound analog for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a laser-based technology that allows for the multi-parametric analysis of individual cells. It is invaluable for assessing the effects of anticancer compounds on the cell cycle and for quantifying apoptosis.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat cells with the this compound analog, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Synthesis of Analogs Synthesis of Analogs MTT Assay (IC50) MTT Assay (IC50) Synthesis of Analogs->MTT Assay (IC50) Western Blotting Western Blotting MTT Assay (IC50)->Western Blotting Active Compounds Flow Cytometry Flow Cytometry MTT Assay (IC50)->Flow Cytometry Active Compounds Mechanism of Action Mechanism of Action Western Blotting->Mechanism of Action Flow Cytometry->Mechanism of Action In Vivo Studies In Vivo Studies Mechanism of Action->In Vivo Studies

Caption: A typical experimental workflow for the evaluation of this compound analogs, from synthesis to in vivo studies.

Structure-Activity Relationship (SAR) and Future Perspectives

The development of potent and selective this compound analogs is guided by a deep understanding of their structure-activity relationships (SAR). SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For kinase inhibitors, this often involves optimizing interactions with specific amino acid residues in the ATP-binding pocket.

For instance, in the development of Syk family kinase inhibitors, it was found that the introduction of specific substituents on the this compound core could significantly enhance potency and oral bioavailability.[9] Similarly, for CDK2 inhibitors, modifications at positions 2, 3, 6, or 8 of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold have been explored to improve inhibitory activity.[1]

The future of this compound analogs in cancer research is bright. Ongoing efforts are focused on:

  • Improving Selectivity: Designing analogs that target specific kinases or even mutant forms of kinases to minimize off-target effects and toxicity.

  • Overcoming Drug Resistance: Developing next-generation compounds that are active against tumors that have acquired resistance to existing therapies.

  • Exploring Novel Targets: Expanding the scope of this compound analogs to inhibit other classes of enzymes or protein-protein interactions relevant to cancer.

  • Combination Therapies: Investigating the synergistic effects of this compound analogs with other anticancer agents to achieve more durable therapeutic responses.

Conclusion

The this compound scaffold has firmly established itself as a versatile and promising platform for the discovery of novel anticancer agents. Its inherent ability to mimic the purine core of ATP, coupled with its synthetic accessibility, has enabled the development of a diverse range of analogs targeting key oncogenic pathways. The in-depth technical guidance provided herein, from synthetic strategies to detailed biological evaluation protocols, is intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable heterocyclic system. As our understanding of cancer biology deepens, the rational design and development of next-generation this compound analogs will undoubtedly play a pivotal role in shaping the future of precision oncology.

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A Preliminary Technical Guide to Investigating Imidazo[1,2-c]pyrimidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. As a bioisostere of purine, this scaffold has attracted significant interest for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxic properties of this compound derivatives. We will explore the known mechanisms of action, present detailed protocols for essential cytotoxicity assays, and offer insights into the causal relationships behind experimental choices. This document is intended to serve as a foundational resource for researchers initiating or advancing projects on this promising class of compounds.

Introduction: The Rationale for Investigating this compound Cytotoxicity

Fused heterocyclic systems are the cornerstone of many approved therapeutic agents. The this compound nucleus, a nitrogen-containing fused heterocycle, has emerged as a scaffold of significant interest.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including protein kinases, which are often dysregulated in cancer.[2] The preliminary cytotoxic evaluation of novel this compound derivatives is a critical first step in the drug discovery pipeline, providing essential data on their potential as anticancer agents.

The core objective of this preliminary investigation is to determine the concentration-dependent inhibitory effects of these compounds on cancer cell proliferation and to elucidate the primary mechanisms through which they induce cell death or arrest cell growth. Key questions to be addressed include:

  • What is the potency of the compound (typically measured as the half-maximal inhibitory concentration, IC50)?

  • What is the mode of cell death (e.g., apoptosis, necrosis)?

  • Does the compound affect cell cycle progression?

  • What are the potential molecular targets or pathways modulated by the compound?

This guide will walk through the logical and technical steps to begin answering these questions.

Known and Postulated Mechanisms of this compound Cytotoxicity

While the broader class of imidazo-fused pyrimidines has been extensively studied, research specifically on the [1,2-c] isomer is still emerging. However, existing studies and parallels with related scaffolds point towards several key cytotoxic mechanisms.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents. Several studies have indicated that imidazo-fused pyrimidines can trigger this pathway. For instance, a series of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have been shown to induce apoptosis in K562 leukemia cells.[3] The mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway.[4]

Causality: The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) determines the cell's fate.[5] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, releasing cytochrome c into the cytosol.[4][6] This event initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[3][6]

  • Key finding: A specific derivative, compound 9b from the 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine series, was found to upregulate Bax expression, downregulate Bcl-2 levels, and activate caspase-3 in K562 cells, confirming its pro-apoptotic activity.[3]

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Imidazo_Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Imidazo_Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Imidazo_Compound->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Outer Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Imidazo[1,2-c]pyrimidines.

Cell Cycle Arrest

In addition to inducing cell death, cytotoxic compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase). This prevents the cell from dividing and can ultimately lead to apoptosis. Flow cytometry analysis has shown that certain this compound derivatives can cause cell cycle arrest at the S phase.[3]

Causality: Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. Inhibition of specific CDKs can halt the cell cycle. For example, the progression from G1 to S phase is controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes.

Targeted Kinase Inhibition

The structural features of the this compound scaffold make it an excellent candidate for designing specific kinase inhibitors. Some derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7][8]

Causality and Trustworthiness: The principle of selective kinase inhibition is a cornerstone of modern targeted cancer therapy. By designing a compound to fit specifically into the ATP-binding pocket of a particular kinase like CDK2, it is possible to inhibit its function with high precision. This specificity is crucial for minimizing off-target effects and associated toxicity. Interestingly, one study found that their imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, which were potent CDK2 inhibitors, exhibited low general cytotoxicity against leukemia cell lines.[7] This highlights a critical concept: potent target engagement does not always translate to broad cytotoxicity. For a CDK inhibitor to be cytotoxic, the cancer cell line must be dependent on (or "addicted to") that specific CDK for its survival and proliferation. This underscores the importance of cell line selection in cytotoxicity screening.

Experimental Design and Protocols

A systematic approach is required to evaluate the cytotoxicity of a new chemical series. The following workflow provides a logical progression from initial screening to mechanistic investigation.

experimental_workflow cluster_screening Phase 1: Primary Screening cluster_mechanism Phase 2: Mechanistic Elucidation cluster_target Phase 3: Target Validation Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Confirm protein changes (Bax, Bcl-2, Caspases) Cell_Cycle->Western_Blot Confirm protein changes (Cyclins, CDKs, p21, p53) Kinase_Assay Kinase Inhibition Assay (If applicable) Western_Blot->Kinase_Assay Investigate upstream targets

Caption: A logical workflow for investigating compound cytotoxicity.

Protocol: Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[3]

Expertise & Experience: The choice of cell lines is paramount. A panel should include cell lines from different cancer types (e.g., leukemia, breast, colon) to assess the breadth of activity. Including a non-cancerous cell line (e.g., HUVEC) is crucial for evaluating selectivity and potential toxicity to healthy cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000–5,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3] Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570-585 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the proportion of cells in each phase of the cell cycle based on their DNA content.

Trustworthiness: Proper sample preparation is key to obtaining reliable data. Cells must be fixed properly to permeabilize the membrane for dye entry, and RNase treatment is necessary when using Propidium Iodide (PI) as it also binds to double-stranded RNA.[10]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates or 6-cm dishes (e.g., 3-4 x 10^5 cells/dish) and allow them to adhere.[3] Treat the cells with the this compound compound at concentrations around its IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70-95% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at 4°C.[3]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[10]

  • Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature or overnight at 4°C.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a blue or green laser and collecting the fluorescence emission in the appropriate channel (typically on a linear scale).

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound IDScaffoldCell LineCancer TypeIC50 (µM)Reference
9b 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidineK562Chronic Myelogenous Leukemia5.597[3]
U937Histiocytic Lymphoma3.512[3]
3d Imine-bearing imidazo[1,2-a]pyrimidineMCF-7Breast Adenocarcinoma43.4[9]
MDA-MB-231Breast Adenocarcinoma35.9[9]
HUVECNormal Endothelial71.4[9]
4d Amine-bearing imidazo[1,2-a]pyrimidineMCF-7Breast Adenocarcinoma39.0[9]
MDA-MB-231Breast Adenocarcinoma35.1[9]
HUVECNormal Endothelial57.0[9]

*Note: Compounds 3d and 4d are from the closely related imidazo[1,2-a]pyrimidine class and are included to illustrate activity against common solid tumor cell lines and the concept of selectivity against non-cancerous cells.

Conclusion and Future Directions

The preliminary investigation of this compound cytotoxicity is a multi-faceted process that provides foundational data for further drug development. The evidence suggests that this scaffold can induce cytotoxicity through mechanisms including apoptosis and cell cycle arrest, with some derivatives showing high specificity for molecular targets like CDK2. The protocols and workflow outlined in this guide provide a robust framework for researchers to systematically evaluate novel compounds in this class.

Future work should focus on expanding the panel of cancer cell lines to better understand the spectrum of activity and to identify potential correlations between compound structure and specific cancer types. For compounds that show promising potency and selectivity, in-depth mechanistic studies, including comprehensive proteomic and transcriptomic analyses, are warranted to fully elucidate their mechanism of action and to identify predictive biomarkers for their efficacy.

References

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  • Jansa, P., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
  • Özdemir, A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Library of Medicine.
  • Jansa, P., et al. (2015). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. Journal of Heterocyclic Chemistry, 52(5), 1382-1389.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
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Methodological & Application

"Suzuki-Miyaura cross-coupling for Imidazo[1,2-c]pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling for the Synthesis of Imidazo[1,2-c]pyrimidine Scaffolds

Introduction: Bridging Core Scaffolds with Chemical Diversity

The this compound core is a privileged heterocyclic scaffold due to its structural analogy to purines, making it a cornerstone in the development of novel therapeutics.[1] Molecules incorporating this motif have demonstrated a wide range of biological activities, including anticancer, antileishmanial, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of this core, particularly through the formation of carbon-carbon bonds, is critical for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs.[3]

Among the myriad of cross-coupling reactions available to the modern chemist, the palladium-catalyzed Suzuki-Miyaura reaction stands out for its versatility, mild conditions, and exceptional functional group tolerance.[4][5][6] First developed in 1979, this reaction forges a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or pseudohalide.[4] Its reliability has made it one of the most frequently used transformations in medicinal chemistry, second only to amide bond formation.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction's mechanism and its practical application for the synthesis and diversification of the valuable this compound nucleus.

The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which reacts with the organic halide (in this case, a halo-imidazo[1,2-c]pyrimidine). The palladium atom inserts itself into the carbon-halogen bond, forming a 16-electron square planar Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[4][6]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. A base is crucial here; it activates the organoboron compound by forming a more nucleophilic boronate complex ("-ate" complex). This boronate then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) species.[7][8] The choice of base is critical and can significantly influence reaction rates and yields.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond in the product. This process reduces the palladium from Pd(II) back to Pd(0), thus regenerating the active catalyst, which can then re-enter the cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂(R²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product center sub_halide R¹-X (Halo-Imidazo[1,2-c]pyrimidine) sub_halide->oa_complex sub_boron R²-B(OR)₂ + Base (Arylboronic Acid) sub_boron->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling with Imidazo[1,2-c]pyrimidines

Synthesizing substituted Imidazo[1,2-c]pyrimidines via Suzuki-Miyaura coupling requires careful selection of reaction components. The electron-deficient nature of the pyrimidine ring and the presence of Lewis-basic nitrogen atoms can pose challenges, such as catalyst inhibition or competing side reactions.[9][10] Optimization is key to achieving high yields and purity.

ComponentExamples & RationaleImpact on Reaction
Palladium Catalyst Pd(PPh₃)₄ : A common, reliable choice for many couplings.[11] PdCl₂(dppf) : Often shows good reactivity and stability.[3] Pd(OAc)₂ : A common Pd(II) precatalyst that is reduced in situ.The choice of catalyst and its associated ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings involving heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps.[12][13]
Boron Reagent Arylboronic Acids : Widely available but can undergo protodeboronation (loss of the boron group).[9][14] Arylboronic Esters (Pinacol, MIDA) : More stable and often used for slow or difficult couplings.[15] Potassium Aryltrifluoroborates : Air- and moisture-stable crystalline solids.Boronic acids are the most common partners, but their stability can be an issue, especially with electron-deficient heterocycles.[9] Using boronic esters or protecting the boronic acid (e.g., with diethanolamine) can prevent decomposition and improve reaction outcomes.[13][14]
Base K₂CO₃, Cs₂CO₃ : Common inorganic bases effective in many systems.[3][5] K₃PO₄ : A stronger base often required for less reactive substrates or sterically hindered partners.[11][13] KOtBu : A very strong base used for challenging couplings.[16][17]The base is essential for activating the boronic acid for transmetalation. Stronger bases can accelerate this step but may also promote side reactions if the substrates are base-sensitive. Carbonates and phosphates are generally good starting points for heteroaryl couplings.[11]
Solvent System Dioxane/H₂O, Toluene/H₂O : Classic biphasic systems that dissolve both organic and inorganic reagents.[11] DMF, DME : Polar aprotic solvents that can enhance solubility and reaction rates.[18] THF : A common ethereal solvent, often effective.[19][20]A solvent system, often containing water, is needed to dissolve the inorganic base and facilitate the formation of the active boronate species. Proper degassing of the solvent to remove oxygen is crucial to prevent catalyst decomposition and homocoupling of the boronic acid.[13]

Detailed Experimental Protocol: Synthesis of a 5-Aryl-Imidazo[1,2-c]pyrimidine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a 5-bromo-imidazo[1,2-c]pyrimidine with a generic arylboronic acid.

Materials and Reagents:

  • 5-Bromo-imidazo[1,2-c]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), finely ground

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (for workup)

  • Silica gel (for chromatography)

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-imidazo[1,2-c]pyrimidine, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition : Briefly open the vessel under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio) via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath at 80-100 °C. For microwave-assisted synthesis, heat the reaction to 100-120 °C for 15-30 minutes.[21][22] Stir the mixture vigorously for the required time (typically 4-18 hours), monitoring progress by TLC or LC-MS.

  • Reaction Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl-imidazo[1,2-c]pyrimidine product.

Experimental_Workflow General Experimental Workflow prep 1. Reagent Preparation inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert add 3. Add Catalyst & Degassed Solvents inert->add react 4. Heat and Stir (Conventional or Microwave) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Aqueous Workup monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, HRMS) purify->char

Caption: Step-by-step workflow for this compound synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis and functionalization of the medicinally important this compound scaffold.[8][23] Its operational simplicity, commercial availability of reagents, and broad functional group tolerance make it an indispensable tool for drug discovery and development professionals.[4][24] By understanding the core mechanism and carefully optimizing the choice of catalyst, base, and solvent, researchers can efficiently generate diverse libraries of novel compounds for biological screening, accelerating the path toward new therapeutic agents.

References

  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 1227.
  • Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review.
  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Zhang, T., Luan, Y., Zhang, X., & Zhang, T. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society.
  • RSC Publishing. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • ACS Publications. (2025). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • RSC Publishing. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology.
  • ACS Publications. (n.d.). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • ResearchGate. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review.
  • ResearchGate. (2025). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Journal of Xi'an Shiyou University. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.
  • ACS Publications. (2022). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a.
  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
  • National Center for Biotechnology Information. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
  • ResearchGate. (n.d.). Synthesis of 2-aryl-imidazo[1,2-a]pyrimidine derivatives.
  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • ACS Publications. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega.
  • Bentham Science. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions.
  • ACS Publications. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions | Request PDF.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • National Center for Biotechnology Information. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central.

Sources

"Dimroth-type rearrangement in Imidazo[1,2-c]pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold and the Nuance of the Dimroth Rearrangement

The this compound core is a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. As a bioisostere of natural purines, this scaffold is a key structural motif in molecules exhibiting a wide array of pharmacological activities, including antiviral, antifungal, and anticancer properties.[1][2] Its structural rigidity and defined stereoelectronic features make it an attractive framework for designing targeted kinase inhibitors and other therapeutic agents.[3]

A critical aspect of the chemistry of nitrogen-containing heterocycles is their susceptibility to isomerization reactions, the most prominent of which is the Dimroth rearrangement. First observed over a century ago, this rearrangement involves the transposition of endocyclic and exocyclic heteroatoms, typically through a ring-opening and ring-closure sequence.[4][5] While the Dimroth rearrangement is a well-documented and sometimes synthetically useful transformation, in the context of fused pyrimidine systems like imidazo[1,2-a]pyrimidines, it is often an undesired side reaction that can lead to structural misassignments, particularly under basic conditions.[6][7][8]

This guide provides a comprehensive overview of the synthesis of the this compound scaffold and a detailed analysis of the Dimroth-type rearrangement. We will explore the underlying mechanism, the factors that promote it, and provide robust protocols for both the synthesis of the target scaffold and for monitoring its potential isomerization. Our focus is on providing the causal reasoning behind experimental choices, ensuring that researchers can not only execute these protocols but also adapt them based on a deep understanding of the competing reaction pathways.

Section 1: The Dimroth Rearrangement: A Mechanistic Deep Dive

The Dimroth rearrangement is a fundamental process in heterocyclic chemistry, defined by the isomerization of a heterocycle via the relocation of its heteroatoms.[6] The reaction is not a concerted intramolecular shift but rather proceeds through a distinct sequence known as the ANRORC mechanism: A ddition of a N ucleophile, R ing O pening, and subsequent R ing C losure.[9]

Key Factors Influencing the Rearrangement:

  • pH of the Medium: The reaction is most commonly catalyzed by bases (e.g., hydroxide ions) but can also be promoted by acids, heat, or light.[6][9] The reaction rate is often highly dependent on pH.[10]

  • Electronic Effects: A decrease in the π-electron density of the six-membered pyrimidine ring facilitates the initial nucleophilic attack, thereby increasing the rate of rearrangement. This is why electron-withdrawing groups or additional aza-substitution can make a system more prone to this transformation.[6][10]

  • Thermodynamic Stability: The rearrangement will favor the formation of the more thermodynamically stable isomer.

The most studied parallel is the rearrangement of the related imidazo[1,2-a]pyrimidine scaffold. Under basic conditions, a hydroxide ion attacks the electron-deficient C5 position, initiating the ring-opening cascade.[6][7] This established mechanism provides a valuable model for predicting the behavior of the isomeric this compound system.

ANRORC_Mechanism cluster_start Starting Heterocycle cluster_mechanism ANRORC Pathway cluster_end Rearranged Product Start This compound (Hypothetical Substrate) A A: Nucleophilic Addition (e.g., OH⁻) Start->A + Nu⁻ B B: Ring Opening to Acyclic Intermediate A->B Ring Scission C C: Bond Rotation & Tautomerization B->C Conformational Change D D: Ring Closure C->D Intramolecular Cyclization End Isomeric Product (e.g., Imidazo[1,2-a]pyrimidine) D->End - Nu⁻

Figure 1: Generalized ANRORC mechanism for a Dimroth-type rearrangement.

Section 2: Core Synthesis of Imidazo[1,2-c]pyrimidines

A robust synthesis of the starting scaffold is paramount. While several methods exist, the intramolecular cyclization of an appropriately substituted pyrimidine is an efficient and insightful approach. The following protocol is adapted from a procedure involving the thermal cyclization of an alkenylaminopyrimidine, which is formed in a preceding step.[11]

Experimental Protocol 1: Two-Step Synthesis of Ethyl 2-(7-methoxy-5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidin-3-yl)acetate

This protocol demonstrates the formation of the core structure through a condensation followed by a heat-induced intramolecular cyclization.

Part A: Synthesis of the Alkenylaminopyrimidine Intermediate

  • Materials & Reagents:

    • 6-chloro-5-formyl-2,4-dimethoxypyrimidine

    • Ethyl 3-aminobut-2-enoate

    • Triethylamine (NEt₃)

    • Chloroform (CHCl₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, and heating mantle/recirculating chiller.

  • Procedure:

    • To a solution of 6-chloro-5-formyl-2,4-dimethoxypyrimidine (1.0 eq) in dry CHCl₃ (approx. 0.1 M), add ethyl 3-aminobut-2-enoate (1.1 eq).

    • Add triethylamine (1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 12-18 hours. Causality Note: This reaction is a nucleophilic substitution at the C6 position of the pyrimidine. The condensation is performed at room temperature to favor the formation of the acyclic intermediate and prevent premature cyclization, which requires higher energy input.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane).

    • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkenylaminopyrimidine intermediate. Purify by flash chromatography if necessary.

Part B: Intramolecular Cyclization to form the this compound Core

  • Procedure:

    • Dissolve the crude or purified alkenylaminopyrimidine intermediate from Part A in Methanol (MeOH) (approx. 0.05 M).

    • Heat the solution to reflux (approx. 65 °C) for 6-8 hours. Causality Note: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the pyrimidine N1 nitrogen onto the enamine double bond, followed by elimination, to form the fused imidazole ring.[11]

    • Monitor the cyclization by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting solid by flash chromatography (e.g., 7:3 Ethyl Acetate:Petroleum Ether) or recrystallization to afford the final this compound product.

Synthesis_Workflow Start 1. Starting Materials (Chloropyrimidine, Amine) Step1 2. Condensation (CHCl₃, NEt₃, RT, 12h) Start->Step1 Intermediate 3. Isolate Intermediate (Alkenylaminopyrimidine) Step1->Intermediate Step2 4. Cyclization (MeOH, Reflux, 6h) Intermediate->Step2 Purify 5. Work-up & Purification (Flash Chromatography) Step2->Purify Product 6. Final Product (this compound) Purify->Product QC Characterization (NMR, MS, m.p.) Product->QC Validation

Figure 2: Experimental workflow for the two-step synthesis of the this compound core.

Section 3: Protocol for Investigating Dimroth-Type Rearrangement

Once the target scaffold is synthesized, it is crucial to understand its stability under conditions that might promote rearrangement. The following protocol is designed to test the susceptibility of a synthesized this compound to a base-catalyzed Dimroth-type rearrangement.

Experimental Protocol 2: Base-Mediated Rearrangement Assay

This protocol provides a self-validating system to detect and quantify potential isomerization.

  • Materials & Reagents:

    • Synthesized this compound (from Protocol 1 or other methods)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Dioxane or Tetrahydrofuran (THF) as a co-solvent

    • 2 M Hydrochloric Acid (HCl) for neutralization

    • Ethyl Acetate (EtOAc) for extraction

    • Deuterated solvents (e.g., DMSO-d₆) for NMR analysis

    • LC-MS and NMR instrumentation

  • Procedure:

    • Dissolve a known quantity of the this compound (e.g., 50 mg) in a mixture of Dioxane and 1 M NaOH (e.g., 1:1 v/v, 5 mL total).

    • Heat the reaction mixture to a controlled temperature (e.g., 80 °C). Causality Note: Both basic conditions and heat are known to accelerate the Dimroth rearrangement. The hydroxide ion acts as the nucleophile to initiate the ANRORC mechanism.[6][9]

    • At specific time points (t = 0, 1h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 2 M HCl (0.1 mL) and EtOAc (0.5 mL). Vortex thoroughly.

    • Analyze the organic layer of each quenched aliquot by LC-MS. Self-Validation Step: Monitor for the disappearance of the starting material's mass peak and the appearance of a new peak with the identical mass, which would indicate the formation of an isomer.

  • Work-up and Characterization (at final time point):

    • Cool the main reaction vessel to room temperature.

    • Carefully neutralize the mixture with 2 M HCl to pH ~7.

    • Extract the aqueous mixture with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR. Self-Validation Step: Compare the spectrum to the starting material. A rearrangement would likely cause significant shifts in the protons on the pyrimidine ring, providing clear evidence of isomerization.[7][8]

    • If a new product is observed, purify by preparative chromatography for full structural elucidation (¹³C NMR, 2D-NMR).

Data Presentation & Expected Outcomes

The results from the rearrangement assay can be summarized to compare the effects of different conditions.

ConditionBase Conc.Temp (°C)Time (h)% Conversion of SM% Yield of Isomer (Hypothetical)
11 M NaOH80850%45%
21 M NaOH100895%88%
30.1 M NaOH802420%15%
41 M K₂CO₃8024<5%<2%

SM = Starting Material. Data is hypothetical for illustrative purposes.

Conclusion

The this compound scaffold is a valuable building block in modern drug discovery. Its synthesis can be achieved through robust methods like the intramolecular cyclization of functionalized pyrimidines. However, researchers must remain vigilant to the possibility of a Dimroth-type rearrangement, a subtle yet powerful transformation that can occur under specific, often basic and/or thermal, conditions. By understanding the underlying ANRORC mechanism and the factors that drive this isomerization, scientists can design their synthetic routes to either avoid this unwanted side reaction or, in some cases, potentially harness it. The protocols provided herein offer a framework for both the reliable synthesis of the target scaffold and for the critical evaluation of its stability, ensuring structural integrity and confidence in downstream applications.

References

  • Kurasov, E., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. [Link]
  • Chatzopoulou, M., et al. (2018). The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A 15N-labelling study and an easy method for the determination of regiochemistry. Tetrahedron. [Link]
  • Star Chemistry. (2023). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]
  • Lumbreras, M., et al. (2022). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. RSC Medicinal Chemistry. [Link]
  • Wikipedia. Dimroth rearrangement. Wikipedia. [Link]
  • Chowdhury, M. G., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]
  • Chatzopoulou, M., et al. (2018). The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines. UCL Discovery. [Link]
  • Ballell, L., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
  • Revankar, G. R., & Robins, R. K. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry. [Link]
  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2018). Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring.
  • Tkachuk, K., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances. [Link]
  • MURAL. (2000). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Maynooth University Research Archive Library. [Link]

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Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-c]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents. Traditional synthetic routes to these compounds often suffer from long reaction times, harsh conditions, and low yields. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations, offering an efficient, rapid, and sustainable alternative for the synthesis of diverse this compound derivatives. We present detailed protocols for a modern [4+1]-cycloaddition strategy, explain the fundamental principles of microwave heating that lead to reaction acceleration, and provide structured data to guide researchers in developing novel molecular entities.

The Strategic Advantage of Microwave-Assisted Synthesis

The fusion of imidazole and pyrimidine rings creates a privileged scaffold with diverse biological activities.[1] However, conventional thermal synthesis methods can be a significant bottleneck in drug discovery, requiring prolonged heating and often leading to undesired side products.[2] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, leveraging the unique heating mechanism of microwave energy to drive reactions to completion in a fraction of the time required by conventional methods.[3][4]

The primary benefits of employing MAOS for this compound synthesis include:

  • Dramatic Reduction in Reaction Time: Reactions that typically take hours or days can often be completed in minutes.[5][6]

  • Increased Product Yields: Efficient and uniform heating minimizes byproduct formation, leading to cleaner reactions and higher yields.[2][7]

  • Enhanced Purity: The reduction in side products simplifies purification processes.

  • Improved Reproducibility: Precise control over reaction parameters like temperature and pressure ensures high reproducibility.[2]

  • Green Chemistry Alignment: Shorter reaction times lead to significant energy savings, and the efficiency of the method often allows for a reduction in solvent volume.[7][8]

The "Why": Understanding Microwave Heating in Chemical Synthesis

Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly.[3] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.

This efficient energy transfer allows the reaction mixture to reach the target temperature almost instantaneously, bypassing the thermal conductivity limitations of the vessel material and leading to a significant acceleration of the reaction rate.[3]

G cluster_0 Microwave-Assisted Organic Synthesis (MAOS) Workflow prep 1. Reagent Preparation (Reactants, Solvent, Catalyst in Microwave-Safe Vessel) mw 2. Microwave Irradiation (Set Time, Temp, Power) prep->mw Load into Reactor reaction 3. Rapid Volumetric Heating (Dipolar Polarization & Ionic Conduction) mw->reaction Energy Transfer cool 4. Cooling (Automated Post-Reaction) reaction->cool Reaction Complete workup 5. Work-up & Purification (Extraction, Chromatography) cool->workup analysis 6. Product Characterization (NMR, MS, etc.) workup->analysis G cluster_mech Proposed Mechanism: [4+1] Cycloaddition r1 2-Aminoimidazole int1 Urea Intermediate r1->int1 Nucleophilic Attack plus1 + r2 Isocyanate prod This compound int1->prod Intramolecular Cyclization (Microwave Heating) h2o - H₂O

Sources

Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-ones: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic system of significant interest to the pharmaceutical and drug discovery sectors. Its derivatives have demonstrated a wide range of biological activities, including potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for oncology applications and as antiviral agents.[1] This application note provides a comprehensive guide for the synthesis of the Imidazo[1,2-c]pyrimidin-5(6H)-one core, detailing two reliable protocols, mechanistic insights, and characterization data to empower researchers in their drug development endeavors.

Introduction to the Imidazo[1,2-c]pyrimidin-5(6H)-one Core

The fused bicyclic structure of Imidazo[1,2-c]pyrimidin-5(6H)-one, containing both imidazole and pyrimidine rings, provides a versatile framework for chemical modification.[2] This versatility allows for the fine-tuning of physicochemical properties and biological activity through the introduction of various substituents. The core structure's resemblance to purine nucleobases makes it an attractive candidate for interacting with biological targets that recognize such motifs.

Synthetic Strategies: An Overview

The synthesis of the Imidazo[1,2-c]pyrimidin-5(6H)-one core is typically achieved through the condensation of a substituted cytosine derivative with an α-halocarbonyl compound. This approach involves an initial N-alkylation of the cytosine ring followed by an intramolecular cyclization to form the fused imidazole ring. Two robust and widely applicable protocols are presented herein.

Protocol 1: Synthesis of 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one from 5-Iodocytosine

This protocol is particularly valuable as the resulting 8-iodo intermediate serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]

Reaction Scheme:

Caption: Synthesis of 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one.

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodocytosine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: To the suspension, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq) or a suitable α-haloacetal. The use of an α-haloacetal can sometimes offer better control and yields.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 65-80 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one.[1]

Mechanistic Insight:

The reaction proceeds via an initial nucleophilic attack of the N1 nitrogen of 5-iodocytosine on the electrophilic carbon of chloroacetaldehyde, forming an N-alkylated intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the aldehyde (or its acetal precursor after hydrolysis), leading to the formation of the fused imidazole ring. The acidic conditions generated during the reaction facilitate the dehydration step.

Protocol 2: Synthesis of 3-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one from Cytosine and α-Bromoacetophenone

This protocol demonstrates the synthesis of a C3-substituted derivative, highlighting the versatility of using different α-haloketones.

Reaction Scheme:

G A Start with Cytosine Derivative B Add α-Halocarbonyl Compound A->B C Heat in a Suitable Solvent B->C D Monitor Reaction by TLC C->D E Work-up (Precipitation/Extraction) D->E Upon completion F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, MS, IR) F->G H Pure Imidazo[1,2-c]pyrimidin-5(6H)-one G->H

Caption: General workflow for the synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-ones.

Summary of Representative Data

CompoundStarting MaterialsYield (%)Melting Point (°C)Reference
8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one5-Iodocytosine, Chloroacetaldehyde~60-70%>300[1]
3-Phenylimidazo[1,2-c]pyrimidin-5(6H)-oneCytosine, α-Bromoacetophenone77%227-229[3]

Characterization

The synthesized Imidazo[1,2-c]pyrimidin-5(6H)-ones can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are crucial for confirming the structure of the fused ring system and the position of substituents. For instance, in the 1H NMR spectrum of 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one, characteristic signals for the pyrimidine and imidazole protons, as well as the phenyl group, are observed. [3]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for functional groups such as C=O and N-H stretching.

  • Melting Point: A sharp melting point is indicative of the purity of the synthesized compound.

Troubleshooting and Key Considerations

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred to facilitate the dissolution of the starting materials.

  • Reaction Temperature and Time: Optimization of reaction temperature and time is crucial. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.

  • Purification: Recrystallization is often an effective method for purifying the final product. However, for closely related impurities, column chromatography may be necessary.

  • Handling of Reagents: α-Halocarbonyl compounds are lachrymatory and should be handled in a well-ventilated fume hood.

Conclusion

The synthetic protocols detailed in this application note provide reliable and reproducible methods for accessing the medicinally important Imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can confidently synthesize and explore the therapeutic potential of this versatile class of compounds.

References

  • Jansa, P., et al. (2018). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. Molecules, 23(8), 1833. [Link]
  • Boukhallout, F. E., et al. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 32(4), 421-428. [Link]
  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
  • SpectraBase. (n.d.). Imidazo(1,2-A)pyrimidine. [Link]
  • Obaid, R. J. (2021). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. Journal of Umm Al-Qura University for Applied Science, 7(1), 16-22. [Link]
  • Özdemir, A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 986-1002. [Link]
  • MOHAMMED, A. M. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3004-3013. [Link]
  • RSC Publishing. (2021). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.
  • YouTube. (2022, May 24).
  • Boukhallout, F. E., et al. (2023). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents.
  • El-Sayed, W. A., et al. (2014). Synthesis and antimicrobial evaluation of imidazo-[1',5':1,2]pyrimido [4,5-d]isoxazolo. Journal of the Korean Chemical Society, 58(4), 392-397. [Link]
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Crehuet, R., et al. (2014). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines.
  • YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. [Link]

Sources

"using Imidazo[1,2-c]pyrimidine in IL-2 production suppression assays"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantifying the Immunomodulatory Activity of Imidazo[1,2-c]pyrimidine Compounds via IL-2 Production Suppression in Activated T-Cells

Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and medicinal chemistry.

Abstract Interleukin-2 (IL-2) is a critical cytokine that drives T-cell proliferation and differentiation, making it a key target in the study of immunomodulatory therapeutics. The this compound scaffold has emerged as a promising heterocyclic core for the development of kinase inhibitors.[1][2] This application note provides a comprehensive guide to utilizing this compound-based compounds in a robust in vitro assay to measure the suppression of IL-2 production in activated Jurkat T-cells. We detail the underlying biological pathways, provide a step-by-step experimental protocol from cell culture to data analysis, and offer insights into the interpretation of results for screening and characterizing potential immunosuppressive agents.

Scientific Background & Assay Principle

The T-Cell Activation Cascade and IL-2 Production

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This primary signal, along with a co-stimulatory signal (e.g., via CD28), triggers a complex intracellular signaling cascade.[3] A critical early event is the activation of lymphocyte-specific protein tyrosine kinase (Lck), which phosphorylates and activates downstream targets.[4]

This cascade culminates in the activation of key transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB).[5] The calcium-dependent phosphatase, calcineurin, plays a pivotal role by dephosphorylating NFAT, allowing it to translocate to the nucleus.[6][7] These transcription factors then bind to the promoter region of the IL2 gene, initiating the transcription and subsequent secretion of IL-2.[5] Secreted IL-2 acts as a potent autocrine and paracrine growth factor, promoting the clonal expansion of activated T-cells.[8][9]

Imidazo[1,2-c]pyrimidines as Kinase Inhibitors

The this compound scaffold is a versatile platform for designing kinase inhibitors.[1] While specific derivatives may target various kinases, related pyrimidine structures have shown potent inhibitory activity against Lck, a critical upstream kinase in the TCR signaling pathway.[4][10] By inhibiting Lck, these compounds can theoretically block the entire downstream cascade, preventing T-cell activation and subsequent IL-2 production. This makes the IL-2 suppression assay a highly relevant functional screen for this class of compounds.

Assay Principle

This assay quantifies the ability of an this compound compound to inhibit IL-2 secretion from stimulated Jurkat T-cells, an immortalized human T-lymphocyte cell line.

  • Treatment: Jurkat cells are pre-incubated with various concentrations of the test compound.

  • Stimulation: The T-cells are then activated using a combination of phorbol 12-myristate 13-acetate (PMA) and Ionomycin. PMA activates Protein Kinase C (PKC), and Ionomycin, a calcium ionophore, increases intracellular calcium levels. Together, they bypass the TCR and effectively mimic the downstream signaling required for IL-2 production.[11]

  • Incubation: During incubation, activated cells in the control group will secrete IL-2 into the culture supernatant. In the presence of an effective inhibitor, IL-2 secretion will be suppressed.

  • Quantification: The amount of IL-2 in the supernatant is precisely measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[12][13] The degree of IL-2 suppression is then used to determine the potency of the compound, typically expressed as an IC50 value.

Signaling Pathway & Experimental Workflow

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 CD28->Lck PLCg PLCγ Lck->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Rise IP3->Ca NFkB_precursors IκB-NF-κB PKC->NFkB_precursors AP1_precursors AP1_precursors PKC->AP1_precursors Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation AP1_ AP1_ precursors AP-1 Precursors (c-Fos, c-Jun) NFkB_nuc NF-κB NFkB_precursors->NFkB_nuc Nuclear Translocation IL2_Gene IL-2 Gene Transcription AP1_nuc AP-1 IL2_protein IL-2 Protein Secretion IL2_Gene->IL2_protein AP1_precursors->AP1_nuc Nuclear Translocation Inhibitor This compound (Hypothesized Target) Inhibitor->Lck

Caption: Hypothesized mechanism of IL-2 suppression by this compound.

Experimental Assay Workflow

Assay_Workflow A 1. Culture & Harvest Jurkat T-Cells B 2. Cell Seeding Plate cells in a 96-well plate A->B C 3. Compound Treatment Add serial dilutions of This compound B->C D 4. Stimulation Add PMA/Ionomycin to all wells (except negative control) C->D E 5. Incubation Incubate for 18-24 hours at 37°C, 5% CO₂ D->E F 6. Collect Supernatant Centrifuge plate and carefully collect the supernatant E->F G 7. IL-2 Quantification (ELISA) Perform sandwich ELISA on the collected supernatant F->G H 8. Data Analysis Calculate % Inhibition and IC₅₀ G->H

Caption: High-level workflow for the IL-2 production suppression assay.

Detailed Experimental Protocols

Protocol 1: Jurkat Cell Culture
  • Causality: Maintaining healthy, log-phase growing cells is critical for a consistent and robust response to stimulation. Over-confluent or stressed cells will yield variable and unreliable results.

  • Culture Medium: Prepare RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Maintenance: Culture Jurkat, Clone E6-1 (ATCC TIB-152) cells in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Subculture: Split the cells every 2-3 days by diluting the cell suspension with fresh culture medium to a density of 1-2 x 10⁵ cells/mL. Do not allow the density to exceed 2 x 10⁶ cells/mL.

  • Cell Viability: Before each experiment, confirm cell viability is >95% using a trypan blue exclusion assay or an automated cell counter.

Protocol 2: IL-2 Production Suppression Assay
  • Causality: This protocol establishes the core dose-response experiment. A cell-free (blank) control is essential for background subtraction, a vehicle control (e.g., DMSO) establishes the maximum IL-2 production (100% activity), and an unstimulated control confirms that IL-2 is not produced without activation.

  • Cell Preparation: Harvest log-phase Jurkat cells by centrifugation at 300 x g for 5 minutes. Resuspend the cell pellet in fresh culture medium to a final concentration of 2 x 10⁶ cells/mL.

  • Cell Seeding: Add 50 µL of the cell suspension (containing 1 x 10⁵ cells) to each well of a sterile 96-well flat-bottom tissue culture plate.

  • Compound Preparation: Prepare a 2X stock concentration series of your this compound compound in culture medium. Start with a high concentration (e.g., 200 µM) and perform serial dilutions (e.g., 1:3 or 1:5). Include a vehicle control (e.g., 0.2% DMSO in medium).

  • Compound Addition: Add 50 µL of the 2X compound dilutions to the appropriate wells containing cells. This brings the final volume to 100 µL and achieves the desired 1X final compound concentration.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂ to allow for compound uptake.

  • Stimulant Preparation: Prepare a 4X stimulation cocktail of PMA (200 ng/mL) and Ionomycin (4 µg/mL) in culture medium.

  • Stimulation: Add 50 µL of the 4X stimulation cocktail to all wells except the "Unstimulated Control" wells. Add 50 µL of plain medium to the unstimulated wells. The final volume in each well will be 150 µL. Final stimulant concentrations will be approximately 50 ng/mL PMA and 1 µg/mL Ionomycin.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds and incubate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells. Carefully collect 100-120 µL of the supernatant from each well without disturbing the cell pellet. The supernatant can be used immediately for ELISA or stored at -80°C.

Protocol 3: IL-2 Quantification by ELISA
  • Causality: The sandwich ELISA provides high specificity and sensitivity for detecting the secreted IL-2. Each step (coating, blocking, washing, detection) is designed to build a specific antibody-antigen complex and minimize non-specific background signals. A standard curve is essential for converting absorbance readings into absolute IL-2 concentrations.

  • Assay Setup: Use a commercial Human IL-2 ELISA kit and follow the manufacturer's instructions precisely.[12][13][14] A generalized protocol is provided below.

  • Standard Curve Preparation: Reconstitute the lyophilized IL-2 standard as directed. Perform serial dilutions in the provided assay diluent to create a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL), including a zero standard (blank).[12]

  • Sample Addition: Add 100 µL of each standard, control, and experimental supernatant sample to the appropriate wells of the antibody-coated microplate. Run all samples and standards in duplicate.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash 4-5 times with the provided Wash Buffer. Ensure complete removal of liquid at each step.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody solution to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as described in step 5.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step as described in step 5.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, monitoring for color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution. Use a 570 nm correction wavelength if available.[12]

Data Analysis & Interpretation

Standard Curve and IL-2 Concentration
  • Calculate the average OD for each duplicate set of standards and samples.

  • Subtract the average OD of the zero standard (blank) from all other OD values.

  • Plot the corrected OD values for the standards against their known concentrations.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Interpolate the IL-2 concentration (in pg/mL) for each experimental sample from the standard curve.

Calculating Percentage Inhibition

Use the calculated IL-2 concentrations to determine the percent inhibition for each compound concentration.

  • Max Response (0% Inhibition): Average IL-2 concentration from the vehicle-treated, stimulated wells.

  • Min Response (100% Inhibition): Average IL-2 concentration from the unstimulated wells (or background).

Formula: % Inhibition = 100 * (1 - [ (IL-2_sample - IL-2_min) / (IL-2_max - IL-2_min) ] )

IC₅₀ Determination

Plot the % Inhibition against the logarithmic concentration of the this compound compound. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of IL-2 production.

Example Data Presentation
Compound Conc. (µM)Avg. IL-2 (pg/mL)Std. Deviation% Inhibition
0 (Vehicle Control)850.245.10.0%
0.01815.638.94.3%
0.1654.931.224.1%
1430.125.551.8%
10112.715.891.1%
10035.48.298.1%
Unstimulated25.86.7100.0%

Result: Based on this data, the hypothetical IC₅₀ value is approximately 0.97 µM .

References

  • Kim, G. (2022). Why isn't IL-2 secreated in Jurkat? What is the way to stimulate T cell?. ResearchGate.
  • Bio-protocol. (2020). Interleukin-2 (IL-2) assay.
  • Krystof, V., et al. (2018). Imidazo[1,2-c]pyrimidin-5(6H)-one as a Novel Core of Cyclin-Dependent Kinase 2 Inhibitors: Synthesis, Activity Measurement, Docking, and Quantum Mechanical Scoring. Journal of Molecular Recognition, 31(9), e2720.
  • Agilent. (2022). Stimulation of IL-2 Secretion in Human Lymphocytes.
  • Gucka, M., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
  • Payvandi, F., et al. (2005). Immunomodulatory drugs (IMiDs) increase the production of IL-2 from stimulated T cells by increasing PKC-theta activation and enhancing the DNA-binding activity of AP-1 but not NF-kappaB, OCT-1, or NF-AT. Journal of Interferon & Cytokine Research, 25(10), 604-16.
  • Norman, R. A., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and this compound-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3442-6.
  • Liu, Q., et al. (2023). IL-2 and IFN-γ Secretion of Activated Jurkat T Cells via a Microdroplet-SERS based Single-Cell Immunoassay (Drop-SCIA). Analytical Chemistry.
  • Roehrl, M. H., et al. (2004). Inhibition of calcineurin-NFAT signaling by the pyrazolopyrimidine compound NCI3. Biochemical and Biophysical Research Communications, 322(2), 412-8.
  • Zhang, G., et al. (2008). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. Bioorganic & Medicinal Chemistry Letters, 18(20), 5618-21.
  • Hunt, J. A., et al. (2009). Disubstituted pyrimidines as Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5440-3.
  • Wu, J., et al. (2020). Calcineurin-nuclear factor for activated T cells (NFAT) signaling in pathophysiology of wound healing. Cell Communication and Signaling, 18(1), 125.

Sources

Application of Imidazo[1,2-c]pyrimidine Derivatives in Leukemia Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The study of heterocyclic compounds has paved the way for significant advancements in oncology research. Among these, the Imidazo[1,2-c]pyrimidine scaffold has emerged as a promising framework for the development of novel anti-leukemic agents. This guide provides an in-depth technical overview of the application of this compound derivatives in leukemia cell line studies, from their mechanism of action to detailed experimental protocols.

Introduction: The Therapeutic Potential of Imidazo[1,2-c]pyrimidines in Leukemia

Leukemia, a group of cancers that usually begin in the bone marrow, is characterized by the rapid production of abnormal white blood cells. The this compound core, a fused heterocyclic system, has garnered attention due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets, including kinases, which are often dysregulated in cancer.[1] Research into derivatives of this scaffold has revealed potent cytotoxic activities against various cancer cell lines, including those of hematological origin.[2][3]

Specifically, novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have demonstrated selective and potent antiproliferative effects against leukemia cell lines such as K562 (chronic myelogenous leukemia) and U937 (histiocytic lymphoma).[2] These findings underscore the potential of the this compound scaffold as a foundation for the development of targeted therapies against leukemia.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound derivatives exert their anti-leukemic effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] This is a highly sought-after characteristic for anticancer agents, as it leads to the selective elimination of malignant cells.

The Apoptotic Pathway

Studies on active this compound compounds, such as compound 9b from a recent study, have elucidated their impact on key regulators of the intrinsic apoptotic pathway in leukemia cells.[2]

  • Modulation of Bcl-2 Family Proteins: Treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.

  • Caspase Activation: The released cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. A key player in this cascade is caspase-3, which is activated upon treatment with this compound derivatives.[2] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis in leukemia cells.

G cluster_0 This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-3 Caspase-3 Cytochrome c->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes caption This compound-induced apoptotic pathway. G Leukemia Cell Culture Leukemia Cell Culture Cell Counting & Seeding Cell Counting & Seeding Leukemia Cell Culture->Cell Counting & Seeding Cell Treatment Cell Treatment Cell Counting & Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Downstream Assays Downstream Assays Incubation->Downstream Assays caption General workflow for cell culture and treatment.

General workflow for cell culture and treatment.

Protocol:

  • Cell Culture: Culture leukemia cell lines (e.g., K562, U937, HL-60) in the appropriate medium (e.g., RPMI-1640 or IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. [4][5]2. Cell Seeding: For experiments, seed the cells in multi-well plates at a density that allows for logarithmic growth during the treatment period. [6]A typical seeding density for suspension cells in a 96-well plate is 5 x 10⁴ cells/well. [7]3. Compound Preparation: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). [8]Perform serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%). [4]4. Cell Treatment: Add the diluted compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells. [4]5. Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays. [9]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. [10][11] Protocol:

  • Cell Treatment: Seed and treat cells in a 96-well plate as described in section 3.1.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. [12]3. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [11]4. Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04M HCl in isopropanol) to each well to dissolve the formazan crystals. [5][12]5. Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [5]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Description Typical Value/Range
Cell Seeding Density Number of cells per well in a 96-well plate.5,000 - 20,000 cells/well [11]
Compound Concentration Range of concentrations to test.Logarithmic dilutions (e.g., 0.1 - 100 µM)
Incubation Time Duration of compound exposure.48 - 72 hours [7]
MTT Incubation Time for formazan crystal formation.2 - 4 hours [11]
Absorbance Wavelength Wavelength for reading the plate.570 nm [5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. [4][13]It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [14] Protocol:

  • Cell Treatment: Treat cells in a 6-well or 12-well plate as described in section 3.1.

  • Cell Harvesting: Collect both floating and adherent cells (if any) by centrifugation at 300 x g for 5 minutes. [4]3. Washing: Wash the cell pellet once with cold PBS. [4]4. Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. [4] * Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. [4] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [4]5. Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. [4]6. Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. [9]Set up appropriate compensation and gates using unstained, Annexin V only, and PI only controls. [4]

      Cell Population Annexin V Staining PI Staining
      Viable Negative Negative
      Early Apoptotic Positive Negative
      Late Apoptotic/Necrotic Positive Positive

      | Necrotic | Negative | Positive |

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of drug action. [15] Protocol:

  • Cell Treatment and Lysis:

    • Treat cells in a 6-well plate or larger culture dish.

    • After treatment, harvest the cells and wash them with ice-cold PBS. [16] * Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay). [6]3. SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [17]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [16]5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding. 6. Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, total caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C. [16] * Wash the membrane with TBST. [16] * Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [16]7. Detection:

    • Wash the membrane again with TBST. [16] * Add a chemiluminescent substrate and detect the signals using an imaging system. [17]

Data Interpretation and Conclusion

The successful application of these protocols will generate a comprehensive dataset to evaluate the anti-leukemic potential of this compound derivatives. A potent compound will typically exhibit a low IC₅₀ value in the cell viability assay, a significant increase in the percentage of apoptotic cells (early and late stages) in the Annexin V/PI assay, and corresponding changes in the expression levels of key apoptotic proteins in the western blot analysis.

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents for leukemia. The methodologies outlined in this guide provide a robust framework for researchers to investigate these compounds, elucidate their mechanisms of action, and advance the development of more effective cancer therapies.

References

  • Ghorbani, M., et al. (2014). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). PubMed Central.
  • Leong, C. F., et al. (2004). Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome. Leukemia Research.
  • ResearchGate. (n.d.). Western blot analysis of lymphoma and leukaemia cell lines with a....
  • Chen, K. C., et al. (2020). Cell viability assay. Bio-protocol.
  • Chen, T., et al. (2020). Western blot analysis. Bio-protocol.
  • Li, Y., et al. (2018). A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells. PubMed Central.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244.
  • Zheng, Y., et al. (2021). Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives. PubMed.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol.
  • Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
  • Marks, D. C., et al. (1993). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. ResearchGate.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • El-Gamal, M. I. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed Central.
  • Rady, G., et al. (2024). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Semantic Scholar.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
  • Çetinkaya, A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health.
  • El-Gamal, M. I. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed.
  • Zhang, Z., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central.
  • Dmytriv, Y., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central.
  • Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.

Sources

Probing the Kinome: A Guide to Kinase Inhibition Assays for Imidazo[1,2-c]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Imidazo[1,2-c]pyrimidines in Kinase Drug Discovery

The imidazo[1,2-c]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility for engaging the ATP-binding pocket of protein kinases. These bicyclic heteroaromatic systems have led to the development of potent and selective inhibitors for a range of kinases implicated in oncology, immunology, and other disease areas.[1][2] Notably, derivatives of this scaffold have shown significant inhibitory activity against key targets such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk) family kinases.[1][2]

The journey from a promising chemical scaffold to a clinical candidate is paved with rigorous biochemical and cellular testing. At the heart of this process lies the kinase inhibition assay, a fundamental tool for quantifying the potency and selectivity of small molecule inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for evaluating this compound-based compounds as kinase inhibitors. We will delve into the causality behind experimental design and present self-validating assay systems to ensure data integrity and reproducibility.

Pillar 1: Foundational Principles of Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a ubiquitous post-translational modification that governs a vast array of cellular processes.[3][4] Kinase inhibition assays are designed to measure the reduction in this catalytic activity in the presence of an inhibitor. The choice of assay technology is a critical decision, dictated by the specific research question, throughput requirements, and the nature of the kinase and inhibitor.[5][6]

Modern kinase assays are predominantly homogeneous, "mix-and-read" formats that are amenable to high-throughput screening (HTS).[6] These assays can be broadly categorized based on their detection modality:

  • Luminescence-Based Assays: These assays quantify either the amount of ATP consumed or ADP produced during the kinase reaction.[7]

  • Fluorescence-Based Assays: These methods utilize changes in fluorescence polarization (FP), Förster Resonance Energy Transfer (FRET), or Time-Resolved FRET (TR-FRET) to detect kinase activity.[3][8][9]

  • Radiometric Assays: Considered the "gold standard" for their direct and sensitive measurement of phosphate incorporation, these assays use radioactively labeled ATP.[5][10]

The following diagram illustrates the general workflow of a kinase inhibition assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Data Analysis Compound_Dilution Serial Dilution of This compound Compound Assay_Plate Dispense Compound, Kinase, and Substrate into Assay Plate Compound_Dilution->Assay_Plate Reagent_Prep Preparation of Kinase, Substrate, and ATP Reagent_Prep->Assay_Plate Initiation Initiate Reaction with ATP Assay_Plate->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction Signal_Read Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Signal_Read Data_Analysis Calculate % Inhibition and IC50 Value Signal_Read->Data_Analysis

Caption: General workflow for a kinase inhibition assay.

Pillar 2: Detailed Protocols for Key Assay Methodologies

The trustworthiness of your data hinges on a well-validated and meticulously executed protocol. Here, we provide detailed, step-by-step methodologies for three widely used, non-radiometric kinase inhibition assays suitable for characterizing this compound inhibitors.

Luminescence-Based Assay: The ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal and highly sensitive method that quantifies the amount of ADP produced in a kinase reaction.[11][12] This is a two-step process: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to kinase activity.[13][11]

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).[14]

    • Add 5 µL of the kinase solution to each well.[14]

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[15] The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14][16]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate at room temperature for 30-60 minutes in the dark.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Interpretation: The luminescent signal is directly proportional to the amount of ADP produced. Higher luminescence indicates higher kinase activity. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).[15]

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous technique that measures the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule.[8][17] In a kinase FP assay, a fluorescently labeled phosphopeptide tracer competes with the phosphopeptide product of the kinase reaction for binding to a phosphospecific antibody.[8] Inhibition of the kinase results in less product formation, allowing more tracer to bind to the antibody, leading to a high polarization signal.

Protocol: Fluorescence Polarization Kinase Assay

  • Compound and Reagent Preparation: Prepare serial dilutions of the this compound compound. Prepare kinase, substrate, and ATP solutions in an appropriate assay buffer.

  • Kinase Reaction:

    • In a black, low-volume 384-well plate, combine the test compound, kinase, and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Add a mixture of the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer to each well. This will stop the kinase reaction and initiate the competitive binding.

    • Incubate for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[18]

Data Interpretation: The measured polarization values (in mP) are inversely proportional to kinase activity. A high mP value indicates low kinase activity (high inhibition).

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF® combines fluorescence resonance energy transfer (FRET) with time-resolved measurement, reducing assay interference and increasing sensitivity.[3] In a typical kinase HTRF® assay, a biotinylated substrate is phosphorylated by the kinase. Detection is achieved by adding a europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor).[19][20] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[21]

Protocol: HTRF® Kinase Assay

  • Reagent Preparation: Prepare working solutions of the this compound compound, kinase, biotinylated substrate, and ATP in the enzymatic buffer. Prepare the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer.[21]

  • Kinase Reaction:

    • Dispense the compound, kinase, and biotinylated substrate into a 384-well plate.[4][19]

    • Start the reaction by adding ATP.[4][19][21]

    • Incubate at room temperature for the optimized reaction time.[4][19][21]

  • Detection:

    • Add the premixed detection reagents to stop the reaction and initiate the detection process.[21]

    • Incubate for 60 minutes at room temperature.[4][19]

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).[19]

Data Interpretation: The HTRF® ratio (emission at 665 nm / emission at 620 nm) is directly proportional to the amount of phosphorylated substrate.[19] A decrease in the HTRF® ratio indicates inhibition of kinase activity.

Pillar 3: Ensuring Data Integrity and Authoritative Grounding

A self-validating experimental system is crucial for generating trustworthy and reproducible data. This involves careful assay optimization and the inclusion of appropriate controls.

Assay Validation and Optimization

Before screening your this compound library, it is essential to validate the kinase assay.[22] Key validation steps include:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal-to-background ratio while ensuring the reaction remains in the linear range.[22]

  • ATP Km Determination: Measure the Michaelis constant (Km) for ATP for the specific kinase. Running the inhibition assay at an ATP concentration equal to the Km is critical for accurately determining the potency of ATP-competitive inhibitors.[10]

  • Z'-factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18]

The following diagram illustrates the decision-making process for selecting a suitable kinase assay.

G Start Start: Characterize This compound Compound High_Throughput High-Throughput Screening? Start->High_Throughput Luminescence Luminescence (e.g., ADP-Glo™) High_Throughput->Luminescence Yes Fluorescence Fluorescence (FP, HTRF®) High_Throughput->Fluorescence Yes Mechanism_of_Action Detailed Mechanism of Action Study? High_Throughput->Mechanism_of_Action No Data_Analysis IC50 Determination & Selectivity Profiling Luminescence->Data_Analysis Fluorescence->Data_Analysis Radiometric Radiometric Assay (Gold Standard) Radiometric->Data_Analysis Mechanism_of_Action->Radiometric Yes Mechanism_of_Action->Data_Analysis No

Caption: Decision tree for selecting a kinase assay.

Data Presentation and Analysis

Quantitative data should be presented clearly to facilitate comparison and interpretation. The potency of an inhibitor is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Table 1: Representative Data for an this compound Inhibitor against CDK2

Compound Concentration (µM)% Inhibition (ADP-Glo™)% Inhibition (HTRF®)
1095.293.8
3.3388.786.5
1.1175.472.1
0.3752.149.9
0.1228.925.6
0.0410.38.7
IC50 (µM) 0.35 0.38

Conclusion: Advancing Kinase Inhibitor Discovery

The robust and reliable assessment of kinase inhibition is a cornerstone of modern drug discovery. For promising scaffolds like the Imidazo[1,2-c]pyrimidines, the application of well-validated and appropriately chosen assay technologies is paramount. By understanding the underlying principles of different assay formats and adhering to rigorous validation procedures, researchers can generate high-quality, reproducible data that will accelerate the development of the next generation of kinase-targeted therapeutics.

References

  • Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30.
  • Panvera. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
  • Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.
  • Seetho, K., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Bioorganic & Medicinal Chemistry Letters, 22(15), 5049-5052.
  • Dea, P., et al. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
  • Boukhallout, F. E., et al. (2021). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 31(4), 422-428.
  • Dea, P., et al. (1976). This compound nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 19(6), 814-816.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
  • Herfindal, L., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Boukhallout, F. E., et al. (2021). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 31(4), 422-428.
  • Koga, H., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5539-5542.
  • Bayer Aktiengesellschaft. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • K-ras, G. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases.
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?.
  • Creative Bioarray. (2021, January 11). Technologies to Study Kinases [Video]. YouTube.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917-6925.
  • Abignente, E., et al. (1990). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 38(11), 3045-3049.
  • Bayer Aktiengesellschaft. (2025, February 6). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Publications.
  • Wang, Y., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(5), 6439-6444.
  • Herfindal, L., et al. (2018). Imidazo[1,2-c]pyrimidin-5(6H)-one as a Novel Core of Cyclin-Dependent Kinase 2 Inhibitors: Synthesis, Activity Measurement, Docking, and Quantum Mechanical Scoring. Journal of Medicinal Chemistry, 61(9), 4149-4166.

Sources

Application Notes & Protocols: X-ray Crystallography of Imidazo[1,2-c]pyrimidine-Protein Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Structural Biology and Drug Development

Abstract

The Imidazo[1,2-c]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key protein classes, particularly kinases. Understanding the precise molecular interactions between these ligands and their protein targets is paramount for structure-based drug design. X-ray crystallography stands as the gold standard for providing high-resolution, three-dimensional snapshots of these interactions, revealing the atomic details of binding modes that guide lead optimization. This guide provides a comprehensive overview of the strategic planning, experimental protocols, and data analysis workflow required to successfully determine the crystal structures of this compound-protein complexes. It is designed to equip researchers with both the foundational knowledge and the practical, field-proven insights necessary to navigate this challenging but rewarding process.

Part I: Strategic Planning and Foundational Concepts

Successfully obtaining a high-resolution crystal structure of a protein-ligand complex begins long before the first crystallization experiment. Careful planning regarding the protein construct, ligand properties, and complex formation strategy is critical.

The this compound Scaffold: Crystallographic Considerations

The this compound core is a bicyclic heteroaromatic system. Its key features relevant to crystallography and protein binding include:

  • Rigidity and Planarity: The fused ring system is largely planar, which can facilitate well-defined stacking interactions (π-π or cation-π) within a protein's binding pocket.

  • Hydrogen Bonding Potential: The nitrogen atoms within the rings can act as hydrogen bond acceptors, crucial for anchoring the ligand to the protein backbone or side chains.

  • Derivatization Sites: The scaffold offers multiple positions for chemical modification, allowing for the exploration of different side chains to enhance binding affinity and specificity. These modifications, however, can significantly impact solubility and crystallization propensity.

Target Protein Construct Design

The quality of the protein sample is arguably the most important factor for successful crystallization. Not all full-length proteins are amenable to crystallization.

  • Domain Scoping: For large, multi-domain proteins, it is often advantageous to express and purify only the specific domain that binds the this compound ligand. This removes flexible, unstructured regions that can inhibit crystal lattice formation.

  • Stability Enhancement: Techniques such as site-directed mutagenesis to remove flexible loops or surface entropy reduction (mutating high-entropy residues like Lys, Glu to Ala) can improve the protein's propensity to form well-ordered crystals.

  • Purity and Homogeneity: The protein must be of the highest possible purity (>95%) and exist in a single, stable oligomeric state (monodisperse).

Part II: The Experimental Workflow: From Gene to Crystal

This section details the core protocols for producing and crystallizing the protein-ligand complex.

Protocol 1: High-Yield Protein Expression and Purification

The goal is to produce milligrams of pure, stable, and monodisperse protein. A typical workflow for expression in Escherichia coli is outlined below.

Step-by-Step Methodology:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression plasmid containing the gene for the target protein construct, often with an affinity tag (e.g., His6-tag).

  • Expression: Grow the cells in a rich medium (e.g., Terrific Broth) to a high density. Induce protein expression, for example, with Isopropyl β-D-1-thiogalactopyranoside (IPTG) for several hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using a method like sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by ultracentrifugation. Load the supernatant onto a column containing a resin that specifically binds the affinity tag (e.g., a Nickel-NTA column for His-tagged proteins). Wash the column to remove non-specifically bound proteins and elute the target protein.

  • Tag Cleavage (Optional): If the affinity tag might interfere with crystallization, it can be removed by incubation with a specific protease (e.g., TEV or Thrombin). The cleaved tag and protease are then removed by a second round of affinity chromatography.

  • Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a gel filtration column. This separates the protein based on size and is crucial for ensuring the sample is monodisperse—a key indicator of a sample's suitability for crystallization. Collect the fractions corresponding to the main protein peak.

  • Quality Control & Concentration: Assess purity using SDS-PAGE. Concentrate the purified protein to a concentration suitable for crystallization trials (typically 5-20 mg/mL) using an ultrafiltration device.

Table 1: Example Protein Purification Summary
Purification Step Yield (mg)
Clarified Lysate~500
Ni-NTA Elution~80
Tag Cleavage & Reverse Ni-NTA~65
Size-Exclusion Chromatography~50
Protocol 2: Forming the this compound-Protein Complex

There are two primary methods for generating the protein-ligand complex for crystallography: co-crystallization and soaking.

  • Co-crystallization: The ligand is incubated with the purified protein before setting up crystallization trials. This is often the method of choice when the ligand is expected to induce a conformational change in the protein or when the ligand has low solubility.

    • Procedure: Prepare a stock solution of the this compound compound, typically at high concentration (e.g., 50-100 mM) in a solvent like DMSO. Add the ligand to the purified protein solution to achieve a final molar ratio of ligand to protein typically between 5:1 and 10:1. Incubate the mixture (e.g., for 1-2 hours on ice) before proceeding to crystallization screening.

  • Soaking: Crystals of the protein are grown first (apo-crystals), and then they are transferred to a solution containing the ligand. This method is simpler and consumes less protein but is only effective if the crystal lattice has pores large enough for the ligand to diffuse into the active site without disrupting the crystal.

    • Procedure: Prepare a "soaking solution" by mixing the reservoir solution from the crystallization drop with the ligand stock solution. The final ligand concentration should be high enough to ensure binding, typically 10-100 times the dissociation constant (Kd) if known. Transfer an apo-crystal into a drop of the soaking solution for a period ranging from minutes to hours before cryo-protection.

Part III: From Crystal to Structure: Data Collection & Processing

Protocol 3: Crystallization and Optimization

Crystallization is the process of slowly bringing a protein solution to a state of supersaturation, encouraging the molecules to arrange into a highly ordered, three-dimensional lattice.

Step-by-Step Methodology:

  • Screening: Use robotic systems to set up crystallization trials using the vapor diffusion method (sitting or hanging drop). In this technique, a small drop containing the protein-ligand complex and a precipitant solution is allowed to equilibrate against a larger reservoir of the precipitant solution. This slowly increases the protein concentration, hopefully leading to crystal formation. Commercially available sparse-matrix screens, which sample a wide range of pH, salts, and precipitants, are used for initial screening.

  • Hit Identification: Carefully inspect the drops over days and weeks for the appearance of crystals.

  • Optimization: Once initial "hits" (small or poorly formed crystals) are identified, systematically vary the conditions around the hit condition (e.g., pH, precipitant concentration, additives) to improve crystal size and quality. This is often done using grid screens.

  • Microseeding: If optimization is difficult, a powerful technique is microseeding, where microscopic crystals from a previous experiment are crushed and added to new crystallization drops to act as nuclei for growth.

Workflow for Crystallization Successdot

G

Application Note: Characterizing Imidazo[1,2-c]pyrimidine Binding Thermodynamics using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Driving Forces of Molecular Recognition

Isothermal Titration Calorimetry (ITC) has emerged as an indispensable tool in drug discovery and the broader life sciences, offering a direct and label-free method to quantify the thermodynamics of biomolecular interactions.[1][2] Unlike other techniques that may only provide binding affinity, ITC delivers a complete thermodynamic profile of an interaction in a single experiment.[1][3] This includes the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[1][4] This comprehensive thermodynamic data provides deep insights into the forces driving the binding event, which is critical for understanding structure-activity relationships (SAR) and guiding lead optimization in drug development.[5][6][7][8]

The Imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[9][10] Understanding how these small molecules interact with their protein targets at a thermodynamic level is paramount for rational drug design. This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing ITC to characterize the binding of this compound derivatives to a target protein. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and explain the interpretation of the resulting thermodynamic data.

The Expertise Behind the Experiment: Why ITC?

The choice of ITC for studying the binding of small molecules like Imidazo[1,2-c]pyrimidines is rooted in its ability to provide a wealth of information beyond simple affinity. Here’s a breakdown of the key thermodynamic parameters and their significance:

  • Binding Affinity (K D ): The dissociation constant, K D , is a measure of the strength of the interaction. A lower K D indicates a tighter binding interaction.

  • Stoichiometry (n): This parameter reveals the molar ratio of the ligand (this compound) to the protein at saturation, providing crucial information about the number of binding sites.[4]

  • Enthalpy Change (ΔH): The change in enthalpy reflects the heat released or absorbed during the binding event.[1][11] A negative ΔH (exothermic) indicates favorable bond formation (e.g., hydrogen bonds, van der Waals interactions), while a positive ΔH (endothermic) suggests that the binding is driven by other factors, such as the hydrophobic effect.[12]

  • Entropy Change (ΔS): The change in entropy represents the change in the randomness or disorder of the system upon binding.[12] A positive ΔS is generally favorable and can be driven by the release of ordered water molecules from the binding interface (hydrophobic effect) or increased conformational flexibility of the ligand upon binding. A negative ΔS indicates a decrease in disorder, often due to the loss of conformational freedom of the ligand and protein as they form a complex.

By dissecting the Gibbs free energy of binding (ΔG = ΔH - TΔS), we can understand whether an interaction is enthalpy-driven, entropy-driven, or a combination of both. This detailed thermodynamic signature is invaluable for medicinal chemists seeking to optimize the binding properties of a drug candidate.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of an ITC experiment for characterizing this compound binding.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Protein Purification & Characterization Instrument_Setup Instrument Setup & Equilibration Prep_Protein->Instrument_Setup Prep_Ligand This compound Synthesis & Purity Check Prep_Ligand->Instrument_Setup Prep_Buffer Buffer Preparation & Matching Prep_Buffer->Instrument_Setup Prep_Degas Sample Degassing Titration Titration of Ligand into Protein Solution Prep_Degas->Titration Instrument_Setup->Titration Raw_Data Raw Data Acquisition (Heat Pulses) Titration->Raw_Data Integration Integration of Heat Pulses to Generate Binding Isotherm Raw_Data->Integration Fitting Fitting to a Binding Model Integration->Fitting Results Thermodynamic Parameters (KD, n, ΔH, ΔS) Fitting->Results

Caption: A streamlined workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol: A Step-by-Step Guide to a Self-Validating Experiment

This protocol is designed to be a robust starting point for characterizing the binding of an this compound derivative to a target protein.

Part 1: Meticulous Sample Preparation - The Foundation of Quality Data

The quality of your ITC data is directly dependent on the quality of your samples.[13]

1.1. Protein Preparation:

  • Purity is Paramount: The target protein should be highly pure (>95%), as impurities can lead to inaccurate concentration determination and interfere with the binding interaction.[14][15]

  • Accurate Concentration: Determine the protein concentration accurately using a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient or a colorimetric assay like the Bradford or BCA assay.

  • Buffer Matching: The protein should be extensively dialyzed or buffer-exchanged into the final ITC buffer. This is a critical step to minimize heats of dilution and buffer mismatch, which can introduce artifacts in the data.[13][14][15]

  • Sample Clarity: Centrifuge or filter the protein solution immediately before use to remove any aggregates.[4]

1.2. This compound (Ligand) Preparation:

  • High Purity: The this compound compound should be of the highest possible purity.

  • Accurate Weighing and Solubilization: Accurately weigh the compound and dissolve it in the exact same buffer used for the protein. If the compound is initially dissolved in a solvent like DMSO, the final concentration of the solvent in both the ligand and protein solutions must be identical and kept to a minimum (ideally <1-2%).

  • Concentration Determination: Determine the ligand concentration accurately. For chromophoric compounds, UV-Vis spectroscopy is a suitable method.

1.3. Buffer Selection and Preparation:

  • Biologically Relevant Buffer: Choose a buffer system that maintains the stability and activity of the protein at the desired pH.[14]

  • Ionization Enthalpy: Be aware that different buffers have different ionization enthalpies. If proton exchange occurs upon binding, the choice of buffer can significantly affect the measured enthalpy.[16] Using buffers with low ionization enthalpies, such as phosphate or acetate, can minimize this effect.

  • Additives: If additives like salts, reducing agents (TCEP is recommended over DTT), or cofactors are required for protein stability or binding, they must be present at the same concentration in both the protein and ligand solutions.[14][15]

  • Degassing: Degas all solutions (protein, ligand, and buffer) for 5-10 minutes immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe, which can cause significant artifacts in the data.[3]

Part 2: The ITC Experiment - Precision in Action

2.1. Instrument Setup:

  • Cleaning: Thoroughly clean the sample cell and syringe with detergent (e.g., 20% Contrad 70) and then extensively with water to remove any contaminants from previous experiments.[17]

  • Equilibration: Set the experimental temperature and allow the instrument to equilibrate until a stable baseline is achieved. A typical starting temperature is 25°C.

2.2. Sample Loading:

  • Protein in the Cell: By convention, the macromolecule (protein) is placed in the sample cell.[14] The required volume will depend on the specific ITC instrument (e.g., ~300 µL for a MicroCal PEAQ-ITC).[4]

  • Ligand in the Syringe: The small molecule (this compound) is loaded into the injection syringe (e.g., ~100-120 µL).[4]

2.3. Concentration Guidelines:

  • The optimal concentrations depend on the binding affinity (K D ). A useful guideline is the "c-window," where c = n * [Protein] / K D . For a reliable measurement, 'c' should ideally be between 5 and 500.[14][15]

  • If K D is unknown: A good starting point is to have the protein concentration in the cell at 10-50 µM and the ligand concentration in the syringe at 10-20 times the protein concentration.[4][13]

Table 1: Recommended Starting Concentrations for ITC Experiments

ParameterRecommended RangeRationale
Protein Concentration (in cell) 10 - 50 µMTo achieve a measurable heat signal and a 'c' value within the optimal range.
Ligand Concentration (in syringe) 10-20x Protein ConcentrationTo ensure saturation of the protein during the titration.[13]
"c" value (n[Protein]/K D )*5 - 500Ensures a sigmoidal binding isotherm for accurate determination of all thermodynamic parameters.[14][15]

2.4. Titration Parameters:

  • Injection Volume: Typically 1-2 µL per injection.

  • Number of Injections: 19-25 injections are usually sufficient to achieve saturation.

  • Spacing Between Injections: Allow enough time for the signal to return to baseline before the next injection (e.g., 120-180 seconds).

2.5. Control Experiments - Ensuring Data Integrity:

  • Ligand into Buffer: A crucial control experiment is to titrate the ligand from the syringe into the buffer in the cell. The heat changes observed in this experiment represent the heat of dilution of the ligand. This data is then subtracted from the main experimental data to isolate the heat of binding.

Data Analysis and Interpretation: From Raw Data to Mechanistic Insight

The output of an ITC experiment is a series of heat pulses corresponding to each injection.

ITC_Data_Analysis Raw_ITC Raw ITC Data (Power vs. Time) Integrated_Data Integrated Heat Pulses (kcal/mol vs. Molar Ratio) Raw_ITC->Integrated_Data Integration Binding_Isotherm Binding Isotherm Integrated_Data->Binding_Isotherm Model_Fitting Non-linear Regression (e.g., One-Site Model) Binding_Isotherm->Model_Fitting Fitting Thermo_Params Thermodynamic Parameters (KD, n, ΔH, ΔS) Model_Fitting->Thermo_Params Calculation

Caption: The process of ITC data analysis, from raw output to thermodynamic parameters.

1. Data Processing:

  • The raw data (power vs. time) is integrated to determine the heat change for each injection.

  • The heat of dilution (from the ligand-into-buffer control) is subtracted from the heat of binding for each injection.

  • The corrected heat is then plotted against the molar ratio of ligand to protein.

2. Fitting the Data:

  • The resulting binding isotherm is fitted to a suitable binding model using the instrument's software.[18] For a simple 1:1 interaction, a one-site binding model is appropriate.

  • The fitting algorithm will yield the values for K D , n, and ΔH.

3. Calculating Thermodynamic Parameters:

  • The Gibbs free energy (ΔG) is calculated from the K D using the equation: ΔG = -RTln(K A ) , where K A = 1/K D and R is the gas constant.

  • The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS .

Table 2: Interpreting the Thermodynamic Signature of this compound Binding

Thermodynamic ProfileDriving ForcesPotential Interpretation for this compound Binding
Enthalpy-Driven (Large negative ΔH, small or negative TΔS)Dominated by hydrogen bonding and van der Waals interactions.The this compound forms specific, favorable contacts with the protein's binding pocket.
Entropy-Driven (Small or positive ΔH, large positive TΔS)Dominated by the hydrophobic effect (release of ordered water molecules) or conformational changes.The binding is likely driven by the displacement of water from a hydrophobic binding pocket by the this compound.
Enthalpy-Entropy Compensation (Favorable ΔH and unfavorable TΔS, or vice versa)A common phenomenon where favorable enthalpic contributions are offset by entropic penalties (or the reverse).The binding involves a balance of forces, such as the formation of favorable contacts (negative ΔH) at the cost of reduced conformational freedom (negative TΔS).[11]

Trustworthiness of the Protocol: This protocol incorporates several self-validating steps. The control experiment (ligand into buffer) is essential for correcting for heats of dilution. Achieving a good fit of the data to a binding model with a stoichiometry (n) close to an integer value (e.g., 1 for a single binding site) provides confidence in the quality of the data and the accuracy of the determined concentrations.

Conclusion: Empowering Rational Drug Design

Isothermal Titration Calorimetry provides a powerful and direct means to elucidate the thermodynamic forces governing the interaction between this compound compounds and their protein targets.[5][19] By following a meticulous and self-validating protocol, researchers can obtain high-quality, reproducible data that goes beyond simple affinity measurements. The detailed thermodynamic signature obtained from ITC offers invaluable mechanistic insights that can guide the rational design and optimization of more potent and selective drug candidates.[6][7]

References

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).
  • Duff, M. R., Grubbs, J., & Howell, E. E. (2012). Isothermal titration calorimetry in drug discovery. Future medicinal chemistry, 4(13), 1637–1653.
  • Kawahara, K. (2011). ITC as a Tool for Rational Drug Design. Netsu Sokutei, 38(1), 2-8.
  • Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in pharmacology, 9, 1133.
  • TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC).
  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Wikipedia. Isothermal titration calorimetry.
  • Mudduluru, G., & Pande, J. (2014). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. In Glycosaminoglycans (pp. 121-136). Humana Press, New York, NY.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice. Nature protocols, 1(1), 186-191.
  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1.
  • Michalkova, L., Johnson, C. M., & Tellinghuisen, J. (2011). Modeling Complex Equilibria in ITC Experiments: Thermodynamic Parameters Estimation for a Three Binding Site Model. Journal of chemical theory and computation, 7(11), 3788–3798.
  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2.
  • Velazquez-Campoy, A., & Freire, E. (2015). Isothermal Titration Calorimetry: Principles and Applications. In eLS (pp. 1-8). John Wiley & Sons, Ltd.
  • Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in pharmacology, 9, 1133.
  • Wagschal, K., & Jung, C. (2004). Characterization of molecular interactions using isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 261, 211–226.
  • Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Recent Developments in Isothermal Titration Calorimetry Label Free Screening. Current pharmaceutical design, 18(34), 5482–5489.
  • Velazquez-Campoy, A., & Freire, E. (2015). Isothermal Titration Calorimetry: Principles and Applications. In eLS (pp. 1-8). John Wiley & Sons, Ltd.
  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
  • NECTAR COST Action. Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments.
  • Chodera, J. D., & Mobley, D. L. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology (Clifton, N.J.), 1964, 61–74.
  • Chodera, J. D., & Mobley, D. L. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • TA Instruments. Characterizing Binding Interactions by ITC.
  • Liberman, J. A., Salim, M., & Krucinska, J. (2015). ITC Analysis of Ligand Binding to PreQ1 Riboswitches. Methods in enzymology, 553, 143–161.
  • Pharmaceutical Online. Characterizing Binding Interactions By ITC.
  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • PubChem. Imidazo(1,2-c)pyrimidine.
  • ResearchGate. Construction design of the target imidazo[1,2-c]pyrimidines.
  • Al-Hourani, B. J., Al-Adhami, M. A., & Al-Zoubi, R. M. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 35(2), 422-430.
  • Bouasla, R., Rachedi, K., & Villemin, D. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6527.
  • Kumar, A., & Kumar, V. (2020). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC advances, 10(52), 31235–31256.

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Topic: Techniques for Purifying Synthesized Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

**Abstract

The Imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its structural resemblance to purine bases.[1][2] Achieving high purity of synthesized analogues is a non-negotiable prerequisite for accurate biological evaluation, ensuring that observed activity is attributable to the target compound and not an artifact of residual starting materials, reagents, or byproducts. This guide provides a comprehensive overview of field-proven purification strategies, detailing the underlying principles and step-by-step protocols for crystallization, column chromatography, and extraction. It further introduces preparative HPLC as a high-resolution technique for obtaining compounds of the highest purity required for pharmaceutical applications.[3][4]

Foundational Principles: Selecting Your Purification Strategy

The optimal purification strategy is not a one-size-fits-all solution. It is dictated by the physicochemical properties of your target this compound derivative and the nature of the impurities present in the crude reaction mixture. Key factors to consider include the compound's polarity, solubility, thermal stability, and the required final purity.

A logical workflow for selecting a purification method is essential. The initial workup often involves a liquid-liquid extraction to remove bulk inorganic salts and highly polar or non-polar impurities.[5][6] Subsequent purification typically relies on chromatography or crystallization. For many applications, flash chromatography provides a good balance of speed and resolution.[7] If the compound is a stable solid, crystallization can be an exceptionally efficient method for achieving high purity on a large scale.[6][8] For challenging separations or when pharmaceutical-grade purity is required, preparative HPLC is the technique of choice.[9][10]

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous Workup) start->extraction is_solid Is the compound a thermally stable solid? extraction->is_solid crystallization Crystallization is_solid->crystallization Yes chromatography Flash Column Chromatography is_solid->chromatography No purity_check1 Assess Purity (TLC, LC-MS, NMR) crystallization->purity_check1 chromatography->purity_check1 is_pure Purity > 95%? purity_check1->is_pure prep_hplc Preparative HPLC (Final Polishing) is_pure->prep_hplc No final_product Pure this compound is_pure->final_product Yes prep_hplc->final_product Flash_Chromatography_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.3) column_prep 2. Column Packing (Slurry pack with non-polar solvent) tlc->column_prep sample_prep 3. Sample Loading (Wet or Dry Load) column_prep->sample_prep elution 4. Elution (Apply pressure, run solvent gradient if needed) sample_prep->elution collection 5. Fraction Collection (Collect in tubes/vials) elution->collection tlc_analysis 6. TLC Analysis of Fractions collection->tlc_analysis combine 7. Combine Pure Fractions tlc_analysis->combine evaporation 8. Solvent Evaporation (Rotary Evaporator) combine->evaporation final_product final_product evaporation->final_product Yields Pure Compound

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Application Notes and Protocols for the Use of Imidazo[1,2-c]pyrimidine in Passive Cutaneous Anaphylaxis Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Type I Hypersensitivity with Imidazo[1,2-c]pyrimidine Derivatives

Passive cutaneous anaphylaxis (PCA) is a fundamental in vivo model for investigating Type I hypersensitivity reactions, the underlying cause of allergic conditions such as rhinitis, asthma, and anaphylaxis.[1] This model meticulously recreates the critical steps of an allergic cascade: sensitization of mast cells by immunoglobulin E (IgE) antibodies and their subsequent degranulation upon encountering a specific antigen.[1][2] The degranulation process releases a torrent of pro-inflammatory mediators, most notably histamine, which leads to increased vascular permeability and localized inflammation.[1][3][4]

The this compound scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory properties.[5][6][7] These compounds are being investigated for their potential to modulate immune responses, making them intriguing candidates for anti-allergic drug development. A key mechanism of action for many anti-allergic compounds is the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[8][9] This document provides a detailed guide for utilizing this compound derivatives in PCA models to assess their efficacy as potential anti-allergic agents.

Scientific Rationale and Mechanism of Action

The PCA model's utility lies in its ability to dissect the IgE-mediated allergic response. The core principle involves passively sensitizing a localized area of skin with antigen-specific IgE. This is followed by a systemic challenge with the corresponding antigen, which triggers a localized anaphylactic reaction.[1][2][10]

The Allergic Cascade in the PCA Model:

  • Sensitization: Exogenous antigen-specific IgE antibodies are injected intradermally. These antibodies bind to high-affinity FcεRI receptors on the surface of tissue mast cells.[1]

  • Challenge: After a latency period to allow for IgE binding, the specific antigen is administered intravenously along with a vascular permeability tracer, such as Evans blue dye.[1][2]

  • Degranulation: The antigen cross-links the IgE molecules on the mast cell surface, activating the FcεRI receptors.[1][3] This initiates a signaling cascade, leading to mast cell degranulation and the release of pre-formed mediators like histamine and newly synthesized lipid mediators and cytokines.[3]

  • Inflammatory Response: Histamine and other mediators increase the permeability of local blood vessels, allowing the Evans blue dye to extravasate into the surrounding tissue, creating a visible and quantifiable blue spot.[2][10]

This compound derivatives are hypothesized to intervene in this cascade, primarily through the stabilization of mast cells. By preventing degranulation, these compounds can inhibit the release of histamine and other pro-inflammatory mediators, thereby mitigating the allergic reaction.[8][9]

Signaling Pathway of IgE-Mediated Mast Cell Activation

Mast_Cell_Activation_Pathway cluster_0 cluster_1 cluster_2 Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Signaling Intracellular Signaling Cascade (Syk, LAT, PLCγ) FceRI->Signaling Activates MastCell Mast Cell Ca_Influx Ca²⁺ Influx Signaling->Ca_Influx Leads to Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators Results in Imidazo This compound (Proposed Site of Action) Imidazo->Signaling Inhibits Imidazo->Ca_Influx Inhibits

Caption: IgE-mediated mast cell activation pathway and the proposed inhibitory action of Imidazo[1,2-c]pyrimidines.

Experimental Protocols

Materials and Reagents
  • Animals: Male ICR mice (7 weeks old) or BALB/c mice are commonly used.[1][3]

  • Anti-DNP IgE: Mouse monoclonal anti-dinitrophenyl (DNP) IgE antibody.

  • Antigen: Dinitrophenyl-human serum albumin (DNP-HSA).

  • Test Compound: this compound derivative(s) of interest.

  • Vehicle: Appropriate solvent for the test compound (e.g., PBS, DMSO).

  • Positive Control: A known mast cell stabilizer or antihistamine (e.g., dexamethasone, cyproheptadine).[1][3]

  • Evans Blue Dye: 1% (w/v) in sterile PBS.

  • Anesthetic: For terminal procedure.

  • Formamide: For dye extraction. (Caution: Teratogenic and mutagenic).[10]

  • Equipment: Syringes, needles (30G), microplate reader, calipers (for ear thickness), surgical tools.

Step-by-Step Protocol for Passive Cutaneous Anaphylaxis

Experimental Workflow for PCA Model

PCA_Workflow Day0 Day 0: Sensitization Intradermal injection of anti-DNP IgE into one ear. Day1_Treat Day 1 (23h post-sensitization): Treatment Administer this compound derivative or vehicle. Day0->Day1_Treat 23 hours Day1_Challenge Day 1 (24h post-sensitization): Antigen Challenge Intravenous injection of DNP-HSA and Evans Blue dye. Day1_Treat->Day1_Challenge 1 hour Day1_Endpoint Day 1 (30-60 min post-challenge): Endpoint Measurement Euthanize mice and collect ears. Day1_Challenge->Day1_Endpoint 30-60 minutes Analysis Analysis Measure ear thickness, extract and quantify Evans Blue dye. Day1_Endpoint->Analysis

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Application Notes and Protocols for Assessing the In Vivo Efficacy of Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Bench to Bedside for Imidazo[1,2-c]pyrimidines

The Imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core have shown promise as potent inhibitors of various kinases and signaling pathways implicated in oncogenesis, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[2][3] While in vitro assays provide initial insights into the potency and mechanism of action of these compounds, a robust in vivo assessment is the critical next step to evaluate their therapeutic potential in a complex biological system.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo efficacy studies for novel this compound-based anti-cancer agents. We will delve into the rationale behind selecting appropriate animal models, provide detailed experimental protocols, and outline key methodologies for pharmacokinetic (PK) and pharmacodynamic (PD) analyses. The overarching goal is to equip researchers with the knowledge to generate reliable and reproducible data, thereby accelerating the translation of promising compounds from preclinical discovery to clinical development.

Part 1: Strategic Selection of Preclinical Animal Models

The choice of an appropriate animal model is paramount for the successful evaluation of an anti-cancer therapeutic. The ideal model should recapitulate key aspects of human cancer biology and allow for the assessment of both the direct anti-tumor effects of the compound and its interaction with the host system.[5][6] Several types of mouse models are commonly used in oncology research, each with distinct advantages and limitations.[5][7]

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[6][8] This is the most traditional and widely used model for initial in vivo efficacy screening due to its relative simplicity, reproducibility, and cost-effectiveness.[6][9]

  • Expertise & Experience: The causality behind choosing a CDX model often lies in its high-throughput nature. It allows for the rapid screening of multiple this compound derivatives or different dosing regimens. However, the key limitation is the absence of a functional immune system, which precludes the evaluation of any immunomodulatory effects of the test compound.[6]

Patient-Derived Xenograft (PDX) Models

PDX models are established by directly transplanting fresh tumor tissue from a patient into an immunodeficient mouse.[5] These models are gaining favor as they better maintain the genetic and histological heterogeneity of the original human tumor.[5]

  • Trustworthiness: PDX models offer higher predictive value for clinical efficacy compared to CDX models.[5] They are invaluable for studying drug resistance and for personalized medicine approaches, where an this compound derivative could be tested against a specific patient's tumor.

Syngeneic Models

Syngeneic models utilize the transplantation of tumor cell lines derived from a specific mouse strain into immunocompetent mice of the same strain.[5]

  • Authoritative Grounding: The critical advantage of this model is the presence of a fully functional immune system.[6] This is essential if the this compound compound is hypothesized to have immunomodulatory effects in addition to its direct cytotoxic or cytostatic activity.

Genetically Engineered Mouse Models (GEMMs)

GEMMs are mice that are genetically modified to develop tumors spontaneously, closely mimicking the process of human tumorigenesis.[6]

  • Expertise & Experience: These models are powerful for studying the entire lifecycle of cancer and for validating drug targets. However, they are complex, time-consuming, and expensive to develop and maintain, making them less suitable for initial screening studies.[6]

Model Type Description Key Advantages Key Limitations Best Suited For
CDX Human cancer cell lines grown in immunodeficient mice.[6][8]Rapid, reproducible, cost-effective, good for initial screening.[6]Lacks immune system, may not reflect tumor heterogeneity.[6]High-throughput efficacy screening, dose-range finding.
PDX Patient tumor tissue implanted in immunodeficient mice.[5]High clinical relevance, maintains tumor heterogeneity.[5]More expensive, lower throughput, variable growth rates.Efficacy in clinically relevant tumors, biomarker discovery.
Syngeneic Mouse tumor cells in immunocompetent mice of the same strain.[5]Intact immune system, suitable for immuno-oncology studies.[5]Limited availability of cell lines, results may not translate to humans.Evaluating compounds with potential immunomodulatory effects.
GEMM Spontaneous tumor development due to genetic modification.[6]Mimics human cancer development, intact immune system.[6]Long latency, high cost, complex.Target validation, understanding tumor-stroma interactions.

Part 2: Core Protocol for a Subcutaneous CDX Model

This section provides a detailed, step-by-step methodology for a subcutaneous CDX study, a common starting point for evaluating a novel this compound derivative.

Ethical Considerations

All animal experiments must be conducted in accordance with the highest ethical standards and local regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal suffering.[10] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_implant Implantation & Growth Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cell Culture & Expansion cell_prep Cell Preparation & Viability Check cell_culture->cell_prep animal_acclimate Animal Acclimatization (3-5 days) inoculation Subcutaneous Inoculation animal_acclimate->inoculation cell_prep->inoculation tumor_monitoring Tumor Growth Monitoring inoculation->tumor_monitoring randomization Randomization into Groups tumor_monitoring->randomization treatment Compound Administration randomization->treatment monitoring Monitor Body Weight & Tumor Volume treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia At study endpoint pk_analysis PK Analysis (Blood) euthanasia->pk_analysis pd_analysis PD Analysis (Tumor) euthanasia->pd_analysis data_analysis Data Analysis & Reporting pk_analysis->data_analysis pd_analysis->data_analysis signaling_pathway cluster_pathway Hypothetical Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->AKT Inhibition

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Application Notes & Protocols for the Development of Imidazo[1,2-c]pyrimidine-based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The Imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and notably, kinase inhibition.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a structured approach and detailed protocols for the discovery and preclinical development of novel this compound-based therapeutic agents. We will focus on the prevalent application of this scaffold in oncology, specifically in targeting protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][4]

Introduction: The this compound Scaffold

The this compound core consists of a fused imidazole and pyrimidine ring system. This arrangement confers a unique three-dimensional structure that allows for versatile substitution, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective binding to therapeutic targets. Its structural similarity to purines makes it an ideal candidate for designing ATP-competitive inhibitors of protein kinases.[5] Numerous studies have demonstrated the potential of this scaffold in developing inhibitors for critical cancer targets like Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk).[1][2]

The general workflow for developing a therapeutic agent based on this scaffold involves several key stages, from initial library synthesis to preclinical candidate selection.

G cluster_0 Discovery Phase cluster_1 Hit-to-Lead Phase cluster_2 Lead Optimization Scaffold Synthesis Scaffold Synthesis Library Generation Library Generation Scaffold Synthesis->Library Generation Biochemical Assay HTS HTS Library Generation->HTS Biochemical Assay Hit Confirmation Hit Confirmation HTS->Hit Confirmation Cellular Assays Cellular Assays Hit Confirmation->Cellular Assays Target Engagement Target Engagement Cellular Assays->Target Engagement MoA Studies MoA Studies Target Engagement->MoA Studies ADME-Tox ADME-Tox MoA Studies->ADME-Tox Lead Candidate Lead Candidate ADME-Tox->Lead Candidate

Caption: High-level drug discovery workflow.

Target Selection and Rationale: The PI3K/Akt/mTOR Pathway

A frequently dysregulated signaling cascade in human cancers is the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, making it a prime target for therapeutic intervention.[6][7] This pathway integrates signals from receptor tyrosine kinases (RTKs) to control essential cellular functions like growth, proliferation, and survival.[8] The this compound scaffold is well-suited for developing inhibitors that target the ATP-binding pocket of kinases within this pathway, such as PI3K or mTOR.[9] Developing dual PI3K/mTOR inhibitors can be particularly effective, as it inhibits the pathway at two critical nodes, potentially overcoming feedback loops that can arise from single-target inhibition.[6]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Primary Screening: In Vitro Kinase Inhibition Assay

The initial step to identify active compounds from a chemical library is a robust and high-throughput in vitro kinase assay. The goal is to measure the direct inhibitory effect of the compounds on the purified target kinase.

Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10] It is highly sensitive and amenable to high-throughput screening (HTS).

Causality and Experimental Choices:

  • Assay Principle: The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[11] A potent inhibitor will result in low ADP production and thus a low luminescent signal.

  • ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to false negatives.

  • Controls:

    • No-Inhibitor Control (Vehicle): Represents 0% inhibition (maximum kinase activity).

    • No-Enzyme Control: Represents 100% inhibition (background signal).

    • Positive Control Inhibitor: A known inhibitor (e.g., Staurosporine) is used to validate assay performance.[10]

Step-by-Step Methodology:

  • Compound Plating: Serially dilute this compound compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate.

  • Kinase Reaction: a. Prepare a reaction mixture containing the target kinase (e.g., PI3Kα) and its specific substrate in kinase assay buffer.[10] b. Add the kinase solution to the compound-plated wells. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the kinase. c. Initiate the reaction by adding the ATP/substrate mixture. d. Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).[10]

  • ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10] b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]

Data Presentation:

Compound ID Target Kinase IC₅₀ (nM)
IMP-001 PI3Kα 12.5
IMP-002 PI3Kα 250.7
IMP-003 PI3Kα >10,000
Staurosporine PI3Kα 8.2

Table 1: Example IC₅₀ data for a series of this compound compounds against PI3Kα.

Secondary Assays: Cellular Activity and Target Engagement

Hits from the primary screen must be validated in a cellular context. This step confirms that the compounds can cross the cell membrane, engage the target protein, and exert a biological effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify direct target engagement in intact cells or tissue.[13][14] The principle is based on ligand-induced thermal stabilization of the target protein.[15][16] When a compound binds to its target, the protein-ligand complex becomes more resistant to heat-induced denaturation.[13]

Causality and Experimental Choices:

  • Workflow: Cells are treated with the compound, heated to a specific temperature, lysed, and the amount of soluble (non-denatured) target protein is quantified, typically by Western Blot or mass spectrometry.[14][17]

  • Melt Curve: An initial experiment is required to determine the optimal temperature for the assay. A temperature gradient is applied to identify the temperature (Tagg) at which approximately 50% of the target protein denatures in the absence of the ligand.[15]

  • Isothermal Dose-Response (ITDR): Once the Tagg is determined, cells are treated with varying concentrations of the compound and heated at the single Tagg temperature to generate a dose-response curve and determine the EC₅₀ for target engagement.

G Start Treat Cells with Compound or Vehicle Heat Heat Challenge (Temperature Gradient or Tagg) Start->Heat Lyse Cell Lysis (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (Western Blot / MS) Separate->Quantify Analyze Analyze Data (Generate Melt Curve or ITDR Curve) Quantify->Analyze

Caption: General workflow for a CETSA experiment.

Step-by-Step Methodology (Western Blot Detection):

  • Cell Culture and Treatment: a. Culture cancer cells known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells). b. Treat cells with the test compound (e.g., 10 µM IMP-001) or vehicle (DMSO) for 1-2 hours at 37°C.[15]

  • Heat Challenge: a. Harvest and resuspend cells in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Use a thermal cycler to heat the aliquots across a temperature range (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[16]

  • Lysis and Separation: a. Lyse the cells using freeze-thaw cycles.[16] b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16]

  • Western Blot Analysis: a. Collect the supernatant (soluble fraction) and determine protein concentration. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane.[18] c. Probe the membrane with a primary antibody specific to the target protein (e.g., anti-PI3Kα). d. Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[15]

  • Data Analysis: a. Quantify the band intensities for each temperature point. b. Plot the soluble protein fraction against temperature. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Mechanism of Action (MoA) Elucidation

After confirming target engagement, it is crucial to demonstrate that the compound modulates the downstream signaling pathway as expected.

Protocol 3: Western Blot Analysis of Pathway Modulation

This protocol assesses the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 ribosomal protein, to confirm the compound's mechanism of action.[19][20]

Causality and Experimental Choices:

  • Phospho-Specific Antibodies: These antibodies recognize specific phosphorylated residues on target proteins, providing a direct readout of kinase activity within the cell.[21] A successful PI3K/mTOR inhibitor should decrease the levels of p-Akt and p-S6.

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is essential to ensure equal amounts of protein were loaded in each lane, allowing for accurate comparison between samples.[19]

  • Time Course and Dose-Response: Performing both a time-course and a dose-response experiment provides a comprehensive understanding of the inhibitor's potency and kinetics in a cellular environment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Seed cells (e.g., A549 lung cancer cells) and allow them to adhere. b. Starve cells (e.g., in serum-free media for 12-24 hours) to reduce basal pathway activity. c. Pre-treat cells with various concentrations of the this compound inhibitor (e.g., 0.1 to 10 µM) for 1-2 hours. d. Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 15 minutes) to induce robust phosphorylation.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[19] b. Scrape and collect the lysate, then clarify by centrifugation. c. Determine the protein concentration of the supernatant using a BCA assay.[19]

  • Western Blotting: a. Normalize protein samples and prepare them with Laemmli sample buffer.[18] b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[18] c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-S6, anti-total-S6, and anti-GAPDH).[19] e. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify band intensities using densitometry software. b. For each target, normalize the phosphorylated protein signal to the total protein signal. c. Compare the normalized signals in inhibitor-treated samples to the stimulated vehicle control to determine the extent of pathway inhibition.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for oncology. By employing a systematic approach that includes robust in vitro screening, cellular target engagement validation, and detailed mechanism of action studies, researchers can efficiently advance from initial hits to viable lead candidates. The protocols outlined in this guide provide a validated framework for executing these critical stages of the drug discovery process.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC.
  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. [Link]
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? MDPI. [Link]
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. [Link]
  • Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]
  • Inhibitors of the PI3K/AKT/mTOR pathway. Various classes of agents...
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Imidazo[1,2-c]pyrimidin-5(6H)-one as a Novel Core of Cyclin-Dependent Kinase 2 Inhibitors: Synthesis, Activity Measurement, Docking, and Quantum Mechanical Scoring. PubMed. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • In vitro kinase assay. Protocols.io. [Link]
  • CETSA. CETSA.com. [Link]
  • This compound nucleosides. Synthesis and biological evaluation of certain 1-(.beta. -D-arabinofuranosyl)imidazo[1,2-c]pyrimidines.
  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry. [Link]
  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
  • Kinase assays. BMG LABTECH. [Link]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC.
  • Research on heterocyclic compounds. XXIV.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-c]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Imidazo[1,2-c]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth answers to common challenges, troubleshooting strategies for improving reaction yields, and detailed protocols grounded in established chemical principles. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, empowering you to optimize your synthetic outcomes.

Section 1: Foundational Synthesis FAQs

This section addresses fundamental questions about the synthesis of the this compound scaffold.

Q1: What is the most common and reliable method for synthesizing the this compound core?

The most prevalent and versatile method for constructing the this compound core is a variation of the Tschitschibabin reaction. This involves the condensation of a 4-aminopyrimidine derivative with an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde)[1]. The reaction proceeds through an initial N-alkylation of the more nucleophilic ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system. This method is popular because the starting materials are often commercially available or readily synthesized[2].

Q2: What are the key reagents and their fundamental roles in this synthesis?

Understanding the role of each component is critical for optimization:

  • 4-Aminopyrimidine: This is the heterocyclic backbone. The endocyclic nitrogen atom (N1) is typically more nucleophilic than the exocyclic amino group and initiates the reaction by attacking the α-halocarbonyl.

  • α-Halocarbonyl Compound (e.g., 2-bromoacetophenone): This reagent serves as a two-carbon electrophile. The carbon bearing the halogen is susceptible to nucleophilic attack, and the carbonyl group becomes the electrophilic center for the subsequent cyclization step.

  • Solvent: The solvent's role is not passive; it must dissolve the reactants and intermediates and can influence reaction rates and pathways. While alcohols like ethanol are common, polar aprotic solvents or even acidic solvents like acetic acid may be required for specific substrates[3][4].

  • Catalyst (Optional but Recommended): While the reaction can proceed thermally, catalysts are often employed to increase the rate and yield. These can be Brønsted acids (e.g., p-TsOH) or Lewis acids, which activate the carbonyl group for cyclization[4]. In some modern protocols, catalysts like basic alumina (Al₂O₃) or iodine are used, often in conjunction with microwave irradiation to accelerate the reaction[5][6].

Q3: How do I effectively monitor the progress of the reaction to determine its endpoint?

Consistent and accurate reaction monitoring is essential to maximize yield and minimize the formation of degradation products. Thin-Layer Chromatography (TLC) is the most common and effective method[4][7].

  • Procedure: Spot the starting materials (4-aminopyrimidine and α-halocarbonyl) and the co-spotted reaction mixture on a TLC plate.

  • Eluent System: Choose a solvent system (e.g., Ethyl Acetate/Hexane) that provides good separation, ideally with the product having an Rf value between 0.3 and 0.5.

  • Interpretation: The reaction is typically complete when the spot corresponding to the limiting starting material (usually the aminopyrimidine) has completely disappeared. You may also observe the appearance of a new, more nonpolar spot for the final product and potentially a transient spot for the intermediate.

Section 2: Optimizing Reaction Yield - A Deeper Dive

Low yield is the most common complaint in heterocyclic synthesis. This section explores the critical parameters that directly influence the success of your this compound synthesis.

Q4: My yield is poor. How does solvent choice impact the outcome?

Solvent selection can be the difference between a high-yielding reaction and an intractable mixture. The ideal solvent should fully solubilize the starting materials while facilitating the desired chemical transformations.

Tentative experiments on related imidazo[1,2-a]pyrimidines have shown that solvents like toluene or dioxane can lead to slow conversions and low yields (25-35%), while highly polar aprotic solvents like DMF and acetonitrile can promote the formation of complex, inseparable mixtures[3]. For certain recyclization reactions, acetic acid is a preferred medium as it can act as both a solvent and a catalyst[3].

Table 1: Comparison of Solvents for this compound Synthesis

SolventTypeTypical TemperatureAdvantagesDisadvantages & Causality
EthanolProticRefluxGood general-purpose solvent, readily available.Can be slow; may not solubilize all substrates.
AcetonitrilePolar AproticRefluxHigher boiling point can increase reaction rate.Can promote side reactions and lead to complex mixtures[3].
1,2-DichloroethaneHalogenatedRefluxEffective for specific benzotriazole-mediated syntheses[2].Environmental and health concerns.
Acetic AcidAcidic/Protic100-120 °CActs as both solvent and catalyst, promoting dehydration.Can be corrosive; requires careful neutralization during workup.
Solvent-FreeN/A60-120 °CEnvironmentally friendly ("green"), can be very fast.Requires thermally stable reactants; risk of localized overheating.

Recommendation: Start with ethanol or 1,2-dichloroethane. If the reaction is sluggish or incomplete, consider switching to acetic acid, especially if the final dehydration step proves difficult.

Q5: What is the role of the catalyst, and how do I choose the right one?

A catalyst can accelerate the two key steps: N-alkylation and cyclization/dehydration. The choice depends on the specific substrates and reaction conditions.

  • Brønsted Acids (e.g., p-TsOH, HCl): These catalysts protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the intramolecular nucleophilic attack by the exocyclic amino group during the cyclization step[4].

  • Lewis Acids (e.g., ZrCl₄, CuI): Similar to Brønsted acids, Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity[8][9].

  • Solid Catalysts (e.g., Al₂O₃): Basic alumina under solvent-free microwave conditions has been shown to be a highly efficient and environmentally friendly catalytic system, likely by providing a surface for the reaction to occur and facilitating the final elimination step[5].

Q6: How do temperature and reaction time affect my results?

There is a critical balance between reaction rate and selectivity.

  • Temperature: Increasing the temperature generally increases the reaction rate. Many syntheses are run at reflux[2][4]. However, excessively high temperatures can lead to the degradation of starting materials or products, resulting in dark, tarry reaction mixtures and lower isolated yields. For some multicomponent reactions, room temperature is sufficient, offering a milder alternative[6].

  • Reaction Time: The optimal reaction time should be determined by TLC monitoring[7]. Allowing a reaction to run for too long after completion can lead to side product formation. Conversely, stopping the reaction prematurely leaves unreacted starting materials, complicating purification and lowering the yield.

Section 3: Troubleshooting Guide - When Things Go Wrong

This guide provides a logical workflow to diagnose and solve common experimental failures.

Q7: My reaction shows low or no conversion of starting materials. What should I check?

Symptom: TLC analysis shows predominantly starting materials, even after several hours.

Possible CauseDiagnostic Check & ExplanationSuggested Solution
Insufficient Temperature The activation energy for the initial SN2 reaction is not being met. Verify the temperature of your heating mantle/oil bath.Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC. Consider switching to a higher-boiling solvent if necessary[10].
Inactive Catalyst If using a catalyst, it may be old, hydrated, or deactivated. Brønsted acids can lose potency, and Lewis acids are often moisture-sensitive.Use a fresh batch of catalyst. If using a Lewis acid, ensure it is handled under anhydrous conditions. Consider increasing the catalyst loading[4][10].
Poor Solubility The starting materials are not sufficiently dissolved, preventing them from reacting. Visually inspect the reaction mixture for suspended solids.Try a different solvent system with better solubilizing power. Sonication at the start of the reaction can sometimes help break up aggregates[11].
Steric Hindrance Bulky substituents on either the aminopyrimidine or the α-halocarbonyl are sterically preventing the initial nucleophilic attack.This is a more fundamental issue. More forcing conditions (higher temperature, longer time) may be required. In some cases, a different synthetic route may be necessary[10].

Q8: TLC shows the formation of an intermediate, but it's not converting to the final product. How can I drive the cyclization?

Symptom: The starting material spot is gone, but a new spot (the N-alkylated intermediate) appears and persists, with little to no formation of the final product spot.

Possible CauseDiagnostic Check & ExplanationSuggested Solution
Insufficient Carbonyl Activation The final intramolecular cyclization is often the rate-limiting step and requires activation of the carbonyl group.Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid to the reaction mixture. This will protonate/coordinate to the carbonyl, making it more electrophilic and susceptible to attack[4].
Water Scavenging Needed The final step is dehydration. If water is not effectively removed, the equilibrium may not favor the aromatic product.If the solvent allows, set up the reaction with a Dean-Stark apparatus to azeotropically remove water as it forms.
Thermal Energy Too Low The cyclization and dehydration steps often require higher activation energy than the initial alkylation.Increase the reaction temperature to reflux and continue monitoring by TLC[4].

Q9: My reaction is producing a complex mixture of unidentifiable side products. What are the likely causes?

Symptom: The TLC plate shows multiple new spots, and the reaction mixture has turned dark or tarry.

Possible CauseDiagnostic Check & ExplanationSuggested Solution
Reaction Temperature is Too High The starting materials or the product are decomposing under the reaction conditions.Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Find the minimum temperature required for a reasonable reaction rate.
Incorrect Solvent Choice Highly polar aprotic solvents like DMF can sometimes promote undesired side reactions for this class of heterocycles[3].Switch to a less reactive solvent such as 1,2-dichloroethane, toluene, or ethanol[2][3].
Air/Moisture Sensitivity Some intermediates may be sensitive to air or moisture, leading to oxidative or hydrolytic side products.Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and that anhydrous solvents are used[2][4].
Section 4: Protocols & Visualizations
Experimental Protocol: General Synthesis of a 2-Phenylthis compound

This protocol is a representative example. Molar equivalents, solvents, and temperatures should be optimized for specific substrates.

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyrimidine (1.0 eq), 2-bromoacetophenone (1.05 eq), and ethanol (20 mL).

  • Reaction Initiation: Begin stirring the mixture. If desired, add a catalyst such as p-toluenesulfonic acid (0.1 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexane) until the 4-aminopyrimidine spot is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Neutralization and Extraction: Add saturated sodium bicarbonate solution to neutralize the catalyst. Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.

Diagrams

Below are diagrams created using Graphviz to visualize key processes.

G cluster_reactants Reactants cluster_process Reaction Steps A 4-Aminopyrimidine C Intermediate A (N-Alkylated Adduct) A->C SN2 Attack B α-Haloketone B->C D Intermediate B (Cyclized Hemiaminal) C->D Intramolecular Cyclization E Final Product (this compound) D->E Dehydration (-H2O)

Caption: General reaction mechanism for this compound synthesis.

G cluster_path1 cluster_path2 cluster_path3 start Problem: Low Reaction Yield check_tlc Analyze reaction by TLC start->check_tlc no_conv Starting materials still present? check_tlc->no_conv Yes int_form Intermediate formed, not product? check_tlc->int_form No check_temp Increase Temp & Extend Time no_conv->check_temp check_cat Check Catalyst (Activity/Loading) check_temp->check_cat check_solv Change Solvent check_cat->check_solv add_acid Add Acid Catalyst (e.g., p-TsOH) int_form->add_acid Yes side_prod Complex mixture or charring? int_form->side_prod No remove_h2o Remove Water (Dean-Stark) add_acid->remove_h2o lower_temp Lower Temperature side_prod->lower_temp Yes inert_atm Use Inert Atmosphere lower_temp->inert_atm

Sources

Technical Support Center: Troubleshooting Low Yield in Imidazo[1,2-c]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-c]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reaction yields in the synthesis of this important heterocyclic scaffold. Here, we will delve into the common pitfalls and provide actionable, field-proven insights to enhance the efficiency and reproducibility of your synthetic routes.

Introduction to Imidazo[1,2-c]pyrimidine Synthesis

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Syntheses of this ring system, as well as the closely related Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines, often involve the condensation of an aminopyrimidine with an α-halocarbonyl compound or employ multicomponent strategies like the Groebke-Blackburn-Bienaymé (GBB) reaction.[2][3][4] While these methods are robust, achieving consistently high yields can be challenging. This guide will address the most common issues leading to low yields and provide systematic troubleshooting strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

Q1: My reaction is consuming the starting materials, but the yield of the desired this compound is still low. What are the likely causes?

A1: This is a common and often frustrating scenario. When starting materials are consumed without a high yield of the desired product, it typically points to one or more of the following issues:

  • Side Reactions and Byproduct Formation: The reaction conditions may be promoting alternative reaction pathways. For instance, in the condensation between a 4-aminopyrimidine and an α-halocarbonyl, self-condensation of the carbonyl compound or polymerization of the starting materials can occur. The GBB reaction is also known for the potential formation of various side products if not properly optimized.[5]

  • Product Decomposition: The this compound scaffold, while generally stable, can be susceptible to degradation under certain conditions.[6] This can be influenced by prolonged reaction times, excessive heat, or incompatibility with the workup or purification conditions. Some derivatives have been noted to be unstable under normal conditions.[2]

  • Issues with Workup and Purification: Significant loss of product can occur during the workup and purification steps.[7] This can be due to the product's solubility in the aqueous phase during extraction, its instability on silica gel during chromatography, or its volatility.

To diagnose the issue, it is crucial to analyze the crude reaction mixture by techniques such as TLC, LC-MS, and ¹H NMR to identify any major byproducts.

Q2: I suspect my reagents or solvents are the source of the problem. How can I verify this and what are the best practices for ensuring their quality?

A2: The purity of your starting materials and solvents is paramount for a successful reaction.[6] Impurities can act as catalysts for side reactions or inhibitors of the main reaction.

  • Reagent Purity:

    • Aminopyrimidines: These can oxidize over time, leading to discoloration. It is advisable to use freshly sourced or purified aminopyrimidines. Recrystallization or sublimation are common purification methods.

    • α-Halocarbonyls: These compounds can be lachrymatory and are often reactive. They can degrade upon storage, releasing acidic byproducts that can interfere with the reaction. It's recommended to use them fresh or distill them before use if they are liquids.

    • Isocyanides (for GBB reactions): Isocyanides are notoriously pungent and can be unstable. They are often stabilized with a small amount of a radical inhibitor. Ensure they are of high purity and stored under an inert atmosphere.

  • Solvent Quality:

    • Dryness: Many of the condensation reactions for forming Imidazo[1,2-c]pyrimidines are sensitive to moisture.[6] Using anhydrous solvents is often critical. Solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).

    • Peroxides: Ethereal solvents like THF and dioxane can form explosive peroxides over time. These peroxides can also initiate unwanted side reactions. Always test for peroxides before using these solvents.

A simple way to test the impact of reagent purity is to run the reaction with a fresh, high-purity batch of starting materials and solvents and compare the results to your previous attempts.

Q3: My reaction is very sensitive to reaction conditions. What are the key parameters to optimize for this compound synthesis?

A3: Optimizing reaction conditions is a critical step in maximizing yield.[3] A systematic approach is often the most effective.[6]

ParameterImpact on ReactionTroubleshooting Recommendations
Temperature Can influence reaction rate and selectivity. Higher temperatures can accelerate the desired reaction but may also promote side reactions or product decomposition.[6]Screen a range of temperatures. Start with the literature-reported temperature and then explore lower and higher temperatures in small increments (e.g., 10-20 °C).
Reaction Time Insufficient time will lead to incomplete conversion. Excessive time can lead to byproduct formation or product degradation.[6]Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
Concentration Can affect the rate of bimolecular reactions. In some cases, high concentrations can favor undesired polymerization.Experiment with different concentrations of your limiting reagent.
Base/Acid Catalyst The choice and amount of base or acid can be crucial. In condensations, a base is often used to deprotonate the aminopyrimidine. In GBB reactions, a Lewis or Brønsted acid is often employed as a catalyst.[3][5]Screen different bases (e.g., K₂CO₃, NaHCO₃, Et₃N) or acids (e.g., Sc(OTf)₃, Yb(OTf)₃, TFA). The stoichiometry of the catalyst can also be optimized.
Solvent The polarity and boiling point of the solvent can significantly impact the reaction.[8]Test a range of solvents with different properties (e.g., polar aprotic like DMF or acetonitrile, non-polar like toluene or dioxane).

Experimental Protocols

Protocol 1: General Troubleshooting Workflow for Low Yield

This protocol provides a systematic approach to identifying and resolving the cause of low yields.

dot

Troubleshooting_Workflow start Low Yield Observed verify_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->verify_conditions assess_purity Assess Reagent and Solvent Purity verify_conditions->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters verify_conditions->optimize Conditions Not Optimal check_atmosphere Ensure Inert Atmosphere (if required) assess_purity->check_atmosphere Purity OK assess_purity->optimize Impure Reagents/Solvents review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize Atmosphere Inadequate review_workup->optimize Workup OK end Improved Yield review_workup->end Losses Detected & Corrected optimize->end

Caption: A systematic workflow for troubleshooting low yields.

  • Verify Reaction Conditions: Double-check the temperature, reaction time, and concentration of all reagents against the literature or your established protocol.[6]

  • Assess Reagent and Solvent Purity: Run control reactions with fresh, high-purity reagents and anhydrous solvents.[7]

  • Ensure Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure your inert gas setup (e.g., nitrogen or argon balloon) is functioning correctly.[6]

  • Review Workup and Purification: Analyze aqueous layers for product and assess the stability of your compound on silica gel with a small-scale test.

  • Systematically Optimize Reaction Parameters: If the above steps do not resolve the issue, perform a systematic optimization of reaction conditions as outlined in the table above.

Protocol 2: Small-Scale Reaction Optimization

This protocol is for systematically optimizing reaction conditions on a small scale to conserve starting materials.

  • Set up an array of small reaction vials: Use 1-dram vials or similar, each with a small magnetic stir bar.

  • Prepare stock solutions: Make stock solutions of your starting materials and any catalysts in the chosen solvent.

  • Vary one parameter at a time:

    • Temperature Screen: Set up identical reactions and run them at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Catalyst Screen: Set up identical reactions and add different catalysts or different amounts of the same catalyst to each vial.

    • Solvent Screen: Set up reactions in different solvents.

  • Monitor and Analyze: Monitor all reactions simultaneously by TLC or LC-MS at set time points.

  • Identify Optimal Conditions: The reaction that gives the highest conversion to the desired product with the fewest byproducts indicates the optimal conditions.

Visualizing the Reaction

A general understanding of the reaction mechanism can aid in troubleshooting. Below is a simplified representation of a common route to Imidazo[1,2-c]pyrimidines.

dot

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Aminopyrimidine 4-Aminopyrimidine N-alkylation N-Alkylation Intermediate 4-Aminopyrimidine->N-alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-alkylation Cyclization Cyclized Intermediate N-alkylation->Cyclization Intramolecular Condensation This compound This compound Cyclization->this compound Dehydration

Caption: A simplified reaction pathway for this compound synthesis.

References

  • Current time information in Blackburn with Darwen, GB. The time at the location 'Blackburn with Darwen, GB' is 10:08 AM.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound | The Journal of Organic Chemistry.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal.
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
  • A Novel Synthesis of Imidazo[1,2- c ]pyrimidines | Request PDF - ResearchG
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine - - MURAL - Maynooth University Research Archive Library.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central.
  • This compound nucleosides. Synthesis and biological evaluation of certain 1-(.beta.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchG
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - NIH.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC.
  • The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH.
  • Arom
  • Heterocyclics : Problems and Solutions - YouTube.
  • Heterocyclic Chemistry.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel

Sources

Technical Support Center: Optimization of Imidazo[1,2-c]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-c]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this important synthetic reaction. The imidazo[1,2-c]pyrimidine core is a significant scaffold in medicinal chemistry, and optimizing its synthesis is crucial for the efficient development of novel therapeutic agents.

This resource is structured to address specific experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by established literature.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize a 3-substituted this compound by reacting a 4-aminopyrimidine with an α-halocarbonyl compound, but I'm observing very low or no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer: Low or non-existent yields in this classical condensation reaction often stem from several critical factors. Let's break down the potential causes and the corresponding optimization strategies.

Causality and Remediation:

  • Inadequate Activation of the Pyrimidine Ring: The nucleophilicity of the endocyclic nitrogen in the 4-aminopyrimidine is paramount for the initial attack on the α-halocarbonyl. If the pyrimidine ring is insufficiently activated, this first step will be slow or may not occur at all.

    • Solution: The reaction often benefits from the addition of a Lewis acid. For instance, zinc bromide (ZnBr₂) can be used to promote the leaving ability of the benzotriazole group in certain precursors, facilitating the cyclization.[1] Refluxing in a suitable solvent like dry dichloromethane is a common practice in such cases.[1]

  • Suboptimal Reaction Temperature and Time: The kinetics of the reaction are highly dependent on temperature. Insufficient heat may not provide the necessary activation energy, while excessive heat can lead to decomposition of starting materials or the product itself.

    • Solution: A systematic screening of the reaction temperature is advisable. Many syntheses of related imidazo-fused heterocycles proceed well at reflux temperatures in solvents like 1,2-dichloroethane or ethanol.[1][2] Reaction times can range from 1.5 to 24 hours, and progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal duration.[1][3]

  • Solvent Effects: The choice of solvent plays a crucial role in solvating the reactants and intermediates, thereby influencing the reaction rate and pathway.

    • Solution: While dichloromethane and 1,2-dichloroethane are commonly used, other solvents like methanol or ethanol can also be effective, sometimes leading to different outcomes.[1][3] For instance, a reaction in refluxing methanol (65°C) yielded a single this compound product, whereas conducting the same reaction in boiling ethanol (78°C) led to the formation of different products.[3] It is essential to ensure the use of dry solvents, as moisture can interfere with the reaction.

  • Base Selection: In many variations of this synthesis, a base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the final aromatization step.

    • Solution: An inorganic base like potassium hydroxide (KOH) or a tertiary amine like triethylamine (NEt₃) is often employed.[1][3] The choice and amount of base can be critical and may require optimization.

Issue 2: Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of isomers, making purification difficult. How can I improve the regioselectivity of the synthesis?

Answer: The formation of isomers is a common challenge, particularly when dealing with substituted pyrimidines or unsymmetrical α-halocarbonyls. Achieving high regioselectivity is key to a successful synthesis.

Causality and Remediation:

  • Ambiguous Nucleophilic Sites: The pyrimidine ring has multiple nitrogen atoms that could potentially initiate the reaction. The desired pathway involves the attack of the N1 nitrogen of the pyrimidine ring.

    • Solution: The regioselectivity is often dictated by the electronic and steric environment of the starting materials. A well-established method to ensure the formation of the desired 3-substituted this compound is through a benzotriazole-mediated one-pot approach.[1] This method has been shown to yield 3-substituted derivatives with excellent regioselectivity, with no 2-substituted or 2,3-disubstituted products observed.[1] The proposed mechanism involves the initial formation of an intermediate that favors the elimination of an amine moiety from the 2-position to yield the 3-substituted product.[1]

  • Reaction Mechanism and Intermediates: Understanding the reaction mechanism is crucial for controlling the outcome. The regioselectivity can often be traced back to the stability of the intermediates formed.

    • Solution: Characterization techniques like Nuclear Overhauser Effect (NOE) experiments can be invaluable in confirming the position of substituents on the final product.[1] In cases where regioselectivity is poor, altering the reaction conditions (solvent, temperature, catalyst) may favor one pathway over another.

Issue 3: Product Instability or Decomposition

Question: I've successfully synthesized my target this compound, but it appears to be unstable under normal conditions. How can I handle and purify this compound?

Answer: The stability of heterocyclic compounds can vary significantly depending on their substitution pattern and electronic properties.

Causality and Remediation:

  • Inherent Chemical Instability: Some this compound derivatives are inherently unstable and can decompose upon exposure to air, light, or certain solvents.

    • Solution: If instability is suspected, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[1] Purification should be carried out promptly after the reaction is complete. Column chromatography on silica gel is a common purification method.[1][3] The choice of eluent is critical and should be optimized to ensure good separation without causing decomposition. Mixtures of ethyl acetate and methanol are often effective.[1]

  • Post-Purification Handling: Even after purification, the compound may require special handling and storage conditions.

    • Solution: Store the purified compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer). If the compound is a solid, ensuring it is thoroughly dried to remove any residual solvent is also important.

Frequently Asked Questions (FAQs)

Q1: What is the general, most reliable method for synthesizing 3-substituted imidazo[1,2-c]pyrimidines?

A1: A highly effective and regiospecific method is the one-pot reaction of a 4-aminopyrimidine with a 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane derivative.[1] This approach typically involves refluxing the reactants in a solvent like dry dichloromethane in the presence of a Lewis acid such as zinc bromide.[1] The reaction times are generally in the range of 1.5 to 4.5 hours, and the products are obtained in moderate to excellent yields.[1]

Q2: Can microwave irradiation be used to accelerate the synthesis of imidazo[1,2-c]pyrimidines?

A2: Yes, microwave-assisted organic synthesis is a powerful technique that can significantly reduce reaction times and often improve yields for the synthesis of related imidazo-fused heterocycles.[2][4] For the synthesis of imine-bearing imidazo[1,2-a]pyrimidines, microwave irradiation has been shown to decrease reaction times from 6–36 hours to 40–120 minutes.[2] This method is considered a green chemistry approach as it often leads to fewer by-products and increased energy efficiency.[2]

Q3: What are some common catalysts used in the synthesis of related imidazo-fused pyrimidines?

A3: A variety of catalysts have been employed to facilitate the synthesis of imidazo[1,2-a]pyrimidines and related structures. These include:

  • Lewis Acids: Zinc bromide (ZnBr₂) is used to promote the leaving ability of certain groups.[1]

  • Palladium Catalysts: Palladium salts like PdCl₂ have been used in intramolecular dehydrogenative coupling reactions.[5]

  • Copper Catalysts: Copper(I) iodide (CuI) has been utilized in aerobic oxidative C-N bond formation.[6]

  • Solid-Supported Catalysts: Basic alumina (Al₂O₃) has been used as a catalyst in solvent-free microwave-assisted syntheses.[4]

  • Nanoparticle Catalysts: Gold nanoparticles have been reported as catalysts for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines under green conditions.[7]

Q4: How do I monitor the progress of my reaction?

A4: The most common and convenient method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and to check for the formation of byproducts.

Q5: What purification techniques are most effective for imidazo[1,2-c]pyrimidines?

A5: The primary method for purifying this compound derivatives is column chromatography on silica gel.[1][3] The choice of eluent system is crucial for achieving good separation and should be determined by preliminary TLC analysis. Common solvent systems include mixtures of ethyl acetate/methanol or ether.[1][3] After chromatography, recrystallization can be employed to obtain an analytically pure product.

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted this compound

This protocol is adapted from a literature procedure for the synthesis of related 3-substituted imidazo[1,2-a]pyrimidines and this compound.[1]

  • To a solution of the appropriate 4-aminopyrimidine (1 mmol) and the 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane derivative (1 mmol) in dry dichloromethane (10 mL), add zinc bromide (1 mmol).

  • Reflux the reaction mixture for approximately 4.5 hours, monitoring the disappearance of the starting materials by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and wash it with chloroform.

  • Wash the filtrate with a 2 N NaOH solution and then dry it with sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate/methanol) to afford the pure 3-substituted this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Related Imidazo[1,2-a]pyrimidine Synthesis
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1PdCl₂Toluene80480[5]
2Al₂O₃Solvent-free (MW)-1.5-5 min56-70[4]
3ZnBr₂DichloromethaneReflux4.5Moderate to Excellent[1]
4NoneMethanol652463[3]

Note: The yields and conditions are specific to the substrates used in the cited literature and may require further optimization for different derivatives.

Visualizations

General Reaction Scheme for this compound Synthesis

G cluster_0 Reactants cluster_1 Product 4-Aminopyrimidine This compound 4-Aminopyrimidine->this compound Reaction Conditions (Solvent, Temp, Catalyst/Base) alpha-Halocarbonyl alpha-Halocarbonyl->this compound

Caption: General synthesis of Imidazo[1,2-c]pyrimidines.

Troubleshooting Workflow for Low Yield

G Start Low or No Product Yield CheckTemp Optimize Reaction Temperature (Screen a range) Start->CheckTemp CheckSolvent Screen Different Solvents (e.g., DCM, DCE, MeOH, EtOH) CheckTemp->CheckSolvent No Improvement Success Improved Yield CheckTemp->Success Improvement CheckCatalyst Add or Change Catalyst/Base (e.g., ZnBr₂, KOH, NEt₃) CheckSolvent->CheckCatalyst No Improvement CheckSolvent->Success Improvement MonitorTime Monitor Reaction Over Time (Use TLC) CheckCatalyst->MonitorTime No Improvement CheckCatalyst->Success Improvement CheckPurity Check Starting Material Purity MonitorTime->CheckPurity No Improvement MonitorTime->Success Improvement

Caption: Decision tree for troubleshooting low product yield.

References

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry, 68(12), 4935-4937. [Link]
  • Fallon, B., et al. (2017). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. MURAL - Maynooth University Research Archive Library. [Link]
  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 11(52), 32887-32903. [Link]
  • Genc, B., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 989-1005. [Link]
  • Rival, Y., et al. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1170-1176. [Link]
  • Reddy, T. R., et al. (2018). Copper-Catalyzed Oxidative C H Amination: Synthesis of Imidazo[1,2- a ]-N-Heterocycles from N-Heteroaryl Enaminones. The Journal of Organic Chemistry, 83(24), 15347-15355. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
  • El-Faham, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(1), 381. [Link]
  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81614-81643. [Link]
  • Benzenine, D., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry Proceedings, 8(1), 110. [Link]
  • Reddy, C. R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5- a ]pyrimidines. The Journal of Organic Chemistry, 82(11), 5872-5881. [Link]

Sources

Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-c]pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this chemical scaffold: poor aqueous solubility. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Understanding the Challenge: Why Do Imidazo[1,2-c]pyrimidines Exhibit Poor Solubility?

The this compound core, a fused heterocyclic system, often possesses a planar and rigid structure.[1] This rigidity, coupled with the potential for strong intermolecular interactions such as π-π stacking in the solid state, can lead to high lattice energy. High lattice energy means that a significant amount of energy is required to break apart the crystal lattice and allow the individual molecules to be solvated by water, resulting in low aqueous solubility.

Furthermore, the basicity of the nitrogen atoms in the ring system plays a crucial role.[2][3] While these nitrogens can be protonated to form more soluble salts, the specific pKa of the derivative will dictate the pH range in which it is ionized and thus more soluble.[2][3] The overall lipophilicity of the substituents on the core structure also significantly impacts solubility.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when encountering solubility issues with your this compound derivative.

Q1: My this compound derivative won't dissolve in aqueous buffers. What are my immediate first steps?

A1: Before attempting more complex formulation strategies, it's crucial to systematically explore basic physicochemical approaches.

  • pH Adjustment: The nitrogen atoms in the this compound ring system are basic and can be protonated.[4][5] Systematically vary the pH of your aqueous buffer. Start with a pH titration to determine the pKa of your compound. Solubility is often highest at a pH 2-3 units below the pKa of a basic compound.

  • Co-solvents: For initial in vitro assays, the use of a water-miscible organic co-solvent can be a rapid solution.[6] Common co-solvents include DMSO, DMF, ethanol, and PEG 400. However, be mindful of the potential for co-solvents to affect biological assay performance and introduce artifacts. Always include appropriate vehicle controls in your experiments.

  • Heating and Sonication: Gentle heating and sonication can sometimes provide the necessary energy to overcome the activation energy barrier for dissolution. However, be cautious of compound degradation at elevated temperatures.

Q2: I've tried pH adjustment and co-solvents with limited success. What are the next logical steps?

A2: If simple methods are insufficient, you should consider more advanced formulation and chemical modification strategies. These can be broadly categorized into physical and chemical modifications.[7]

  • Physical Modifications: These approaches alter the solid-state properties of the compound without changing its chemical structure.[7] Key techniques include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[8][9][10]

  • Chemical Modifications: These strategies involve covalently modifying the molecule to enhance its solubility.[7] The two primary approaches are salt formation and prodrug synthesis.[11][12][13][14]

Q3: When should I consider salt formation versus other techniques?

A3: Salt formation is often a preferred early-stage strategy for ionizable compounds like this compound derivatives.[15][16][17] It is a well-established technique that can significantly improve solubility and dissolution rates.[9][16] Consider salt formation if:

  • Your compound has at least one ionizable center (the basic nitrogens of the this compound core).

  • You require a solid form with improved aqueous solubility for oral or parenteral formulations.

  • You need to improve the compound's purity and stability.[16]

However, potential challenges with salt formation include disproportionation and hygroscopicity.[16]

Q4: What is co-crystallization, and how does it differ from salt formation?

A4: Co-crystallization is a crystal engineering technique that involves combining an active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former in a specific stoichiometric ratio.[18][19] Unlike salts, where a proton transfer occurs, co-crystals are held together by non-covalent interactions like hydrogen bonding.[15][18] Co-crystals can be an excellent alternative when salt formation is not feasible or leads to undesirable properties.[18][19] They offer the advantage of improving solubility and stability for non-ionizable or weakly ionizable compounds.[18][19]

Troubleshooting Guides & Detailed Protocols

This section provides step-by-step guidance on key experimental workflows to address the poor solubility of this compound derivatives.

Guide 1: Systematic Solubility Profiling

A thorough understanding of your compound's solubility in various media is the foundation for developing an effective formulation strategy.

Objective: To determine the equilibrium solubility of your this compound derivative in different aqueous buffers and organic solvents.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of your solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO, PEG 400).

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Express the solubility in mg/mL or µg/mL.

Data Presentation:

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025[Insert Data]
PBS7.437[Insert Data]
0.1 N HCl1.237[Insert Data]
Acetate Buffer4.537[Insert Data]
EthanolN/A25[Insert Data]
DMSON/A25[Insert Data]
Guide 2: Salt Formation for Solubility Enhancement

For this compound derivatives with basic nitrogen atoms, forming a salt with a pharmaceutically acceptable acid is a highly effective strategy to increase aqueous solubility.

Objective: To prepare and characterize different salt forms of your this compound derivative to identify a form with optimal solubility and stability.

Protocol: Salt Screening

  • Solvent Selection: Dissolve your free base in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Acid Addition: In separate experiments, add a stoichiometric amount of a selected acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) dissolved in the same or a miscible solvent.

  • Crystallization: Allow the salt to crystallize. This can be induced by cooling, slow evaporation of the solvent, or the addition of an anti-solvent.

  • Isolation and Drying: Collect the resulting solid by filtration and dry it under vacuum.

  • Characterization: Characterize the salt form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm its crystalline form and thermal properties.

  • Solubility Assessment: Determine the aqueous solubility of each salt form using the shake-flask method described in Guide 1.

Visualizing the Process:

Caption: Workflow for salt screening and selection.

Guide 3: Prodrug Approach for Enhanced Solubility

When salt formation is not viable or does not provide sufficient solubility enhancement, a prodrug strategy can be employed.[11][12][14] This involves attaching a hydrophilic promoiety to the parent drug, which is then cleaved in vivo to release the active compound.

Objective: To design and synthesize a water-soluble prodrug of an this compound derivative.

Protocol: Phosphate Ester Prodrug Synthesis (Conceptual)

This is a generalized example. The specific synthetic route will depend on the functional groups present on your derivative.

  • Functional Group Handle: Identify a suitable functional group on your this compound derivative for attachment of the promoiety (e.g., a hydroxyl or amino group). If one is not present, it may need to be introduced synthetically.

  • Phosphorylation: React the parent drug with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a suitable base.

  • Hydrolysis: Carefully hydrolyze the resulting dichlorophosphate intermediate to yield the phosphate monoester prodrug.

  • Purification: Purify the prodrug using an appropriate chromatographic technique (e.g., ion-exchange chromatography).

  • Characterization: Confirm the structure of the prodrug using NMR, mass spectrometry, and other relevant analytical techniques.

  • Evaluation: Assess the aqueous solubility of the prodrug and its conversion back to the parent drug in relevant biological media (e.g., plasma, liver microsomes).

Visualizing the Concept:

ProdrugConcept Parent Poorly Soluble This compound Prodrug Soluble Prodrug Parent->Prodrug Chemical Synthesis Promoiety Hydrophilic Promoiety (e.g., Phosphate) Promoiety->Prodrug Cleavage In Vivo Cleavage (Enzymatic/Chemical) Prodrug->Cleavage Administration Cleavage->Parent Release of Active Drug

Caption: The prodrug concept for solubility enhancement.

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
  • Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formul
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
  • Prodrug strategies to overcome poor w
  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
  • How To Improve API Solubility By Salt And Cocrystal Form
  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]
  • Prodrug strategies to overcome poor water solubility.
  • Is prodrug design an approach to increase w
  • Imidazo(1,2-c)pyrimidine. PubChem. [Link]
  • Imidazo(1,2-a)pyrimidine. PubChem. [Link]
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
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  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]
  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
  • Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity.
  • Amines and Heterocycles. University of Babylon. [Link]
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  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. journaljpri.com. [Link]
  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH. [Link]
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. [Link]

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Technical Support Center: Strategies to Improve Metabolic Stability of Imidazo[1,2-c]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-c]pyrimidine scaffolds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of metabolic instability associated with this important heterocyclic system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions regarding the metabolism of imidazo[1,2-c]pyrimidines.

Q1: What are the primary metabolic pathways for imidazo[1,2-c]pyrimidines?

A1: Imidazo[1,2-c]pyrimidines are susceptible to several metabolic transformations, primarily mediated by two key enzyme families:

  • Cytochrome P450 (CYP) Enzymes: These are the most common enzymes involved in drug metabolism and are responsible for a wide range of oxidative reactions.[1][2] For imidazo[1,2-c]pyrimidines, CYP-mediated metabolism often involves hydroxylation of the pyrimidine or imidazole ring, as well as oxidation of substituents attached to the core scaffold.[3][4]

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[5][6] The imidazo[1,2-a]pyrimidine moiety, structurally similar to the [1,2-c] isomer, is known to be rapidly metabolized by AO.[5][7][8][9] Oxidation typically occurs at electron-deficient carbon atoms adjacent to a ring nitrogen.[8]

Q2: My this compound lead compound shows high clearance in human liver microsomes (HLM). What are the likely "metabolic soft spots"?

A2: High clearance in HLM assays is a strong indicator of metabolic liability. The most probable "soft spots" on the this compound scaffold include:

  • Unsubstituted positions on the heterocyclic rings: These are prime targets for oxidation by both CYP enzymes and AO.

  • Electron-rich aromatic substituents: Phenyl or other aryl groups attached to the core are often hydroxylated.

  • The carbon atom adjacent to a ring nitrogen: This is a particularly vulnerable site for AO-mediated oxidation.[5][8]

Q3: What are the most effective medicinal chemistry strategies to enhance the metabolic stability of my compound?

A3: Several strategies can be employed to mitigate metabolic instability:

  • Blocking Metabolic Sites: Introducing metabolically robust groups, such as fluorine or a methyl group, at susceptible positions can sterically hinder enzyme access or alter the electronic properties of the site.[10][11] Fluorination is a particularly common and effective strategy to slow or prevent metabolic attack due to the strength of the C-F bond.[12][13][14]

  • Bioisosteric Replacement: Replacing a metabolically labile moiety with a more stable bioisostere can be highly effective.[15][16][17][18] For instance, substituting a phenyl ring with a pyridine or pyrimidine ring can increase metabolic stability.[19][20]

  • Scaffold Hopping: In some cases, modifying the core scaffold itself can circumvent metabolism. For example, altering the arrangement of nitrogen atoms within the heterocyclic system can reduce susceptibility to enzymes like AO.[5][19]

  • Deuteration: Selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions can slow the rate of metabolism due to the kinetic isotope effect.[21][22][23][24] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.[21][23]

Q4: How can I determine whether CYP enzymes or AO are responsible for the metabolism of my compound?

A4: You can use in vitro assays with specific enzyme inhibitors to dissect the metabolic pathways:

  • CYP Inhibition: Conduct your microsomal stability assay in the presence of a general CYP inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors for major CYP isoforms. A significant reduction in metabolism points to CYP involvement.

  • AO Inhibition: Utilize a known AO inhibitor (e.g., hydralazine) in an S9 fraction or cytosolic fraction stability assay. A decrease in metabolism indicates that AO is a contributing enzyme.[25]

Part 2: Troubleshooting Guide for Metabolic Stability Issues

This guide provides a structured approach to identifying and addressing metabolic liabilities in your this compound drug candidates.

Issue 1: High Clearance Observed in Initial In Vitro Assays (Microsomes or S9 Fractions)

Underlying Cause & Troubleshooting Steps

Potential Cause Troubleshooting/Optimization Strategy Rationale
Oxidation at a specific "soft spot" on the scaffold. 1. Metabolite Identification Studies: Use LC-MS/MS to identify the major metabolites formed.Pinpointing the exact site of metabolism is crucial for targeted chemical modification.
2. Site-Specific Modification: Once the metabolic "soft spot" is identified, employ strategies like fluorination, deuteration, or the introduction of a small alkyl group at that position.These modifications can block or slow down the metabolic reaction.[10][12][21]
Metabolism by Aldehyde Oxidase (AO). 1. Run stability assays in cytosolic fractions or with specific AO inhibitors. This will confirm the involvement of AO in the compound's clearance.
2. Scaffold Hopping or Heteroatom Rearrangement: Consider synthesizing analogs with altered nitrogen positions in the pyrimidine ring (e.g., imidazo[1,5-a]pyridine).[5][19]This can disrupt the recognition and binding of the compound by AO.
High Lipophilicity. 1. Measure the LogP/LogD of your compound. High lipophilicity often correlates with increased non-specific binding to metabolic enzymes.
2. Introduce Polar Groups: Incorporate polar functionalities (e.g., hydroxyl, amide) to reduce lipophilicity.This can decrease the compound's affinity for the active sites of metabolic enzymes.
Issue 2: Compound is Stable in Microsomes but Shows High In Vivo Clearance
Potential Cause Troubleshooting/Optimization Strategy Rationale
Metabolism by Non-Microsomal Enzymes (e.g., AO, Xanthine Oxidase). 1. Conduct stability assays in S9 fractions and/or hepatocytes. [26]These systems contain a broader range of metabolic enzymes compared to microsomes.
2. Utilize specific inhibitors for non-microsomal enzymes in your assays. This will help to identify the specific enzyme(s) responsible for the observed clearance.
Poor Plasma Protein Binding. 1. Determine the plasma protein binding of your compound. A high free fraction of the drug in plasma can lead to increased availability for metabolism and clearance.[25]
2. Modify the structure to enhance plasma protein binding. This can be achieved by introducing functionalities that interact favorably with plasma proteins like albumin.
Active Transport. 1. Investigate if your compound is a substrate for hepatic uptake transporters (e.g., OATPs). Active transport into hepatocytes can lead to high intracellular concentrations and rapid metabolism.[25]
2. Design analogs that are not substrates for these transporters. This can reduce the rate of hepatic uptake and subsequent metabolism.

Part 3: Detailed Experimental Protocols

Reproducible and well-documented experimental protocols are essential for accurate assessment of metabolic stability.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[27]

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes at 37°C and then keep them on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer. Prepare the test compound working solution by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).[25] Pre-warm the NADPH regenerating system and the microsomal solution at 37°C for 5-10 minutes.[27]

  • Incubation: Add the test compound working solution to the wells of a 96-well plate. Initiate the reaction by adding the pre-warmed microsomal solution and, finally, the NADPH regenerating system.[25]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a well containing the cold quenching solution to stop the reaction.[27]

  • Sample Processing and Analysis: Centrifuge the plate to pellet the precipitated proteins.[25] Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: In Vitro Metabolic Stability Assay Using Cryopreserved Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes.[28][29]

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., 7-hydroxycoumarin, diazepam)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Compound Preparation: Prepare working solutions of the test compound and positive controls in the hepatocyte culture medium.[27]

  • Incubation: Remove the plating medium from the cells and add the medium containing the test compound (e.g., final concentration of 1 µM).[27]

  • Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and/or the cell lysate.[27]

  • Quenching and Processing: Immediately stop the metabolic activity by adding a cold quenching solution.[27] Process the samples by centrifugation to remove cellular debris.[27]

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in the samples using LC-MS/MS.[27]

  • Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.[27]

Part 4: Visualizations

Diagram 1: Common Metabolic Pathways of Imidazo[1,2-c]pyrimidines

Metabolic_Pathways This compound This compound CYP-mediated Oxidation CYP-mediated Oxidation This compound->CYP-mediated Oxidation AO-mediated Oxidation AO-mediated Oxidation This compound->AO-mediated Oxidation Hydroxylated Metabolites Hydroxylated Metabolites CYP-mediated Oxidation->Hydroxylated Metabolites Oxidized Metabolites (at C adjacent to N) Oxidized Metabolites (at C adjacent to N) AO-mediated Oxidation->Oxidized Metabolites (at C adjacent to N) Phase II Conjugation Phase II Conjugation Hydroxylated Metabolites->Phase II Conjugation Glucuronidated/Sulfated Metabolites Glucuronidated/Sulfated Metabolites Phase II Conjugation->Glucuronidated/Sulfated Metabolites

Caption: Key metabolic pathways for Imidazo[1,2-c]pyrimidines.

Diagram 2: Workflow for Addressing Metabolic Liabilities

Troubleshooting_Workflow A Initial Screening (Microsomes/S9) B High Clearance? A->B C Metabolite ID (LC-MS/MS) B->C Yes I Low Clearance (Proceed) B->I No D Identify 'Soft Spot' C->D E Medicinal Chemistry Strategy D->E F Blocking (F, D, Me) Bioisosteric Replacement Scaffold Hopping E->F G Synthesize Analogs F->G H Re-evaluate Stability G->H H->B

Caption: A systematic workflow for improving metabolic stability.

Part 5: References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Taylor & Francis Online. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Mitigating heterocycle metabolism in drug discovery. Semantic Scholar. [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]

  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Deuterium isotope effects in studies of drug metabolism. SciSpace. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]

  • Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Publications. [Link]

  • Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. ResearchGate. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. PubMed. [Link]

  • Elucidating the Mechanism of Cytochrome P450-mediated Pyrimidine Ring Conversion to Pyrazole Metabolites With the BACE1 Inhibitor GNE-892 in Rats. PubMed. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Figshare. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]

  • Role of cytochrome P450 in drug interactions. PubMed Central. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. [Link]

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"common side reactions in Imidazo[1,2-c]pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Imidazo[1,2-c]pyrimidines. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during synthesis, particularly via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions grounded in chemical principles.

Issue 1: My reaction has a very low yield or has failed completely.

Question: I've combined my 4-aminopyrimidine, aldehyde, and isocyanide, but after the recommended reaction time, TLC/LC-MS analysis shows mostly unreacted starting materials or a complex mixture with very little desired product. What went wrong?

Answer: Low or no conversion is a common issue that can typically be traced to one of four factors: catalysis, reaction medium, isocyanide stability, or reactant structure.

A. Cause: Inefficient Catalysis or Lack of Dehydration

The Groebke-Blackburn-Bienaymé (GBB) reaction, a primary route to these scaffolds, is critically dependent on acid catalysis to activate the aldehyde and promote the key cyclization step.[1][2] The initial step is the formation of an iminium ion from the aldehyde and the aminopyrimidine. This equilibrium is often unfavorable without a catalyst and can be reversed by the presence of water.

  • Scientific Rationale: Lewis or Brønsted acids catalyze the condensation of the amine and aldehyde to form an iminium intermediate. This intermediate is significantly more electrophilic than the starting aldehyde, facilitating the crucial nucleophilic attack by the isocyanide.[3] Water, generated during imine formation, can hydrolyze the iminium ion or the subsequent nitrilium intermediate, halting the productive pathway.

  • Solution:

    • Introduce an Effective Catalyst: If you are not using a catalyst, add one. If your current catalyst is ineffective, consider screening others. Sc(OTf)₃ and p-TsOH are frequently reported to be highly effective.[4][5]

    • Ensure Anhydrous Conditions: Add a dehydrating agent, such as trimethyl orthoformate, to the reaction mixture. This sequesters water as it is formed, driving the equilibrium toward the iminium intermediate.[6]

    • Optimize Temperature: While many GBB reactions proceed at room temperature, some substrate combinations require heating to overcome activation barriers. Screen a range of temperatures from room temperature up to 80 °C.

B. Cause: Isocyanide Polymerization

Isocyanides are reactive species that can polymerize, especially in the presence of strong acids or at elevated temperatures. This parallel reaction consumes the isocyanide, starving the main reaction and reducing the yield.[7]

  • Scientific Rationale: The isocyanide carbon is nucleophilic and can attack another protonated isocyanide molecule, initiating a chain reaction that leads to poly(isonitrile) structures.

  • Solution:

    • Control Stoichiometry: Use the isocyanide as the limiting reagent if possible.

    • Slow Addition: Add the isocyanide solution dropwise to the reaction mixture containing the other components and the catalyst. This keeps the instantaneous concentration of free isocyanide low, minimizing polymerization.

    • Moderate Acidity: Avoid using an excessive amount of a strong acid catalyst, as this can accelerate polymerization.

Visualizing the Main Pathway vs. Side Reactions

The following diagram illustrates the desired GBB pathway leading to the Imidazo[1,2-c]pyrimidine core versus two common failure modes: hydrolysis of the nitrilium intermediate and isocyanide polymerization.

GBB_Side_Reactions cluster_main Productive Pathway Start 4-Aminopyrimidine + Aldehyde (R-CHO) + Catalyst (H⁺) Imine Iminium Intermediate Start->Imine Condensation (-H₂O) Nitrilium Nitrilium Intermediate Imine->Nitrilium Iso Isocyanide (R'-NC) Iso->Nitrilium α-Addition IsoPoly Isocyanide Polymerization Iso->IsoPoly Acid-Catalyzed Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular 5-exo-dig Cyclization Hydrolysis Hydrolyzed Byproduct (Amide) Nitrilium->Hydrolysis Nucleophilic Attack Product This compound (Desired Product) Cyclized->Product Tautomerization Water H₂O Water->Hydrolysis Polymer Polymer Byproduct IsoPoly->Polymer Regioselectivity Intermediate Common Acyclic Intermediate (Post α-Addition) PathA Path A: Attack from N1 Intermediate->PathA Path A (Higher Energy TS with EWG at C2/C6) PathB Path B: Attack from N3 Intermediate->PathB Path B (Lower Energy TS with EWG at C2/C6) ProductA Imidazo[1,5-c]pyrimidine (Undesired Isomer) PathA->ProductA ProductB This compound (Desired Product) PathB->ProductB EWG Influence of Substituents (e.g., EWG) decreases nucleophilicity of N1 EWG->PathA

Caption: Competing cyclization pathways leading to regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of alcoholic solvents like methanol in the GBB reaction? Methanol is not just an inert solvent; it often acts as a co-catalyst. [3]It can stabilize charged intermediates through hydrogen bonding and, more importantly, facilitate crucial proton transfer steps. For example, it can assist in the final tautomerization step that leads to the aromatic product. This is why reactions often perform better in methanol than in aprotic solvents like toluene, even when a primary acid catalyst is used. [3] Q2: Are there any common rearrangements or product instabilities I should be aware of? Yes. Fused imidazole systems can be susceptible to rearrangement under certain conditions. For example, the related imidazo[1,5-a]pyrimidine system has been shown to undergo an acid-catalyzed Dimroth-type rearrangement to form a 3H-imidazo[4,5-b]pyridine. [8]This involves a ring-opening of the pyrimidine followed by re-cyclization. If your reaction conditions are strongly acidic and you are forming the [1,5-c] regioisomer, a subsequent rearrangement could lead to unexpected byproducts.

Q3: Is it possible to perform this reaction without using highly odorous isocyanides directly? Yes, modern methods allow for the in situ generation of isocyanides from formamides. A common method involves using reagents like triphenylphosphine (PPh₃) and iodine (I₂) with a base to dehydrate a formamide precursor directly in the reaction flask. [9]This avoids the need to handle and purify the volatile isocyanide, making the overall process more convenient.

Reference Experimental Protocol
Optimized GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine (Adaptable for this compound)

This protocol is based on a scalable industrial process and can be adapted for the synthesis of imidazo[1,2-c]pyrimidines by substituting 2-aminopyrazine with the corresponding 4-aminopyrimidine. [6] Step 1: Iminium Formation

  • To a stirred solution of the aminopyrazine (1.0 eq) in 2-MeTHF (5-10 volumes), add the aldehyde (1.05 eq).

  • Add trimethyl orthoformate (1.5 eq) to act as a dehydrating agent.

  • Add the Lewis acid catalyst BF₃·MeCN (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the iminium intermediate.

Step 2: Cyclization

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding an aqueous solution of NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-aminoimidazo[1,2-a]pyrazine.

Summary of Catalysts for GBB Reaction

The choice of catalyst is crucial for the success of the GBB reaction. The following table summarizes commonly used catalysts.

CatalystTypical Loading (mol%)Common SolventsTemperatureNotesReferences
p-TsOH 10 - 20Methanol, EthanolRT - 60 °CCommon, effective Brønsted acid.[3][5]
Sc(OTf)₃ 5 - 10MethanolRT - 150 °C (MW)Highly active Lewis acid, can give high yields.[4]
ZrCl₄ 8 - 10DichloromethaneRTEffective Lewis acid, often used in aprotic media.[5]
NH₄Cl 10 - 20EthanolRefluxMild and inexpensive acid source.[5]
Acetic Acid 10 - 20EthanolRT - RefluxA weaker acid, useful for sensitive substrates.[5]
BF₃·OEt₂/MeCN 100 - 1102-MeTHF, DCMRTStrong Lewis acid, used in optimized industrial processes.[6]
References
  • Salunke, S., et al. (2023). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
  • de Souza, A. C. D., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
  • Krasavin, M. (2022).
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry, 68(12), 4935–4937. [Link]
  • Sharma, P., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(44), 9625-9654. [Link]
  • Henkel, B., et al. (2010). Synthesis of the isocyanide building block for the on‐target GBB reaction.
  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13, 19043. [Link]
  • Rybakov, V. B., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. [https://www.researchgate.
  • Sahu, P. K., et al. (2022). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Journal of Biomolecular Structure and Dynamics, 40(21), 10849-10874. [Link]
  • Boltjes, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
  • Singh, R., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 11(35), 21470-21494. [Link]
  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound.
  • NotVoodoo (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]
  • Sharma, A., et al. (2021). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 13(1), 73-92. [Link]
  • Salunke, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
  • Dömling, A. (2019). Expeditious Synthesis of Imidazo[1,2-c]pyrimidines via a [4 + 1]-Cycloaddition.
  • Martínez-Otero, D., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5159. [Link]
  • Bak, A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(48), 35687-35699. [Link]

Sources

Technical Support Center: Purification of Crude Imidazo[1,2-c]pyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Imidazo[1,2-c]pyrimidine products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The following sections provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows and enhance the purity of your target molecules.

I. Troubleshooting Guide: Common Purification Challenges

The synthesis of Imidazo[1,2-c]pyrimidines can result in a variety of impurities, including unreacted starting materials, reagents, and side-products.[1][2] Effective purification is critical for obtaining compounds of the required purity for subsequent applications. This section addresses common issues encountered during the purification process.

Table 1: Troubleshooting Common Issues in this compound Purification
Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in Column Chromatography - Acidic nature of silica gel: Imidazo[1,2-c]pyrimidines are basic heterocycles and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing.[3] - Inappropriate solvent system: The mobile phase may not be optimal for eluting the compound cleanly.[4]- Use a deactivated stationary phase: Consider using neutral or basic alumina, or deactivate silica gel with a triethylamine solution.[3] - Add a basic modifier to the eluent: Incorporate a small amount of a basic additive like triethylamine or pyridine (0.1-1%) to the mobile phase to suppress interactions with residual silanol groups.[3] - Optimize the solvent system: Systematically vary the polarity of the eluent. A common starting point for these compounds is a mixture of hexane and ethyl acetate, with the polarity increased by adding methanol if necessary.[4][5]
Low Recovery from Column Chromatography - Compound instability on silica gel: The target compound may be degrading on the acidic stationary phase.[4] - Compound is too polar and not eluting: The chosen solvent system may be too non-polar to elute a highly polar derivative.[6] - Column overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.[6]- Assess compound stability: Run a 2D TLC to check for degradation on silica. If unstable, switch to a less acidic stationary phase like alumina.[4] - Increase eluent polarity: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For very polar compounds, systems like dichloromethane/methanol may be necessary.[6] - Reduce sample load: A general rule of thumb is to load 1-5% of the stationary phase mass.[6]
"Oiling Out" During Recrystallization - Supersaturated solution or rapid cooling: The solution is too concentrated, or the cooling rate is too fast, preventing crystal lattice formation.[6] - Presence of impurities: Impurities can inhibit crystal growth.[6]- Adjust solvent and cooling: Add a small amount of hot solvent to redissolve the oil and allow it to cool slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.[6] - Pre-purification: Perform a quick filtration through a silica plug to remove some impurities before attempting recrystallization.[6]
Formation of Emulsions During Acid-Base Extraction - Vigorous shaking: Excessive agitation can lead to stable emulsions.[6] - Presence of surfactant-like impurities: Some impurities can stabilize the interface between the aqueous and organic layers.[6]- Gentle mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking.[6] - Break the emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent to disrupt the emulsion.
Difficulty Removing Reagents or Byproducts - Similar polarity to the desired product: Impurities may have chromatographic behavior similar to the target compound. - Reagents that are not easily removed by simple extraction or chromatography. - Alternative purification techniques: Consider preparative HPLC for challenging separations.[7] - Chemical modification: If the impurity has a reactive functional group, it may be possible to selectively react it to form a more easily separable derivative.

II. Frequently Asked Questions (FAQs)

This section provides answers to specific questions that researchers frequently encounter when purifying this compound derivatives.

Q1: How do I choose the best initial purification technique for my crude this compound product?

A1: The selection of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude products: Recrystallization is often a good first choice if a suitable solvent can be found.[7] It is a cost-effective and scalable method for removing impurities with different solubility profiles.

  • For oily or complex mixtures: Column chromatography is generally the most versatile technique.[6] It allows for the separation of compounds with different polarities.

  • For basic compounds with acidic or neutral impurities: Acid-base extraction can be a highly effective initial purification step to separate the basic this compound from non-basic impurities.[8]

The following decision tree can guide your choice of purification strategy:

G start Crude this compound Product is_solid Is the crude product a solid? start->is_solid is_complex Is the mixture complex? is_solid->is_complex No recrystallization Attempt Recrystallization is_solid->recrystallization Yes basic_impurities Are there significant non-basic impurities? is_complex->basic_impurities No column_chromatography Perform Column Chromatography is_complex->column_chromatography Yes basic_impurities->column_chromatography No acid_base_extraction Perform Acid-Base Extraction basic_impurities->acid_base_extraction Yes further_purification Further Purification (e.g., Prep-HPLC) recrystallization->further_purification column_chromatography->further_purification acid_base_extraction->further_purification

Caption: Decision tree for selecting an initial purification strategy.

Q2: My this compound derivative is highly polar. What are the best practices for purification by column chromatography?

A2: Purifying highly polar heterocyclic compounds can be challenging due to their strong interaction with silica gel.[3]

  • Reverse-Phase Chromatography: If your compound is soluble in polar solvents like water, methanol, or acetonitrile, reverse-phase chromatography on a C18-functionalized silica gel can be an excellent option.

  • HILIC Purification: Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3]

  • Highly Polar Mobile Phases: For normal-phase chromatography, you will likely need a highly polar mobile phase. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH and gradually increase it. Adding a small amount of ammonium hydroxide to the mobile phase can sometimes improve peak shape for basic compounds.

Q3: Can I use acid-base extraction to purify my this compound? What is the general procedure?

A3: Yes, acid-base extraction is a very effective method for purifying basic heterocycles like Imidazo[1,2-c]pyrimidines from neutral or acidic impurities.[8] The basic nitrogen atoms in the ring system can be protonated by an acid, making the compound soluble in the aqueous phase.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated this compound will move into the aqueous layer. Repeat the extraction two to three times.[3]

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Basification and Back-Extraction: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The deprotonated, neutral this compound will precipitate or form an oil.[3]

  • Isolation: Extract the neutral product back into an organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[3]

Caption: Workflow for acid-base extraction of Imidazo[1,2-c]pyrimidines.

Q4: What are some common side products in this compound synthesis that I should be aware of during purification?

A4: The nature of side products is highly dependent on the specific synthetic route. However, some common possibilities include:

  • Isomeric Products: Depending on the starting materials, the formation of regioisomers is possible.[9] These can be particularly challenging to separate due to their similar physical properties.

  • Products of Incomplete Cyclization: Intermediates that have not fully cyclized to form the fused ring system can be present.

  • Polymerization Products: Under certain reaction conditions, starting materials or the product itself can polymerize, leading to high molecular weight impurities that often remain at the baseline in TLC analysis.

  • Degradation Products: Some this compound derivatives may be unstable under the reaction or workup conditions, leading to decomposition products.[10]

Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of side products.[10]

III. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Retrieved from

  • The Journal of Organic Chemistry. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. Retrieved from

  • Heaney, F., & Bourke, S. (1998). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. MURAL - Maynooth University Research Archive Library. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from

  • Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds. Retrieved from

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from

  • PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from

  • ResearchGate. (2024). This compound Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Retrieved from

  • PubMed Central. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from

  • MDPI. (n.d.). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Retrieved from

  • RSC Publishing. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Retrieved from

Sources

Technical Support Center: Refining the Purity of Imidazo[1,2-c]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[1,2-c]pyrimidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The purity of these compounds is paramount for obtaining reliable biological data and ensuring the success of synthetic endeavors.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

Section 1: Troubleshooting Common Purification Issues

This section addresses prevalent problems encountered during the purification of this compound derivatives and offers systematic approaches to resolving them.

Issue 1: Low Recovery or No Compound Elution from Silica Gel Column Chromatography

Question: I performed column chromatography on my crude this compound derivative, but I'm either getting very low yields or the compound doesn't seem to be coming off the column at all. What's going wrong?

Answer: This is a frequent challenge that can often be traced back to a few key factors related to compound stability and the chosen chromatographic conditions.

Root Cause Analysis and Solutions:

  • Compound Stability on Silica Gel: this compound scaffolds can be sensitive to the acidic nature of standard silica gel, potentially leading to on-column decomposition.[2]

    • Expert Recommendation: Before committing your entire batch to a column, perform a quick stability test using a 2D Thin-Layer Chromatography (TLC) analysis. Spot your crude material on a TLC plate, develop it with a suitable solvent system, then rotate the plate 90 degrees and re-develop it in the same mobile phase.[2] The appearance of new spots or significant streaking is a strong indicator of compound degradation.

    • Troubleshooting Protocol: If instability is suspected, consider using a less acidic stationary phase. Alumina (basic or neutral) or deactivated silica gel (often prepared by treating with a triethylamine solution) can be excellent alternatives.[2]

  • Inappropriate Solvent System Polarity: The selected eluent may lack the necessary polarity to displace your compound from the active sites of the silica gel.

    • Expert Recommendation: Your TLC analysis is crucial for selecting the right solvent system. Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation from impurities.[1][2]

    • Troubleshooting Protocol: If the Rf value is too low (close to the baseline), you need to increase the polarity of your mobile phase. For many this compound derivatives, mixtures of ethyl acetate and hexanes are a good starting point.[3][4] You can systematically increase the proportion of ethyl acetate or introduce a small percentage of a more polar solvent like methanol to enhance elution.[5]

  • Compound Eluted in the Solvent Front: Conversely, if your solvent system is excessively polar, your compound may have co-eluted with the solvent front, leading to the perception of no elution.

    • Expert Recommendation: Always collect and analyze the initial fractions from your column by TLC.[2]

    • Troubleshooting Protocol: If your compound is found in these early fractions, you must switch to a less polar solvent system for your subsequent purification attempts.

  • Dilute Fractions: It's possible your compound did elute but is spread across numerous fractions at a concentration below the limit of detection by simple visualization methods.

    • Expert Recommendation: Concentrate several fractions where you anticipated your compound to elute and re-spot them on a TLC plate for analysis.[2] This can help reveal the presence of your product.

Issue 2: Persistent Impurities After Column Chromatography

Question: I've run a column, and while the major impurities are gone, I'm still seeing one or two persistent, closely-eluting spots on my TLC. How can I improve the separation?

Answer: Achieving high purity often necessitates fine-tuning your chromatographic technique. Here's how to address the challenge of co-eluting impurities:

Optimization Strategies:

  • Solvent System Refinement:

    • Expert Insight: A single solvent system may not be optimal for separating all components. Experiment with different solvent combinations. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.[1]

    • Troubleshooting Protocol: Run a series of TLCs with different solvent systems to identify one that provides the best separation between your desired product and the stubborn impurity.

  • Gradient Elution:

    • Expert Insight: A gradual increase in solvent polarity (gradient elution) can often provide superior resolution compared to isocratic (constant solvent composition) elution.

    • Troubleshooting Protocol: Start with a less polar solvent system to allow the faster-moving impurities to elute, then slowly increase the polarity to elute your target compound, leaving the more polar impurities behind on the column.

  • Dry Loading Technique:

    • Expert Insight: If your compound has limited solubility in the initial mobile phase, it can lead to band broadening and decreased resolution.

    • Troubleshooting Protocol: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.

Issue 3: Product "Oiling Out" During Recrystallization

Question: I'm attempting to recrystallize my this compound compound, but instead of forming crystals, it separates as an oil. What should I do?

Answer: "Oiling out" is a common recrystallization problem that occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice.

Troubleshooting Recrystallization:

  • Reduce the Cooling Rate: Rapid cooling often favors oil formation. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.

  • Use a More Appropriate Solvent or Solvent System:

    • Expert Insight: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Troubleshooting Protocol: If a single solvent isn't effective, a two-solvent system can be employed. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent systems include combinations like methanol/ether or ethanol/water.[6]

  • Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create nucleation sites that promote crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Section 2: Frequently Asked Questions (FAQs)

Purification Methods

Q1: What are the primary methods for purifying this compound compounds?

A1: The most commonly employed purification techniques are:

  • Flash Column Chromatography: This is a widely used preparative method that separates compounds based on their differential polarity as they pass through a solid stationary phase, typically silica gel.[3][4][6]

  • Recrystallization: A cost-effective technique for purifying solid compounds by leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution chromatography technique used to achieve very high levels of purity, which can be scaled up from an analytical HPLC method.[1][7]

Purity Assessment

Q2: How can I accurately determine the purity of my final this compound compound?

A2: It is crucial to use analytical methods that are different from your final purification step to ensure an unbiased assessment of purity.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and preferred method for determining chemical purity.[9][] It can quantify the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative 1H NMR (qHNMR) is a powerful and versatile tool for purity evaluation.[8][11] It offers nearly universal detection and can provide both qualitative and quantitative information simultaneously.[8]

  • Mass Spectrometry (MS): While primarily used for structural elucidation and molecular weight determination, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and quantifying impurities.[3][]

  • Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.[9] Impurities tend to broaden and depress the melting point range.

Isomer Separation

Q3: My reaction produces isomeric Imidazo[1,2-c]pyrimidines. How can I separate them?

A3: Separating isomers can be challenging due to their similar physical and chemical properties.

  • Expert Recommendation: High-resolution chromatographic techniques are often necessary.

    • Flash Chromatography Optimization: Careful optimization of the solvent system and potentially using a finer mesh silica gel can improve resolution.

    • Preparative HPLC: This is often the most effective method for separating closely related isomers. Developing an analytical HPLC method first to achieve baseline separation is key before scaling up to a preparative column.[1]

    • Structural Confirmation: After separation, it is essential to unambiguously confirm the structure of each isomer. In some cases, single-crystal X-ray crystallography may be required to definitively distinguish between isomers.[6][12]

Section 3: Experimental Workflows and Data

Workflow for Selecting a Purification Method

The following diagram illustrates a logical workflow for choosing the most appropriate purification strategy for your this compound compound.

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No (Oil/Gum) recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No (Oils out/No crystals) purity_check_1 Assess Purity (TLC, LC-MS, NMR) recrystallization_success->purity_check_1 Yes column_chromatography->purity_check_1 purity_ok Purity > 95%? purity_check_1->purity_ok prep_hplc Consider Preparative HPLC for High Purity purity_ok->prep_hplc No final_product Pure Compound purity_ok->final_product Yes prep_hplc->final_product

Caption: A decision-making workflow for purification.

Typical Solvent Systems for Column Chromatography

The choice of solvent system is critical for successful separation. The following table provides starting points for the purification of this compound derivatives with varying polarities.

Compound PolarityRecommended Starting Solvent System (v/v)Notes
Low Polarity Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)A good starting point for many derivatives.[3][4]
Intermediate Polarity Dichloromethane / Methanol (e.g., 99:1 to 95:5)Useful for compounds that are not sufficiently soluble or mobile in ethyl acetate/hexane mixtures.[5]
High Polarity (e.g., amine derivatives) Ethyl Acetate / Methanol (e.g., 10:1)The addition of methanol increases the polarity to elute more polar compounds.[3][4]

References

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • MURAL - Maynooth University Research Archive Library. (2017). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. [Link]
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • National Institutes of Health. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]
  • Katritzky, A. R., Ji, F. B., Fan, W. Q., & Akue-Gedu, A. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and this compound. The Journal of Organic Chemistry, 67(22), 7544–7546. [Link]
  • International Journal of Advanced Research in Engineering and Management (IJARESM). (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
  • MDPI. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link]
  • MDPI. (2023).
  • ResearchGate. (2024).
  • ResearchGate. (2024). This compound Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. [Link]
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
  • National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
  • CORE. (2017). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. [Link]
  • National Center for Biotechnology Information. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
  • Royal Society of Chemistry. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. [Link]
  • PubMed. (1983). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

Sources

Technical Support Center: Minimizing Off-Target Effects of Imidazo[1,2-c]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Imidazo[1,2-c]pyrimidine inhibitors. This guide provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help you identify, understand, and minimize off-target effects during your experiments.

The this compound scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2] These compounds are crucial tools for studying cellular signaling pathways and are foundational in the development of targeted therapies for diseases like cancer and autoimmune disorders.[2][3] However, a common challenge in working with kinase inhibitors is managing their selectivity. The conserved nature of the ATP-binding pocket across the human kinome means that inhibitors designed for one target can inadvertently interact with others, leading to off-target effects.[4] Such unintended interactions can produce misleading experimental data, cause cellular toxicity, and are a significant concern for clinical applications.[4]

This guide is structured to help you navigate these challenges, moving from fundamental questions to advanced troubleshooting and proactive experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns researchers face when working with this compound inhibitors.

Q1: What is the primary mechanism of action for this compound inhibitors? A1: The this compound scaffold is a bioisostere of adenine, the core component of ATP.[5] This structural mimicry allows it to effectively bind to the hinge region of the ATP-binding pocket of many protein kinases, blocking their ability to phosphorylate substrates and propagate downstream signals.[6][7] Different derivatives have been developed to target a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk), by modifying substituents at various positions on the core structure.[3][6]

Q2: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) in a cell line that does not express my primary target kinase. What is the likely cause? A2: This is a classic and strong indicator of off-target activity.[4] Because many kinase inhibitors can interact with multiple kinases, especially at higher concentrations, the effects you are observing are likely due to the inhibition of one or more other kinases that are expressed in that cell line.[4] It is crucial to determine the inhibitor's broader selectivity profile to interpret such results correctly.

Q3: My inhibitor shows high potency in a biochemical (in vitro) assay but is much less effective in my cell-based experiments. What could be wrong? A3: This is a frequent challenge. Several factors can cause this discrepancy:[8]

  • High Intracellular ATP: The concentration of ATP inside a cell (1-5 mM) is significantly higher than that used in most biochemical assays.[8] This high level of endogenous ATP can outcompete your inhibitor for binding to the target kinase, reducing its apparent potency.[8]

  • Cellular Permeability: The inhibitor may have poor physicochemical properties that prevent it from efficiently crossing the cell membrane to reach its intracellular target.[9]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, like P-glycoprotein, which actively remove the inhibitor from the cell, lowering its effective intracellular concentration.[8]

  • Inhibitor Metabolism: Cells may metabolize the inhibitor into less active or completely inactive forms.[8]

  • Target Unavailability: In the specific cellular context, your target kinase may be in an inactive conformation or sequestered in a complex, making it unavailable for inhibitor binding.[8]

Q4: The cellular effects I'm seeing don't match the known function of the target kinase. How can I confirm if these are off-target effects? A4: Unanticipated cellular responses strongly suggest the modulation of unintended signaling pathways.[4] Confirming this requires a multi-pronged approach, which is detailed in the troubleshooting section of this guide. Key strategies include performing a kinome-wide selectivity screen, using a structurally unrelated inhibitor for the same target, and employing genetic methods like CRISPR or siRNA to validate the on-target phenotype.[4][10]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides structured workflows and detailed protocols to systematically investigate and mitigate off-target effects.

Troubleshooting Guide 1: Investigating Unexpected Cellular Outcomes

Use this guide when your experiments yield unexpected results, such as excessive cytotoxicity or a phenotype inconsistent with on-target inhibition.

G cluster_0 Troubleshooting Workflow: Unexpected Phenotype start Unexpected Result (e.g., High Toxicity, Wrong Phenotype) q1 Is the on-target kinase phosphorylated/active at baseline? start->q1 p1 Protocol 1: Western Blot for Target Phosphorylation q1->p1 No/Low Activity q2 Does the phenotype correlate with on-target inhibition? q1->q2 Yes res2 Conclusion: Likely Off-Target Effect p1->res2 Target inactive. Phenotype is off-target. p2 Perform Dose-Response: Correlate IC50 (Target) with EC50 (Phenotype) q2->p2 q3 Is the inhibitor highly selective? p2->q3 Yes, they correlate p2->res2 No, they don't correlate (e.g., toxicity at >> IC50) p3 Protocol 2: Kinome-Wide Selectivity Profiling q3->p3 p4 Use Orthogonal Methods - Structurally Different Inhibitor - Genetic Knockdown (siRNA/CRISPR) - Rescue Experiment q3->p4 Yes, appears selective p3->res2 No, multiple potent off-targets identified res1 Conclusion: Likely On-Target Effect p4->res1 Orthogonal methods confirm phenotype p4->res2 Orthogonal methods do NOT confirm phenotype

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Protocol 1: Western Blot for On-Target Engagement

This protocol verifies that your inhibitor is engaging its intended target in a cellular context by measuring the phosphorylation status of the target itself or a direct downstream substrate.

Objective: To determine if the inhibitor reduces the phosphorylation of the target kinase or its substrate in a dose-dependent manner.

Materials:

  • Cell line of interest seeded in 6-well plates.

  • This compound inhibitor stock solution (in DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.[12]

  • Primary antibodies (total and phosphorylated forms of the target/substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with a range of inhibitor concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours).[11]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[11]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[10]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11][12]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the phosphorylated target/substrate overnight at 4°C.[10][12]

  • Secondary Antibody and Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total protein as a loading control. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Kinome-Wide Selectivity Profiling (Conceptual Overview)

To definitively identify off-targets, screening the inhibitor against a large panel of kinases is the gold standard.[13][14] This is typically performed as a service by specialized companies.

General Principle: The assay measures the ability of your inhibitor to compete with a known, labeled ligand for binding to the active site of hundreds of different kinases.[10] A reduction in the signal from the labeled ligand indicates that your inhibitor is binding to that particular kinase.[10]

Data Interpretation: The results are usually provided as a percentage of inhibition at a given concentration or as IC50/Kd values for a wide range of kinases. This allows for the calculation of a selectivity index.

Target KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Fold Selectivity (Off-Target/On-Target)
Target Kinase A 15 Off-Target Kinase B30020
Off-Target Kinase C4500300
Off-Target Kinase D>10,000>667
This table illustrates how to present kinase selectivity data. A higher fold selectivity indicates a more selective inhibitor.[15]
Orthogonal Approaches for Target Validation

If kinome profiling is not feasible, or to further validate its findings, use the following strategies:

  • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to target the same primary kinase.[8][9] If both compounds produce the same phenotype, it is more likely to be an on-target effect.[8][10]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase.[12] If this genetic approach recapitulates the phenotype observed with your inhibitor, it strengthens the evidence for on-target activity.[15]

  • Rescue Experiments: Overexpress a mutant version of the target kinase that is resistant to inhibitor binding. If the inhibitor's effect is on-target, the resistant mutant should reverse or "rescue" the observed phenotype.[8][12]

Troubleshooting Guide 2: Proactive Strategies for Minimizing Off-Target Effects

This guide focuses on computational and medicinal chemistry strategies that can be employed early in the drug discovery process to design more selective inhibitors and avoid off-target liabilities.

G cluster_1 Proactive Workflow for Inhibitor Design & Validation start New Inhibitor Scaffold Identified comp Computational Prediction (In Silico Profiling) start->comp med Medicinal Chemistry (Structure-Based Design) comp->med Identify potential off-targets to design against synth Synthesize & Purify Lead Compounds med->synth Design for selectivity biochem Biochemical Assays (IC50, Ki, MoA) synth->biochem selectivity Kinome Selectivity Screening biochem->selectivity Potent hits advance cell Cell-Based Assays (On-Target Engagement, Phenotype, Toxicity) selectivity->cell Selective hits advance cell->med Feedback loop for further optimization final Validated Lead with Minimal Off-Targets cell->final

Caption: A proactive workflow integrating computational and experimental methods.

1. Computational (In Silico) Off-Target Prediction

Before extensive synthesis and testing, computational methods can predict potential off-target interactions, guiding the design of more selective molecules.[16][17] These approaches fall into two main categories:

  • Ligand-Based Methods: These methods rely on the chemical structure of your inhibitor.[16] Techniques like 2D chemical similarity, Quantitative Structure-Activity Relationship (QSAR), and Similarity Ensemble Approach (SEA) compare your molecule to databases of compounds with known biological activities to predict likely targets.[16][18]

  • Structure-Based Methods: When the 3D crystal structure of a potential off-target protein is known, molecular docking and 3D surface pocket similarity searches can be used to predict whether your inhibitor is likely to bind.[16][19]

By using a combination of these in silico tools, researchers can generate a list of high-probability off-targets to prioritize for experimental validation or to design against.[16][18]

2. Medicinal Chemistry Strategies for Enhancing Selectivity

If initial compounds show off-target activity, medicinal chemists can employ several strategies to improve selectivity:[5]

  • Structure-Based Drug Design (SBDD): Using the crystal structure of the on-target and key off-target kinases, modifications can be made to the inhibitor to create interactions with unique, non-conserved amino acid residues in the target's active site.[5]

  • Targeting Inactive Conformations (Type II Inhibition): Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can greatly improve selectivity, as this conformation is more structurally diverse across the kinome than the active state.[5]

  • Covalent Inhibition: If there is a non-conserved cysteine residue near the active site of the target kinase, a reactive group (a "warhead") can be added to the inhibitor to form a permanent covalent bond, leading to highly specific and durable inhibition.[5]

By systematically applying these computational and medicinal chemistry principles, the development of this compound inhibitors with superior selectivity profiles and minimized off-target effects is achievable, leading to more reliable research tools and safer therapeutic candidates.

References
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]
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  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]
  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (2013). National Institutes of Health (NIH). [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). PubMed. [Link]
  • Computational Strategies Reshaping Modern Drug Discovery. (2024). MDPI. [Link]
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2015). ACS Publications. [https://pubs.acs.org/doi/10.
  • Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine deriv
  • Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed. [Link]
  • Construction design of the target imidazo[1,2-c]pyrimidines. (2022).
  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. (2020). PubMed. [Link]
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  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015). Molecules. [Link]
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  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2023). PubMed Central. [Link]
  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
  • Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News. [Link]
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  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2023). PubMed Central. [Link]
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). PubMed Central. [Link]
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). PubMed Central. [Link]
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Technical Support Center: Overcoming Resistance to Imidazo[1,2-c]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Imidazo[1,2-c]pyrimidine-based compounds. This guide is designed to provide in-depth troubleshooting and practical solutions for the common and complex challenge of drug resistance. As a class of molecules often targeting critical cell signaling nodes like the PI3K/AKT/mTOR pathway, understanding and overcoming resistance is paramount to their therapeutic development.[1][2][3][4]

This resource is structured as a series of frequently asked questions and detailed troubleshooting guides. We move from identifying initial (intrinsic) resistance to diagnosing and overcoming acquired resistance that develops over time. Each section provides not only procedural steps but also the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Initial Observations & Intrinsic Resistance

This section addresses issues encountered when a compound fails to show expected efficacy in initial screening or cell-based assays.

Question 1: My this compound-based drug, predicted to be a PI3K inhibitor, shows low potency in my cancer cell line. What are the primary reasons for this intrinsic resistance?

Answer: Intrinsic, or pre-existing, resistance means the cancer cells are inherently unaffected by the drug from the outset.[5][6] This is a common challenge and can stem from several molecular characteristics of your chosen cell line.

  • Causality 1: Redundant Pathway Activation. The targeted pathway (e.g., PI3K) may be constitutively active, but the cell line might not be solely dependent on it for survival. Cancer cells can have parallel "bypass" pathways, such as the MAPK/ERK pathway, that are also active and can sustain proliferation even when the PI3K pathway is inhibited.[7][8]

  • Causality 2: Genotype-Specific Dependencies. The genetic background of the cell line is critical. For example, a tumor with a PTEN loss may rely more on the p110β isoform of PI3K for growth.[9][10] If your compound is highly specific for the p110α isoform, it will be ineffective in this context. Conversely, cells with activating PIK3CA mutations are often highly sensitive to p110α-specific inhibitors.[11]

  • Causality 3: Drug Efflux. Some cancer cell lines have high basal expression of drug efflux pumps, such as P-glycoprotein (MDR1) or BCRP.[4][12] These transporters actively pump the compound out of the cell, preventing it from reaching the necessary intracellular concentration to engage its target.[12]

Troubleshooting Steps:

  • Characterize Pathway Status: Use Western blotting to assess the basal phosphorylation levels of key proteins in the PI3K pathway (e.g., p-AKT, p-S6K) and parallel pathways (p-ERK). High basal activity in a bypass pathway suggests a potential resistance mechanism.

  • Verify Cell Line Genotype: Confirm the mutation status of key genes like PIK3CA, PTEN, KRAS, and BRAF in your cell line through sequencing or by consulting databases like the COSMIC or DepMap portal. This genetic context is crucial for interpreting drug sensitivity data.

  • Test with Efflux Pump Inhibitors: Perform a co-treatment experiment with a known efflux pump inhibitor (e.g., verapamil or tariquidar). A significant decrease in the IC50 of your compound in the presence of such an inhibitor points to drug efflux as a resistance mechanism.

Question 2: The IC50 value for my compound is much higher in my cell-based assay than in a biochemical kinase assay. Why the discrepancy?

Answer: This is a very common observation and highlights the difference between an isolated, controlled system (biochemical assay) and a complex, dynamic biological environment (cell-based assay).

  • Cellular Barriers: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability or active efflux can drastically lower the effective intracellular concentration.[13]

  • Target Engagement in a Cellular Context: Inside the cell, your target kinase exists in a complex with other proteins and is subject to multiple feedback loops.[7] The drug may have lower affinity for the target in its native conformation compared to the isolated, active form used in a biochemical assay.[13]

  • Metabolic Inactivation: Cells can metabolize the compound, converting it into an inactive form and reducing its effective concentration over the course of the experiment.[12]

  • Off-Target Effects: At higher concentrations required in a cell-based assay, the compound might have off-target effects that confound the interpretation of cell viability.

Section 2: Troubleshooting Guide - Acquired Resistance

This section focuses on scenarios where cancer cells initially respond to the drug but eventually stop responding and resume proliferation.[5][14]

Issue: My cancer cell line has developed acquired resistance to my this compound compound after an initial period of sensitivity.

This is a classic model of acquired resistance, where the drug itself acts as a selective pressure, allowing the emergence of resistant cells.[15] The underlying mechanism can often be diagnosed by the nature of the relapse.

Observation 1: Gradual increase in IC50 over several passages.

This pattern suggests a progressive adaptation or the selection of cells with subtle advantages that accumulate over time.

  • Potential Cause: On-Target Secondary Mutations

    • Scientific Rationale: Continuous exposure to a kinase inhibitor can select for cells that acquire mutations in the drug's target protein.[16] These mutations often occur in the drug's binding pocket, reducing its binding affinity without necessarily abolishing the kinase's enzymatic activity.[17] This is analogous to a lock being changed so the original key no longer fits.[11]

    • Diagnostic Protocol:

      • Isolate genomic DNA from both the parental (sensitive) and resistant cell lines.

      • Perform Sanger or next-generation sequencing of the coding region of the target kinase.

      • Compare the sequences to identify any acquired mutations in the resistant line.

    • Strategy to Overcome: Test a next-generation inhibitor that targets a different site on the kinase. Allosteric inhibitors, which bind to a site other than the ATP-competitive pocket, can be effective even when binding site mutations are present.[11][17]

Observation 2: Rapid rebound of proliferation with restored pathway signaling.

This scenario often points to the cell reactivating the same pathway or a parallel one to bypass the drug's inhibitory effect.

  • Potential Cause: Activation of Bypass Signaling Pathways

    • Scientific Rationale: Cancer cells exhibit significant signaling plasticity. When one pro-survival pathway like PI3K is blocked, they can compensate by upregulating a parallel pathway, most commonly the MAPK/ERK pathway.[7][8] This is achieved by rerouting signals from receptor tyrosine kinases (RTKs) to maintain downstream outputs like proliferation and survival.

    • Diagnostic Protocol:

      • Treat both sensitive and resistant cells with your compound for various time points (e.g., 0, 2, 8, 24 hours).

      • Perform a Western blot analysis to probe for key phosphorylated proteins in the PI3K pathway (p-AKT) and the MAPK pathway (p-MEK, p-ERK).

      • A sustained suppression of p-AKT but a strong induction or maintenance of p-ERK in the resistant cells upon treatment confirms bypass signaling.

    • Strategy to Overcome: Implement a rational combination therapy. Co-treating with a MEK inhibitor (like trametinib or binimetinib) can block the escape route and restore sensitivity.[18][19]

  • Potential Cause: Loss of Negative Feedback Loops

    • Scientific Rationale: The PI3K/AKT/mTOR pathway is regulated by negative feedback loops. For example, S6K (a downstream effector of mTORC1) can phosphorylate and inhibit upstream RTKs. When you inhibit the pathway with your drug, this negative feedback is released, leading to hyper-activation of RTKs and subsequent reactivation of the PI3K and/or MAPK pathways.[7]

    • Diagnostic Protocol: Use a phospho-RTK array or targeted Western blots to observe the phosphorylation status of multiple RTKs (e.g., EGFR, HER2, IGF-1R) in resistant cells following drug treatment. A significant increase in RTK phosphorylation indicates feedback loop disruption.

    • Strategy to Overcome: Combine your this compound drug with an inhibitor of the reactivated RTK or a downstream effector like an AKT or mTOR inhibitor (vertical inhibition).[15][16]

Key Resistance Mechanisms and Diagnostic Tools
Resistance Mechanism Description Primary Diagnostic Tool Potential Solution
Secondary Target Mutation Acquired mutation in the drug target reduces binding affinity.[11][17]Sanger/Next-Gen SequencingAllosteric or next-generation inhibitor.[17]
Bypass Pathway Activation Upregulation of a parallel pro-survival pathway (e.g., MAPK/ERK).[7]Western Blot for p-ERK/p-MEKCombination with a MEK inhibitor.[8]
PTEN Loss Loss of the PTEN tumor suppressor leads to PI3K pathway hyperactivation.[9]Western Blot for PTEN proteinPan-PI3K or PI3Kβ-specific inhibitor.[9][10]
Epigenetic Alterations Changes in DNA methylation or histone modification silence tumor suppressors or activate oncogenes.[14]Bisulfite Sequencing, ChIP-SeqEpigenetic drugs (e.g., decitabine).[14]
Drug Efflux Increased expression of ABC transporters pumps the drug out of the cell.[12]qPCR for ABCB1/ABCG2, Flow CytometryCo-treatment with efflux pump inhibitor.

Section 3: Key Experimental Protocols

Here we provide detailed methodologies for core experiments used to investigate and overcome drug resistance.

Protocol 1: Generation of an Acquired Drug-Resistant Cell Line

This protocol describes a standard method for developing resistance through continuous, dose-escalating exposure.[15]

  • Determine Initial IC50: First, accurately determine the IC50 of your compound in the parental (sensitive) cell line using a standard viability assay (e.g., MTT, CellTiter-Glo®).

  • Initial Chronic Dosing: Culture the parental cells in media containing your compound at a concentration equal to the IC20 (a dose that kills ~20% of cells).

  • Monitor and Passage: Maintain the cells in this drug-containing media, replacing it every 2-3 days. Monitor cell morphology and growth rate. Initially, growth will be slow.

  • Dose Escalation: Once the cells have adapted and their growth rate recovers to near-normal levels, double the concentration of the drug.

  • Repeat Escalation: Repeat Step 4, incrementally increasing the drug concentration over a period of several months. The goal is to culture a population of cells that can proliferate in a drug concentration that is 5-10 times the original IC50.

  • Characterization: Once a resistant population is established, confirm the shift in IC50 by performing a new dose-response curve and comparing it to the parental line.

  • Validation: Culture the resistant cells in drug-free media for several passages and then re-test the IC50. A stable resistant phenotype confirms a genetic or stable epigenetic change.

Protocol 2: Western Blot Analysis for Pathway Activation

This protocol is essential for diagnosing changes in signaling pathways.

  • Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates. Allow them to adhere overnight. Treat cells with your compound (at 1x and 5x the parental IC50) and a vehicle control (e.g., DMSO) for the desired time points.

  • Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Compare the changes between parental and resistant cells upon drug treatment.

Section 4: Visualizing Resistance and Overcoming Strategies

Diagram 1: PI3K Pathway and Mechanisms of Resistance

This diagram illustrates the central role of the PI3K pathway and how various resistance mechanisms can bypass inhibition by an this compound-based drug.

PI3K_Resistance cluster_input Upstream Signals cluster_pi3k PI3K Pathway cluster_mapk MAPK Bypass Pathway RTK RTK PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Growth & Survival mTORC1->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bypass Signal Drug This compound Inhibitor Drug->PI3K Inhibits PTEN PTEN PTEN->PI3K Inhibits PTEN_loss PTEN Loss (Resistance) PI3K_mut PIK3CA Secondary Mutation (Resistance)

Caption: PI3K pathway inhibition and key resistance mechanisms.

Diagram 2: Experimental Workflow for Investigating Acquired Resistance

This workflow provides a logical sequence of experiments to identify the mechanism of acquired resistance and test potential solutions.

Resistance_Workflow start Sensitive Parental Cell Line develop_res Generate Resistant Line (Chronic Drug Exposure) start->develop_res confirm_res Confirm Resistance (IC50 Shift Assay) develop_res->confirm_res pathway_analysis Analyze Signaling Pathways (Western Blot for p-AKT, p-ERK) confirm_res->pathway_analysis genomic_analysis Sequence Target Gene (Sanger/NGS) confirm_res->genomic_analysis is_bypass Bypass Pathway Activated? pathway_analysis->is_bypass is_mutation Target Gene Mutation Found? genomic_analysis->is_mutation solve_bypass Test Combination Therapy (e.g., + MEK Inhibitor) is_bypass->solve_bypass Yes other_mech Investigate Other Mechanisms (Epigenetics, Efflux) is_bypass->other_mech No solve_mutation Test Next-Gen Inhibitor (e.g., Allosteric) is_mutation->solve_mutation Yes is_mutation->other_mech No

Caption: Workflow for diagnosing and overcoming acquired resistance.

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Technical Support Center: Optimizing Dosage for In Vivo Studies with Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the promising Imidazo[1,2-c]pyrimidine scaffold. This guide is designed to provide you with field-proven insights and actionable protocols to navigate the complexities of in vivo dose optimization. As a class of compounds frequently investigated for their kinase inhibitory activity, Imidazo[1,2-c]pyrimidines hold significant therapeutic potential.[1][2] However, their successful translation from in vitro promise to in vivo efficacy hinges on a meticulously planned and executed dosing strategy.

This center is structured to address common challenges and questions, moving from foundational knowledge of the compound class to detailed troubleshooting of experimental hurdles.

Part 1: Foundational Knowledge: Understanding Your this compound Compound

Before embarking on in vivo studies, a thorough understanding of your specific this compound derivative's physicochemical and biological properties is paramount. These compounds, while sharing a core structure, can exhibit vastly different behaviors based on their substitutions.

Q1: What are the common biological targets and mechanisms of action for Imidazo[1,2-c]pyrimidines?

Imidazo[1,2-c]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Predominantly, they are developed as protein kinase inhibitors .[1][2] Specific kinases targeted by this class include, but are not limited to:

  • Spleen Tyrosine Kinase (Syk): Crucial in B-cell activation, making inhibitors valuable for autoimmune diseases and allergic disorders.[1]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, positioning its inhibitors as potential anticancer agents.[2]

The mechanism of action is typically ATP-competitive, where the compound binds to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Q2: What are the known pharmacokinetic challenges associated with this class of compounds?

A recurring challenge with Imidazo[1,2-c]pyrimidines and related heterocyclic compounds is poor oral bioavailability .[1][3] This can be attributed to several factors:

  • Poor Aqueous Solubility: Many kinase inhibitors are hydrophobic, leading to limited dissolution in gastrointestinal fluids.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or gut wall before reaching systemic circulation.

  • Efflux Transporter Activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.[4]

One study on this compound derivatives as Syk inhibitors noted that previous related compounds had poor oral efficacy in mouse models, necessitating the development of new derivatives with improved properties.[1]

Part 2: Preclinical In Vivo Dose Optimization Strategy

A systematic approach is crucial to identify a safe and effective dose for your efficacy studies. The following workflow outlines the key stages, from initial dose-range finding to establishing a therapeutic window.

Experimental Workflow for Dose Optimization

Dose Optimization Workflow cluster_0 Phase 1: Dose Range Finding (DRF) cluster_1 Phase 2: Repeat-Dose Toxicity & PK/PD cluster_2 Phase 3: Efficacy Study Dose Selection DRF_Start Start with In Vitro Data (IC50/EC50) DRF_Formulation Develop a suitable formulation (e.g., suspension, solution) DRF_Start->DRF_Formulation DRF_Acute_Tox Single-Dose Acute Toxicity Study (e.g., OECD 420) DRF_Formulation->DRF_Acute_Tox DRF_MTD Determine Maximum Tolerated Dose (MTD) DRF_Acute_Tox->DRF_MTD Repeat_Tox 7-14 Day Repeat-Dose Study (3-4 dose levels below MTD) DRF_MTD->Repeat_Tox PK_Sampling Pharmacokinetic (PK) Sampling (Cmax, Tmax, AUC, Bioavailability) Repeat_Tox->PK_Sampling PD_Analysis Pharmacodynamic (PD) Analysis (Target engagement, biomarkers) Repeat_Tox->PD_Analysis PKPD_Model Establish PK/PD Relationship PK_Sampling->PKPD_Model PD_Analysis->PKPD_Model Efficacy_Dose Select 2-3 Doses for Efficacy Study (Based on PK/PD and MTD) PKPD_Model->Efficacy_Dose Efficacy_Study Conduct Efficacy Study in Disease Model Efficacy_Dose->Efficacy_Study

Caption: Workflow for preclinical in vivo dose optimization.

Step-by-Step Methodologies

1. Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Determination:

  • Objective: To identify the highest dose that can be administered without causing dose-limiting toxicity.

  • Protocol:

    • Species Selection: Typically initiated in rodents (e.g., mice or rats).

    • Starting Dose: Estimate a starting dose based on in vitro potency (e.g., 10-100x the IC50 converted to an in vivo dose, considering potential bioavailability issues).

    • Dosing: Administer a single dose of the compound to a small group of animals (n=3-5 per group).

    • Dose Escalation: Subsequent groups receive escalating doses (e.g., 2x or 3x increments).

    • Observation: Monitor animals for 7-14 days for clinical signs of toxicity (weight loss, changes in behavior, altered appearance) and mortality. According to OECD guideline 420, mortality is a key endpoint.[5]

    • MTD Definition: The MTD is typically defined as the highest dose that causes no more than 10% weight loss and no mortality or severe clinical signs. For some related imidazo-based heterocycles, significant toxicity was observed at doses of ≥ 1000 mg/kg.[5][6]

2. Repeat-Dose Toxicity and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

  • Objective: To assess toxicity upon repeated administration and to correlate drug exposure with biological effect.

  • Protocol:

    • Dose Selection: Choose 3-4 dose levels, typically fractions of the MTD (e.g., MTD, MTD/2, MTD/4).

    • Dosing Regimen: Administer the compound daily (or as per the intended clinical regimen) for 7-14 days.

    • PK Sampling: On the first and last day of dosing, collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) to determine key PK parameters like Cmax, Tmax, AUC, and half-life.

    • PD Analysis: Collect tissues of interest (e.g., tumor, spleen) at the end of the study to measure target engagement (e.g., phosphorylation of a downstream substrate) or relevant biomarkers.

    • Clinical Pathology: At termination, conduct hematology and serum chemistry analysis to identify potential organ toxicity. Histopathological examination of key organs (liver, kidney, spleen, etc.) is crucial. For some imidazo-based compounds, hepatic damage has been a noted toxicity at high doses.[5][6]

3. Efficacy Study Dose Selection:

  • Objective: To select doses for pivotal efficacy studies that are both tolerable and pharmacologically active.

  • Rationale: The ideal doses for an efficacy study should bracket the exposure levels that demonstrated significant target modulation in the PK/PD study, while remaining well below the MTD. A well-chosen dose will demonstrate a clear dose-response relationship in the efficacy model.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your in vivo experiments with Imidazo[1,2-c]pyrimidines.

Decision Tree for Troubleshooting Poor Efficacy

Caption: Decision-making process for troubleshooting poor in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble. What formulation strategies can I use for oral gavage?

A1: This is a common issue. Several strategies can enhance the bioavailability of poorly soluble compounds:

  • Suspensions: Micronizing the compound to reduce particle size and suspending it in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80) is a standard first approach.

  • Co-solvents: Using a mixture of solvents like polyethylene glycol 400 (PEG400), propylene glycol, and water can improve solubility. However, the concentration of organic solvents must be carefully controlled to avoid toxicity.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI tract.

Q2: I'm observing high variability in plasma exposure between animals. What could be the cause?

A2: High inter-animal variability often points to issues with oral absorption. Potential causes include:

  • Inconsistent Dosing Technique: Ensure accurate and consistent administration via oral gavage.

  • Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for animals before dosing.

  • "Crystal-in-a-capsule" Phenomenon: If the drug precipitates out of the formulation in the GI tract, its dissolution and absorption can become erratic. Re-evaluating the formulation for better stability is recommended.

  • Genetic Polymorphisms: Differences in metabolic enzymes among animals can also contribute to variability.

Q3: What are the typical signs of toxicity I should monitor for with this class of compounds?

A3: Based on studies with related imidazo-based heterocycles, key toxicological endpoints to monitor include:

  • General Clinical Signs: Weight loss, lethargy, ruffled fur, and changes in posture or activity.[5]

  • Hepatotoxicity: Monitor liver enzymes (ALT, AST) in serum. Histopathological analysis of liver tissue may reveal damage, as has been noted for some related compounds at high doses.[5][6]

  • Nephrotoxicity: Monitor BUN and creatinine levels in serum and examine kidney tissue for any pathological changes.

  • Gastrointestinal Toxicity: Observe for signs of diarrhea or stomach ulcers, especially with NSAID-like activity.

Q4: How can I extrapolate a starting dose from mice to rats or other species?

A4: Allometric scaling is a common method used to estimate equivalent doses across species based on body surface area. The Human Equivalent Dose (HED) can be calculated from animal doses using conversion factors. For example, to convert a mouse dose (in mg/kg) to a human dose (in mg/kg), you would typically divide by 12.3. While this is a useful starting point, it does not replace the need for species-specific toxicity studies. The FDA provides guidance on these calculations.

Q5: My compound is a potent kinase inhibitor in vitro but shows no activity in vivo. What should I investigate first?

A5: The first and most critical step is to perform a pharmacokinetic study. It is highly likely that the compound is not reaching the target tissue at a sufficient concentration for a long enough duration. Analyze the plasma and, if possible, tissue concentrations of your compound after dosing. If exposure is low, the issue is likely related to poor absorption, rapid metabolism, or high clearance, which can be addressed through reformulation or chemical modification.[3][4]

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9876-9886.
  • López-Cervantes, J., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PLoS ONE, 15(11), e0241922.
  • Goldberg, F. W., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1047-1051.
  • Dorsch, D., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 195-201.
  • Menear, K., et al. (2014). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 57(15), 6463-6477.
  • Howard, S., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7387-7391.
  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
  • Cabral, J. R., et al. (1980). Carcinogenicity Study of 3-(5-nitro-2-furyl)-imidazo(1,2-alpha) Pyridine in Mice and Rats. Tumori, 66(2), 131-144.
  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
  • El-Faham, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5029.
  • El-Faham, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5029.
  • Desai, P., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(7), 4889-4903.
  • In-vitro In-vivo In-silico Journal. (n.d.). Pharmacokinetics and Pharmacodynamics Modeling.
  • National Cancer Institute. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents.
  • Kryštof, V., et al. (2018). Imidazo[1,2-c]pyrimidin-5(6H)-one as a Novel Core of Cyclin-Dependent Kinase 2 Inhibitors: Synthesis, Activity Measurement, Docking, and Quantum Mechanical Scoring. Journal of Molecular Recognition, 31(9), e2720.
  • Foloppe, N., et al. (2012). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Oncotarget, 3(11), 1351-1365.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 793.
  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 9(429), ra53.
  • Sharma, P. C., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 398-433.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-c]pyrimidine compounds. This guide is designed to provide you with practical, in-depth troubleshooting advice and detailed experimental protocols to address the common challenge of poor oral bioavailability often encountered with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. However, the very features that often contribute to their potent in vitro activity—such as planarity, crystallinity, and lipophilicity—can unfortunately lead to poor aqueous solubility and/or low intestinal permeability, resulting in disappointing in vivo efficacy. This guide will walk you through a systematic approach to diagnosing and overcoming these bioavailability hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the challenges and strategies related to the oral bioavailability of this compound compounds.

Q1: My this compound derivative demonstrates high potency in biochemical assays but shows poor efficacy in animal models when dosed orally. What are the likely reasons for this discrepancy?

A1: This is a classic "in vitro-in vivo" disconnect, and for orally administered drugs, poor bioavailability is a primary suspect. The principal causes for low oral bioavailability of this compound derivatives are typically rooted in their physicochemical properties:

  • Poor Aqueous Solubility: Many N-heterocyclic compounds, including imidazo[1,2-c]pyrimidines, are often crystalline and have low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] For a drug to be absorbed, it must first be dissolved in the GI fluids.

  • Low Permeability: The compound may not efficiently cross the intestinal epithelial cell layer to enter the bloodstream. This can be due to factors like high polarity, large molecular size, or being a substrate for efflux transporters (like P-glycoprotein) that actively pump the drug back into the GI lumen.[2]

  • First-Pass Metabolism: After absorption into the portal circulation, the drug passes through the liver before reaching systemic circulation. Extensive metabolism in the liver (first-pass effect) can significantly reduce the amount of active drug that reaches its target.[3]

Q2: What are the initial steps I should take to diagnose the cause of poor oral bioavailability for my compound?

A2: A systematic, stepwise approach is crucial. Before embarking on complex formulation work, it's essential to understand the root cause of the problem.

Diagram: Initial Diagnostic Workflow for Poor Oral Bioavailability

G Start Poor In Vivo Efficacy (Oral Dosing) Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Permeability Determine Intestinal Permeability (e.g., Caco-2 Assay) Start->Permeability Metabolic_Stability Evaluate Metabolic Stability (Liver Microsomes/S9) Start->Metabolic_Stability Decision Identify Limiting Factor(s) Solubility->Decision Permeability->Decision Metabolic_Stability->Decision Sol_Limited Solubility-Limited Absorption Decision->Sol_Limited Low Solubility Perm_Limited Permeability-Limited Absorption Decision->Perm_Limited Low Permeability Met_Limited High First-Pass Metabolism Decision->Met_Limited Low Stability G cluster_prep Preparation cluster_char Characterization Dissolve Dissolve API & Polymer in Common Solvent Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Secondary Drying (Vacuum Oven) Evaporate->Dry Process Grind and Sieve Dry->Process DSC DSC Analysis (Confirm Single Tg) Process->DSC PXRD PXRD Analysis (Confirm Amorphous State) Process->PXRD Final Store in Desiccator DSC->Final PXRD->Final

Caption: Workflow for preparing and validating an amorphous solid dispersion.

Protocol 2: Biorelevant Dissolution Testing

This protocol outlines a dissolution test using Fasted State Simulated Intestinal Fluid (FaSSIF) to better predict in vivo dissolution for a poorly soluble compound.

Objective: To assess the dissolution rate of an this compound formulation in a medium that mimics the conditions of the human small intestine in the fasted state.

Materials:

  • USP Dissolution Apparatus 2 (Paddles)

  • FaSSIF powder (commercially available)

  • Phosphate buffer

  • Test formulation (e.g., pure API, physical mixture, ASD)

  • HPLC system for quantification

Procedure:

  • Preparation of FaSSIF Medium:

    • Prepare the FaSSIF medium according to the manufacturer's instructions. This typically involves dissolving the FaSSIF powder in a specific phosphate buffer to achieve the correct pH, bile salt concentration, and phospholipid concentration. [4] * Equilibrate the medium to 37 ± 0.5°C in the dissolution vessels.

  • Dissolution Test Setup:

    • Set up the USP 2 apparatus with the paddle speed typically at 50 or 75 RPM.

    • Add 500 mL or 900 mL of the pre-warmed FaSSIF medium to each vessel.

  • Sample Introduction:

    • Introduce a precisely weighed amount of the test formulation into each vessel. Start the timer immediately.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

    • Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PVDF) to stop the dissolution process.

    • If necessary, replace the withdrawn volume with fresh, pre-warmed FaSSIF medium to maintain a constant volume.

  • Sample Analysis:

    • Analyze the concentration of the dissolved API in each filtered sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile. This profile provides critical information on how quickly and to what extent your compound dissolves in a physiologically relevant medium. [5]

References

  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., & Isaji, M. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]
  • Zhang, W., Sheng, L., Li, Y., Li, J., Li, H., & Zhu, J. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529-8541. [Link]
  • Kumar, S., & Singh, S. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(8), 3147-3159.
  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery, 4(3), 229-243.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. [Link]
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • Goodacre, S. C., Street, L. J., Hallett, D. J., Crawforth, J. M., Kelly, S., Owens, A. P., ... & Atack, J. R. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABAAα2/α3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
  • Goodacre, S. C., Street, L. J., Hallett, D. J., Crawforth, J. M., Kelly, S., Owens, A. P., ... & Atack, J. R. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35–38. [Link]
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776.
  • Gardinier, K. M., B-S, S., Batson, J., B-S, J., Beshore, D. C., B-S, C., ... & Uebele, V. N. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1223–1228. [Link]
  • Al-Ostath, A., Al-Refai, M., Al-Zoubi, R., El-Abadelah, M. M., & Voelter, W. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44859–44872. [Link]
  • Biorelevant. (n.d.). Biorelevant Dissolution Experiments. Biorelevant.com.
  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 149.
  • Klein, S. (2010). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Dissolution Technologies, 17(3), 29-35.
  • Allen, S. G., Antonios-McCrea, W., Bar-Yoseph, R., B-S, A., B-S, J., B-S, S., ... & Zhao, Q. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 968–972. [Link]
  • Journal of Drug Delivery and Therapeutics. (n.d.). A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]
  • Marques, M. R. C. (2011). Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. Brazilian Journal of Pharmaceutical Sciences, 47(3), 441-450.
  • Jantratid, E., Janssen, N., Reppas, C., & Dressman, J. B. (2008). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech, 9(2), 443–451. [Link]
  • El-Faham, A., Al-Otaibi, E. A., Al-Zahrani, A. M., Al-Tamimi, A. M., & Al-Kahtani, A. A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135525. [Link]
  • Press, B., & Di Grandi, M. (2008). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 431, 299-314.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Maple, H. J., Clayton, D., El-Kattan, A., Scott, J. S., & Wilson, D. M. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7930–7942. [Link]
  • Van Breemen, R. B., & Li, Y. (2010). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 847–858.
  • Press, B., & Di Grandi, M. (2008). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology, 431, 299–314.
  • Procell. (2024, March 11). Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell.
  • Maple, H. J., Clayton, D., El-Kattan, A., Scott, J. S., & Wilson, D. M. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas.
  • Mohammed, H. A., Al-Majidi, S. M. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). This compound Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3003-3011.

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Technical Support Center: Strategies for Modifying Imidazo[1,2-c]pyrimidine Scaffolds to Reduce Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the Imidazo[1,2-c]pyrimidine scaffold. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to the common challenge of managing cytotoxicity while preserving therapeutic efficacy. This resource combines foundational knowledge with advanced troubleshooting to support your drug development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when working to mitigate the toxicity of this compound derivatives.

Q1: What is the this compound scaffold and why is it important?

The this compound is a fused heterocyclic system containing both an imidazole and a pyrimidine ring.[1] This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Its derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents, as well as potent kinase inhibitors.[3][4][5] The versatility of this structure allows for extensive modifications, making it an attractive starting point for drug discovery programs.[2]

Q2: Why do some this compound derivatives exhibit cytotoxicity?

Cytotoxicity in this class of compounds, as with many N-heterocycles, is often not due to a single factor but can arise from several mechanisms:[6]

  • Off-Target Kinase Inhibition: The scaffold can bind to the ATP pocket of numerous kinases. While this is beneficial for targeting specific cancer-related kinases, promiscuous binding to essential housekeeping kinases can lead to broad-spectrum cytotoxicity.[7]

  • DNA Intercalation or Damage: Planar aromatic structures can sometimes intercalate into DNA, disrupting replication and transcription, which can trigger apoptosis.

  • Generation of Reactive Metabolites: Metabolic processes, particularly oxidation by Cytochrome P450 enzymes, can transform the compound into highly reactive species that can damage cellular components.

  • Mitochondrial Dysfunction: Some compounds can interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

Q3: What are the primary strategies to reduce the cytotoxicity of a lead compound?

The overarching goal is to decrease off-target activity while maintaining or improving on-target potency. This is often achieved through strategic structural modifications. The most common and effective strategy is bioisosteric replacement , which involves substituting a functional group in the molecule with another group that has similar physical or chemical properties.[8][9] This can:

  • Attenuate Toxicity: By altering how the molecule interacts with off-target sites.[8]

  • Modify Pharmacokinetics: Improve absorption, distribution, metabolism, and excretion (ADME) properties to reduce the formation of toxic metabolites.[10]

  • Enhance Target Specificity: Fine-tune the molecule's geometry and electronic properties to favor binding to the desired target over others.

Q4: How do I select the appropriate cell lines for initial cytotoxicity screening?

Your choice of cell lines is critical for obtaining relevant data. Consider the following:

  • Target-Expressing vs. Non-Expressing Cells: Screen your compounds against a cell line that expresses your therapeutic target and one that does not. A large difference in potency (a high therapeutic index) suggests on-target activity rather than general cytotoxicity.

  • Cancer vs. Normal Cells: Whenever possible, test your compounds on a non-cancerous cell line (e.g., human fibroblasts) to assess general toxicity. A compound that is highly toxic to both cancer and normal cells is less likely to be a viable drug candidate.[11]

  • Panel Screening: Use a panel of diverse cancer cell lines (e.g., from different tissues like breast, lung, colon) to understand the breadth of activity and identify potential vulnerabilities.[12][13]

Q5: What are the standard in vitro assays to begin assessing cytotoxicity?

Starting with robust, high-throughput assays is essential for the early stages of drug development.[14][15]

  • Metabolic Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is a proxy for cell viability. They are inexpensive, rapid, and suitable for screening large numbers of compounds.[16][17]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis or late-stage apoptosis.[16] This provides a different and complementary endpoint to metabolic assays.

Section 2: Troubleshooting Guides for Experimental Workflows

This section provides solutions to specific problems you might encounter during your research, framed in a question-and-answer format.

Problem 1: My lead this compound compound shows high potency against my target but is cytotoxic to all cell lines, even normal ones. What should I do?

This is a common challenge indicating a narrow therapeutic window, likely due to off-target effects. The solution lies in strategic structural modification to improve selectivity.

Causality: The compound is likely interacting with unintended biological targets that are essential for the survival of all cells. This could be due to overly reactive functional groups, poor physicochemical properties leading to non-specific interactions, or binding to the active sites of multiple proteins.

Recommended Solution Workflow:

  • Identify Modification Hotspots: Analyze the structure of your lead compound. Are there regions not essential for target binding? Computational modeling or existing Structure-Activity Relationship (SAR) data can help identify the key pharmacophore.[3] Modifications should be focused away from these critical interaction points.

  • Employ Bioisosteric Replacements: Systematically replace functional groups known to be associated with toxicity. For example, replacing a reactive nitro group with a more stable cyano or trifluoromethyl group.[8][10]

  • Modulate Lipophilicity: High lipophilicity can lead to poor solubility and non-specific binding. Introduce polar functional groups (e.g., hydroxyl, amide) or replace lipophilic aromatic rings with heteroaromatic systems (e.g., phenyl with pyridyl) to increase solubility and reduce off-target effects.[9]

A Cytotoxic Lead Compound (High Potency, Low Selectivity) B Identify Pharmacophore (Computational Docking / SAR Data) A->B C Identify Modifiable Regions (Non-essential for target binding) B->C D Generate Analogue Library via Bioisosteric Replacements C->D E Screen Analogues: 1. On-Target Potency Assay 2. Cytotoxicity Assay (Cancer vs. Normal Cells) D->E F Analyze Data: Calculate Therapeutic Index (IC50 Normal / IC50 Cancer) E->F G Select Lead Candidate (High Potency, High TI) F->G

Caption: A systematic workflow for modifying a cytotoxic lead compound to improve its therapeutic index (TI).

Problem 2: My cytotoxicity assay results are highly variable between experiments. How can I improve reproducibility?

Inconsistent data can derail a project. Reproducibility is key to making confident decisions about which compounds to advance.[18]

Causality: Variability often stems from seemingly minor inconsistencies in experimental setup. Common culprits include inconsistent cell seeding density, cell health issues (including passage number), compound precipitation in media, or interference of the compound with the assay chemistry itself.[19]

Recommended Solution Workflow:

  • Standardize Cell Culture Practices:

    • Cell Seeding: Use a precise method for cell counting and seeding. Uneven cell distribution is a major source of error.[20]

    • Passage Number: Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time.[18]

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.[19]

  • Verify Compound Solubility and Stability: Before the assay, visually inspect your compound dilutions under a microscope to check for precipitation. Confirm the compound's stability in your cell culture media over the duration of the experiment.

  • Run Appropriate Controls:

    • Vehicle Control: Always include a control with the same concentration of the compound's solvent (e.g., DMSO) used in the highest dose.

    • Positive Control: Use a well-characterized cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm that the assay system is responsive.

    • Assay Interference Control: In a cell-free system, mix your compound with the assay reagent (e.g., MTT reagent) to ensure it doesn't directly react with it, which would create a false positive or negative signal.

Start Inconsistent Assay Results Q1 Are Positive/Negative Controls Behaving as Expected? Start->Q1 A1_Yes Check Compound-Specific Issues Q1->A1_Yes Yes A1_No Check General Assay Health Q1->A1_No No P4 Check Compound Solubility: - Visual Inspection for Precipitate - Test in Media A1_Yes->P4 P1 Verify Cell Health: - Consistent Passage Number - Mycoplasma Test - Seeding Density A1_No->P1 P2 Check Reagent Integrity: - Expiration Dates - Proper Storage P1->P2 P3 Review Protocol: - Incubation Times - Pipetting Technique P2->P3 P5 Test for Assay Interference: - Run in Cell-Free Conditions P4->P5 P6 Evaluate Compound Stability: - Incubate in Media for Assay Duration - Re-test via HPLC P5->P6

Caption: A decision tree to diagnose sources of variability in cell-based cytotoxicity assays.

Section 3: Key Protocols and Methodologies

Here are detailed, step-by-step protocols for standard assays used in the evaluation of compound cytotoxicity.

Protocol 3.1: MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16]

Materials:

  • 96-well clear, flat-bottom plates, tissue-culture treated

  • Cells of interest in appropriate culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound derivatives. Add 100 µL of 2x concentrated compound dilutions to the wells (final volume 200 µL). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control [(Absorbance of treated well / Absorbance of vehicle control) x 100]. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3.2: LDH Release Assay for Membrane Integrity

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[17]

Materials:

  • 96-well clear, flat-bottom plates

  • Cells and test compounds (as above)

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and dye)

  • Lysis buffer (provided in kit, for maximum LDH release control)

  • Stop solution (provided in kit)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Create Controls: In separate wells, prepare:

    • Maximum LDH Release Control: Add lysis buffer to untreated cells 45 minutes before the end of the incubation.

    • Background Control: Medium only.

  • Sample Collection: After incubation, centrifuge the plate gently (e.g., 250 x g for 4 minutes) to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate percent cytotoxicity using the formula: [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100.

Section 4: Data Interpretation and Strategic Planning
Interpreting Quantitative Data

The primary output from your initial screens will be IC50 values. However, this value alone is insufficient. The key is to contextualize it by calculating a Therapeutic Index (TI) or Selectivity Index (SI) .

Therapeutic Index (TI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher TI is desirable, indicating that the compound is more toxic to cancer cells than to normal cells. A TI > 10 is often considered a good starting point for further development.

Compound IDModification (vs. Lead)IC50 (Target Kinase, nM)IC50 (Cancer Cell Line, µM)IC50 (Normal Fibroblast, µM)Therapeutic Index (TI)
Lead-01 - (Parent Compound)501.53.02
Mod-02a Replaced -Cl with -OCH3755.2> 50> 9.6
Mod-02b Replaced -Cl with -CF3451.21.81.5
Mod-03a Added -OH to phenyl ring12010.8> 50> 4.6

Analysis of Table:

  • Lead-01 is potent but has a poor TI, confirming the initial problem.

  • Mod-02a shows a slight loss in kinase potency but a dramatic improvement in TI, making it a promising candidate. The increased polarity from the methoxy group likely reduced off-target toxicity.

  • Mod-02b retained potency but did not improve the TI, suggesting this modification did not address the off-target issue.

  • Mod-03a lost significant potency, indicating the modification may have interfered with target binding, but it successfully reduced general cytotoxicity.

This structured approach of synthesis, multi-point screening, and data analysis allows you to build a robust Structure-Activity-Toxicity Relationship (SATR) to guide your project toward a safe and effective clinical candidate.

References
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
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  • Vanden Boogert, B., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
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  • Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science.
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  • New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole. (n.d.).
  • Dvorak, Z., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed.
  • A Comprehensive Review of N- Heterocycles as Cytotoxic Agents. (2025).
  • Al-Abdullah, E. S., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central.
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Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Imidazo[1,2-c]pyrimidine and 1,2,4-triazolo[4,3-c]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of nitrogen-containing fused ring systems, Imidazo[1,2-c]pyrimidines and 1,2,4-triazolo[4,3-c]pyrimidines have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of these two scaffolds, drawing upon experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutic agents.

Introduction: Two Scaffolds of Significant Pharmacological Interest

The Imidazo[1,2-c]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention for its diverse pharmacological potential, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Structurally, it features a five-membered imidazole ring fused to a six-membered pyrimidine ring.

Similarly, the 1,2,4-triazolo[4,3-c]pyrimidine scaffold, which consists of a 1,2,4-triazole ring fused to a pyrimidine ring, is a well-established pharmacophore in medicinal chemistry. Its derivatives have been extensively explored for a range of bioactivities, including antifungal, anticancer, and kinase inhibitory effects.[3][4] The presence of three nitrogen atoms in the triazole ring imparts unique electronic and hydrogen bonding characteristics to this scaffold.

This guide will delve into a comparative analysis of these two heterocyclic systems, focusing on their efficacy in key therapeutic areas, supported by experimental data and mechanistic insights.

Comparative Efficacy: A Tale of Two Scaffolds

A direct, comprehensive head-to-head comparison of the efficacy of this compound and 1,2,4-triazolo[4,3-c]pyrimidine across all biological targets is challenging due to the vast chemical space and varied experimental conditions reported in the literature. However, by examining their performance in specific, well-defined therapeutic areas, we can discern key differences and similarities that can guide future drug discovery efforts.

Kinase Inhibition: A Direct Comparison

One of the most direct comparisons of the two scaffolds comes from the field of kinase inhibition, specifically targeting the Spleen Tyrosine Kinase (Syk) family. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive target for the treatment of autoimmune diseases and certain cancers.[3]

A study directly compared the inhibitory activities of a 1,2,4-triazolo[4,3-c]pyrimidine derivative with a series of this compound derivatives against Syk family kinases.[3] While the 1,2,4-triazolo[4,3-c]pyrimidine derivative demonstrated strong inhibitory activity, the subsequent investigation and optimization of the this compound scaffold led to the identification of compounds with potent in vitro and in vivo efficacy.[3] This suggests that while both scaffolds can effectively target Syk, the this compound core may offer greater potential for optimization to achieve desirable pharmacokinetic and pharmacodynamic properties for this specific target.[3]

Table 1: Comparative Inhibitory Activity against Syk Family Kinases

ScaffoldDerivative ExampleTarget KinaseIn Vitro Activity (IC50)In Vivo Efficacy
1,2,4-Triazolo[4,3-c]pyrimidineDerivative 1SykStrong inhibitory activityPoor oral efficacy in a mouse model
This compoundCompound 9fSyk, ZAP-70Potent inhibitionOral administration suppressed passive cutaneous anaphylaxis and IL-2 production in a mouse model

Data synthesized from Hirabayashi et al., 2008.[3]

This direct comparison underscores the importance of the core scaffold in determining not just the intrinsic activity but also the drug-like properties of a molecule.

Anticancer Activity: Diverse Mechanisms and Potent Effects

Both this compound and 1,2,4-triazolo[4,3-c]pyrimidine derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

This compound Derivatives:

Derivatives of this scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the induction of apoptosis.[5] For instance, certain 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have shown selective inhibition of blood and solid tumor cells, with one compound exhibiting an IC50 of 3.512 µM against the U937 cell line. Mechanistic studies revealed that this compound induced apoptosis and cell cycle arrest at the S phase.

1,2,4-triazolo[4,3-c]pyrimidine Derivatives:

This scaffold has been extensively explored for its anticancer properties, with derivatives targeting key signaling pathways involved in cancer progression. For example, pyrazolo[3][6][7]triazolopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[8] One such derivative demonstrated an IC50 value of less than 50 µM against various breast and cervical cancer cell lines and was shown to inhibit the activation of EGFR and downstream signaling proteins.[8]

Table 2: Selected Anticancer Activities of this compound and 1,2,4-triazolo[4,3-c]pyrimidine Derivatives

ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of Action
This compoundCompound 9bU937 (Histiocytic lymphoma)3.512Induction of apoptosis, S-phase cell cycle arrest
This compound-K562 (Chronic myelogenous leukemia)5.597-
1,2,4-Triazolo[4,3-c]pyrimidineCompound 1HCC1937 (Breast cancer)< 50Inhibition of EGFR signaling pathway
1,2,4-Triazolo[4,3-c]pyrimidine-HeLa (Cervical cancer)< 50-

Data synthesized from multiple sources.[8]

While a direct comparison of potency is difficult due to the use of different derivatives and cell lines, it is evident that both scaffolds provide a fertile ground for the development of novel anticancer agents with diverse mechanisms of action.

Antifungal Activity: A Promising Arena for 1,2,4-triazolo[4,3-c]pyrimidines

The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal drug design, and its fusion with a pyrimidine ring in the 1,2,4-triazolo[4,3-c]pyrimidine scaffold has yielded a number of potent antifungal agents.[4][9]

A recent study detailed the design and synthesis of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives with significant antifungal activity against a range of plant pathogenic fungi.[4] Several of these compounds exhibited obvious antifungal activities against various species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae.[4]

While this compound derivatives have also been investigated for their antimicrobial properties, the body of evidence for their antifungal efficacy is not as extensive as that for their 1,2,4-triazolo counterparts. This suggests that the 1,2,4-triazolo[4,3-c]pyrimidine scaffold may be a more promising starting point for the development of novel antifungal agents.

Table 3: Antifungal Activity of 1,2,4-triazolo[4,3-c]pyrimidine Derivatives

Derivative ExampleFungal SpeciesActivity
Compound 4Botrytis cinerea (cucumber, strawberry, tobacco)Significant antifungal activity
Compound 5hBotrytis cinerea (cucumber, strawberry, tobacco)Significant antifungal activity
Compound 5oBotrytis cinerea (cucumber, strawberry, tobacco)Significant antifungal activity
Compound 5rBotrytis cinerea (cucumber, strawberry, tobacco)Significant antifungal activity

Data from Wu et al., 2022.[4]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section outlines the key experimental protocols used to assess the efficacy of these compounds.

Syk Kinase Inhibition Assay

The inhibitory activity against Syk kinase is typically determined using an in vitro kinase assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a specific concentration of recombinant Syk enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of a peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based format with a phospho-specific antibody.[10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Syk Kinase Inhibition Assay Workflow reagent_prep Reagent Preparation (Buffer, Enzyme, Compounds) reaction_setup Reaction Setup (Enzyme + Compound) reagent_prep->reaction_setup initiation Initiate Reaction (+ Substrate & ATP) reaction_setup->initiation incubation Incubation (e.g., 30°C, 60 min) initiation->incubation detection Detection of Phosphorylation incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis G cluster_1 MTT Assay for Cytotoxicity cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement formazan_solubilization->absorbance_measurement ic50_determination IC50 Determination absorbance_measurement->ic50_determination

Caption: Step-by-step workflow of the MTT assay.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent. [1][2][11][12] Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the structure-activity relationships of these scaffolds is crucial for rational drug design.

Imidazo[1,2-c]pyrimidines: As anticancer agents, their mechanism often involves the inhibition of key cellular processes. For example, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. [13]SAR studies have indicated that the nature and position of substituents on the this compound core significantly influence their anticancer activity. [14] 1,2,4-triazolo[4,3-c]pyrimidines: In the context of antifungal activity, the mechanism of action of many triazole-containing compounds involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [9]SAR studies on antifungal 1,2,4-triazolo[4,3-c]pyrimidine derivatives have highlighted the importance of specific substituents, such as electron-withdrawing groups on an attached phenyl ring, for enhanced activity. [15]

G cluster_0 This compound Anticancer MOA cluster_1 1,2,4-triazolo[4,3-c]pyrimidine Antifungal MOA This compound This compound PI3K/Akt/mTOR Inhibition PI3K/Akt/mTOR Inhibition This compound->PI3K/Akt/mTOR Inhibition Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR Inhibition->Cell Cycle Arrest Apoptosis Apoptosis PI3K/Akt/mTOR Inhibition->Apoptosis Anticancer Effect Anticancer Effect Cell Cycle Arrest->Anticancer Effect Apoptosis->Anticancer Effect 1,2,4-triazolo[4,3-c]pyrimidine 1,2,4-triazolo[4,3-c]pyrimidine Lanosterol 14α-demethylase Inhibition Lanosterol 14α-demethylase Inhibition 1,2,4-triazolo[4,3-c]pyrimidine->Lanosterol 14α-demethylase Inhibition Ergosterol Biosynthesis Disruption Ergosterol Biosynthesis Disruption Lanosterol 14α-demethylase Inhibition->Ergosterol Biosynthesis Disruption Fungal Cell Membrane Damage Fungal Cell Membrane Damage Ergosterol Biosynthesis Disruption->Fungal Cell Membrane Damage Antifungal Effect Antifungal Effect Fungal Cell Membrane Damage->Antifungal Effect

Caption: Simplified signaling pathways for the two scaffolds.

Conclusion and Future Perspectives

Both this compound and 1,2,4-triazolo[4,3-c]pyrimidine scaffolds are undeniably valuable starting points for the development of novel therapeutic agents. This comparative guide highlights that the choice between these two scaffolds should be guided by the specific therapeutic target and desired biological activity.

  • For kinase inhibition , particularly against targets like Syk, the this compound scaffold has shown promise for achieving good in vivo efficacy, suggesting it may possess more favorable drug-like properties for this target class.

  • In the realm of anticancer therapy , both scaffolds have demonstrated significant potential, acting through diverse mechanisms. The selection of a scaffold may depend on the specific cancer type and the desired molecular target.

  • For the development of antifungal agents , the 1,2,4-triazolo[4,3-c]pyrimidine scaffold appears to be a more established and promising starting point, building on the known antifungal properties of the 1,2,4-triazole moiety.

Future research should focus on more direct comparative studies of derivatives of these two scaffolds against a wider range of biological targets. Furthermore, the exploration of novel synthetic methodologies to expand the chemical diversity of these libraries will undoubtedly lead to the discovery of new and improved therapeutic agents. The insights provided in this guide aim to facilitate this endeavor by offering a clear, data-driven comparison of the efficacy of these two important heterocyclic systems.

References

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  • Wu, W., Yu, F., Li, Y., Li, Y., & Yang, X. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 938384. [Link]
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Validating Imidazo[1,2-c]pyrimidine as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel scaffolds with therapeutic potential is a cornerstone of progress. The Imidazo[1,2-c]pyrimidine core has emerged as a versatile and promising scaffold, demonstrating a wide spectrum of pharmacological activities across various disease areas, including oncology, inflammation, and virology.[1] This guide provides an in-depth, objective comparison of the validation of this compound as a therapeutic target, with a focus on its application as a kinase inhibitor. We will delve into the experimental data supporting its efficacy against key kinase targets, compare its performance with alternative inhibitors, and provide detailed protocols for robust target validation.

The Rationale for Targeting Kinases with Imidazo[1,2-c]pyrimidines

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The this compound scaffold has shown significant promise in yielding potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a solid foundation for the strategic placement of substituents to achieve high-affinity binding to the ATP-binding pocket of various kinases.

This guide will focus on the validation of this compound derivatives against three key kinase targets:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology.[2][3]

  • Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase crucial for signaling in immune cells, making it a target for autoimmune diseases and certain B-cell malignancies.[4][5]

  • PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in various cancers and are involved in cell survival and proliferation.[6][7]

Comparative Analysis of this compound-Based Inhibitors

A critical aspect of validating a new therapeutic scaffold is to benchmark its performance against existing alternatives. The following sections provide a comparative analysis of this compound derivatives against other inhibitors for our selected kinase targets.

Cyclin-Dependent Kinase 2 (CDK2)

The development of CDK2 inhibitors has been an active area of research for decades. While several have entered clinical trials, achieving selectivity and overcoming resistance remain challenges.[2][3] Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as a promising class of CDK2 inhibitors.[8][9]

Data Comparison: CDK2 Inhibitors

Compound/ScaffoldChemical ClassCDK2 IC50Selectivity ProfileDevelopment StageReference
Imidazo[1,2-c]pyrimidin-5(6H)-one derivative (3b) This compoundSubmicromolarHigh selectivity towards CDK2Preclinical[8][9]
AZD5438 Fused pyrimidineNanomolarPan-CDK inhibitorPhase 1 (completed)[10]
AT7519 Fused pyrimidineNanomolarPan-CDK inhibitorPhase 2 (completed)[10]
Dinaciclib PyridopyrimidineNanomolarPan-CDK inhibitorPhase 3[10]

Causality Behind Experimental Choices: The high selectivity of the this compound scaffold for CDK2, as demonstrated in preclinical studies, suggests a potential for reduced off-target effects compared to the pan-CDK inhibitors that have progressed further in clinical trials.[8][9] The co-crystal structure of an this compound derivative with CDK2 provides a structural basis for this selectivity and a roadmap for further optimization.[8][9]

Spleen Tyrosine Kinase (Syk)

Syk is a validated target for the treatment of autoimmune diseases, with one approved drug, fostamatinib. This compound derivatives have been investigated as potent Syk inhibitors with good oral efficacy in animal models.[11][12]

Data Comparison: Syk Inhibitors

Compound/ScaffoldChemical ClassSyk IC50In Vivo EfficacyDevelopment StageReference
This compound derivative (9f) This compoundPotent in vitro inhibitionSuppression of passive cutaneous anaphylaxis and IL-2 production in micePreclinical[11][12]
Fostamatinib (R406 - active metabolite) Pyrimidine41 nMAmelioration in various rodent models of autoimmune diseaseApproved[4]
Entospletinib Thiazole carboxamidePotent in vitro inhibitionClinical activity in AMLPhase 3 (for AML)[5]
Lanraplenib Not specifiedComparable potency to EntospletinibFavorable pharmacokineticsClinical development[5]

Causality Behind Experimental Choices: The demonstration of oral efficacy of an this compound derivative in a mouse model of allergic reaction is a significant validation step.[11][12] This suggests that the scaffold possesses favorable pharmacokinetic properties, a crucial factor for the development of orally administered drugs for chronic conditions like autoimmune diseases.

PIM Kinases

PIM kinases are attractive targets in oncology due to their role in promoting cell survival and proliferation. Several small molecule inhibitors targeting PIM kinases are in development, with diverse chemical scaffolds being explored.[6][7]

Data Comparison: PIM Kinase Inhibitors

| Compound/Scaffold | Chemical Class | PIM-1 IC50 | PIM-2 IC50 | PIM-3 IC50 | Development Stage | Reference | | --- | --- | --- | --- | --- | --- | | Imidazo[1,2-b]pyridazine (K00135) | Imidazo[1,2-b]pyridazine | Low nanomolar | Less potent than PIM-1 | - | Preclinical |[13] | | SGI-1776 | Pyridinyl-thiazole | 7 nM | 363 nM | 69 nM | Clinical (withdrawn) |[6][7] | | AZD1208 | Not specified | Potent | Potent | Potent | Clinical |[6] | | PIM447 (LGH447) | Not specified | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Preclinical |[7] |

Causality Behind Experimental Choices: The identification of Imidazo[1,2-b]pyridazines as potent and selective PIM kinase inhibitors highlights the versatility of the broader imidazopyrimidine family.[13] The unique binding mode of this scaffold, interacting with the N-terminal lobe rather than the kinase hinge region, offers a potential advantage in achieving selectivity over other kinases.[13]

Experimental Protocols for Target Validation

The following are detailed, step-by-step methodologies for key experiments to validate the efficacy of this compound derivatives as kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the recombinant kinase, the specific peptide substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Self-Validating System: Include a known potent inhibitor of the target kinase as a positive control and a vehicle (DMSO) as a negative control.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Reaction_Plate Assay Plate: Add Compound, Kinase Mix, and ATP Compound_Prep->Reaction_Plate Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Plate ATP_Sol ATP Solution ATP_Sol->Reaction_Plate Incubation Incubate at RT Reaction_Plate->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Gen Add Kinase Detection Reagent Stop_Reaction->Signal_Gen Read_Luminescence Measure Luminescence Signal_Gen->Read_Luminescence IC50_Calc Calculate IC50 Read_Luminescence->IC50_Calc

Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the test compound on the viability and proliferation of cancer cell lines.[10][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound test compound for a specified period (e.g., 72 hours).

  • Viability Assessment (MTT):

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution.

    • Measure the absorbance at a specific wavelength.

  • Viability Assessment (CellTiter-Glo®):

    • Add CellTiter-Glo® Reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Self-Validating System: Use a known cytotoxic agent as a positive control and a vehicle control.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Seed_Cells->Adherence Add_Compound Treat with Compound Dilutions Adherence->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_Reagent Add Viability Reagent (MTT or CTG) Incubate_72h->Add_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Reagent->Measure_Signal GI50_Calc Calculate GI50 Measure_Signal->GI50_Calc

Caption: Workflow for a cell-based proliferation assay.
In Vivo Efficacy Model (e.g., Collagen-Induced Arthritis for Syk Inhibitors)

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of a drug candidate.[1]

Protocol:

  • Disease Induction: Induce arthritis in mice by immunization with collagen.

  • Compound Administration: Once clinical signs of arthritis appear, administer the this compound test compound orally at different doses.

  • Clinical Scoring: Monitor and score the severity of arthritis in the paws regularly.

  • Histopathological Analysis: At the end of the study, collect joints for histopathological examination to assess inflammation and joint damage.

  • Pharmacokinetic Analysis: Collect blood samples at different time points to determine the pharmacokinetic profile of the compound.

  • Data Analysis: Compare the clinical scores and histopathological findings between the treated and vehicle control groups.

Self-Validating System: Include a group treated with a known effective drug for the specific disease model.

G Induction Disease Induction (Collagen Immunization) Onset Onset of Clinical Signs Induction->Onset Treatment Compound Administration (Oral) Onset->Treatment Monitoring Clinical Scoring & PK Sampling Treatment->Monitoring Endpoint Endpoint Analysis (Histopathology) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Workflow for an in vivo efficacy model.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The evidence presented in this guide demonstrates its potential to yield potent and selective inhibitors against key targets in oncology and immunology. The direct comparison with alternative inhibitors highlights both the competitive potential and the areas for further optimization of this scaffold. By employing the detailed and self-validating experimental protocols outlined herein, researchers can rigorously assess the therapeutic utility of their this compound-based compounds and contribute to the advancement of this exciting class of molecules towards clinical application.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Imidazo[1,2-c]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of kinases implicated in oncology and other therapeutic areas. However, achieving selectivity across the highly conserved human kinome remains a critical challenge in drug discovery. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of this compound-based kinase inhibitors, supported by experimental data, to aid researchers in the selection and development of selective chemical probes and therapeutic candidates.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising a family of over 500 enzymes in humans, regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2] The high degree of structural similarity in the ATP-binding pocket across the kinome, however, presents a significant hurdle for the development of selective inhibitors. Off-target effects can lead to unforeseen toxicities or confound experimental results, underscoring the necessity of comprehensive cross-reactivity profiling.[2] A thorough understanding of an inhibitor's selectivity is paramount for predicting its therapeutic window and for the unambiguous interpretation of its biological effects.

This guide will focus on the cross-reactivity of a key example from the this compound class, AZD5438, and compare it with other notable kinase inhibitors to highlight the selectivity profile of this scaffold.

Comparative Kinase Inhibition Profiles

To provide a clear comparison, we will examine the inhibitory activity (IC50) of the this compound-based inhibitor AZD5438 against a panel of Cyclin-Dependent Kinases (CDKs) and other kinases. This will be compared with Dinaciclib and Seliciclib, two well-characterized CDK inhibitors with different chemical scaffolds.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

Kinase TargetAZD5438 (this compound) IC50 (nM)Dinaciclib IC50 (nM)Seliciclib (R-roscovitine) IC50 (µM)
CDK1/cyclin B 16[3][4]3[5]0.65[6]
CDK2/cyclin E 6[3][4]1[5]0.7[6]
CDK4/cyclin D1 >1000[7]100[7]-
CDK5/p25 14[4]1[5]0.2[6]
CDK9/cyclin T1 20[3][4]4[5]0.81[8]
GSK3β 17[4]800[7]-

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.

The data reveals that while AZD5438 is a potent inhibitor of CDK1, CDK2, and CDK9, it exhibits a different selectivity profile compared to Dinaciclib and Seliciclib. For instance, Dinaciclib is also a potent inhibitor of CDK5, while Seliciclib shows broader activity against CDKs 1, 2, and 5. The this compound scaffold in AZD5438 demonstrates a degree of selectivity, particularly against CDK4.

For a broader perspective, kinome-wide screening provides a more comprehensive view of selectivity. The KINOMEscan™ platform, for example, assesses the binding of a compound to a large panel of kinases.

Table 2: KINOMEscan™ Binding Affinity Data for AZD5438 at 10 µM

Kinase TargetPercent of Control (%)Interpretation
CDK1 <1Strong Binding
CDK2 <1Strong Binding
CDK3 <1Strong Binding
CDK5 <1Strong Binding
CDK9 <1Strong Binding
GSK3A <1Strong Binding
GSK3B <1Strong Binding
CLK1 <1Strong Binding
CLK2 <1Strong Binding
CLK4 <1Strong Binding
DYRK1A <1Strong Binding
DYRK1B <1Strong Binding
Other Kinases >10Weaker or No Significant Binding

Source: HMS LINCS Project.[9] "Percent of Control" indicates the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage signifies stronger binding of the test compound.

The KINOMEscan data for AZD5438 confirms its potent interaction with several CDKs and reveals additional off-target interactions with kinases such as GSK3 and CLK.[9] This highlights the importance of broad panel screening to uncover the full cross-reactivity profile of an inhibitor.

Visualizing Kinase Inhibition and Experimental Workflow

To better understand the context of kinase inhibition and the methods used to assess it, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

G cluster_0 Cell Cycle Progression cluster_1 Key Kinase Regulators cluster_2 Inhibitor Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6 CDK4/6- Cyclin D CDK4_6->G1 Promotes G1 progression CDK2_E CDK2- Cyclin E CDK2_E->S Initiates S phase CDK2_A CDK2- Cyclin A CDK2_A->G2 Mediates S/G2 transition CDK1_B CDK1- Cyclin B CDK1_B->M Drives mitosis Inhibitor This compound Inhibitor (e.g., AZD5438) Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1_B

Caption: Simplified cell cycle pathway showing key CDK-cyclin complexes and the points of inhibition by a multi-CDK inhibitor like AZD5438.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Compound Synthesize & Purify This compound Inhibitor Incubation Incubate Kinase, Inhibitor, ATP, & Substrate Compound->Incubation KinasePanel Prepare Kinase Panel KinasePanel->Incubation AssayReagents Prepare Assay Reagents (ATP, Substrate) AssayReagents->Incubation Detection Detect Kinase Activity Incubation->Detection Data Quantify Inhibition (e.g., IC50) Detection->Data Profile Generate Cross-Reactivity Profile Data->Profile

Caption: General workflow for determining the cross-reactivity profile of a kinase inhibitor.

Experimental Methodologies for Kinase Inhibitor Profiling

The quantitative data presented in this guide is generated through rigorous biochemical assays. Understanding the principles behind these assays is crucial for interpreting the data and designing further experiments.

Radiometric Kinase Assay

This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the kinase, the test inhibitor (at various concentrations), and the specific substrate in a suitable reaction buffer.[10]

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.[10]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for enzymatic activity.[10]

  • Termination and Separation: Stop the reaction and spot a small aliquot of the mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated radiolabeled ATP will not.[10]

  • Washing: Wash the filter paper extensively with a phosphoric acid solution to remove any unbound radiolabeled ATP.[10]

  • Detection: Dry the filter paper and quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Causality Behind Experimental Choices: The use of a radiolabeled phosphate provides a direct and unambiguous measure of kinase activity. The separation step is critical to ensure that only the phosphate transferred to the substrate is quantified, leading to high sensitivity and accuracy.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative that offers a homogenous (no-wash) format suitable for high-throughput screening.

Step-by-Step Protocol:

  • Reaction Components: The assay utilizes a biotinylated substrate and a lanthanide-labeled antibody that specifically recognizes the phosphorylated form of the substrate.

  • Kinase Reaction: In a microplate well, incubate the kinase, the test inhibitor, the biotinylated substrate, and ATP.

  • Detection: After the kinase reaction, add a detection solution containing a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin) and the lanthanide-labeled phospho-specific antibody (donor).

  • Signal Generation: If the substrate is phosphorylated, the antibody binds to it. The streptavidin-acceptor then binds to the biotinylated substrate, bringing the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation.

  • Measurement: Measure the time-resolved fluorescence signal of the acceptor. The intensity of the signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition based on the TR-FRET signal and determine the IC50 values.

Causality Behind Experimental Choices: The time-resolved fluorescence detection minimizes interference from background fluorescence, enhancing the signal-to-noise ratio. The homogenous format simplifies the workflow and makes it amenable to automation and high-throughput screening.

Conclusion

The this compound scaffold represents a versatile core for the design of potent kinase inhibitors. As exemplified by AZD5438, these compounds can achieve high potency against their primary targets. However, comprehensive cross-reactivity profiling is essential to fully characterize their selectivity and potential off-target effects. By employing robust and well-validated experimental methodologies, researchers can generate the critical data needed to guide the development of the next generation of selective and effective kinase inhibitors. This guide provides a framework for understanding and comparing the selectivity profiles of these important compounds, ultimately contributing to the advancement of targeted therapies.

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  • Seliciclib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2025, January 1). PubMed.
  • Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridis
  • Raje, N., et al. (n.d.). Seliciclib (CYC202, R-Roscovitine)
  • Raje, N., et al. (n.d.). Seliciclib (CYC202 or R-roscovitine)
  • Seliciclib. (n.d.). MedKoo Biosciences.
  • Reported toxicity profile during the first course of seliciclib treatment. (n.d.).
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A Comparative Analysis of Imidazo[1,2-c]pyrimidine Derivatives and Imatinib as c-KIT Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Challenge of Acquired Resistance in Gastrointestinal Stromal Tumors

Gastrointestinal stromal tumors (GIST) represent the most common mesenchymal neoplasms of the gastrointestinal tract. The majority of these tumors are driven by gain-of-function mutations in the KIT proto-oncogene, which encodes the c-KIT receptor tyrosine kinase. This has made c-KIT a prime therapeutic target. Imatinib, a potent tyrosine kinase inhibitor, has revolutionized the treatment of GIST by targeting the ATP-binding pocket of c-KIT, leading to significant improvements in patient outcomes. However, the emergence of secondary mutations in the c-KIT gene often leads to acquired resistance to imatinib, posing a significant clinical challenge.

This guide provides a comparative study of the established c-KIT inhibitor, imatinib, and a promising class of novel inhibitors based on the Imidazo[1,2-c]pyrimidine scaffold. Specifically, we will focus on 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which have shown potent activity against imatinib-resistant c-KIT mutations. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds.

Mechanism of Action and Target Profile

Imatinib: The Prototypical c-KIT Inhibitor

Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, including BCR-ABL, PDGFR, and c-KIT.[1] In the context of GIST, imatinib stabilizes the inactive conformation of the c-KIT kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[2]

This compound Derivatives: Overcoming Imatinib Resistance

The 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine scaffold has emerged as a promising platform for the development of next-generation c-KIT inhibitors.[3][4][5] These compounds are designed to effectively inhibit both wild-type c-KIT and, crucially, clinically relevant mutants that confer resistance to imatinib. A key mechanism of acquired imatinib resistance in GIST is the development of secondary mutations in the c-KIT kinase domain, with the V654A mutation in exon 13 being a frequent culprit.[6] This mutation is believed to interfere with the binding of imatinib to the ATP-binding pocket.[7] The novel this compound derivatives have demonstrated potent inhibitory activity against the c-KIT V654A mutant, highlighting their potential to address this significant unmet medical need.[3][5]

The c-KIT Signaling Pathway in GIST

The binding of stem cell factor (SCF) to the extracellular domain of the c-KIT receptor induces its dimerization and autophosphorylation, activating downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways are critical for cell growth, proliferation, and survival. In GIST, activating mutations in c-KIT lead to ligand-independent, constitutive activation of these pathways, driving oncogenesis. Both imatinib and the this compound derivatives aim to abrogate this aberrant signaling by inhibiting the kinase activity of c-KIT.

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS SCF SCF SCF->cKIT Ligand Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imatinib Imatinib Imatinib->cKIT Inhibition Imidazo_pyrimidine This compound Derivative Imidazo_pyrimidine->cKIT Inhibition

Figure 1: Simplified c-KIT signaling pathway in GIST and points of inhibition.

Comparative Experimental Data

The following tables summarize the in vitro inhibitory activities of imatinib and representative 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives against the imatinib-resistant c-KIT V654A mutation and a GIST cell line harboring this mutation.

Table 1: In Vitro Kinase Inhibition against c-KIT (V654A Mutant)

CompoundIC50 (nM)Source
Imatinib>5000[2]
Representative this compound Derivative A23[5]
Representative this compound Derivative B8[5]
Representative this compound Derivative C2.8[5]

Table 2: In Vitro Cell-Based Inhibition of GIST-430 Cell Line (c-KIT V560_L576del, V654A)

CompoundIC50 (nM)Source
Imatinib>1000Data inferred from resistance profile
Representative this compound Derivative A500[5]
Representative this compound Derivative B70[5]
Representative this compound Derivative C48[5]

The data clearly indicates that while imatinib loses its efficacy against the c-KIT V654A mutation, the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives maintain potent inhibitory activity at nanomolar concentrations.[2][5] This highlights their potential as a therapeutic strategy to overcome acquired imatinib resistance in GIST.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, self-validating experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Synthesis of a Representative 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivative

While specific synthetic routes can vary, a general and adaptable synthesis for this class of compounds is outlined below, based on established chemical principles.[8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Reactant1 Imidazo[1,2-a]pyridine core Coupling Suzuki or Stille Coupling Reactant1->Coupling Reactant2 Substituted Pyrimidine Reactant2->Coupling Product 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivative Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification

Figure 2: General synthetic workflow for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.

Step-by-Step Methodology:

  • Preparation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various methods, a common one being the condensation of a 2-aminopyridine with an α-haloketone.

  • Functionalization of the Pyrimidine Ring: A suitable pyrimidine starting material, often halogenated, is required for the coupling reaction.

  • Palladium-Catalyzed Cross-Coupling: A Suzuki or Stille coupling reaction is typically employed to connect the imidazo[1,2-a]pyridine and pyrimidine moieties. This involves the use of a palladium catalyst, a suitable base, and appropriate reaction conditions (solvent, temperature).

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the final compound.

  • Characterization: The structure and purity of the final compound are confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

In Vitro c-KIT Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-KIT kinase.

Materials:

  • Recombinant human c-KIT (wild-type and V654A mutant)

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound derivative and imatinib)

  • Positive control (e.g., Sunitinib)

  • Negative control (DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound/control to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay as per the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Viability Assay

This assay assesses the effect of the compounds on the viability of GIST cell lines.

Materials:

  • GIST-430 cell line (harboring c-KIT V560_L576del and V654A mutations)[9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[10]

  • Test compounds and controls

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • 96-well opaque-walled plates

  • Microplate reader

Procedure:

  • Seed GIST-430 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or controls.

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis Cells Seed GIST-430 cells Treatment Treat cells with compounds Cells->Treatment Compounds Prepare compound dilutions Compounds->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability Measure cell viability (e.g., CellTiter-Glo) Incubation->Viability Analysis Calculate IC50 values Viability->Analysis

Figure 3: General workflow for a cell-based viability assay.

Conclusion and Future Perspectives

The comparative analysis presented in this guide demonstrates the significant potential of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as next-generation c-KIT inhibitors for the treatment of GIST. Their ability to potently inhibit imatinib-resistant c-KIT mutations, such as V654A, addresses a critical challenge in the clinical management of this disease. The provided experimental protocols offer a framework for the further evaluation and development of this promising class of compounds. Future research should focus on comprehensive preclinical in vivo studies to assess their efficacy and safety profiles in relevant animal models of imatinib-resistant GIST. Furthermore, detailed structure-activity relationship studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients with GIST.

References

  • Gounder, M. M., & Maki, R. G. (2021). Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. Journal of Clinical Oncology, 39(15), 1674–1684.
  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • Dorsch, D., Blum, A., & Buchstaller, H.-P. (2021). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives (Patent No. WO 2021/013864 A1).
  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents.
  • von Mehren, M., & Joensuu, H. (2007). Resistance to c-KIT kinase inhibitors conferred by V654A mutation. Molecular Cancer Therapeutics, 6(3), 1159–1166.[2]
  • Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization. (2023). International Journal of Molecular Sciences, 24(17), 13488.[10]
  • The Potential of c-KIT Kinase inhibitors in Cancer Treatment. (2021). ACS Medicinal Chemistry Letters, 12(7), 1045–1047.[12]
  • ChEMBL. (n.d.). Cell Line: GIST430 (CHEMBL4482996).
  • Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST). (2021). American Journal of Translational Research, 13(12), 13608–13624.[14]
  • Coactivation of multiple RTKs in GIST cell lines and primary tumor tissue. (n.d.). ResearchGate.
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  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022).
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Comparative Guide: Imidazo[1,2-c]pyrimidine Derivatives versus Dasatinib in Preclinical CML Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis

For researchers and drug development professionals in oncology, the landscape of Chronic Myeloid Leukemia (CML) therapeutics offers a compelling case study in targeted therapy. The central catalyst of CML is the Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled proliferation of myeloid cells.[1][2][3] The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment. This guide provides a comparative analysis of two significant classes of Bcr-Abl inhibitors: dasatinib, a well-established second-generation TKI, and the emerging class of imidazo[1,2-c]pyrimidine derivatives, exemplified by the potent pan-Bcr-Abl inhibitor ponatinib, which features a structurally related imidazo[1,2-b]pyridazine core.

We will dissect their mechanisms of action, compare their performance in key preclinical models, and provide the experimental frameworks necessary to validate such findings in your own research.

The Central Target: Bcr-Abl Signaling in CML

The Bcr-Abl oncoprotein is a product of the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22.[2][3][4] Its persistent kinase activity hyper-activates a network of downstream signaling pathways, including RAS/MEK/ERK, JAK/STAT, and PI3K/AKT, leading to increased cell proliferation, survival, and genomic instability.[2][3][4] The primary goal of TKI therapy is to block the ATP-binding site of the Abl kinase domain, thereby inhibiting these downstream signals.

Bcr_Abl_Pathway cluster_pathways Downstream Signaling Cascades cluster_outcomes Leukemic Cell Phenotype BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS RAS/MEK/ERK Pathway BCR_ABL->RAS JAK JAK/STAT Pathway BCR_ABL->JAK PI3K PI3K/AKT Pathway BCR_ABL->PI3K Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis JAK->Apoptosis PI3K->Proliferation PI3K->Apoptosis

Caption: Simplified Bcr-Abl signaling pathway in CML.

Dasatinib: The Potent Second-Generation Multi-Targeted Inhibitor

Dasatinib (Sprycel®) is an FDA-approved TKI used for both first-line treatment and for patients resistant or intolerant to imatinib.[5][6] Its development marked a significant step forward in overcoming early TKI resistance.

Mechanism of Action

Unlike imatinib, which only binds to the inactive conformation of the Abl kinase, dasatinib is a type I inhibitor that potently binds to both the active and inactive conformations.[7] This dual-conformation targeting contributes to its increased potency and its ability to inhibit many imatinib-resistant Bcr-Abl mutants.

Beyond Bcr-Abl, dasatinib is a multi-targeted inhibitor with significant activity against SRC family kinases (SFKs), c-KIT, PDGFRα/β, and ephrin receptor kinase.[8][9] Inhibition of SFKs, which are involved in CML progression, is a key secondary mechanism contributing to its efficacy.[8]

Performance in CML Models

In preclinical studies, dasatinib demonstrates low nanomolar potency against wild-type Bcr-Abl and is effective against the majority of clinically relevant imatinib-resistant mutations.[10] However, a critical limitation is its lack of efficacy against the T315I "gatekeeper" mutation.[10][11] This mutation sterically hinders dasatinib's ability to bind to the ATP-binding pocket. Resistance to dasatinib can also emerge through other mutations, such as F317L, or via Bcr-Abl independent mechanisms.[12][13]

This compound Derivatives: Engineering a Pan-Inhibitor

The this compound scaffold represents a class of compounds designed to overcome the limitations of earlier TKIs. The most prominent clinical example from a related class, ponatinib (AP24534), which contains an imidazo[1,2-b]pyridazine core, was specifically engineered to inhibit the T315I mutant.[14]

Mechanism of Action

Ponatinib is a pan-Bcr-Abl inhibitor designed through structure-based drug design.[14] It utilizes a carbon-carbon triple bond linker to provide the conformational flexibility needed to bind the Abl kinase domain without clashing with the bulky isoleucine residue of the T315I mutant.[14] This structural feature allows it to potently inhibit wild-type Bcr-Abl and all tested single-mutant forms, including T315I.[14]

Like dasatinib, ponatinib is also a multi-targeted kinase inhibitor, with activity against VEGFR, FGFR, PDGFR, and members of the SRC family. This broad-spectrum activity contributes to both its efficacy and its distinct side-effect profile.

Binding_Modes cluster_dasatinib Dasatinib cluster_ponatinib Ponatinib (Imidazo-class) D_Active Binds Active 'DFG-in' Conformation D_Inactive Binds Inactive 'DFG-out' Conformation D_T315I Ineffective vs. T315I Mutation P_Pan Pan-Inhibitor: Binds Multiple Conformations P_T315I Effective vs. T315I Mutation

Caption: Conceptual comparison of inhibitor binding characteristics.

Head-to-Head Performance Comparison

The choice between inhibitor classes in a research context depends on the specific questions being asked, such as overcoming a particular resistance mutation.

Table 1: Kinase Inhibition Profile
FeatureDasatinibPonatinib (Imidazo-class Representative)
Primary Target Bcr-AblBcr-Abl
Binding Mode Binds active and inactive conformationsBinds multiple conformations
Key Off-Targets SRC Family Kinases, c-KIT, PDGFR, EphA2[15]VEGFR, FGFR, PDGFR, SRC Family[14]
IC₅₀ (Wild-Type Bcr-Abl) <1 nM (Cell-based)[16]0.37 nM (Cell-free)[16]
IC₅₀ (T315I Mutant) Ineffective / Highly Resistant[11]2.0 nM (Cell-based)[17]
Table 2: Efficacy Against Resistance
Resistance MechanismDasatinib EfficacyPonatinib Efficacy
Most Imatinib-Resistant Mutants HighHigh
T315I "Gatekeeper" Mutant Low / None[11]High[14]
Compound Mutations VariableGenerally Higher
Bcr-Abl Independent Resistance Limited (may be overcome by SFK inhibition)Limited (may be overcome by other off-target effects)

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following are foundational methods for comparing inhibitors like dasatinib and novel this compound derivatives in CML models.

Protocol 1: In Vitro Bcr-Abl Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Rationale: This cell-free assay provides a direct measure of target engagement (IC₅₀ value) without the complexities of cellular uptake, efflux, or metabolism. It is a critical first step in characterizing a novel inhibitor.

Methodology:

  • Reagent Preparation: Prepare recombinant Bcr-Abl kinase, a biotinylated peptide substrate (e.g., Abltide), and ATP in a kinase reaction buffer.

  • Compound Dilution: Perform a serial dilution of the test inhibitors (Dasatinib, this compound derivative) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the Bcr-Abl kinase to wells containing the diluted inhibitors. Allow a brief pre-incubation period.

  • Initiate Reaction: Start the phosphorylation reaction by adding the peptide substrate and ATP mixture to each well. Incubate at 30°C for 1-2 hours.[18]

  • Stop Reaction: Terminate the reaction by adding EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Detect the level of phosphorylation using a europium-labeled anti-phosphotyrosine antibody and measure the signal using time-resolved fluorescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of the inhibitors on the metabolic activity and proliferation of CML cells.

Rationale: This cell-based assay provides the GI₅₀ (concentration for 50% growth inhibition), which reflects not only kinase inhibition but also cell permeability and effects on downstream survival pathways. Using Bcr-Abl positive cell lines (e.g., K562, Ba/F3 p210) is essential.[19][20]

Experimental_Workflow Start Start: CML Cell Culture (e.g., K562, Ba/F3-p210) Seed Seed Cells in 96-Well Plate Start->Seed Treat Add Serial Dilutions of Inhibitors (Dasatinib, etc.) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add Viability Reagent (MTT or CCK-8) Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure Measure Absorbance (Spectrophotometer) Incubate_Reagent->Measure Analyze Calculate GI₅₀ Values Measure->Analyze

Caption: Workflow for a cell-based viability assay.

Methodology:

  • Cell Seeding: Culture CML cells (e.g., K562) to logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[21]

  • Drug Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the appropriate wells and include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add Reagent: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours.[22]

  • Read Plate: For MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals. For CCK-8, no solubilization is needed.

  • Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).[23]

  • Data Analysis: Normalize the data to the vehicle control and calculate the GI₅₀ values.

Protocol 3: In Vivo CML Xenograft Model

This protocol evaluates the anti-leukemic efficacy of the compounds in a living organism.

Rationale: In vivo models are crucial for assessing a drug's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy, providing a more clinically relevant context than in vitro assays. Patient-derived xenograft (PDX) models or cell line-derived models in immunodeficient mice (e.g., NOD/SCID) are standard.[24][25][26][27][28]

Methodology:

  • Cell Preparation: Harvest and wash Bcr-Abl positive cells (e.g., K562 or patient-derived cells). Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to promote tumor formation.[29]

  • Animal Inoculation: Subcutaneously or intravenously inject 5-10 million cells into 6-8 week old immunodeficient mice (e.g., NSG mice).[29][30]

  • Tumor Growth & Treatment Initiation: Monitor the mice for tumor development (for subcutaneous models) or signs of leukemia (for systemic models). Once tumors are palpable (~100-150 mm³) or engraftment is confirmed, randomize the animals into treatment cohorts (Vehicle, Dasatinib, this compound derivative).

  • Drug Administration: Administer the compounds daily via the appropriate route (e.g., oral gavage) at pre-determined doses.

  • Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week as a measure of toxicity.[29]

  • Endpoint: At the end of the study (based on tumor size limits or animal health), euthanize the mice and harvest tumors and tissues for downstream analysis (e.g., Western blot for target engagement, IHC for proliferation markers).

Conclusion and Future Directions

This guide demonstrates that while dasatinib is a potent and clinically vital TKI, its utility can be limited by the T315I mutation. The this compound class, and its close relatives like the scaffold in ponatinib, represent a triumph of rational drug design, effectively neutralizing this key resistance mechanism.

  • Dasatinib remains a cornerstone for comparison due to its well-characterized profile, multi-targeted nature including potent SFK inhibition, and established clinical efficacy against a broad range of imatinib-resistant mutants.[9]

  • This compound derivatives should be considered in research models where T315I-mediated resistance is the primary focus. Their pan-inhibitory nature makes them powerful tools to probe the consequences of complete and sustained Bcr-Abl blockade.

For the drug development professional, the choice of comparator depends on the therapeutic goal. When developing a novel Bcr-Abl inhibitor, demonstrating superiority over dasatinib in T315I models is a critical benchmark. The experimental protocols provided herein offer a robust framework for conducting such a head-to-head comparison, ensuring that the generated data is both accurate and impactful.

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A Senior Application Scientist's Guide to Evaluating the Selectivity of Imidazo[1,2-c]pyrimidine for Syk Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity. Poor selectivity can lead to unforeseen off-target effects and potential toxicity, derailing an otherwise promising therapeutic. This guide provides an in-depth, technical framework for evaluating the selectivity of Imidazo[1,2-c]pyrimidine-based inhibitors for their primary target, Spleen Tyrosine Kinase (Syk), over other kinases in the human kinome.

We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

The "Why": Understanding the Target - Syk Kinase

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a crucial signaling mediator in a host of immune cells, including B cells, mast cells, neutrophils, and macrophages.[1][2] It plays a pivotal role in coupling immune receptors to intracellular signaling pathways that govern cellular responses like proliferation, differentiation, and phagocytosis.[2][3][4]

Upon engagement of immunoreceptor tyrosine-based activation motifs (ITAMs) by antigens or immune complexes, Syk is recruited and activated.[2][3] This initiates a cascade of downstream signaling events, prominently featuring pathways such as PLCγ, PI3K, and MAPK, ultimately leading to the activation of transcription factors like NF-κB and NFAT.[1][3][5][6] Given its central role in initiating inflammatory responses, Syk has emerged as a compelling therapeutic target for a range of autoimmune diseases, allergic disorders, and hematopoietic malignancies.[3][7][8]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Immune_Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Immune_Receptor->ITAM Ligand Binding Syk Syk ITAM->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K MAPK_Pathway MAPK Pathway Syk->MAPK_Pathway Downstream Cellular Responses (Inflammation, Proliferation, Differentiation) PLCg->Downstream PI3K->Downstream MAPK_Pathway->Downstream

Caption: Simplified Syk signaling pathway upon immune receptor activation.

The "What": Imidazo[1,2-c]pyrimidines as a Privileged Scaffold

The this compound core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an attractive starting point for developing potent and selective kinase inhibitors.[9] Research has demonstrated that derivatives of this scaffold can potently inhibit Syk family kinases, making them a promising class of compounds for therapeutic development.[8] However, like many kinase inhibitors, the ATP-binding pocket where they act is highly conserved across the kinome, making selectivity a primary hurdle to overcome.[10]

The "How": A Framework for Rigorous Selectivity Profiling

Evaluating selectivity is not a single experiment but a systematic process. The goal is to determine an inhibitor's potency against the intended target (Syk) versus a broad panel of other kinases. This generates a selectivity profile that guides lead optimization and predicts potential off-target liabilities.

Foundational Technique: In Vitro Biochemical Kinase Assays

The first step is to measure the direct inhibitory effect of the compound on purified kinase enzymes.[11] A variety of assay formats are available, each with its own advantages, including radiometric assays, and fluorescence- or luminescence-based methods.[11][12][13][14] For high-throughput screening and selectivity profiling, luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are robust, sensitive, and avoid the complications of radioactive materials.[4][10][15]

Principle of the ADP-Glo™ Kinase Assay: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase's activity. In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a decreased luminescent signal.[4][16] The process involves two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the generated ADP into ATP, which is then used by a luciferase to produce a light signal.[4][15]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Start Kinase + Substrate + ATP + Inhibitor Reaction Incubate (e.g., 60 min at 30°C) Start->Reaction Products Phospho-substrate + ADP + Unused ATP Reaction->Products Add_ADP_Glo Add ADP-Glo™ Reagent Products->Add_ADP_Glo Deplete_ATP Incubate (e.g., 40 min) Depletes remaining ATP Add_ADP_Glo->Deplete_ATP Add_Detection Add Kinase Detection Reagent Deplete_ATP->Add_Detection Convert_ADP Incubate (e.g., 30 min) Converts ADP to ATP, Generates Light Add_Detection->Convert_ADP Read Measure Luminescence Convert_ADP->Read

Caption: Workflow for a luminescence-based in vitro kinase assay.

Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay

This protocol describes a general method for determining the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) of an this compound compound against Syk and other kinases.

Materials:

  • Purified, recombinant kinases (Syk and a panel of off-target kinases).

  • Kinase-specific peptide substrates.

  • ATP solution.

  • This compound compound stock solution (e.g., 10 mM in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4][16]

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capability.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is standard for generating a dose-response curve.[16] Also, prepare a DMSO-only control (representing 0% inhibition) and a "no enzyme" control (for background subtraction).

  • Kinase Reaction Setup:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to the appropriate wells.

    • Add the kinase solution (e.g., 2.5 µL) to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[10]

    • Pre-incubate the plate for ~15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 5 µL). The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 measurements.[10]

    • Incubate the plate at 30°C for 60 minutes, or an empirically determined time that results in ~10-30% ATP consumption for the uninhibited reaction.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (e.g., 10 µL) to each well.

    • Incubate at room temperature for 40 minutes.[16]

    • Add the Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for another 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[16]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[16]

Data Interpretation: Quantifying Selectivity

The power of this approach lies in comparing the IC50 values across a diverse panel of kinases. The results are best summarized in a table. While specific, comprehensive public data for a single this compound is proprietary, we can use an illustrative example based on published findings that these compounds are potent Syk inhibitors.[8]

Table 1: Illustrative Selectivity Profile of a Hypothetical this compound (Compound XYZ)

Kinase TargetKinase FamilyCompound XYZ IC50 (nM)Staurosporine IC50 (nM) (Positive Control)[16]
Syk Tyrosine Kinase 12 5
ZAP-70Tyrosine Kinase458
BTKTyrosine Kinase1,50012
LCKTyrosine Kinase (Src family)2,30020
FYNTyrosine Kinase (Src family)>10,00015
PKASerine/Threonine Kinase>10,0007
CDK2Serine/Threonine Kinase8,5003
p38αSerine/Threonine Kinase>10,000350

This table presents hypothetical data for illustrative purposes.

From this data, a Selectivity Index can be calculated, which is a simple ratio of the IC50 for an off-target kinase to the IC50 for the primary target.

  • Selectivity Index (vs. ZAP-70): 45 nM / 12 nM = 3.75-fold

  • Selectivity Index (vs. BTK): 1,500 nM / 12 nM = 125-fold

  • Selectivity Index (vs. LCK): 2,300 nM / 12 nM = ~192-fold

A higher selectivity index indicates greater selectivity for the primary target. A commonly accepted threshold for a "selective" inhibitor is a 100-fold difference in potency, though this can vary depending on the therapeutic context. In this example, Compound XYZ shows high selectivity against BTK and LCK but is less selective against the closely related ZAP-70 kinase, which is a known feature of some Syk inhibitors.[8]

Validating in a Cellular Context

While biochemical assays are essential for initial profiling, the ultimate test of selectivity is within a living cell. Cell-based assays provide a more physiologically relevant environment, accounting for factors like cell permeability, metabolism, and the presence of endogenous ATP concentrations (which are typically much higher than those used in biochemical assays).[14]

A common approach is to measure the inhibition of phosphorylation of a known downstream substrate of Syk in a relevant cell line (e.g., B cells).[17] This confirms that the compound engages and inhibits the target in its native environment.

G Cell_Culture Culture relevant cells (e.g., B-cell line) Treat Treat cells with varying concentrations of inhibitor Cell_Culture->Treat Stimulate Stimulate Syk pathway (e.g., with anti-IgM) Treat->Stimulate Lyse Lyse cells to extract proteins Stimulate->Lyse Detect Detect phosphorylation of Syk substrate via Western Blot or ELISA Lyse->Detect Analyze Quantify inhibition and determine cellular IC50 Detect->Analyze

Caption: General workflow for a cell-based target engagement assay.

Conclusion

Evaluating the selectivity of an this compound for Syk over other kinases is a multi-step, evidence-based process. It begins with robust, quantitative in vitro biochemical assays across a broad kinase panel to establish a foundational selectivity profile and calculate selectivity indices. This is followed by validation in cell-based systems to confirm on-target engagement and functional inhibition in a more complex biological milieu. By systematically applying these self-validating protocols, researchers can build a comprehensive understanding of their compound's behavior, confidently guiding the progression of novel this compound-based Syk inhibitors from the bench to potential clinical applications.

References

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology.
  • Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology.
  • Wang, L., et al. (2020). General mechanism of SYK activation and SYK-mediated signaling. ResearchGate.
  • Abubakar, M., et al. (2012). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. The Journal of Pharmacology and Experimental Therapeutics.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Wikipedia. (n.d.). Tyrosine-protein kinase SYK. Wikipedia.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Kosako, H., et al. (2010). A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition. FEBS Letters.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of this compound derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry.
  • Martin, M. P., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and this compound-based kinase inhibitors. ACS Medicinal Chemistry Letters.
  • Gucký, T., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry.

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A Head-to-Head Clinical and Mechanistic Comparison: Imidazo[1,2-c]pyrimidines Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel scaffolds with superior efficacy and safety profiles is relentless. The Imidazo[1,2-c]pyrimidine core has emerged as a promising pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive, head-to-head comparison of this compound derivatives against established drugs in key therapeutic areas, supported by experimental data to inform future research and development.

Introduction: The Versatility of the this compound Scaffold

Imidazo[1,2-c]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, planar structure and potential for diverse substitutions make them attractive candidates for targeting a variety of biological entities. Preclinical studies have revealed their potential as potent inhibitors of key signaling molecules implicated in autoimmune disorders, cancer, and infectious diseases. This guide will dissect these potential applications, comparing them directly with current standards of care.

Anti-inflammatory and Autoimmune Potential: Targeting Spleen Tyrosine Kinase (Syk)

A significant area of interest for this compound derivatives is their ability to inhibit Spleen Tyrosine Kinase (Syk). Syk is a crucial non-receptor tyrosine kinase involved in the signaling pathways of B-cells and other immune cells, making it a key target for autoimmune and inflammatory diseases.[1]

Established Drug Comparator: Fostamatinib (Tavalisse®)

Fostamatinib is an FDA-approved oral Syk inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[1][2] It is a prodrug that is rapidly converted to its active metabolite, R406, which acts as a competitive inhibitor of the ATP binding site of Syk.[3]

Mechanism of Action: A Shared Target

Both this compound derivatives and Fostamatinib (via its active metabolite R406) exert their anti-inflammatory effects by inhibiting Syk. This inhibition disrupts the signaling cascade downstream of Fc receptors and B-cell receptors, which are critical for the activation of immune cells and the subsequent inflammatory response.[1][3]

Signaling Pathway of Syk Inhibition

G BCR_FcR B-Cell Receptor (BCR) / Fc Receptor (FcR) Syk Syk BCR_FcR->Syk Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K, Vav) Syk->Downstream Activation Immune Cell Activation (e.g., B-Cells, Mast Cells) Downstream->Activation Inflammation Inflammation & Autoimmunity Activation->Inflammation Imidazo_Fosta This compound Fostamatinib (R406) Imidazo_Fosta->Syk Inhibition

Caption: Inhibition of Syk by Imidazo[1,2-c]pyrimidines and Fostamatinib.

Comparative Efficacy and Potency
CompoundTargetIC50 / KiClinical IndicationKey Efficacy Data
This compound Derivative (Compound 9f) Syk, ZAP-70Not specified in provided abstractsPreclinical (Allergic and Autoimmune models)In vivo suppression of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production in a mouse model.[1]
Fostamatinib (active metabolite R406) SykIC50: 41 nM[2] Ki: 30 nM[3]Chronic Immune Thrombocytopenia (ITP)In Phase 3 trials, 18% of patients on fostamatinib achieved a stable platelet response compared to 2% on placebo.[4] Overall response rate was 43% with fostamatinib versus 14% with placebo.[4]

Experimental Protocol: In Vitro Syk Inhibition Assay

A typical experimental setup to determine the IC50 of a test compound against Syk would involve a biochemical assay.

  • Reagents: Recombinant human Syk enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound derivative or R406).

  • Procedure:

    • The Syk enzyme is incubated with varying concentrations of the test compound.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Safety and Pharmacokinetics
DrugCommon Adverse EventsPharmacokinetic Profile
This compound Derivatives Preclinical; data not availableOral efficacy demonstrated in mouse models.[1]
Fostamatinib Diarrhea, hypertension, nausea, dizziness, neutropenia, increased liver enzymes.[5]Prodrug converted to active R406 in the intestine. R406 is metabolized by CYP3A4 and UGT1A9.[6][7]

Anticancer Potential: Targeting Key Kinases

Certain this compound derivatives have demonstrated potential as anticancer agents through the inhibition of critical signaling pathways like AKT/mTOR and targeting receptor tyrosine kinases such as c-KIT.

AKT/mTOR Pathway Inhibition

Established Drug Comparator: Everolimus (Afinitor®)

Everolimus is an mTOR inhibitor approved for the treatment of various cancers, including renal cell carcinoma and certain types of neuroendocrine tumors.[8][9]

Mechanism of Action

Everolimus, and potentially some this compound derivatives, inhibit the mTORC1 complex, a central regulator of cell growth, proliferation, and survival.[10][11]

mTOR Signaling Pathway

G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream CellGrowth Cell Growth, Proliferation, Survival Downstream->CellGrowth Everolimus_Imidazo Everolimus This compound Everolimus_Imidazo->mTORC1 Inhibition

Caption: Inhibition of the mTOR pathway by Everolimus and Imidazo[1,2-c]pyrimidines.

c-KIT Inhibition

Established Drug Comparator: Imatinib (Gleevec®)

Imatinib is a tyrosine kinase inhibitor used to treat cancers characterized by mutations in c-KIT, such as gastrointestinal stromal tumors (GIST).[12][13]

Mechanism of Action

Both Imatinib and certain this compound derivatives can act as competitive inhibitors at the ATP-binding site of the c-KIT tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[12][14]

Comparative Data
Compound ClassTargetKey Preclinical/Clinical Data
This compound Derivatives c-KITSome derivatives show potent inhibition of c-KIT and activity against imatinib-resistant tumor cells in preclinical models.
Imatinib c-KIT, BCR-ABL, PDGFRInduces durable responses in patients with GIST and chronic myeloid leukemia.[14]
This compound Derivatives AKT/mTORCertain derivatives inhibit the AKT/mTOR pathway and induce apoptosis in cancer cell lines.
Everolimus mTORC1Approved for various cancers, demonstrating improvements in progression-free survival in clinical trials.[11]

Antiviral and Antimicrobial Potential

The this compound scaffold has also been explored for its potential against infectious agents.

Antiviral Activity (CMV)

Established Drug Comparator: Ganciclovir

Ganciclovir is a standard-of-care antiviral medication for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[15][16]

Mechanism of Action

Ganciclovir is a nucleoside analog that, after phosphorylation, inhibits viral DNA polymerase, leading to the termination of viral DNA replication.[17][18] While some this compound nucleoside analogs have been synthesized and tested, they have generally shown weak antiviral activity, likely due to poor recognition by viral or cellular kinases.[2]

Antimicrobial Activity

Established Drug Comparator: Vancomycin

Vancomycin is a glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20]

Mechanism of Action

Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[21][22] The antimicrobial mechanism of this compound derivatives is still under investigation but is likely to involve different targets.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutics. In the realm of autoimmune diseases, its Syk-inhibiting properties present a compelling alternative to established drugs like Fostamatinib, with preclinical data suggesting good oral efficacy. For oncology, the ability of certain derivatives to target key pathways like AKT/mTOR and inhibit kinases such as c-KIT warrants further investigation, potentially offering solutions for drug-resistant cancers. While the antiviral and antimicrobial potential appears less pronounced at present, further structural modifications could unlock new possibilities.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of this compound derivatives for their respective targets.

  • In-depth Preclinical Evaluation: Including comprehensive pharmacokinetic and toxicology studies to identify lead candidates for clinical development.

  • Head-to-Head Preclinical Studies: Directly comparing optimized this compound compounds with established drugs in relevant disease models.

The continued exploration of this promising chemical scaffold holds the potential to deliver next-generation therapies with improved clinical outcomes.

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A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of small molecule therapeutics, the imidazo[1,2-c]pyrimidine scaffold has emerged as a privileged structure with diverse pharmacological potential. This guide provides an in-depth, objective comparison of the in vivo efficacy of various this compound and structurally related imidazo-fused pyrimidine derivatives. By synthesizing data from multiple preclinical studies, this document aims to illuminate the therapeutic promise of this compound class and provide a framework for future development.

Introduction: The Therapeutic Potential of the this compound Core

The this compound nucleus, a fused heterocyclic system, has attracted significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide array of biological targets. Derivatives of this and related scaffolds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, have demonstrated a remarkable breadth of activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4][5] This guide will focus on the in vivo validation of these activities, presenting a comparative analysis of key compounds and the experimental evidence supporting their efficacy.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo performance of selected this compound and related derivatives across different therapeutic areas. It is crucial to note that these studies were conducted under varying experimental conditions, and direct cross-study comparisons should be made with caution.

Table 1: Anti-inflammatory and Anti-allergic Activity
Compound ClassDerivative ExampleAnimal ModelEfficacy EndpointKey FindingsReference
This compoundAcidic DerivativesRatCarrageenin-induced paw edema & pleurisyDemonstrated significant anti-inflammatory activity.[1]
This compoundCompound 9fMousePassive cutaneous anaphylaxis & Concanavalin A-induced IL-2 productionOrally effective in suppressing allergic reaction and IL-2 production, indicating Syk family kinase inhibition.[6]
Imidazo[1,2-a]pyrimidineIP-4 and IP-6MouseZymosan-induced air pouchInhibited leukocyte migration and LTB4 levels in the exudate.[7]
Table 2: Anticancer Activity
Compound ClassDerivative ExampleAnimal ModelEfficacy EndpointKey FindingsReference
Imidazo[1,2-a]pyridineCompound 22eMouse (xenograft)Tumor Growth Inhibition (TGI)Showed significant tumor growth inhibition (TGI = 75%) with good oral bioavailability, targeting c-Met.[3]
Imidazo[1,2-a]pyrimidineCompounds 4c & 4iZebrafish (Wnt-reporter model)Inhibition of Wnt/β-catenin signalingActivity comparable to the reference compound IWR1, suggesting potential in Wnt-driven cancers.[8]
Imidazo[1,2-a]pyrimidineCompound 3dNot specified in abstract, but implied from context of comparison with standard drugsCytotoxicity against breast cancer cell lines (in vitro data provided for context)Showed potent cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines.[9][9]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their interaction with specific signaling pathways implicated in disease pathogenesis.

Syk Kinase Inhibition in Allergic Inflammation

Spleen tyrosine kinase (Syk) is a critical mediator in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells.[6] Upon allergen-induced cross-linking of IgE bound to FcεRI, Syk is activated, initiating a downstream signaling cascade that leads to the release of inflammatory mediators. Certain this compound derivatives have been shown to be potent inhibitors of Syk, thereby blocking this inflammatory response.[6]

Syk_Pathway Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Syk Syk Kinase FcεRI->Syk Activates Downstream Downstream Signaling (e.g., PLCγ, MAPK) Syk->Downstream Mediators Release of Inflammatory Mediators (Histamine, Cytokines) Downstream->Mediators Compound This compound Derivative (e.g., 9f) Compound->Syk Inhibits

Caption: Syk Kinase Signaling Pathway in Allergic Inflammation.

Wnt/β-catenin Signaling Inhibition in Cancer

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is a hallmark of many cancers.[8] In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation.[8] Specific imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.[8]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex_off Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin DestructionComplex_off->beta_catenin_off Phosphorylates Degradation Degradation beta_catenin_off->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor DestructionComplex_on Inactive Destruction Complex Receptor->DestructionComplex_on Inactivates beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds TargetGenes Target Gene Transcription (c-myc, cyclin D1) TCF_LEF->TargetGenes Activates Compound Imidazo[1,2-a]pyrimidine Derivative Compound->beta_catenin_on Inhibits (mechanism may vary) Xenograft_Workflow Start Start: Culture Cancer Cells Inject Inject Cells into Immunocompromised Mice Start->Inject Tumor_Growth Allow Tumors to Grow to Palpable Size Inject->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Administer Administer Vehicle or Test Compound Daily Randomize->Administer Measure Measure Tumor Volume & Body Weight Regularly Administer->Measure Measure->Administer Repeat for duration of study Endpoint End of Study: Calculate Tumor Growth Inhibition (TGI) Measure->Endpoint

Sources

A Researcher's Guide to Validating the Anti-inflammatory Effects of Imidazo[1,2-c]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory properties of the Imidazo[1,2-c]pyrimidine scaffold. We move beyond simple screening to offer a comparative analysis, positioning the candidate compound against established anti-inflammatory agents with distinct mechanisms of action: Celecoxib , a selective COX-2 inhibitor, and Dexamethasone , a potent synthetic glucocorticoid. This approach allows for not only the validation of efficacy but also the elucidation of the underlying mechanism of action.

Introduction: The Rationale for a Mechanistic Comparison

The search for novel anti-inflammatory drugs is driven by the need for agents with improved efficacy, better safety profiles, and targeted mechanisms. The this compound core is a promising heterocyclic scaffold, with related structures like imidazo[1,2-a]pyrimidines demonstrating significant anti-inflammatory potential, often through the modulation of key inflammatory pathways such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).[1][2][3][4]

This guide outlines a validation workflow designed to test the hypothesis that this compound derivatives exert anti-inflammatory effects and to differentiate their mechanism from market-leading drugs. By comparing our test compound to Celecoxib, we can assess its potential as a COX-2 inhibitor.[5][6][7] By using Dexamethasone as a second comparator, we can determine if the compound acts via the broader gene-regulating, immunosuppressive pathways associated with corticosteroids.[8][9][10]

The Inflammatory Cascade: Potential Targets and Comparator Mechanisms

Inflammation is a complex biological response involving a cascade of cellular and molecular events. A simplified overview of the key pathways relevant to this validation guide is presented below. Our hypothesis is that this compound acts by inhibiting one or more key nodes in this cascade, such as the enzymes COX-2 or iNOS, or the transcription factor NF-κB which regulates the expression of numerous pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds Membrane Membrane Phospholipids PLA2 PLA2 NFkB_Pathway IKK -> IκB Degradation TLR4->NFkB_Pathway Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Generates COX COX-1 / COX-2 Arachidonic_Acid->COX Substrate for PGE2 Prostaglandins (PGE2) COX->PGE2 Produces Inflammation Inflammation PGE2->Inflammation Leads to NFkB NF-κB (p65/p50) NFkB_Pathway->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates GR Glucocorticoid Receptor (GR) GR_nuc GR Complex GR->GR_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Gene_Expression Induces Gene_Expression->Inflammation Leads to NO_Production Nitric Oxide (NO) Gene_Expression->NO_Production Leads to GR_nuc->NFkB_nuc Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GR_nuc->Anti_Inflammatory_Genes Induces Imidazo This compound (Hypothesized Target) Imidazo->COX Inhibits? Imidazo->NFkB_nuc Inhibits? Celecoxib Celecoxib Celecoxib->COX Selectively Inhibits COX-2 Dexamethasone Dexamethasone Dexamethasone->GR Binds & Activates

Caption: Key inflammatory signaling pathways and potential targets.

A Stepwise Validation Workflow

Our validation strategy employs a two-stage process. We begin with a robust in vitro cellular model to determine direct inhibitory effects on inflammatory mediators. Promising results are then advanced to a well-established in vivo model of acute inflammation to confirm efficacy in a complex physiological system.

G Start Hypothesis: This compound has anti-inflammatory activity InVitro PART 1: In Vitro Validation (LPS-stimulated RAW 264.7 Macrophages) Start->InVitro Test for direct cellular effects InVivo PART 2: In Vivo Validation (Carrageenan-Induced Paw Edema) InVitro->InVivo Confirm efficacy in a physiological context Analysis Comparative Data Analysis & Mechanism Elucidation InVivo->Analysis Synthesize all data Conclusion Conclusion & Future Directions Analysis->Conclusion

Caption: The two-stage experimental validation workflow.

Part 1: In Vitro Validation in LPS-Stimulated Macrophages

Objective: To quantify the inhibitory capacity of this compound on the production of key inflammatory mediators (NO, PGE₂, TNF-α, IL-6) in a controlled cellular environment.

Scientific Rationale: The murine macrophage cell line, RAW 264.7, when stimulated with bacterial lipopolysaccharide (LPS), provides a highly reproducible and well-characterized model of the innate inflammatory response.[11][12] LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling that culminates in the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS), prostaglandins (like PGE₂) via COX-2, and a host of pro-inflammatory cytokines, including TNF-α and IL-6.[13][14] This model allows us to dissect the compound's effect on multiple inflammatory outputs simultaneously.

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[15]

  • Compound Pre-treatment:

    • Prepare stock solutions of this compound, Celecoxib, and Dexamethasone in DMSO.

    • The next day, replace the old medium with fresh medium containing serial dilutions of the test compounds or vehicle (DMSO, final concentration ≤0.1%).

    • Incubate for 1-2 hours. This pre-incubation allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control group.[15]

    • Incubate for 24 hours.

  • Quantification of Inflammatory Mediators:

    • After incubation, carefully collect the cell culture supernatant for analysis.

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent assay.[13][14] Read absorbance at 540 nm.

    • PGE₂, TNF-α, and IL-6: Quantify the concentration of these mediators in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][14]

Data Presentation and Interpretation

Data should be analyzed to determine the concentration of each compound required to inhibit 50% of the mediator production (IC₅₀).

CompoundNO Inhibition (IC₅₀, µM)PGE₂ Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Celecoxib High / InactivePotent (e.g., <1)ModerateModerate
Dexamethasone Potent (e.g., <1)Potent (e.g., <1)Potent (e.g., <1)Potent (e.g., <1)
  • Interpretation:

    • Strong PGE₂ inhibition by this compound, similar to Celecoxib, would strongly suggest activity as a COX-2 inhibitor.

    • Broad and potent inhibition of all mediators, similar to Dexamethasone, would point towards a mechanism high up in the inflammatory cascade, such as inhibition of the NF-κB pathway or another master regulator.

    • Potent inhibition of NO with weaker effects on PGE₂ might indicate selectivity for inhibiting iNOS over COX-2.

Part 2: In Vivo Validation via Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory efficacy of this compound in a validated animal model.

Scientific Rationale: The carrageenan-induced paw edema model in rats is a cornerstone for the preclinical screening of anti-inflammatory drugs.[16][17] The subplantar injection of carrageenan elicits a biphasic inflammatory response.[18]

  • Early Phase (0-2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin.

  • Late Phase (3-6 hours): Characterized by significant neutrophil infiltration and the overproduction of prostaglandins, driven by the upregulation of COX-2.[18]

This biphasic nature is crucial. Compounds like Celecoxib, which target COX-2, primarily inhibit the late phase.[19][20] Observing the time course of edema inhibition with this compound can therefore provide powerful mechanistic insights.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals and Acclimatization:

    • Use male Wistar rats (150-200g). House them with a 12-hour light/dark cycle and provide food and water ad libitum for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

      • Group II: this compound (e.g., 10 mg/kg, orally)

      • Group III: Celecoxib (Positive Control, e.g., 10 mg/kg, orally)

    • Administer the respective treatments via oral gavage.

  • Induction and Measurement of Edema:

    • One hour after drug administration, measure the initial volume of the right hind paw (V₀) using a digital plethysmometer.[18]

    • Immediately induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[16][17]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18][21]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point, particularly at the 3-hour and 4-hour marks.

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation and Interpretation
Treatment Group (Dose)Paw Volume Increase (mL) at 3 hours% Inhibition at 3 hours
Vehicle Control Experimental Value (e.g., 0.85 ± 0.05)0%
This compound (10 mg/kg) Experimental ValueCalculated Value
Celecoxib (10 mg/kg) Experimental Value (e.g., 0.30 ± 0.04)Calculated Value (e.g., ~65%)
  • Interpretation:

    • Significant inhibition of paw edema by this compound, particularly at the 3, 4, and 5-hour time points, would confirm its in vivo anti-inflammatory activity.

    • An inhibition profile that closely mirrors Celecoxib (i.e., strong suppression of the late phase) would provide compelling evidence for a COX-2-dependent mechanism of action.[22]

Synthesizing the Evidence: A Final Comparative View

By integrating the data from both the in vitro and in vivo experiments, we can build a comprehensive profile of this compound's anti-inflammatory action.

G cluster_outcomes Decision Logic InVitro_Results In Vitro Results (RAW 264.7) PGE2_Inhibition Potent PGE2 Inhibition? InVitro_Results->PGE2_Inhibition Broad_Inhibition Broad Cytokine/NO Inhibition? InVitro_Results->Broad_Inhibition InVivo_Results In Vivo Results (Paw Edema) Late_Phase_Inhibition Strong Late-Phase Edema Inhibition? InVivo_Results->Late_Phase_Inhibition PGE2_Inhibition->Broad_Inhibition No PGE2_Inhibition->Late_Phase_Inhibition Yes Broad_Inhibition->Late_Phase_Inhibition Yes Mechanism_Mixed Conclusion: Mixed or Novel Mechanism Broad_Inhibition->Mechanism_Mixed No Mechanism_COX2 Conclusion: Mechanism is likely COX-2 Inhibition Late_Phase_Inhibition->Mechanism_COX2 Yes No_Effect Conclusion: Compound is Ineffective Late_Phase_Inhibition->No_Effect No Mechanism_Upstream Conclusion: Mechanism is likely upstream (e.g., NF-κB Inhibition)

Caption: Decision logic for mechanism elucidation based on experimental outcomes.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for validating the anti-inflammatory effects of this compound. By employing a comparative approach with well-characterized drugs, researchers can not only confirm efficacy but also gain significant insight into the compound's mechanism of action.

A successful validation using this workflow—for instance, demonstrating potent and selective PGE₂ inhibition in vitro and late-phase edema reduction in vivo—would strongly position this compound as a promising COX-2 inhibitor candidate. Subsequent steps would logically include:

  • Direct enzymatic assays to confirm COX-1/COX-2 selectivity.

  • Evaluation in chronic inflammation models (e.g., collagen-induced arthritis).

  • In-depth investigation of upstream signaling pathways (e.g., NF-κB and STAT3 translocation assays).[3]

  • Comprehensive pharmacokinetic and toxicology studies.

This structured approach ensures that the investigation into this compound is scientifically rigorous, efficient, and aligned with the standards of modern drug discovery.

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A Strategic Guide to Benchmarking Imidazo[1,2-c]pyrimidines Against Current Cancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Oncology Therapeutics

The landscape of cancer therapy is in a constant state of evolution, with a continuous demand for novel chemical entities that can overcome the limitations of existing treatments, such as acquired resistance and off-target toxicities. The imidazo-fused pyrimidine scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities. While preclinical data on the specific Imidazo[1,2-c]pyrimidine isomer is emerging, the broader class of related compounds, such as Imidazo[1,2-a]pyridines, has demonstrated significant potential as anticancer agents.[1][2][3] This guide, therefore, provides a comprehensive framework for benchmarking the therapeutic potential of novel this compound derivatives against the current standards of care in oncology. We will operate under the working hypothesis that Imidazo[1,2-c]pyrimidines may share mechanistic similarities with their better-studied isomers, particularly in their ability to modulate key signaling pathways implicated in cancer progression.

The primary focus of this guide is to provide a strategic and scientifically rigorous approach for researchers and drug development professionals to objectively evaluate this novel class of compounds. We will delve into the rationale behind experimental design, propose detailed protocols for head-to-head comparisons, and provide a framework for data interpretation.

The Scientific Rationale: Targeting Key Oncogenic Pathways

Initial research on related imidazo-fused heterocyclic compounds suggests that their anticancer effects are often attributed to the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[1] The most frequently implicated pathway is the PI3K/Akt/mTOR cascade, a central regulator of cellular metabolism, growth, and survival that is dysregulated in a wide range of human cancers.[4][5][6][7] Furthermore, some derivatives have shown activity against other important cancer targets such as the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST) and certain types of leukemia.[8]

This guide will therefore focus on a benchmarking strategy centered around cancers where these pathways are known to be oncogenic drivers, such as certain types of breast cancer, non-small cell lung cancer (NSCLC), and leukemia.

Proposed Benchmarking Workflow

A robust benchmarking program for a novel therapeutic agent requires a multi-tiered approach, starting from in vitro characterization and progressing to in vivo efficacy and safety profiling. The following workflow is proposed to systematically evaluate this compound derivatives against current therapies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety & Tolerability Target Identification & Validation Target Identification & Validation Cell-Based Potency & Selectivity Cell-Based Potency & Selectivity Target Identification & Validation->Cell-Based Potency & Selectivity Mechanism of Action Studies Mechanism of Action Studies Cell-Based Potency & Selectivity->Mechanism of Action Studies Pharmacokinetic Profiling Pharmacokinetic Profiling Mechanism of Action Studies->Pharmacokinetic Profiling Lead Candidate Selection Xenograft Tumor Models Xenograft Tumor Models Pharmacokinetic Profiling->Xenograft Tumor Models Pharmacodynamic Biomarker Analysis Pharmacodynamic Biomarker Analysis Xenograft Tumor Models->Pharmacodynamic Biomarker Analysis In Vivo Toxicology Studies In Vivo Toxicology Studies Pharmacodynamic Biomarker Analysis->In Vivo Toxicology Studies In Vitro Safety Pharmacology In Vitro Safety Pharmacology In Vitro Safety Pharmacology->In Vivo Toxicology Studies

Caption: A multi-phase workflow for benchmarking novel anticancer compounds.

Part 1: In Vitro Head-to-Head Comparisons

The initial phase of benchmarking focuses on characterizing the potency, selectivity, and mechanism of action of the this compound derivatives in relevant cancer cell line models.

Experimental Protocol 1: Comprehensive Cell Viability Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of lead this compound compounds across a panel of cancer cell lines and compare their potency to standard-of-care agents.

Methodology:

  • Cell Line Selection:

    • Breast Cancer:

      • MCF-7 (ER+, PIK3CA mutant)

      • T47D (ER+, PIK3CA mutant)

      • HCC1937 (triple-negative breast cancer)[2][9]

    • Non-Small Cell Lung Cancer (NSCLC):

      • A549 (KRAS mutant)

      • NCI-H1975 (EGFR T790M mutant)

      • PC-9 (EGFR exon 19 deletion)

    • Leukemia:

      • MV-4-11 (AML, FLT3-ITD)

      • K562 (CML, BCR-ABL)

  • Compound Treatment:

    • Plate cells at an appropriate density in 96-well plates.

    • After 24 hours, treat cells with a serial dilution of the this compound compounds and the relevant comparator drugs (e.g., Alpelisib for PIK3CA mutant lines, Osimertinib for EGFR mutant lines, Imatinib for K562).

  • Viability Assay:

    • After 72 hours of incubation, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis:

    • Calculate IC50 values for each compound in each cell line.

    • Generate dose-response curves.

Rationale: This experiment provides the foundational data on the cytotoxic potential of the novel compounds. The choice of cell lines with specific genetic backgrounds (e.g., PIK3CA or EGFR mutations) allows for an initial assessment of potential predictive biomarkers of response.

Data Presentation: Comparative IC50 Values
Cell LineThis compound (Lead 1) IC50 (µM)This compound (Lead 2) IC50 (µM)Comparator DrugComparator IC50 (µM)
MCF-7 [Experimental Data][Experimental Data]Alpelisib (PI3Kα inhibitor)[Literature Value]
NCI-H1975 [Experimental Data][Experimental Data]Osimertinib (EGFR TKI)[Literature Value]
K562 [Experimental Data][Experimental Data]Imatinib (BCR-ABL TKI)[Literature Value]
Experimental Protocol 2: Target Engagement and Pathway Modulation

Objective: To confirm that the this compound compounds engage their intended molecular target(s) and modulate downstream signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Treat selected cancer cell lines (e.g., MCF-7) with the lead this compound compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells to extract proteins.

  • Western Blot Analysis:

    • Perform Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt (Ser473), p-S6 ribosomal protein, and p-4E-BP1.[10]

    • Compare the effects to a known PI3K/mTOR inhibitor (e.g., Gedatolisib).

  • Kinase Profiling (Optional):

    • For lead candidates, perform a broad panel kinase screen to assess selectivity and identify potential off-target effects.

Rationale: This experiment is crucial for establishing a clear link between the observed cellular effects and the compound's mechanism of action. Demonstrating on-target activity is a critical step in the validation of a novel therapeutic.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation inhibits inhibition of Imidazo This compound Imidazo->PI3K Inhibits Imidazo->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for Imidazo[1,2-c]pyrimidines.

Part 2: In Vivo Efficacy Benchmarking

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a more physiologically relevant setting.

Experimental Protocol 3: Xenograft Tumor Growth Inhibition

Objective: To evaluate the in vivo antitumor activity of a lead this compound compound in a mouse xenograft model and compare it to a standard-of-care therapy.

Methodology:

  • Model System:

    • Use immunodeficient mice (e.g., NOD/SCID) engrafted with a relevant human cancer cell line (e.g., MCF-7 for breast cancer, NCI-H1975 for NSCLC).

  • Treatment Groups:

    • Vehicle control

    • This compound (at two dose levels)

    • Standard-of-care drug (e.g., Osimertinib for NCI-H1975 model)

    • Combination of this compound and the standard-of-care drug

  • Dosing and Monitoring:

    • Administer the compounds via an appropriate route (e.g., oral gavage) for a defined period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt).

Rationale: This is the gold-standard preclinical experiment to assess the therapeutic potential of a novel anticancer agent. The inclusion of a combination arm can reveal potential synergistic effects with existing therapies.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle [Experimental Data]N/A[Experimental Data]
This compound (Low Dose) [Experimental Data][Calculated Data][Experimental Data]
This compound (High Dose) [Experimental Data][Calculated Data][Experimental Data]
Standard of Care [Experimental Data][Calculated Data][Experimental Data]
Combination Therapy [Experimental Data][Calculated Data][Experimental Data]

Current Cancer Therapies for Comparison

A comprehensive benchmarking study requires comparison against clinically relevant therapies. The choice of comparator will depend on the cancer type and the specific molecular alterations being targeted.

  • Non-Small Cell Lung Cancer (NSCLC): For NSCLC with EGFR mutations, third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib are the standard of care.[11][12] For other subtypes, treatment may involve platinum-based chemotherapy, immunotherapy (e.g., pembrolizumab), or other targeted agents.[13][14][15]

  • Breast Cancer: Treatment for hormone receptor-positive breast cancer often involves endocrine therapy in combination with CDK4/6 inhibitors.[16] For HER2-positive breast cancer, HER2-targeted therapies are used. Triple-negative breast cancer is typically treated with chemotherapy, with immunotherapy and PARP inhibitors being options for some patients.[16]

  • Leukemia: The treatment for leukemia is highly dependent on the specific type (e.g., AML, CML, ALL, CLL). Options range from intensive chemotherapy and stem cell transplantation to targeted therapies like tyrosine kinase inhibitors and immunotherapy, including CAR T-cell therapy.[17][18][19][20][21]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking the novel this compound class of compounds against current cancer therapies. By systematically evaluating their potency, mechanism of action, and in vivo efficacy, researchers can build a comprehensive data package to support their clinical development. The key to a successful benchmarking program lies in the careful selection of relevant cancer models, the use of clinically relevant comparator drugs, and a deep understanding of the molecular pathways being targeted.

The ultimate goal is to identify not only if a new compound is effective, but also where it might fit into the current treatment landscape. Does it offer a benefit over existing therapies? Could it be used in combination to overcome resistance? Or does it represent a new option for a patient population with unmet medical needs? The experimental framework presented here provides a roadmap to answering these critical questions and advancing promising new cancer therapies from the laboratory to the clinic.

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"comparative analysis of Imidazo[1,2-c]pyrimidine and pyrazolo[1,5-c]pyrimidines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Imidazo[1,2-c]pyrimidine and Pyrazolo[1,5-c]pyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Sides of a Privileged Scaffold

In the landscape of medicinal chemistry, fused heterocyclic systems are paramount. Among these, nitrogen-rich scaffolds that mimic endogenous purine structures serve as "privileged scaffolds," providing a robust framework for interaction with a multitude of biological targets. This guide presents a comparative analysis of two isomeric yet distinct fused pyrimidine systems: This compound and Pyrazolo[1,5-c]pyrimidine .

Both are bioisosteres of adenine, a key component of ATP, making them ideal candidates for targeting ATP-binding sites in enzymes, particularly kinases.[1] However, the subtle difference in the placement of a single nitrogen atom within their five-membered ring fundamentally alters their electronic properties, synthetic accessibility, and ultimately, their pharmacological profiles. This document provides an in-depth exploration of these differences, supported by experimental data, to guide researchers in selecting and designing novel therapeutics based on these versatile cores.

Part 1: Structural and Physicochemical Comparison

The core distinction between the two scaffolds lies in the fusion of the pyrimidine ring. This compound features a bridgehead nitrogen atom connecting the imidazole and pyrimidine rings. In contrast, Pyrazolo[1,5-c]pyrimidine has a different arrangement of nitrogen atoms in its pyrazole ring component.[2][3]

Caption: Core chemical structures of this compound and Pyrazolo[1,5-c]pyrimidine.

This structural variance has a direct impact on their physicochemical properties, which are crucial for drug development.

PropertyThis compoundPyrazolo[1,5-c]pyrimidineReference
Molecular Formula C₆H₅N₃C₆H₅N₃[2][3]
Molecular Weight 119.12 g/mol 119.12 g/mol [2][3]
CAS Number 274-78-2274-57-7[2][4]
XLogP3-AA 1.1Not available[2]
Hydrogen Bond Donors 00[2][3]
Hydrogen Bond Acceptors 33[2][3]

Part 2: A Comparative Look at Synthesis

The synthetic routes to these scaffolds are distinct, stemming from the different precursors required to build the bicyclic system.

Synthesis of Imidazo[1,2-c]pyrimidines

The construction of the this compound core typically involves the cyclization of an appropriately substituted pyrimidine. A common and versatile method is the reaction of 2-aminopyrimidines or 4-aminopyrimidines with α-halocarbonyl compounds. [5]More novel approaches have also been developed, for instance, starting from a substituted dichloropyrimidine and propargyl amine, followed by an acid-catalyzed cyclization. [6]This highlights the adaptability of the synthesis to create diverse derivatives.

Imidazo_Synthesis start 4-Aminopyrimidine (or 2-Aminopyrimidine) intermediate N-Alkylated Intermediate start->intermediate S_N2 Reaction reagent + α-Halo Ketone (e.g., Bromoacetone) reagent->intermediate product This compound (or Imidazo[1,2-a]pyrimidine) intermediate->product Intramolecular Cyclization & Dehydration

Caption: Generalized synthetic workflow for Imidazo[1,2-c]pyrimidines.

Synthesis of Pyrazolo[1,5-c]pyrimidines

The predominant route to the pyrazolo[1,5-c]pyrimidine scaffold involves the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound. [7]This method is highly modular, as a wide variety of β-dicarbonyls, β-enaminones, β-ketonitriles, and their equivalents can be used, allowing for extensive diversification at positions 5 and 7 of the final ring system. [7][8]

Pyrazolo_Synthesis start 3-Aminopyrazole Derivative product Pyrazolo[1,5-c]pyrimidine start->product Cyclocondensation reagent + 1,3-Biselectrophile (e.g., Acetylacetone) reagent->product

Caption: Generalized synthetic workflow for Pyrazolo[1,5-c]pyrimidines.

Synthetic Causality and Choice
  • Precursor Dictates Core: The choice of starting material—an aminopyrimidine versus an aminopyrazole—is the fundamental determinant of the final scaffold. This initial choice is often guided by the desired substitution pattern and the commercial availability of precursors.

  • Regioselectivity: For imidazo[1,2-c]pyrimidines derived from asymmetrically substituted aminopyrimidines, controlling the regioselectivity of the cyclization can be a challenge. In contrast, the synthesis of pyrazolo[1,5-c]pyrimidines from 3-aminopyrazoles is generally highly regioselective. [5]* Versatility: The pyrazolo[1,5-c]pyrimidine synthesis offers exceptional versatility for modifying the pyrimidine portion of the scaffold, a key reason for its widespread use in creating libraries of kinase inhibitors. [7][8]

Part 3: Biological Activities and Therapeutic Applications

Both scaffolds have proven to be rich sources of bioactive compounds, particularly in oncology and immunology. Their ability to act as ATP mimetics makes them potent kinase inhibitors.

Biological Target/ActivityThis compoundPyrazolo[1,5-c]pyrimidine
Kinase Inhibition Syk, ZAP-70 ,[9] CDK2 ,[10] Oncogenic KRAS [11][12]Trk ,[13] BTK , EGFR, B-Raf, MEK, Pim-1 [8][14]
CNS Activity Limited reportsAMPAR Negative Modulator (Anticonvulsant) [15][16]
Anti-inflammatory Demonstrated in vivo activity [17]Frequently reported activity
Antimicrobial Antibacterial and antioxidant activity reported [18]Broad antimicrobial activity reported [19]
Antiviral Nucleoside analogues synthesized, but showed low activity [20]Reported antiviral potential [19]
Deep Dive: Kinase Inhibition

The most significant application for both scaffolds is in the development of kinase inhibitors for cancer therapy.

  • Imidazo[1,2-c]pyrimidines have been successfully developed as potent and orally effective inhibitors of the Spleen tyrosine kinase (Syk) family, which are crucial in B-cell and T-cell activation, making them promising for treating allergic disorders and autoimmune diseases. [9]Furthermore, they have been identified as inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with a co-crystal structure confirming their binding mode in the ATP pocket. [10]* Pyrazolo[1,5-c]pyrimidines are a cornerstone of modern kinase inhibitor design. [8][14]Two of the three marketed drugs targeting Tropomyosin receptor kinase (Trk) for NTRK fusion cancers are based on this scaffold. [13]Their synthetic tractability has allowed for the creation of vast libraries targeting a wide array of kinases, including Bruton's tyrosine kinase (BTK) and key players in the MAPK pathway like B-Raf and MEK. [7][14]

Kinase_Targets cluster_Imidazo This compound cluster_Pyrazolo Pyrazolo[1,5-c]pyrimidine I_Syk Syk / ZAP-70 I_CDK2 CDK2 I_KRAS KRAS P_Trk Trk P_BTK BTK P_MAPK B-Raf / MEK Kinase Inhibition Kinase Inhibition

Caption: Key kinase targets for each scaffold.

A Unique Niche: CNS Applications for Pyrazolo[1,5-c]pyrimidines

A notable distinction is the development of pyrazolo[1,5-c]pyrimidines as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit. [15]In a compelling case of scaffold hopping, researchers replaced an initial imidazopyrazine hit with the isosteric pyrazolo[1,5-c]pyrimidine core, which significantly improved microsomal stability and reduced efflux liabilities. [15][16]The resulting compounds demonstrated robust, dose-dependent seizure protection in preclinical models, highlighting a unique therapeutic avenue for this scaffold beyond kinase inhibition. [16]

Part 4: Experimental Protocols

To ensure the practical applicability of this guide, the following section details representative experimental procedures. These protocols are synthesized from established literature and serve as a validated starting point for laboratory work.

Protocol 1: Synthesis of 3,7-Dimethyl-8-nitro-5H-imidazo[1,2-c]pyrimidin-5-one

This protocol is adapted from a novel synthesis reported for imidazo[1,2-c]pyrimidines. [6]It demonstrates a cyclization reaction under acidic conditions.

Objective: To synthesize a substituted imidazo[1,2-c]pyrimidin-5-one via intramolecular cyclization.

Materials:

  • 4-(Prop-2-yn-1-ylamino)-2-chloro-5-methyl-5-nitropyrimidine derivative (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Eluent: Chloroform/Methanol (90:10)

Procedure:

  • Reaction Setup: In a suitable flask, dissolve the starting propargyl amine derivative (1 equivalent) in concentrated H₂SO₄ (approx. 4-5 mL per gram of starting material).

  • Cyclization: Cool the reaction mixture to -4°C using an ice-salt bath and maintain this temperature for 4 hours with stirring. The strong acid protonates the alkyne, facilitating the intramolecular attack by the pyrimidine nitrogen.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice. This quenches the reaction and dilutes the strong acid.

  • Neutralization: Slowly neutralize the acidic solution with a cold NaOH solution until the pH is approximately 7-8. Perform this step in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the organic materials with CHCl₃ (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a CHCl₃/MeOH (90:10) mixture as the eluent to afford the pure title compound.

Self-Validation: The success of the reaction is confirmed by the disappearance of the alkyne protons and the appearance of new signals corresponding to the fused imidazole ring in ¹H NMR spectroscopy. The final structure can be unequivocally confirmed by X-ray crystallography. [21]

Protocol 2: General Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is a generalized procedure for the most common synthesis of the pyrazolo[1,5-a]pyrimidine core, based on methods described in multiple sources. [7][8] Objective: To synthesize a pyrazolo[1,5-a]pyrimidine via cyclocondensation.

Materials:

  • Substituted 3-aminopyrazole (1 equivalent)

  • β-Dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents)

  • Acetic Acid (as solvent) or Ethanol

  • Reflux apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 3-aminopyrazole, the β-dicarbonyl compound, and acetic acid.

  • Condensation: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The acidic medium catalyzes the condensation between the amino group and one of the carbonyls, followed by intramolecular cyclization and dehydration.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol or diethyl ether to remove residual acetic acid and unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Self-Validation: The formation of the product is confirmed by the disappearance of the 3-aminopyrazole starting material on TLC and by spectroscopic analysis (NMR, MS) of the isolated solid, which will show characteristic signals for the fused bicyclic system.

Conclusion and Future Outlook

The this compound and Pyrazolo[1,5-c]pyrimidine scaffolds, while isomeric, offer distinct advantages and opportunities for the medicinal chemist.

  • Shared Strength: Both are exceptional platforms for developing kinase inhibitors due to their purine-like structure. The choice between them may depend on the specific sub-pockets of the kinase ATP-binding site that need to be targeted.

  • Divergent Paths: The Pyrazolo[1,5-c]pyrimidine core has demonstrated broader utility, finding applications as CNS modulators and forming the basis of multiple approved drugs. [13][15]Its highly versatile and regioselective synthesis is a significant factor in its widespread adoption. The this compound scaffold, while also a potent kinase inhibitor framework, presents different synthetic challenges and has been explored in a slightly narrower, though still highly valuable, therapeutic context. [9][10] The key takeaway for drug development professionals is that a simple isosteric replacement can lead to profoundly different pharmacological and pharmacokinetic profiles. The successful transformation of an imidazopyrazine lead into a clinically promising pyrazolo[1,5-c]pyrimidine anticonvulsant is a testament to this principle. [15][16]Future research should continue to explore the unique chemical space offered by both scaffolds, leveraging their distinct reactivity and stereoelectronic properties to address new biological targets and overcome existing therapeutic challenges.

References

  • A Novel Synthesis of Imidazo[1,2-c]pyrimidines. Taylor & Francis Online. [Link]
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A Researcher's Guide to Assessing the Therapeutic Index of Imidazo[1,2-c]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index (TI) of novel Imidazo[1,2-c]pyrimidine compounds. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potential applications in oncology and inflammatory diseases.[1][2][3][4] A thorough evaluation of a compound's therapeutic index is paramount, as it quantifies the margin of safety between its therapeutic efficacy and its toxic effects, ultimately determining its clinical viability.

The Imperative of the Therapeutic Index in Drug Development

The therapeutic index (TI) is the cornerstone of a drug's safety profile. It is a quantitative comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[5] For clinical applications, the TI is typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[6][7]

Therapeutic Index (TI) = TD50 / ED50

In preclinical animal studies, the lethal dose (LD50) is often used in place of the toxic dose (TD50).[5][8] A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses.[9] Conversely, drugs with a low or narrow therapeutic index (NTI) have a small window between efficacy and toxicity, necessitating careful dose titration and patient monitoring to avoid adverse events.[8][10] The U.S. Food and Drug Administration (FDA) defines NTI drugs as those where small differences in dose or blood concentration can lead to serious therapeutic failures or adverse reactions.[11][12]

This guide moves beyond theoretical definitions to provide a practical, multi-stage workflow for determining the TI of this compound compounds, from initial in vitro screens to definitive in vivo studies.

Strategic Workflow for Therapeutic Index Determination

The assessment of the therapeutic index is a tiered process, beginning with high-throughput in vitro assays to establish preliminary efficacy and toxicity, followed by more complex and resource-intensive in vivo studies to confirm these findings in a whole-organism context.

G cluster_0 In Vitro Assessment (Early Stage) cluster_1 In Vivo Assessment (Preclinical) Biochemical Assays Biochemical Assays Cell-Based Potency Cell-Based Potency Biochemical Assays->Cell-Based Potency Determine IC50 In Vitro TI In Vitro TI Cell-Based Potency->In Vitro TI Determine EC50 Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->In Vitro TI Determine CC50 Animal Model Selection Animal Model Selection In Vitro TI->Animal Model Selection Candidate Selection Efficacy Studies (Xenografts) Efficacy Studies (Xenografts) Animal Model Selection->Efficacy Studies (Xenografts) Toxicity Studies Toxicity Studies Animal Model Selection->Toxicity Studies In Vivo TI In Vivo TI Efficacy Studies (Xenografts)->In Vivo TI Determine ED50 Toxicity Studies->In Vivo TI Determine TD50/LD50 Clinical Development Clinical Development In Vivo TI->Clinical Development

Figure 1: A tiered workflow for assessing the therapeutic index.

Part 1: In Vitro Assessment - Establishing a Preliminary Safety Window

In vitro assays are crucial for the initial screening and prioritization of compounds. They offer a controlled environment to dissect the specific interactions of a drug with its molecular target and its general effects on cell viability.[13]

Target Engagement & Potency (IC50 & EC50)

Many this compound derivatives have been identified as potent inhibitors of various protein kinases that are dysregulated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and components of the PI3K/Akt/mTOR pathway.[2][14][15][16]

  • Biochemical Assays (IC50): The first step is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of its purified target enzyme by 50%. This is a direct measure of the compound's potency against its intended molecular target.

  • Cell-Based Potency Assays (EC50): Following biochemical validation, the half-maximal effective concentration (EC50) must be determined in relevant cancer cell lines. This value represents the concentration required to elicit 50% of the maximal therapeutic effect in a cellular context, such as inhibiting cell proliferation or inducing apoptosis. This is a more physiologically relevant measure than the IC50 as it accounts for cell permeability and potential off-target effects within the cell.

In Vitro Toxicity & Selectivity (CC50)

The goal here is to quantify the compound's toxicity against both cancerous and non-cancerous cells.

  • Cytotoxicity Assays (CC50): The half-maximal cytotoxic concentration (CC50) is determined by treating various cell lines with the compound. This is the concentration that reduces the number of viable cells by 50%. It is critical to perform these assays in a panel of cell lines, including:

    • The target cancer cell line(s) used for EC50 determination.

    • Non-target cancer cell lines to assess the spectrum of activity.

    • Normal, non-transformed cell lines (e.g., human fibroblasts, epithelial cells) to gauge general cytotoxicity.

Calculating the In Vitro Therapeutic Index

An in vitro therapeutic index can be calculated as the ratio of cytotoxicity to potency.[17][18]

In Vitro TI = CC50 / EC50

A higher ratio indicates greater selectivity, meaning the compound is more potent against its target than it is toxic to cells in general. This is a critical early decision-making parameter for advancing a compound to in vivo studies.

CompoundTarget KinaseEC50 (nM) in Target CellsCC50 (nM) in Normal FibroblastsIn Vitro TI (CC50/EC50)
This compound A Aurora A151,500100
This compound B PI3Kα502,00040
Control Drug (Alisertib) Aurora A25>10,000>400[19]
Control Drug (Idelalisib) PI3Kδ1005,00050

Table 1: Hypothetical comparative data for in vitro therapeutic indices.

Part 2: In Vivo Assessment - Defining the Clinical Potential

While in vitro data is invaluable for initial screening, it cannot fully predict the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD) in a living organism.[20] In vivo studies are essential for a definitive assessment of the therapeutic index.[20][21]

Efficacy Studies in Animal Models (ED50)
  • Model Selection: For oncology applications, patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models in immunocompromised mice are the gold standard. These models involve implanting human tumors into mice to evaluate the anti-tumor activity of the compound.

  • Dose-Response Studies: A range of doses of the this compound compound is administered to tumor-bearing animals. The therapeutic effect (e.g., tumor growth inhibition) is measured over time. The data is used to calculate the ED50, the dose that achieves the desired therapeutic endpoint in 50% of the animal population.

In Vivo Toxicity Studies (TD50 / LD50)

These studies are designed to identify the doses that cause unacceptable toxicity.[22]

  • Maximum Tolerated Dose (MTD): This is the highest dose that can be administered without causing unacceptable side effects (e.g., significant weight loss, organ damage).

  • Dose-Ranging Toxicity Studies: Both acute (single dose) and repeated-dose (e.g., 28-day) toxicity studies are conducted in at least two species (typically a rodent and a non-rodent).[23] Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are monitored to identify any adverse effects.

  • Determining TD50/LD50: The data from these toxicity studies are used to calculate the TD50 (the dose causing a specific toxic effect in 50% of animals) or the LD50 (the dose that is lethal to 50% of animals).

Calculating the Definitive In Vivo Therapeutic Index

The in vivo TI provides the most clinically relevant measure of a drug's safety margin before human trials.

CompoundAnimal ModelED50 (mg/kg)TD50 (mg/kg)In Vivo TI (TD50/ED50)
This compound A Mouse Xenograft1010010
Standard Drug X Mouse Xenograft20804
Standard Drug Y Mouse Xenograft55010

Table 2: Example of in vivo therapeutic index comparison.

Key Signaling Pathways Targeted by Imidazo[1,2-c]pyrimidines

Many this compound compounds function by inhibiting kinases in critical cell signaling pathways. Understanding these pathways is key to designing relevant efficacy assays.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_aurora Mitotic Regulation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation G2 G2 Phase AuroraA Aurora A Kinase G2->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Mitosis Mitosis Centrosome->Mitosis

Figure 2: Simplified signaling pathways often targeted by Imidazo[1,2-c]pyrimidines.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[15][24][25] Aurora kinases are essential for proper cell division, and their overexpression is common in many tumors, making them attractive therapeutic targets.[19][26][27]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method for determining the CC50 of an this compound compound.

  • Cell Seeding: Seed cells (e.g., a normal human fibroblast line like BJ-hTERT) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of the this compound compound in growth medium. A typical concentration range might be from 100 µM down to 0.1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50.

Protocol 2: General Workflow for an In Vivo Xenograft Efficacy Study

This protocol outlines the key steps for assessing the ED50 of a compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (typically 5-10 mice per group), including a vehicle control group and several dose-level groups for the test compound.

  • Dosing: Administer the this compound compound and vehicle control according to the planned schedule (e.g., once daily by oral gavage).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity. Measure body weight and tumor volume 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).

  • Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group. Plot the dose-response curve to calculate the ED50.

Conclusion

The systematic assessment of the therapeutic index is a non-negotiable component of preclinical drug development. For promising scaffolds like the Imidazo[1,2-c]pyrimidines, this rigorous, multi-faceted evaluation separates promising candidates from those with an unacceptable risk profile. By integrating biochemical, cellular, and whole-organism studies, researchers can build a comprehensive safety and efficacy profile, providing the robust data package necessary to justify progression into clinical trials. This guide offers a foundational framework to navigate this critical path with scientific rigor and a clear understanding of the causality behind each experimental choice.

References

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  • Gucký, T., et al. (2018). Imidazo[1,2-c]pyrimidin-5(6H)-one as a Novel Core of Cyclin-Dependent Kinase 2 Inhibitors: Synthesis, Activity Measurement, Docking, and Quantum Mechanical Scoring. Journal of Molecular Recognition, 31(9), e2720. [Link]
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Safety Operating Guide

Navigating the Disposal of Imidazo[1,2-c]pyrimidines: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-c]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous investigational drugs, particularly in oncology. As researchers and drug development professionals, our focus is often on the synthesis and biological activity of these potent molecules. However, the lifecycle of these compounds within the laboratory extends beyond their intended use, culminating in a critical final step: proper disposal. This guide provides a comprehensive framework for the safe and compliant disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.

The potent biological activity of many this compound derivatives necessitates their handling as hazardous waste.[1][2] Many compounds within this class, particularly those developed as kinase inhibitors, are cytotoxic and should be managed with the same level of caution as antineoplastic drugs.[3][4][5] Failure to adhere to proper disposal protocols can lead to unnecessary exposure, environmental contamination, and regulatory non-compliance.[6]

Core Principles of this compound Waste Management

The foundation of safe disposal lies in a thorough understanding of the compound's properties and the associated risks. The Safety Data Sheet (SDS) is the primary source of this information and must be consulted before handling any chemical.[7] For imidazo[1,2-c]pyrimidines, the following principles are paramount:

  • Assume Hazard: In the absence of specific data, treat all novel or uncharacterized this compound derivatives as potentially hazardous substances of unknown toxicity.[8]

  • Segregation is Key: Never mix this compound waste with non-hazardous laboratory trash.[1][9] Proper segregation at the point of generation is crucial for safe and efficient disposal.[6]

  • Containment: All waste must be stored in clearly labeled, sealed, and leak-proof containers that are compatible with the chemical nature of the waste.[7][10]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, primarily those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][11]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Waste streams generated during research with imidazo[1,2-c]pyrimidines can be broadly categorized as follows:

Waste StreamDescriptionRecommended Disposal Method
Unused/Expired Compound Pure, solid this compound.Treat as hazardous chemical waste. Do not discard in regular trash or down the drain.[1][9]
Contaminated Labware Vials, pipette tips, gloves, weighing paper, etc.Place in a designated, sealed, and clearly labeled hazardous waste container.[1]
Liquid Solutions Solutions containing the inhibitor (e.g., from assays, chromatography).Collect in a dedicated, sealed, leak-proof, and shatter-resistant hazardous waste container.[1][12]
Spill Cleanup Materials Absorbent materials and any contaminated surfaces from a spill cleanup.Collect and dispose of as hazardous waste.[1][13]
Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the standard operating procedure for the disposal of this compound and associated waste materials. This procedure is based on established guidelines for handling potent laboratory chemicals.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling this compound waste.[8][13] For potent or cytotoxic derivatives, double-gloving is recommended.[2]

  • All handling of solid compounds and waste consolidation should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

2. Waste Segregation at the Source:

  • At the point of generation, immediately segregate all waste contaminated with the this compound from other laboratory waste streams.[1] This includes the pure compound, solutions, and all contaminated consumables.

3. Container Selection and Labeling:

  • Solid Waste: Use a designated, sealable container clearly labeled for solid hazardous waste.[12]

  • Liquid Waste: Use a leak-proof, shatter-resistant container for liquid waste. Ensure the container material is compatible with any solvents used.[7][11]

  • Labeling: Before adding any waste, affix a hazardous waste label to the container.[14] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name(s) of the contents, including solvents. Do not use abbreviations.[10]

    • The accumulation start date (the date the first drop of waste is added).[8]

    • Applicable hazard warnings (e.g., "Toxic," "Handle with Caution").[14]

4. Waste Accumulation and Storage:

  • Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[10][14]

  • Ensure incompatible waste streams are segregated within the SAA.[7]

  • Keep waste containers securely closed at all times, except when adding waste.[10][15] Do not leave funnels in open containers.[10]

5. Scheduling Waste Pickup:

  • When a waste container is approximately 90% full, or reaches your institution's time limit for storage in an SAA, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[8][15]

6. Emergency Procedures: Spill and Exposure Response:

  • In the event of a spill, evacuate personnel from the immediate area and prevent further spread if it is safe to do so.[16]

  • Use a chemical spill kit to absorb the spilled material. All cleanup materials must be disposed of as hazardous waste.[1][13]

  • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Characterize Characterize Waste (Solid, Liquid, Labware) Start->Characterize Segregate Segregate at Source Characterize->Segregate SelectContainer Select & Label Appropriate Container Segregate->SelectContainer StoreSAA Store in Satellite Accumulation Area SelectContainer->StoreSAA Monitor Monitor Fill Level & Accumulation Time StoreSAA->Monitor Monitor->StoreSAA Continue Accumulation SchedulePickup Schedule EHS Waste Pickup Monitor->SchedulePickup Container Full or Time Limit Reached Disposal Final Disposal by Licensed Facility SchedulePickup->Disposal

Caption: Decision workflow for this compound waste disposal.

The responsible management of chemical waste is an integral part of scientific research. By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of imidazo[1,2-c]pyrimidines, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste management policies and EHS department for guidance.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
  • ECHEMI. (n.d.). This compound SDS, 274-78-2 Safety Data Sheets.
  • OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of Multi-Kinase Inhibitor 3.
  • BenchChem. (2025, December). Essential Disposal Procedures for Protein Kinase Inhibitor 8.
  • U.S. EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • OSHA. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Apollo Scientific. (2022, September 16). Imidazo[1,2-a]pyrimidine Safety Data Sheet.
  • PubChem. (n.d.). Imidazo(1,2-c)pyrimidine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • PubChem. (n.d.). Imidazo(1,2-a)pyrimidine.
  • BenchChem. (n.d.). Safeguarding Research: A Comprehensive Guide to Handling Aurora Kinase Inhibitor-9.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • BenchChem. (n.d.). Proper Disposal of Methyl Imidazo[1,2-a]pyridine-6-carboxylate: A Guide for Laboratory Professionals.
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  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.

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Navigating the Safe Handling of Imidazo[1,2-c]pyrimidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic scaffold of Imidazo[1,2-c]pyrimidine and its derivatives presents significant opportunities in medicinal chemistry and drug development. As with any pioneering research, a profound understanding of the chemical's nature is paramount to ensuring the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational plans for handling, and compliant disposal procedures.

While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining data from structurally similar compounds, such as its isomer Imidazo[1,2-a]pyrimidine. Safety data for this related compound indicates potential hazards including skin irritation, serious eye irritation, and potential for being harmful if swallowed. Therefore, a cautious and comprehensive approach to PPE is warranted.

The Core of Safe Handling: A Multi-Layered PPE Strategy

The selection of appropriate PPE is not a static checklist but a dynamic process that adapts to the scale and nature of the experimental work. The following recommendations are based on a risk-based assessment for handling this compound in a laboratory setting.

Engineering and Administrative Controls: The First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls : All work with this compound, especially when handling the solid compound or preparing solutions, should be conducted in a certified chemical fume hood. This is the most effective way to control inhalation exposure.

  • Administrative Controls : Access to areas where this compound is handled should be restricted to authorized personnel. Clear and concise standard operating procedures (SOPs) for handling and disposal must be established and readily available. All personnel must be trained on these procedures before commencing any work.

Personal Protective Equipment: Your Last and Essential Barrier

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate residual risks:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement for eye protection. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection :

    • Gloves : Nitrile gloves are recommended for handling this compound. It is crucial to double-glove when handling concentrated solutions or the solid compound. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves must be removed and disposed of as hazardous waste immediately.

    • Lab Coat : A fully buttoned, long-sleeved laboratory coat is required.

  • Respiratory Protection : In situations where the use of a fume hood is not feasible or if there is a risk of aerosol generation that cannot be contained, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A proper fit test and training are required before using a respirator.

Operational Plans: From Receipt to Reaction

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.

Weighing and Solution Preparation
  • All weighing of the solid compound must be performed in a chemical fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Running Reactions
  • All reactions involving this compound should be conducted in a chemical fume hood.

  • Ensure that all glassware is properly secured and that the reaction setup is stable.

  • Maintain a clear and organized workspace to minimize the risk of spills.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation : All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Disposal Method : All hazardous waste must be disposed of through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesSingle pair of nitrile glovesLab coatNot generally required
Weighing (Solid) Chemical splash gogglesDouble pair of nitrile glovesLab coatRequired if outside a fume hood
Solution Preparation Chemical splash goggles and face shieldDouble pair of nitrile glovesLab coatRequired if outside a fume hood
Running Reactions Chemical splash gogglesDouble pair of nitrile glovesLab coatNot generally required in a fume hood
Waste Disposal Chemical splash gogglesDouble pair of nitrile glovesLab coatNot generally required

PPE Selection Workflow

PPE_Selection_Workflow start Start: Task Involving This compound fume_hood Is the task performed in a chemical fume hood? start->fume_hood scale What is the scale of the operation? fume_hood->scale Yes respirator Add NIOSH-approved respirator fume_hood->respirator No splash_risk Is there a significant risk of splashing? scale->splash_risk Small Scale (e.g., <1g) scale->splash_risk Large Scale (e.g., >1g) min_ppe Minimum PPE: - Safety glasses - Single nitrile gloves - Lab coat scale->min_ppe Storage/Handling Sealed Containers standard_ppe Standard PPE: - Chemical splash goggles - Double nitrile gloves - Lab coat splash_risk->standard_ppe No enhanced_ppe Enhanced PPE: - Chemical splash goggles & face shield - Double nitrile gloves - Lab coat splash_risk->enhanced_ppe Yes respirator->scale

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. This proactive approach to safety is fundamental to the successful advancement of scientific discovery.

References

  • PubChem.Imidazo[1,2-a]pyrimidine.

×

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